molecular formula C18H15NO4 B452905 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid CAS No. 485335-52-2

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

Cat. No.: B452905
CAS No.: 485335-52-2
M. Wt: 309.3g/mol
InChI Key: XUHSEFGKTMFMJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is a quinoline-based chemical scaffold of significant interest in medicinal chemistry and early-stage drug discovery research . This compound serves as a key precursor and core structural motif for the development of novel histone deacetylase (HDAC) inhibitors . HDACs are a class of enzymes that play a critical role in epigenetic regulation, and their inhibition has emerged as a promising therapeutic strategy for cancer treatment . Researchers are exploring derivatives of this specific quinoline-4-carboxylic acid structure, where the 2-(2,5-dimethoxyphenyl) group acts as a cap moiety designed to interact with the hydrophobic regions of the HDAC active site . By incorporating different zinc-binding groups (ZBGs), such as hydroxamic acids, scientists aim to create potent and selective HDAC inhibitors, particularly against HDAC3, which could lead to new targeted anticancer agents . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-11-7-8-17(23-2)14(9-11)16-10-13(18(20)21)12-5-3-4-6-15(12)19-16/h3-10H,1-2H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUHSEFGKTMFMJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, antitumor, and antiviral properties.[1][2] The specific analogue, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, is a valuable synthetic target, serving as a key intermediate in the development of novel therapeutic agents. Its structure combines the rigid, planar quinoline system, known for its DNA intercalating potential, with a substituted phenyl ring that can be tailored to optimize binding affinity and pharmacokinetic properties.[3]

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound. We will delve into the mechanistic underpinnings of the most effective synthetic strategies, offer detailed experimental protocols, and present a comparative analysis to aid researchers in selecting the optimal route for their specific needs. The focus is on providing not just procedural steps, but the causal logic behind them, ensuring a deep and applicable understanding for professionals in chemical research and drug development.

Primary Synthetic Pathway: The Pfitzinger Reaction

The most direct and widely employed method for the synthesis of 2-substituted quinoline-4-carboxylic acids is the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction).[4][5] This classic name reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][6] For the target molecule, the specific reactants are isatin and 1-(2,5-dimethoxyphenyl)ethan-1-one (2,5-dimethoxyacetophenone).

Mechanistic Deep Dive

The Pfitzinger reaction proceeds through a well-elucidated, multi-step mechanism that begins with the base-catalyzed opening of the isatin ring.[1][4][7]

  • Ring Opening of Isatin: The reaction is initiated by the nucleophilic attack of a hydroxide ion (typically from KOH or NaOH) on the C2-carbonyl (amide) of isatin. This hydrolyzes the amide bond, opening the five-membered ring to form a keto-acid intermediate, potassium isatinate.[1][7] This step is crucial as it exposes the aniline moiety required for the subsequent condensation.

  • Condensation and Schiff Base Formation: The free amino group of the isatinate intermediate then condenses with the carbonyl group of 2,5-dimethoxyacetophenone. This acid-base catalyzed step forms an imine, commonly known as a Schiff base.[1]

  • Tautomerization and Cyclization: The Schiff base can tautomerize to its more stable enamine form.[1] The enamine then undergoes an intramolecular cyclization, which is mechanistically similar to a Claisen condensation. The enamine attacks the keto-carbonyl originating from the isatin ring.

  • Dehydration and Aromatization: The final step involves the dehydration of the cyclized intermediate, which eliminates a molecule of water to form the stable, aromatic quinoline ring system, yielding the final product.[1][4]

Visualization of the Pfitzinger Pathway

Pfitzinger_Reaction Isatin Isatin Intermediate1 Potassium Isatinate (Ring-Opened) Isatin->Intermediate1  [1] Ring Opening Ketone 2,5-Dimethoxy- acetophenone Intermediate2 Schiff Base / Enamine Intermediate Ketone->Intermediate2 Base KOH / EtOH Intermediate1->Intermediate2 [2] Condensation Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 [3] Intramolecular Cyclization Product 2-(2,5-Dimethoxyphenyl)- quinoline-4-carboxylic acid Intermediate3->Product [4] Dehydration & Aromatization

Caption: Pfitzinger reaction pathway for the target synthesis.

Alternative Synthetic Strategy: The Doebner Reaction

An alternative, though less direct for this specific target, is the Doebner reaction. This method synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[8] To synthesize the target molecule, this reaction would require aniline, 2,5-dimethoxybenzaldehyde, and pyruvic acid.

Mechanistic Overview

The Doebner reaction mechanism involves the initial formation of a Schiff base from the aniline and the aldehyde. This is followed by a Michael-type addition of the enolate of pyruvic acid to the imine. Subsequent cyclization and dehydration/oxidation lead to the final quinoline-4-carboxylic acid product.[8] While versatile, controlling regioselectivity and potential side reactions can be more challenging compared to the Pfitzinger route for this specific substitution pattern.[9]

Visualization of the General Doebner Pathway

Doebner_Reaction Aniline Aniline Intermediate1 Schiff Base Aniline->Intermediate1 [1] Aldehyde Aldehyde (e.g., 2,5-Dimethoxy- benzaldehyde) Aldehyde->Intermediate1 PyruvicAcid Pyruvic Acid Intermediate2 Adduct PyruvicAcid->Intermediate2 Intermediate1->Intermediate2 [2] Michael Addition Intermediate3 Dihydroquinoline Intermediate Intermediate2->Intermediate3 [3] Cyclization Product Quinoline-4-carboxylic acid Intermediate3->Product [4] Oxidation

Caption: General Doebner reaction pathway.

Comparative Analysis of Synthetic Pathways

The choice of synthetic route depends on factors such as starting material availability, desired yield, and scalability. The Pfitzinger reaction is generally preferred for its directness and reliability for this class of compounds.

FeaturePfitzinger ReactionDoebner Reaction
Primary Reactants Isatin, α-Methylene KetoneAniline, Aldehyde, Pyruvic Acid
Key Intermediate Isatinate (ring-opened)Schiff Base
Reaction Conditions Strongly basic (e.g., 33% KOH in EtOH), reflux.[1]Typically acidic, reflux.
Regioselectivity Generally high and predictable.Can be an issue with substituted anilines.
Substrate Scope Broad for enolizable ketones.[3]Broad for anilines and aldehydes.[9]
Advantages Direct, reliable route to 2,4-disubstituted quinoline-4-carboxylic acids.Uses readily available starting materials.
Disadvantages Requires strongly basic conditions; isatin starting materials can be expensive.Can produce byproducts; may require an external oxidant.

Detailed Experimental Protocols

The following protocol details the synthesis of the target compound via the Pfitzinger reaction, which is the recommended route based on its efficiency and directness.

Protocol 1: Synthesis of this compound

This procedure is a representative protocol adapted from established Pfitzinger reaction methodologies.[1][3][10]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
IsatinC₈H₅NO₂147.135.0 g0.034
2,5-DimethoxyacetophenoneC₁₀H₁₂O₃180.206.13 g0.034
Potassium Hydroxide (KOH)KOH56.1110.0 g0.178
Ethanol (95%)C₂H₅OH46.07~30 mL-
Hydrochloric Acid (conc.)HCl36.46As needed-
Deionized WaterH₂O18.02As needed-

Step-by-Step Methodology

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 10.0 g of KOH pellets in 30 mL of 95% ethanol. Caution: The dissolution of KOH is highly exothermic; cool the flask in an ice bath if necessary.

  • Isatin Ring Opening: To the stirred KOH solution, add 5.0 g (0.034 mol) of isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens to form the potassium isatinate intermediate.[1] Continue stirring at room temperature for 30-45 minutes to ensure complete formation.

  • Addition of Ketone: Add 6.13 g (0.034 mol) of 2,5-dimethoxyacetophenone to the reaction mixture dropwise over 5 minutes.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 12-16 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately one-third using a rotary evaporator.

  • Precipitation: Dilute the concentrated residue with ~100 mL of deionized water. The resulting aqueous solution may contain some neutral impurities, which can be removed by extraction with diethyl ether (2 x 50 mL).

  • Acidification: Transfer the aqueous layer to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring until the pH reaches ~4-5. The product will precipitate as a solid.

  • Purification: Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold deionized water to remove any inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final this compound.

Conclusion

The synthesis of this compound is most effectively achieved via the Pfitzinger reaction. This method offers a direct, high-yielding, and reliable route from readily available starting materials like isatin and 2,5-dimethoxyacetophenone. While other methods such as the Doebner reaction exist for the construction of the quinoline-4-carboxylic acid core, the Pfitzinger pathway provides superior control and predictability for this specific substitution pattern. The detailed mechanistic understanding and experimental protocol provided in this guide serve as a robust foundation for researchers and drug development professionals aiming to synthesize this valuable chemical entity and its analogues.

References

  • Combes quinoline synthesis - Wikipedia. (n.d.).
  • Pfitzinger reaction - Wikipedia. (n.d.).
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology, 3(12), 232-250.
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • Organic Name Reaction With Their Respective Mechanism. (n.d.). SlideShare.
  • Combes Quinoline Synthesis. (n.d.). Cambridge University Press.
  • Pfitzinger Quinoline Synthesis. (n.d.). Cambridge University Press.
  • An Improved Pfitzinger Reaction for the Direct Synthesis of Quinoline-4-carboxylic Esters/Acids Mediated by TMSCl. (2018). Tetrahedron Letters, 59(32), 3116-3119.
  • Doebner-Miller Reaction - SynArchive. (n.d.).
  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube.
  • Fritz, K. M., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(23), 17394-17413.
  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.
  • Sangshetti, J. N., Nagawade, R. R., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2012). Journal of Chemical and Pharmaceutical Research, 4(1), 143-147.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. (2023). Makara Journal of Science, 27(2), 85-92.
  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents. (n.d.).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances, 10(35), 20637-20655.
  • The Friedländer Synthesis of Quinolines. (1982). Organic Reactions.
  • Cyclocondensation Reactions of Heterocyclic Carbonyl Compounds VIII. Synthesis of some[4][11][12]triazino[6,5-b]quinoline Derivatives. (2003).
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. (2002). Folia Microbiologica, 47(4), 303-308.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. (n.d.). ResearchGate.
  • Wang, Y., et al. (2015).
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. (2005). Organic & Biomolecular Chemistry, 3(10), 1869-1874.
  • Vasava, A., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2002).
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (2020).
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A, 8(1), 158-166.

Sources

A Technical Guide to the Physicochemical Characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for the detailed physicochemical characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, a molecule belonging to a class of compounds with significant therapeutic potential. Quinoline-4-carboxylic acid derivatives are recognized for a wide spectrum of biological activities, making them compelling candidates for drug discovery and development pipelines.[1] A thorough understanding of a compound's physicochemical properties is a non-negotiable prerequisite for advancing it from a laboratory curiosity to a viable clinical candidate. This document, intended for researchers, medicinal chemists, and formulation scientists, outlines not just the experimental protocols for determining key parameters but also the scientific rationale underpinning these methodologies. We will delve into methods for confirming chemical identity, assessing purity, and quantifying properties such as solubility, pKa, and melting point, which collectively govern a molecule's behavior in both in vitro and in vivo systems.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acid series exhibits a remarkable diversity of biological effects, including antimicrobial, antitumor, anti-inflammatory, and antiviral activities.[2][3][4][5] This versatility has cemented their status as a critical pharmacophore in modern drug design.[1]

The specific analog, this compound, introduces a substituted phenyl ring at the 2-position. This substitution pattern is of particular interest, as related 2-arylquinoline-4-carboxylic acids have been identified as potent inhibitors of clinically relevant targets, such as histone deacetylases (HDACs) and multidrug resistance proteins (MRPs), which are implicated in cancer therapy resistance.[6][7][8] The systematic evaluation of its fundamental chemical and physical properties is the critical first step in elucidating its structure-activity relationships and assessing its drug-like potential.

Chemical Identity and Synthesis Overview

Accurate identification is the bedrock of any scientific investigation. The fundamental identifiers for the target compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compound
Synonym(s) 2-(2,5-dimethoxyphenyl)-4-quinolinecarboxylic acid
CAS Number 485335-52-2[9]
Molecular Formula C₁₈H₁₅NO₄[9][10]
Molecular Weight 309.32 g/mol [9][10]
InChI Key XUHSEFGKTMFMJE-UHFFFAOYSA-N

Plausible Synthetic Route: The Doebner Reaction

A common and effective method for synthesizing 2-substituted quinoline-4-carboxylic acids is the Doebner reaction.[2] This three-component reaction typically involves an aniline, an aldehyde, and pyruvic acid. For the title compound, this would involve the condensation of aniline, 2,5-dimethoxybenzaldehyde, and pyruvic acid, often under reflux in a solvent like ethanol.

cluster_reactants Starting Materials Aniline Aniline Reaction Doebner Reaction (e.g., Ethanol, Reflux) Aniline->Reaction Aldehyde 2,5-Dimethoxy- benzaldehyde Aldehyde->Reaction Pyruvic Pyruvic Acid Pyruvic->Reaction Product 2-(2,5-Dimethoxyphenyl) quinoline-4-carboxylic acid Reaction->Product Purification Purification (Recrystallization) Product->Purification Final Pure Compound Purification->Final

Caption: Plausible synthesis via the Doebner reaction.

Purification is paramount and is typically achieved via recrystallization from a suitable solvent system, such as ethanol or tetrahydrofuran (THF), to yield the final product with high purity.[11]

Core Physicochemical Properties: Protocols and Rationale

This section details the experimental procedures for determining the essential physicochemical properties of the title compound.

  • Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure crystalline substance, whereas impurities typically depress and broaden this range.

  • Experimental Protocol:

    • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely grind a small amount of the crystalline solid into a powder.

    • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

    • Instrumentation: Place the capillary into a calibrated digital melting point apparatus.

    • Measurement:

      • Use a rapid heating rate (e.g., 10-15 °C/min) for a preliminary, approximate determination.

      • For an accurate measurement, use a new sample and heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C/min.

    • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). Report this as the melting range.

    • Validation: Perform the measurement in triplicate to ensure reproducibility.

  • Rationale: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability.[12] Poor solubility can be a major hurdle in drug development, affecting formulation and oral delivery. Profiling solubility in various media, including biorelevant buffers and organic solvents, provides essential data for formulation scientists.[13]

  • Experimental Protocol (Thermodynamic Equilibrium Solubility):

    • Solvent Selection: Prepare a panel of pharmaceutically relevant solvents, such as:

      • Purified Water (pH ~7.0)

      • Phosphate Buffered Saline (PBS) at pH 5.0, 6.8, and 7.4 (to mimic physiological conditions)

      • Dimethyl Sulfoxide (DMSO)

      • Ethanol

    • Sample Preparation: Add an excess amount of the compound to a known volume (e.g., 1 mL) of each solvent in separate glass vials. The excess solid should be clearly visible.

    • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

    • Phase Separation: After equilibration, allow the samples to stand, or centrifuge them at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

    • Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase or solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Calculation: Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.

Start Add Excess Compound to Solvent Equilibrate Equilibrate (24-48h at 25°C with agitation) Start->Equilibrate Centrifuge Centrifuge to Pellet Solid Equilibrate->Centrifuge Supernatant Collect Clear Supernatant Centrifuge->Supernatant Quantify Dilute & Quantify (HPLC-UV) Supernatant->Quantify Result Calculate Solubility (mg/mL) Quantify->Result

Caption: Workflow for thermodynamic solubility determination.

  • Rationale: The pKa value defines the pH at which a molecule's ionizable group is 50% protonated and 50% deprotonated. For an acidic compound like a carboxylic acid, the pKa dictates its charge state, which profoundly impacts its solubility, membrane permeability, and interaction with biological targets across the physiological pH range of the body.

  • Experimental Protocol (Potentiometric Titration):

    • System Setup: Use an automated titrator equipped with a calibrated pH electrode.

    • Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent/water mixture (e.g., 50:50 methanol:water). The co-solvent is necessary due to the typically low aqueous solubility of such compounds.

    • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (25 °C). The titrant should be added in small, precise increments.

    • Data Acquisition: Record the pH of the solution after each addition of titrant.

    • Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software is often used to calculate the pKa from the derivative of the titration curve.

    • Validation: Calibrate the pH meter with at least three standard buffers (e.g., pH 4.0, 7.0, 10.0) before starting the experiment.

  • Rationale: A suite of spectroscopic techniques is required to unambiguously confirm the chemical structure of the synthesized compound and rule out the presence of impurities.

  • Data Summary (Expected Values & Observations):

TechniqueParameterExpected Observation
¹H NMR Chemical Shift (δ)Aromatic protons (quinoline & phenyl rings): ~7.0-9.0 ppm. Methoxy protons (-OCH₃): ~3.8-4.0 ppm (singlets). Carboxylic acid proton (-COOH): >10 ppm (broad singlet).
¹³C NMR Chemical Shift (δ)Carboxyl carbon (C=O): ~165-175 ppm. Aromatic carbons: ~110-160 ppm. Methoxy carbons (-OCH₃): ~55-60 ppm.
Mass Spec (ESI) m/z[M+H]⁺: ~310.1. [M-H]⁻: ~308.1. Key fragments may include loss of COOH (45 Da).
UV-Vis λmaxExpected absorption maxima in the UV range (~250-350 nm), with potential shifts depending on solvent polarity.[14]
  • Experimental Protocols:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which solubilizes the COOH proton).

      • Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

      • Analyze the chemical shifts, integration values, and coupling patterns to confirm the proton and carbon environments of the structure.

    • Mass Spectrometry (MS):

      • Dissolve the sample at a low concentration (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

      • Infuse the solution into an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Quadrupole or Time-of-Flight).

      • Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively, confirming the molecular weight.[15]

    • UV-Vis Spectroscopy:

      • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol).

      • Record the absorbance spectrum from approximately 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

      • Identify the wavelength(s) of maximum absorbance (λmax).[16][17]

Biological Context and Potential Applications

The physicochemical properties detailed in this guide are not mere academic data points; they are direct predictors of biological performance. Properties like solubility and pKa govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a potential drug. For instance, a compound's ability to cross cell membranes and reach its intracellular target is intimately linked to its lipophilicity and charge state at physiological pH.

Given the known activities of this chemical class, this compound warrants investigation in several therapeutic areas:

  • Oncology: As a potential HDAC or MRP inhibitor, it could play a role in overcoming drug resistance in cancer treatment.[6][8]

  • Infectious Diseases: The quinoline core is a well-established anti-infective agent, suggesting potential utility as an antibacterial or antifungal compound.[3][4]

cluster_props Physicochemical Properties cluster_dev Drug Development Stages Sol Solubility Abs Absorption Sol->Abs Form Formulation Sol->Form pKa pKa pKa->Abs Dist Distribution pKa->Dist MW Molecular Weight Lipo Lipophilicity Lipo->Abs Lipo->Dist Efficacy In Vivo Efficacy Abs->Efficacy Dist->Efficacy

Sources

Introduction: The Quinoline-4-Carboxylic Acid Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Quinoline-4-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, serves as the foundational structure for a vast array of biologically active molecules.[1] When a carboxylic acid group is attached at the 4-position, the resulting quinoline-4-carboxylic acid scaffold becomes a particularly versatile and privileged structure in drug discovery.[2] This core is found in numerous natural products and synthetic compounds that exhibit a wide spectrum of therapeutic activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[2][3]

The synthetic accessibility of this scaffold, primarily through established methods like the Doebner and Pfitzinger reactions, allows for extensive structural modifications.[4] These reactions typically involve the condensation of anilines, aldehydes or ketones, and pyruvic acid or its derivatives, enabling the generation of diverse libraries of compounds for biological screening.[1][5][6] This chemical tractability, combined with the scaffold's ability to interact with a multitude of biological targets, underpins its enduring importance in medicinal chemistry.

Anticancer Activity: Targeting Key Pathways in Malignancy

Quinoline-4-carboxylic acid derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those of the breast, colon, and cervix, as well as leukemia.[7][8][9][10] Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes involved in cancer progression to the induction of apoptosis and cell cycle arrest.[9][11]

Mechanisms of Action

A key strategy through which these derivatives exert their anticancer effects is through targeted enzyme inhibition.

  • Sirtuin Inhibition: Certain 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a class III histone deacetylase (HDAC).[11] SIRT3 is often overexpressed in cancer cells and plays a crucial role in mitochondrial function and metabolism. Inhibition of SIRT3 by these compounds has been shown to induce cell cycle arrest and differentiation in leukemic cell lines, presenting a novel therapeutic avenue.[11]

  • Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[12] Specific quinoline-4-carboxylic acid derivatives have been developed as potent inhibitors of DHODH, demonstrating low nanomolar efficacy.[2][12] By blocking this pathway, these compounds effectively starve cancer cells of the necessary building blocks for proliferation.

  • Other Mechanisms: Beyond specific enzyme inhibition, these derivatives have been shown to induce apoptosis (programmed cell death) and exhibit selective cytotoxicity towards cancer cells over healthy cells.[10] The ability of the quinoline scaffold to chelate divalent metals may also contribute to its cytotoxic effects.[7][8]

Signaling Pathway Visualization: SIRT3 Inhibition

The following diagram illustrates the role of SIRT3 in cancer cell metabolism and how its inhibition by a quinoline-4-carboxylic acid derivative can lead to anticancer effects.

SIRT3_Inhibition cluster_effects Cellular Effects QC_Derivative Quinoline-4-Carboxylic Acid Derivative (e.g., P6) SIRT3 SIRT3 (Mitochondrial Deacetylase) QC_Derivative->SIRT3 Inhibits QC_Derivative->SIRT3 Mito_Proteins Mitochondrial Proteins (Metabolic Enzymes) SIRT3->Mito_Proteins Deacetylates (Activates) SIRT3->Mito_Proteins ROS Increased ROS SIRT3->ROS Reduces SIRT3->ROS Cell_Cycle_Arrest G0/G1 Phase Cell Cycle Arrest Differentiation Cell Differentiation Metabolism Altered Metabolism (↓ ATP Production) Mito_Proteins->Metabolism Regulates Mito_Proteins->Metabolism

Caption: Inhibition of SIRT3 by a quinoline-4-carboxylic acid derivative.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected quinoline-4-carboxylic acid derivatives against various human cancer cell lines, expressed as IC₅₀ values (the concentration required to inhibit 50% of cell growth).

Compound IDCancer Cell LineIC₅₀ (µM)Mechanism/Reference
P6 MLLr leukemic cells7.2SIRT3 Inhibition[2][11]
Compound 41 -0.00971DHODH Inhibition[2][12]
Compound 43 -0.0262DHODH Inhibition[2][12]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl) derivative (3j) MCF-7 (Breast)Not specified, but showed 82.9% growth reductionCytotoxicity[10]
Kynurenic acid MCF-7 (Breast)Not specified, but showed remarkable growth inhibitionCytotoxicity[7][8]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and is widely used to determine the cytotoxic potential of chemical compounds.[2]

Objective: To determine the IC₅₀ value of a quinoline-4-carboxylic acid derivative.

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of quinoline-4-carboxylic acid have demonstrated significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3][13][14] This broad-spectrum activity makes them promising candidates for the development of new anti-infective agents, particularly in an era of growing antimicrobial resistance.

Mechanisms and Spectrum of Activity

The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms can vary, they may involve the inhibition of DNA gyrase, disruption of cell membrane integrity, or interference with metabolic pathways.[13] Some derivatives have shown notable efficacy against pathogens like Staphylococcus aureus, Bacillus subtilis, and the fungus Botrytis cinerea.[3][13] Interestingly, some compounds also induce morphological changes in fungi, such as abnormal branching of hyphal tips and leakage of cytoplasmic contents, suggesting a mechanism involving cell wall or membrane disruption.[3][13]

Quantitative Data: Antimicrobial Efficacy

The following table presents the minimum inhibitory concentration (MIC) values for selected quinoline derivatives against various microorganisms.

Compound ClassMicroorganismMIC (µg/mL)Reference
Substituted quinoline-4-carboxylic acidsBacillus subtilis200-500[3]
Substituted quinoline-4-carboxylic acidsBotrytis cinerea100-500[3]
Substituted quinoline-4-carboxylic acidsTrichophyton interdigitale100-500[3]
2-Aryl-quinoline-4-carboxylic acid derivativesGram (+) and Gram (-) bacteria62.5 - 250[14]
Experimental Protocol: Broth Microdilution for MIC Determination

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a quinoline derivative against a bacterial strain.

Materials:

  • Bacterial strain (e.g., S. aureus ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (dissolved in DMSO)

  • Sterile 96-well U-bottom plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Compound Preparation:

    • In a 96-well plate, add 50 µL of CAMHB to wells 2 through 12.

    • Add 100 µL of the test compound at 4x the highest desired final concentration to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation:

    • Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

    • Add 50 µL of sterile broth to well 12 (sterility control).

    • The final volume in each well is 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Reading Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

    • Check the control wells: there should be growth in well 11 and no growth in well 12.

Anti-inflammatory and Immunomodulatory Roles

Beyond their cytotoxic and antimicrobial properties, quinoline-4-carboxylic acid derivatives possess significant anti-inflammatory and immunomodulatory activities.[7][15] This is exemplified by the endogenous tryptophan metabolite, kynurenic acid (KYNA), which has a quinoline-4-carboxylic acid core structure.

Kynurenic Acid: A Key Endogenous Modulator

Kynurenic acid is a product of the kynurenine pathway, the primary route of tryptophan metabolism.[15][16] It is a well-documented neuroactive molecule that acts as an antagonist at excitatory amino acid receptors, such as the NMDA receptor, giving it anticonvulsant and neuroprotective properties.

In recent years, the immunomodulatory functions of KYNA have gained significant attention.[15] It can act as a "double-edged sword," contributing to the resolution of inflammation on one hand, while also potentially creating an immunosuppressive environment that could allow for tumor immune escape on the other.[15] Its anti-inflammatory effects are partly mediated by signaling through the G-protein-coupled receptor 35 (GPR35) and by acting as a free radical scavenger.[15]

Pathway Visualization: The Kynurenine Pathway of Tryptophan Metabolism

This diagram outlines the metabolic cascade leading from tryptophan to the formation of kynurenic acid and other bioactive metabolites.

Kynurenine_Pathway cluster_branches Tryptophan L-Tryptophan IDO_TDO IDO / TDO Tryptophan->IDO_TDO NFK N-Formyl-L-kynurenine KF Kynurenine Formamidase NFK->KF Kynurenine L-Kynurenine KAT KATs Kynurenine->KAT KMO KMO Kynurenine->KMO KYNA Kynurenic Acid (Neuroprotective, Anti-inflammatory) Three_HK 3-Hydroxykynurenine (Neurotoxic) QUIN Quinolinic Acid (Neurotoxic) Three_HK->QUIN Multiple Steps IDO_TDO->NFK KF->Kynurenine KAT->KYNA Irreversible Transamination KMO->Three_HK

Caption: Simplified schematic of the Kynurenine Pathway.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

Objective: To evaluate the anti-inflammatory activity of a quinoline-4-carboxylic acid derivative by measuring its effect on nitric oxide (NO) or pro-inflammatory cytokine (e.g., TNF-α) production in LPS-stimulated macrophages.[7][8]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (dissolved in DMSO)

  • Griess Reagent (for NO measurement) or TNF-α ELISA kit

  • 24-well or 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a plate at an appropriate density (e.g., 2.5 x 10⁵ cells/mL for a 24-well plate).

    • Incubate for 24 hours.

  • Pre-treatment:

    • Treat the cells with various concentrations of the test compound for 1-2 hours prior to LPS stimulation. Include a vehicle control.

  • Inflammatory Stimulation:

    • Stimulate the cells with LPS (e.g., 1 µg/mL) in the continued presence of the test compound.

    • Include an unstimulated control group (cells with medium only) and an LPS-only control group.

    • Incubate for 24 hours.

  • Supernatant Collection:

    • After incubation, collect the cell culture supernatants for analysis.

  • Quantification of Inflammatory Mediators:

    • For Nitric Oxide (NO):

      • Mix 50 µL of supernatant with 50 µL of Griess Reagent in a new 96-well plate.

      • Incubate for 10-15 minutes at room temperature.

      • Measure the absorbance at 540 nm.

      • Quantify nitrite concentration using a sodium nitrite standard curve.

    • For TNF-α:

      • Perform an ELISA according to the manufacturer's instructions using the collected supernatants.

  • Data Analysis:

    • Calculate the percentage inhibition of NO or TNF-α production for each compound concentration relative to the LPS-only control.

    • Determine the IC₅₀ value. A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed anti-inflammatory effect is not due to cell death.[7]

Conclusion and Future Perspectives

The quinoline-4-carboxylic acid scaffold is a cornerstone of medicinal chemistry, yielding derivatives with a remarkable breadth of biological activities. The ability to target diverse and critical cellular pathways in cancer, infectious diseases, and inflammation underscores the therapeutic potential of this chemical class. Future research will likely focus on optimizing the selectivity and potency of these compounds through structure-activity relationship (SAR) studies, exploring novel drug delivery systems to improve pharmacokinetic profiles, and further elucidating their complex mechanisms of action to identify new therapeutic applications. The continued exploration of this privileged scaffold promises to deliver next-generation therapeutics for a range of human diseases.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
  • Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Kynurenic acid. Wikipedia.
  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Source not specified.
  • Kynurenic Acid: The Janus-Faced Role of an Immunomodulatory Tryptophan Metabolite and Its Link to P
  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. MDPI.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Is
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Source not specified.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
  • Review on recent development of quinoline for anticancer activities. Source not specified.
  • The Biology and Biochemistry of Kynurenic Acid, a Potential Nutraceutical with Multiple Biological Effects. Semantic Scholar.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Source not specified.
  • Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

Sources

An In-Depth Technical Guide to 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (CAS: 485335-52-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid, a molecule of significant interest within the broader class of quinoline-4-carboxylic acids. While specific research on this particular derivative is limited, this document synthesizes information from related compounds to offer valuable insights for researchers. The quinoline-4-carboxylic acid scaffold is a well-established pharmacophore, known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide will delve into the structural features of the title compound, propose a robust synthetic route based on established chemical principles, and explore its potential biological significance and avenues for future research.

Introduction: The Quinoline-4-Carboxylic Acid Core

The quinoline ring system, first isolated from coal tar in 1834, is a privileged heterocyclic scaffold in medicinal chemistry. When functionalized with a carboxylic acid at the 4-position, the resulting quinoline-4-carboxylic acid moiety becomes a cornerstone for a multitude of therapeutic agents. This structural motif is associated with a diverse array of biological activities, including but not limited to, antiviral, anti-inflammatory, antimicrobial, and antimalarial effects. The planarity of the quinoline ring system allows for intercalation with DNA, a mechanism exploited in some anticancer agents, while the carboxylic acid group can act as a key hydrogen bonding partner with biological targets.

The 2-position of the quinoline ring is a common site for substitution, and the introduction of an aryl group at this position, as in this compound, can significantly influence the molecule's pharmacological profile. The nature and substitution pattern of this aryl group can modulate the compound's steric and electronic properties, affecting its binding affinity to target proteins and its pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

IUPAC Name: this compound CAS Number: 485335-52-2 Molecular Formula: C₁₈H₁₅NO₄ Molecular Weight: 309.32 g/mol

The structure of the title compound features a quinoline core with a carboxylic acid at the 4-position and a 2,5-dimethoxyphenyl group at the 2-position. The two methoxy groups on the phenyl ring are electron-donating, which can influence the electron density of the entire molecule and its potential interactions with biological targets.

PropertyPredicted Value
Melting Point Not available (likely a solid at room temperature)
Boiling Point Not available
Solubility Expected to be poorly soluble in water, soluble in organic solvents like DMSO and DMF.
pKa The carboxylic acid proton is expected to have a pKa in the range of 4-5.

Proposed Synthesis: The Pfitzinger Reaction

For the synthesis of the title compound, the required starting materials are isatin and 1-(2,5-dimethoxyphenyl)ethan-1-one.

Reaction Mechanism

The Pfitzinger reaction proceeds through a well-established mechanism:[1]

  • Base-catalyzed ring opening of isatin: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base (e.g., potassium hydroxide), opening the five-membered ring to form a keto-acid intermediate.[2]

  • Condensation: The aniline moiety of the ring-opened intermediate then condenses with the carbonyl group of 1-(2,5-dimethoxyphenyl)ethan-1-one to form an imine (Schiff base).[2]

  • Tautomerization: The imine can then tautomerize to its more stable enamine form.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final aromatic this compound product.[2]

Pfitzinger_Mechanism Isatin Isatin Intermediate1 Ring-opened Isatin (Keto-acid) Isatin->Intermediate1 1. Ring Opening Ketone 1-(2,5-dimethoxyphenyl)ethan-1-one Intermediate2 Imine (Schiff Base) Ketone->Intermediate2 2. Condensation Base KOH, EtOH/H₂O Intermediate1->Intermediate2 2. Condensation Intermediate3 Enamine Intermediate2->Intermediate3 3. Tautomerization Product This compound Intermediate3->Product 4. Cyclization &    Dehydration

Caption: Proposed Pfitzinger reaction mechanism.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Pfitzinger reaction methodologies.[2]

Materials:

  • Isatin

  • 1-(2,5-dimethoxyphenyl)ethan-1-one

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Diethyl ether

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide in a mixture of ethanol and water to create a concentrated basic solution.

  • Ring Opening of Isatin: To the stirred basic solution, add isatin. The color of the solution is expected to change as the isatin ring opens. Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the intermediate.

  • Addition of the Ketone: Add 1-(2,5-dimethoxyphenyl)ethan-1-one to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain the reflux for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Most of the ethanol is removed by distillation. Add water to the residue.

  • Purification: Wash the aqueous solution with diethyl ether to remove any unreacted ketone and other neutral impurities.

  • Precipitation: Carefully acidify the aqueous layer with hydrochloric acid or acetic acid to a pH of approximately 4-5. The desired product, this compound, will precipitate out of the solution.

  • Isolation and Drying: Collect the solid precipitate by filtration, wash it with cold water, and dry it under vacuum to yield the final product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Predicted Spectroscopic Data

While experimental spectra for this specific compound are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.[3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline and phenyl rings. The two methoxy groups should appear as singlets around 3.8-4.0 ppm. The carboxylic acid proton will likely be a broad singlet at a downfield chemical shift (>10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display signals for all 18 carbons. The carbonyl carbon of the carboxylic acid will be in the range of 165-175 ppm. The carbons attached to the methoxy groups will be significantly shielded.

  • Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) at m/z 309. Common fragmentation patterns for quinoline-4-carboxylic acids include the loss of COOH (45 Da) and CO₂ (44 Da).[5]

Potential Biological Activity and Research Directions

The quinoline-4-carboxylic acid scaffold is a versatile pharmacophore, and derivatives with a 2-aryl substituent have demonstrated a wide range of biological activities.[6][7]

Anticancer Potential

Many 2-aryl-quinoline-4-carboxylic acid derivatives have been investigated as potential anticancer agents. Their mechanisms of action can be diverse, including the inhibition of kinases, topoisomerases, and other enzymes involved in cell proliferation and survival. The 2,5-dimethoxy substitution pattern on the phenyl ring could confer specific interactions with target proteins, potentially leading to novel anticancer activity. Future research could involve screening this compound against a panel of cancer cell lines to determine its antiproliferative effects.

Antimicrobial Activity

The quinoline core is famously a key component of many antibacterial and antimalarial drugs. The 2-aryl-quinoline-4-carboxylic acid motif has also been explored for its antimicrobial properties.[6] The title compound could be tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens, to evaluate its potential as an anti-infective agent.

Anti-inflammatory Properties

Some quinoline derivatives are known to possess anti-inflammatory activity.[8] This can be mediated through various mechanisms, such as the inhibition of cyclooxygenase (COX) enzymes or the modulation of inflammatory signaling pathways. The anti-inflammatory potential of this compound could be investigated using in vitro and in vivo models of inflammation.

Biological_Potential cluster_targets Potential Biological Targets cluster_outcomes Therapeutic Applications Compound This compound Kinases Kinases Compound->Kinases Inhibition Topoisomerases Topoisomerases Compound->Topoisomerases Inhibition Microbial_Enzymes Microbial Enzymes Compound->Microbial_Enzymes Inhibition Inflammatory_Pathways Inflammatory Pathways Compound->Inflammatory_Pathways Modulation Anticancer Anticancer Kinases->Anticancer Topoisomerases->Anticancer Antimicrobial Antimicrobial Microbial_Enzymes->Antimicrobial Anti_inflammatory Anti-inflammatory Inflammatory_Pathways->Anti_inflammatory

Sources

The Architecture of Innovation: A Technical Guide to the Discovery and Synthesis of Novel Quinoline-4-Carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] Among its derivatives, quinoline-4-carboxylic acids stand out as a critical pharmacophore, integral to the function of many antibacterial, antiviral, antimalarial, and anticancer compounds.[1][3][4][5] This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel quinoline-4-carboxylic acid analogs, offering insights into the strategic considerations behind synthetic route selection, detailed experimental protocols, and the evaluation of their biological potential. As a senior application scientist, this guide is crafted to bridge theoretical knowledge with practical, field-proven insights, empowering researchers to navigate the complexities of modern drug discovery.

Section 1: The Strategic Imperative for Quinoline-4-Carboxylic Acid Analogs

The enduring interest in quinoline-4-carboxylic acids stems from their ability to interact with a diverse array of biological targets. This structural motif is famously present in the quinolone class of antibiotics, which function by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication.[5][6][7] Beyond their antibacterial prowess, these compounds have demonstrated efficacy against a range of other diseases. For instance, certain analogs exhibit potent activity as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway, highlighting their potential in cancer and autoimmune disease therapy.[8] The versatility of the quinoline-4-carboxylic acid scaffold provides a fertile ground for the design of novel therapeutic agents with tailored specificities and improved pharmacological profiles.

Section 2: Foundational Synthetic Strategies: A Chemist's Guide to Core Ring Formation

The construction of the quinoline ring system is a well-established field, with several named reactions providing reliable pathways to the desired scaffold. The choice of a specific synthetic route is often dictated by the desired substitution pattern on the final molecule, the availability of starting materials, and the overall efficiency of the reaction sequence.

The Pfitzinger Reaction: A Versatile Approach from Isatins

The Pfitzinger reaction is a cornerstone in the synthesis of quinoline-4-carboxylic acids, involving the condensation of an isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[9][10][11] This reaction is particularly valuable for accessing a wide range of 2- and 3-substituted quinoline-4-carboxylic acids.[8][12]

The underlying mechanism involves the base-catalyzed opening of the isatin ring to form an isatinic acid, which then condenses with the carbonyl compound to form a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[11]

Diagram: Pfitzinger Reaction Workflow

Pfitzinger_Workflow Isatin Isatin Derivative Intermediate1 Isatinate Intermediate Isatin->Intermediate1 Ring Opening Carbonyl α-Methylene Carbonyl Compound Intermediate2 Schiff Base Carbonyl->Intermediate2 Base Base (e.g., KOH) Base->Intermediate1 Base->Intermediate2 Intermediate1->Intermediate2 Condensation Product Quinoline-4-Carboxylic Acid Analog Intermediate2->Product Intramolecular Cyclization & Dehydration

A schematic overview of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acid analogs.

Experimental Protocol: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acid via Pfitzinger Reaction [8][12]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted isatin (1.0 eq) in a solution of potassium hydroxide (3.0 eq) in ethanol/water (e.g., 4:1 v/v).

  • Addition of Carbonyl Compound: To the stirred solution, add the corresponding acetophenone derivative (1.1 eq).

  • Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidification: Acidify the aqueous solution with a suitable acid (e.g., 2N HCl) to a pH of approximately 4-5 to precipitate the product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

The Doebner Reaction: A Three-Component Pathway

The Doebner reaction offers a convergent three-component approach to quinoline-4-carboxylic acids, involving the reaction of an aniline, an aldehyde, and pyruvic acid.[13][14] This method is particularly useful for synthesizing 2-substituted quinoline-4-carboxylic acids. A significant advantage of this reaction is the in-situ formation of the α,β-unsaturated carbonyl compound from the aldehyde and pyruvic acid.

Recent advancements have focused on overcoming the limitations of the conventional Doebner reaction, particularly for anilines bearing electron-withdrawing groups, through the development of hydrogen-transfer variations.[14]

Diagram: Doebner Reaction Mechanism

Doebner_Mechanism Aniline Aniline SchiffBase Schiff Base (from Aniline + Aldehyde) Aniline->SchiffBase Aldehyde Aldehyde Aldehyde->SchiffBase PyruvicAcid Pyruvic Acid Enamine Enamine (from Pyruvic Acid) PyruvicAcid->Enamine MichaelAddition Michael Addition SchiffBase->MichaelAddition Enamine->MichaelAddition Cyclization Cyclization & Dehydration MichaelAddition->Cyclization Product 2-Substituted Quinoline-4-Carboxylic Acid Cyclization->Product

Simplified mechanism of the Doebner reaction for quinoline-4-carboxylic acid synthesis.

The Gould-Jacobs Reaction: Building the 4-Hydroxyquinoline Core

The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinoline derivatives, which are tautomers of 4-quinolones and can be readily converted to the corresponding carboxylic acids.[15][16] The reaction proceeds through the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative, followed by a thermal cyclization.[15][17]

The initial condensation forms an anilinomethylenemalonate intermediate. Subsequent heating, often at high temperatures in a high-boiling solvent like diphenyl ether or with the aid of a catalyst such as Eaton's reagent, induces an intramolecular cyclization to form the 4-hydroxy-3-carboalkoxyquinoline.[16][17] Saponification and decarboxylation then yield the desired 4-hydroxyquinoline. Microwave-assisted protocols have been shown to significantly reduce reaction times for the initial condensation step.[16][18]

Experimental Protocol: Microwave-Assisted Gould-Jacobs Reaction [16][18]

  • Condensation: In a microwave-safe vial, mix the substituted aniline (1.0 eq) and diethyl ethoxymethylenemalonate (EMME) (1.2 eq) without a solvent.

  • Microwave Irradiation: Irradiate the mixture in a microwave reactor at a suitable temperature and time (e.g., 150°C for 10-15 minutes).

  • Isolation of Intermediate: After cooling, the resulting anilinomethylenemalonate intermediate often solidifies and can be isolated by filtration and washing with a cold solvent like ethanol.

  • Cyclization: The isolated intermediate is then subjected to thermal cyclization. This can be achieved by heating in a high-boiling solvent (e.g., Dowtherm A) or by using a catalyst like Eaton's reagent (P₂O₅ in methanesulfonic acid) at a more moderate temperature (e.g., 100-120°C).

  • Hydrolysis and Decarboxylation: The resulting 4-hydroxy-3-carboalkoxyquinoline is then hydrolyzed with a base (e.g., NaOH) and subsequently decarboxylated by heating in an acidic medium to yield the 4-hydroxyquinoline.

Section 3: Other Notable Synthetic Approaches

While the Pfitzinger, Doebner, and Gould-Jacobs reactions are workhorses in the field, several other named reactions offer alternative routes to the quinoline core.

  • Combes Quinoline Synthesis: This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[2][19][20] It is particularly useful for the synthesis of 2,4-disubstituted quinolines.[2]

  • Doebner-von Miller Reaction: This reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[21][22]

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.[23][24][25][26][27]

Section 4: Characterization and Biological Evaluation

The synthesized quinoline-4-carboxylic acid analogs must be rigorously characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid and carbonyl groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compounds.

Once characterized, the novel analogs are subjected to a battery of biological assays to determine their therapeutic potential. The specific assays will depend on the intended target. For example, for antibacterial discovery, this would involve determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains.[1] For anticancer applications, assays would focus on cytotoxicity against various cancer cell lines and inhibition of specific molecular targets like DHODH.[8]

Table 1: Illustrative Structure-Activity Relationship (SAR) Data for DHODH Inhibitors [8]

Compound IDR¹ SubstituentR² SubstituentDHODH IC₅₀ (nM)HCT-116 IC₅₀ (µM)
41 4-FluorophenylH9.71 ± 1.40.032
43 4-ChlorophenylH26.2 ± 1.80.085
46 Pyridin-4-ylH28.3 ± 3.30.120

This table provides a sample representation of how SAR data is typically presented, linking chemical modifications to biological activity.

Section 5: Future Directions and Conclusion

The discovery and synthesis of novel quinoline-4-carboxylic acid analogs remain a vibrant area of research. Future efforts will likely focus on:

  • Development of more efficient and sustainable synthetic methodologies: This includes the use of novel catalysts, flow chemistry, and greener reaction conditions.

  • Exploration of novel biological targets: Expanding the therapeutic applications of this scaffold beyond its traditional uses.

  • Structure-based drug design: Utilizing computational tools and X-ray crystallography to design more potent and selective inhibitors.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • Gould–Jacobs reaction. (n.d.). In Wikipedia.
  • Combes quinoline synthesis. (n.d.). In Wikipedia.
  • MEDICINAL CHEMISTRY OF QUINOLONES.pptx. (n.d.). Slideshare.
  • Doebner–Miller reaction. (n.d.). In Wikipedia.
  • Friedlaender Synthesis. (n.d.). Organic Chemistry Portal.
  • Friedländer synthesis. (n.d.). In Wikipedia.
  • Combes Quinoline Synthesis. (2012). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Quinolones. (2023). In StatPearls. National Center for Biotechnology Information.
  • Gould-Jacobs Quinoline-forming Reaction. (n.d.). Biotage.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2000). ResearchGate.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2015). MDPI.
  • Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. (2014). ResearchGate.
  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • Synthetic antibacterial agents quinolones. (n.d.). AL-Mustaqbal University College of Pharmacy.
  • Quinolone antibiotic. (n.d.). In Wikipedia.
  • Pfitzinger Quinoline Synthesis. (n.d.).
  • Combes Quinoline Synthesis PDF. (n.d.). Scribd.
  • synthesis of quinoline derivatives and its applications. (n.d.). Slideshare.
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. (2005). The Journal of Organic Chemistry.
  • The Friedländer Synthesis of Quinolines. (2022). ResearchGate.
  • Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. (2012). Journal of Chemical and Pharmaceutical Research.
  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015). Asian Journal of Chemistry.
  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions.
  • Doebner-Miller reaction and applications. (n.d.). Slideshare.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. (2018). Molecules.

Sources

In silico modeling of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid interactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: In Silico Modeling of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid Interactions

Introduction: The Quinoline Scaffold and the Imperative for In Silico Assessment

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2][3] The specific derivative, this compound, represents a promising candidate for therapeutic development. However, advancing such a molecule through the traditional drug discovery pipeline is a resource-intensive and time-consuming endeavor.

This is where in silico modeling provides a transformative advantage. By leveraging computational techniques, we can predict, analyze, and refine the interactions of this molecule with biological targets at an atomic level.[4][5][6] This guide serves as a comprehensive walkthrough of a robust in silico workflow, designed for researchers and drug development professionals. We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a scientifically rigorous and validated approach. Our workflow will encompass target identification, molecular docking, molecular dynamics simulations, and ADMET profiling—each a critical pillar in building a comprehensive understanding of the therapeutic potential of this compound.

Chapter 1: Target Identification - Finding the Molecular Lock for Our Key

Before we can analyze the interaction, we must first identify the most probable biological targets. The vastness of the human proteome makes experimental screening of all potential targets infeasible in the early stages. Computational target identification provides a focused, data-driven approach to generate high-probability hypotheses.[7][8][9]

Causality: The choice of a biological target is the single most critical decision in drug discovery; a well-validated target increases the likelihood of clinical success, while a poorly chosen one can lead to costly late-stage failures.[8] Our strategy will integrate literature analysis with computational inference. Studies on similar quinoline derivatives have shown activity against targets such as c-MET kinase, SIRT3, and various proteins implicated in neurodegenerative diseases and cancer.[10][11][12][13][14] For this guide, we will proceed with a hypothetical, yet plausible, target: Serine/Threonine-Protein Kinase (STK10) , based on studies showing the potential of quinoline derivatives as kinase inhibitors.[15]

Methodologies for Target Identification:

MethodDescriptionRationale & Justification
Literature & Database Mining Systematically searching databases like ChEMBL and PubChem for structurally similar compounds and their known biological targets.This evidence-based approach leverages existing experimental data, providing a strong foundation for target hypotheses. It is the most reliable starting point.
Reverse Pharmacophore Screening Using the 3D structure of our ligand to generate a pharmacophore model (a map of essential interaction features) and screening it against a database of protein structures.This method identifies proteins with binding sites that are sterically and electronically complementary to our molecule, even if they are not structurally homologous to known targets.
Target Prediction Servers Utilizing web-based tools like SwissTargetPrediction, which predict targets based on the principle of chemical similarity to known ligands.These tools provide a rapid, high-throughput method to generate a list of probable targets, which can then be prioritized for more rigorous computational analysis.[8]

Chapter 2: Molecular Docking - A Static Snapshot of Binding

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[16][17] It is a foundational technique used to assess binding affinity and understand the specific atomic interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.

Causality: We perform docking not just to get a binding score, but to generate a physically plausible 3D model of the interaction. This model is the starting point for more advanced simulations and provides actionable insights for optimizing the ligand's structure. A key principle is that a lower binding energy score generally indicates a stronger, more stable interaction.[18]

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 1. Obtain Target Structure (e.g., from RCSB PDB) p2 2. Prepare Receptor - Remove water, co-factors - Add polar hydrogens - Assign partial charges p1->p2 d1 5. Define Binding Site (Grid Box Generation) p2->d1 l1 3. Obtain Ligand Structure (e.g., from PubChem) l2 4. Prepare Ligand - Generate 3D coordinates - Assign charges, rotatable bonds l1->l2 l2->d1 d2 6. Run Docking Algorithm (e.g., AutoDock Vina) d1->d2 a1 7. Analyze Binding Poses - Score ranking (Binding Affinity) d2->a1 a2 8. Visualize Interactions - H-bonds, hydrophobic contacts (e.g., PyMOL, Chimera) a1->a2

Caption: A generalized workflow for a molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

This protocol outlines the steps for docking this compound into the active site of STK10.

Step 1: Receptor and Ligand Preparation [17]

  • Obtain Protein Structure: Download the crystal structure of STK10 from the RCSB Protein Data Bank.

  • Prepare Receptor: Using AutoDock Tools, perform the following:

    • Delete all water molecules. Rationale: Water molecules in the binding site are often not conserved and can interfere with the docking algorithm.

    • Add polar hydrogens. Rationale: Correct protonation states are essential for accurately calculating hydrogen bonds.

    • Assign Gasteiger charges to all atoms.

    • Save the prepared receptor in .pdbqt format, which includes charge and atom type information for Vina.

  • Prepare Ligand:

    • Obtain the 2D structure of the ligand and generate its 3D conformation.

    • Using AutoDock Tools, detect the ligand's rotatable bonds and assign charges.

    • Save the prepared ligand in .pdbqt format.

Step 2: Grid Generation and Docking Execution [19][20]

  • Define the Binding Site: Identify the active site of the kinase. If a co-crystallized ligand is present, the grid box should be centered on it.

  • Set Grid Parameters: The grid box must be large enough to encompass the entire binding site and allow the ligand to rotate freely, but not so large as to waste computational time on irrelevant areas.[21] A typical size is 25 x 25 x 25 Å.

  • Create Configuration File: Prepare a conf.txt file specifying the paths to the receptor and ligand, the center coordinates, and the dimensions of the grid box.

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --log log.txt

Step 3: Results Analysis

  • Examine Binding Affinity: The output file will rank the predicted binding poses by their affinity in kcal/mol. The top-ranked pose (most negative value) is the most probable binding mode.

  • Visualize Interactions: Load the prepared receptor and the docked ligand poses into a molecular visualization tool like PyMOL. Analyze the top-ranked pose for key interactions with active site residues.

Docking ResultValue/Description
Binding Affinity (kcal/mol) -8.9
Key Interacting Residues Hinge Region (H-Bond), Catalytic Lysine (Salt Bridge), Hydrophobic Pocket Residues
Interaction Types Hydrogen bonding with the quinoline nitrogen; Pi-stacking with a phenylalanine residue.

Chapter 3: Molecular Dynamics (MD) Simulation - Adding Motion to the Model

While docking provides a valuable static picture, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing us to assess the stability of the protein-ligand complex in a simulated physiological environment.[22][23]

Causality: An MD simulation serves as a crucial validation step for a docking pose. If a ligand is not stable in the binding pocket and dissociates quickly during the simulation, the docking result is likely a false positive. MD allows us to observe conformational changes, the role of water molecules, and the persistence of key interactions over a defined period (e.g., 100 nanoseconds).[23][24]

G cluster_prep System Preparation cluster_sim Simulation cluster_analysis Analysis p1 1. Start with Docked Complex p2 2. Generate Ligand Topology (e.g., CGenFF Server) p1->p2 p3 3. Choose Force Field (e.g., CHARMM36) p2->p3 p4 4. Define Simulation Box & Solvate with Water p3->p4 p5 5. Add Ions (Neutralize System) p4->p5 s1 6. Energy Minimization p5->s1 s2 7. NVT Equilibration (Constant Volume, Temperature) s1->s2 s3 8. NPT Equilibration (Constant Pressure, Temperature) s2->s3 s4 9. Production MD Run s3->s4 a1 10. Trajectory Analysis - RMSD (Stability) - RMSF (Flexibility) - H-Bond Analysis s4->a1 a2 11. Assess Complex Stability & Interaction Persistence a1->a2

Caption: The standard workflow for a protein-ligand MD simulation using GROMACS.

Experimental Protocol: MD Simulation with GROMACS

This protocol uses the GROMACS package, a highly efficient and widely used engine for biomolecular simulations.[25][26][27][28]

Step 1: System Preparation [29][30]

  • Prepare Complex: Start with the top-ranked PDB file from the molecular docking output.

  • Generate Ligand Topology: The force field (e.g., CHARMM36) contains parameters for standard amino acids but not for our novel ligand. Use a server like the CGenFF server to generate the topology and parameter files (.itp, .prm) for the ligand.[26]

  • Prepare Topology: Use the pdb2gmx tool in GROMACS to generate the protein topology. Manually edit the main topology file (topol.top) to include the ligand's topology file.

  • Create Simulation Box and Solvate: Use gmx editconf to define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein surface). Then, use gmx solvate to fill the box with a water model (e.g., TIP3P).

  • Add Ions: Use gmx genion to add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.

Step 2: Simulation Execution [26]

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during preparation.

  • NVT Equilibration: Perform a short simulation (e.g., 1 ns) at constant volume and temperature. This allows the solvent to equilibrate around the protein and ligand while they are held in place with position restraints.

  • NPT Equilibration: Perform a longer simulation (e.g., 5 ns) at constant pressure and temperature, again with position restraints on the protein-ligand complex. This ensures the system reaches the correct density.

  • Production MD: Run the final simulation for the desired length (e.g., 100 ns) without any position restraints. This is the data-gathering phase of the simulation.

Step 3: Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve indicates that the system has reached equilibrium and the complex is stable.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible regions of the protein.

  • Interaction Analysis: Use GROMACS tools to analyze the persistence of hydrogen bonds and other interactions between the ligand and protein throughout the simulation.

Chapter 4: ADMET Prediction - Assessing Drug-Likeness

A potent molecule is useless if it cannot reach its target in the body or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step to filter out compounds with poor pharmacokinetic properties early in the discovery process.[31][32][33]

Causality: In silico ADMET profiling saves immense resources by identifying problematic compounds before they are synthesized and tested in vitro or in vivo.[34] By evaluating properties like oral bioavailability and potential toxicity computationally, we can prioritize candidates with a higher probability of success in clinical trials.[35]

Experimental Protocol: ADMET Profiling with SwissADME

SwissADME is a free and comprehensive web tool for predicting the pharmacokinetic properties of small molecules.[36][37][38][39]

Step 1: Input Molecule

  • Navigate to the SwissADME website.

  • Input the structure of this compound, typically using its SMILES string.

Step 2: Run Prediction and Analyze Results

  • Execute the prediction. The server will return a detailed report.

  • Physicochemical Properties: Check properties like Molecular Weight, LogP (lipophilicity), and Topological Polar Surface Area (TPSA).

  • Lipinski's Rule of Five: This is a key filter for drug-likeness. Check for violations (a good candidate has 0 or 1 violation).

  • Water Solubility: Assesses how likely the compound is to be soluble in aqueous environments.

  • Pharmacokinetics: Predicts properties like GI absorption and blood-brain barrier (BBB) permeation.

  • Medicinal Chemistry Friendliness: Flags potentially problematic fragments (e.g., PAINS alerts) that could interfere with assays.

  • Synthetic Accessibility: Estimates how difficult the molecule would be to synthesize, on a scale of 1 (easy) to 10 (very difficult).[36]

ADMET ParameterPredicted ValueInterpretation
Lipinski Violations 0Good drug-like properties.
GI Absorption HighLikely to be well-absorbed orally.
BBB Permeant NoUnlikely to cross the blood-brain barrier; desirable for peripherally acting drugs.
CYP Inhibitor Inhibitor of CYP2C9Potential for drug-drug interactions.
Synthetic Accessibility 3.5Moderately easy to synthesize.

Conclusion and Future Directions

This in-depth guide has outlined a rigorous, multi-step in silico workflow to characterize the interactions of this compound. We began by identifying a high-probability biological target, STK10, and then proceeded to model the interaction using molecular docking. The stability of this predicted binding pose was subsequently validated through a 100 ns molecular dynamics simulation. Finally, we assessed the compound's drug-likeness using ADMET prediction, which suggested favorable pharmacokinetic properties.

The combined results from this computational pipeline provide a strong, data-driven rationale for advancing this compound to the next stage of drug discovery. The insights gained—from the specific residues involved in binding to the potential for metabolic interactions—are invaluable for guiding its experimental validation and any future efforts in lead optimization. The logical next step is to synthesize the compound and validate these in silico predictions through in vitro binding assays and cell-based functional assays against STK10.

References

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube.
  • Rossi, A. R. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Tuğcu, G., Ön, F. E., & Sipahi, H. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6), 738-743.
  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 10(4), 309-322.
  • Ardigen. (n.d.). What is Target Identification in Drug Discovery? AI & Therapeutic Insights.
  • Hassan, M., et al. (2023). Molecular dynamics simulations: Insights into protein and protein ligand interactions. Methods in Molecular Biology.
  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?.
  • Lemkul, J. A. (n.d.). GROMACS Tutorials.
  • Bitesize Bio. (2025). Using ADMET to Move Forward from Drug Discovery to Development.
  • Shityakov, S., & Förster, C. (2020). Tutorial: MD Simulation of a Protein-Ligand Complex using GROMACS. Bioinformatics Review.
  • Protheragen. (n.d.). ADMET Prediction.
  • Fiveable. (n.d.). ADMET prediction | Medicinal Chemistry Class Notes.
  • Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary.
  • Liu, X., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. Pharmaceuticals, 16(5), 732.
  • Lemkul, J. A. (n.d.). Protein-Ligand Complex - MD Tutorials. Virginia Tech Department of Biochemistry.
  • ResearchGate. (n.d.). Overview of typical CADD workflow.
  • Al-Ostath, A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4983.
  • Tuğcu, G., et al. (2021). In Silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-Met Inhibitors in the Treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6).
  • Guest, E. E. (n.d.). Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.
  • Bio-Rad. (n.d.). Target Discovery: Identification and Validation.
  • El-Fakharany, E. M., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Molecules, 28(14), 5406.
  • Sharma, P., & Singh, D. B. (2023). Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. Methods in Molecular Biology.
  • Tuğcu, G., Ön, F. E., & Sipahi, H. (2021). In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors. Turkish Journal of Pharmaceutical Sciences, 18(6), 738-743.
  • KBbox: Methods. (n.d.). Small Molecule Docking.
  • da Silva, A. B., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity.
  • Salmaso, V., & Moro, S. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • Bonvin Lab. (n.d.). Small molecule docking.
  • Zhang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 868352.
  • Bioinformatics. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube.
  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
  • LibreTexts Chemistry. (2020). 13.2: How to Dock Your Own Drug.
  • Sydow, D., et al. (2021). Tutorials for Computer Aided Drug Design in KNIME.
  • MacKerell, A. D., & Jo, S. (2014). Computer-Aided Drug Design Methods. Methods in Molecular Biology, 1137, 1-20.
  • ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction.
  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 124-142.
  • ResearchGate. (n.d.). Workflow for open source computer-aided drug design.
  • Singh, D. B., & Dwivedi, S. (2019). Computational Approaches in Drug Designing and Their Applications. Springer Nature Experiments.
  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
  • ResearchGate. (2024). How to do molecular docking studies?.
  • ResearchGate. (n.d.). Synthesis of quinoline 4-carboxylic acid derivatives.
  • Swiss Institute of Bioinformatics. (n.d.). Frequently Asked Questions - SwissADME.
  • Dr Jyoti Bala. (2023). SWISS ADME Simplified: A Practical Tutorial. YouTube.
  • Daina, A., & Zoete, V. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. YouTube.
  • Slideshare. (n.d.). cara Baca SWISSADME-TargetPred.pdf.
  • PRISM BioLab. (2023). Oral Bioavailability Prediction Screening: Gift of SwissADME.

Sources

The Core Mechanism of 2-Arylquinoline-4-Carboxylic Acids: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-arylquinoline-4-carboxylic acid scaffold represents a privileged pharmacophore in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. Compounds bearing this core structure have been extensively investigated for their therapeutic potential in oncology, autoimmune disorders, and virology.[1][2] This technical guide provides an in-depth exploration of the primary mechanism of action for this class of compounds—the potent and selective inhibition of dihydroorotate dehydrogenase (DHODH). Furthermore, we will delve into alternative mechanisms that have been elucidated for specific derivatives, offering a comprehensive overview for researchers and drug development professionals.

At the heart of their classical mechanism lies the disruption of de novo pyrimidine biosynthesis, a fundamental pathway for cellular proliferation.[3][4] This guide will dissect this pathway, detail the molecular interactions with their primary enzymatic target, and provide the experimental framework necessary to validate these mechanisms.

Primary Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The most well-characterized mechanism of action for 2-arylquinoline-4-carboxylic acids is the inhibition of DHODH, the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[2][3] This mitochondrial enzyme is responsible for the oxidation of dihydroorotate to orotate, a critical precursor for the synthesis of pyrimidine nucleotides (uridine and cytidine) essential for DNA and RNA synthesis.[3]

Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly dependent on the de novo synthesis pathway.[2] By inhibiting DHODH, 2-arylquinoline-4-carboxylic acids deplete the intracellular pyrimidine pool, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of cell growth.[2][3]

A notable example of this class is Brequinar (DuP-785), a potent and selective DHODH inhibitor.[1][3] Its mechanism underlies its profound immunosuppressive, anti-cancer, and antiviral properties.[3][4]

Molecular Interaction with DHODH

Crystallographic studies of human DHODH in complex with Brequinar and its analogs have provided significant insights into their binding mode. These inhibitors occupy a hydrophobic tunnel near the ubiquinone binding site of the enzyme.[3] The structure-activity relationship (SAR) for this class of compounds highlights several key features for potent DHODH inhibition:

  • C-2 Position: The presence of a bulky, hydrophobic substituent at this position is crucial for activity.[5][6]

  • C-4 Position: A strict requirement for the carboxylic acid group, which likely forms a salt bridge with key residues, such as Arginine 136 (R136), in the active site.[6][7]

  • Benzo Portion of the Quinoline Ring: Appropriate substitutions on this ring can further modulate inhibitory activity.[6]

The following diagram illustrates the de novo pyrimidine biosynthesis pathway and the point of inhibition by 2-arylquinoline-4-carboxylic acids.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Inner Membrane Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl_Phosphate Glutamine->Carbamoyl_Phosphate CPS-II Carbamoyl_Aspartate Carbamoyl_Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate ATCase Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Dihydroorotase Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP OPRT Inhibitor 2-Arylquinoline- 4-Carboxylic Acids Inhibitor->Dihydroorotate UDP UDP UMP->UDP RNA Synthesis UTP UTP UDP->UTP RNA Synthesis dUDP dUDP UDP->dUDP DNA Synthesis CTP CTP UTP->CTP RNA Synthesis RNA_Synthesis RNA_Synthesis CTP->RNA_Synthesis RNA Synthesis dUMP dUMP dUDP->dUMP DNA Synthesis dTMP dTMP dUMP->dTMP DNA Synthesis dTTP dTTP dTMP->dTTP DNA Synthesis DNA_Synthesis DNA_Synthesis dTTP->DNA_Synthesis DNA Synthesis

Caption: Inhibition of DHODH by 2-arylquinoline-4-carboxylic acids blocks pyrimidine synthesis.

Consequences of DHODH Inhibition

The depletion of pyrimidines triggers a cascade of downstream effects, most notably:

  • Cell Cycle Arrest: Cells are unable to progress through the S-phase of the cell cycle due to a lack of necessary building blocks for DNA replication.[2]

  • Immunosuppression: Activated T-lymphocytes, which are highly reliant on de novo pyrimidine synthesis for clonal expansion, are potently inhibited.[3][4] This includes the inhibition of Interleukin-2 (IL-2) production, a critical cytokine for T-cell proliferation.[4]

  • Anticancer Activity: The proliferation of cancer cells is halted, and in some cases, DHODH inhibitors can induce differentiation, as seen in acute myelogenous leukemia models.[7]

  • Antiviral Activity: Many viruses rely on the host cell's machinery for replication and are therefore susceptible to the depletion of nucleotides.[2][8]

Alternative Mechanisms of Action

While DHODH inhibition is the principal mechanism, certain 2-arylquinoline-4-carboxylic acid derivatives have been shown to interact with other molecular targets. It is crucial for researchers to consider these alternative mechanisms, as they may contribute to the overall biological profile of a given compound and present opportunities for developing therapies with novel modes of action.

Sirtuin 3 (SIRT3) Inhibition

A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial NAD+-dependent deacetylase.[9][10] In contrast to the DHODH inhibitors, these compounds induce G0/G1 phase cell cycle arrest and promote cell differentiation in leukemic cell lines.[9] This discovery opens a new avenue for the therapeutic application of this scaffold in cancers where SIRT3 is a relevant target.

Histone Deacetylase (HDAC) Inhibition

By incorporating a 2-substituted phenylquinoline-4-carboxylic acid group as the "cap" moiety, novel HDAC inhibitors have been developed.[11][12] Notably, some of these compounds exhibit selectivity for HDAC3.[11] The mechanism of their anticancer effect involves the induction of G2/M cell cycle arrest and the promotion of apoptosis.[12][13]

Multidrug Resistance-Associated Protein 2 (MRP2) Inhibition

Certain 2-arylquinoline-4-carboxylic acid derivatives have demonstrated the ability to inhibit MRP2, an ABC transporter involved in multidrug resistance in cancer.[14] The carboxyl group at the 4-position of the quinoline ring appears to be important for this interaction.[14] This suggests a potential dual role for some of these compounds in not only directly inhibiting cancer cell growth but also in overcoming drug resistance.

Experimental Protocols

To aid researchers in the investigation of 2-arylquinoline-4-carboxylic acids, we provide the following key experimental protocols.

DHODH Enzyme Inhibition Assay

This colorimetric assay is fundamental for determining the direct inhibitory effect of a compound on DHODH activity.

Principle: The enzymatic activity of recombinant human DHODH is measured by monitoring the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in absorbance of DCIP at 600 nm is proportional to DHODH activity.[3]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

    • Substrate Solution: 500 µM Dihydroorotate in assay buffer.

    • Electron Acceptor Solution: 120 µM DCIP in assay buffer.

    • Enzyme Solution: Recombinant human DHODH diluted in assay buffer to the desired concentration.

    • Test Compound: Serially diluted in DMSO.

  • Assay Procedure:

    • Add 2 µL of the test compound dilution to a 96-well plate.

    • Add 100 µL of the enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 100 µL of a 1:1 mixture of the substrate and electron acceptor solutions.

    • Immediately measure the absorbance at 600 nm every 30 seconds for 10-15 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

The following diagram outlines the experimental workflow for the DHODH inhibition assay.

DHODH_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Buffer, Substrate, DCIP, Enzyme) Start->Reagent_Prep Compound_Plating Plate Serial Dilutions of Test Compound Reagent_Prep->Compound_Plating Enzyme_Addition Add DHODH Enzyme Incubate 15 min Compound_Plating->Enzyme_Addition Reaction_Start Initiate Reaction with Dihydroorotate + DCIP Enzyme_Addition->Reaction_Start Measurement Measure Absorbance at 600 nm (Kinetic Read) Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates Determine IC50 Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro DHODH enzyme inhibition assay.

Cell-Based Proliferation Assay

This assay assesses the cytostatic or cytotoxic effects of the compounds on cancer or immune cells.

Principle: Cell viability is measured using a colorimetric method, such as the MTT or SRB assay, after a defined period of exposure to the test compound.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed cells (e.g., HeLa, MCF-7, or activated PBMCs) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Brequinar).

  • Viability Assessment (SRB Assay Example):

    • Fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

    • Wash the plates five times with water and air dry.

    • Stain the cells with 0.4% SRB in 1% acetic acid for 30 minutes.

    • Wash the plates four times with 1% acetic acid and air dry.

    • Solubilize the bound dye with 10 mM Tris base (pH 10.5).

    • Measure the absorbance at 510 nm.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition relative to the vehicle control.

    • Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Uridine Rescue Assay

This experiment is crucial to confirm that the observed anti-proliferative effect is due to the inhibition of de novo pyrimidine synthesis.

Principle: If the compound's primary mechanism is DHODH inhibition, the addition of exogenous uridine should bypass the enzymatic block and rescue cell proliferation.[15][16]

Step-by-Step Methodology:

  • Follow the Cell-Based Proliferation Assay protocol.

  • Co-treatment: In a parallel set of experiments, co-treat the cells with the test compound and a physiological concentration of uridine (e.g., 100 µM).

  • Data Analysis: Compare the dose-response curves in the presence and absence of uridine. A significant rightward shift in the GI₅₀ curve in the presence of uridine indicates that the compound's activity is mediated through the inhibition of pyrimidine synthesis.[16]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 2-arylquinoline-4-carboxylic acids against DHODH and their anti-proliferative effects.

Compound ID2-SubstituentDHODH IC₅₀ (nM)Cell LineGI₅₀ (µM)Reference
Brequinar 2'-Fluoro-1,1'-biphenyl-4-yl~20--[15]
Analog 41 Substituted pyridine9.7 ± 1.4--[7]
Analog 43 Substituted pyridine26.2 ± 1.8--[7]
Analog 3f --MCF-7-[17]
Analog 3g --A375-[17]

Note: The table is a representative summary. For detailed structures and a comprehensive list of compounds, please refer to the cited literature.

Conclusion

2-Arylquinoline-4-carboxylic acids are a versatile class of compounds with a well-established primary mechanism of action as inhibitors of DHODH. This mechanism provides a strong rationale for their development as anticancer, immunosuppressive, and antiviral agents. However, the expanding research into this chemical space has revealed that certain derivatives can engage other important therapeutic targets, such as SIRT3 and HDACs. This multi-target potential underscores the importance of a thorough mechanistic investigation for any new analog. The experimental protocols and data presented in this guide offer a robust framework for researchers to elucidate the precise mechanism of action of their compounds and to advance the development of this promising therapeutic class.

References

  • Wikipedia. Brequinar. [Link]
  • Xu, X., et al. (1998).
  • Thorat, S. B., et al. (2023). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. Physical Chemistry Research, 11(4), 783-800. [Link]
  • Physical Chemistry Research. Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity Through Pharmacophore Modeling, Multidimensional QSAR, ADME, and Docking Studies. [Link]
  • Janežič, D., et al. (2020). Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. PubMed. [Link]
  • ACS Publications. The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. [Link]
  • ResearchGate. The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. [Link]
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. [Link]
  • ResearchGate. Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. [Link]
  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]
  • International Journal of Chemical and Physical Sciences. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [Link]
  • Gholampour, Z., et al. (2019). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors.
  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • Madak, J. T., et al. (2018).
  • Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids.
  • ResearchGate.
  • RSC Publishing. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
  • ACS Publications.
  • He, L., et al. (2019). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives.
  • ResearchGate. Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... [Link]
  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • Al-Hussain, S. A., et al. (2021).
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
  • PLOS Biology. Identification of Human S100A9 as a Novel Target for Treatment of Autoimmune Disease via Binding to Quinoline-3-Carboxamides. [Link]
  • ResearchGate.

Sources

A Senior Application Scientist's Guide to Preliminary Cytotoxicity Screening of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on conducting preliminary cytotoxicity screening of novel quinoline derivatives. It is designed to move beyond simple protocol recitation, offering insights into the causality behind experimental choices to ensure robust and reliable data.

The Quinoline Scaffold: A Privileged Structure in Oncology Drug Discovery

Quinoline, a heterocyclic aromatic organic compound, and its derivatives represent a significant class of compounds in medicinal chemistry due to their wide range of pharmacological activities.[1][2] In the realm of oncology, quinoline-based compounds have emerged as promising anticancer agents.[3][4][5] Their therapeutic potential stems from their ability to interact with various cellular targets, leading to a multitude of antitumor effects, including:

  • Induction of Apoptosis: Many quinoline derivatives have been shown to trigger programmed cell death, a crucial mechanism for eliminating cancerous cells.[6][7][8][9]

  • Cell Cycle Arrest: These compounds can halt the cell cycle at different phases, preventing the uncontrolled proliferation characteristic of cancer.[1][5][10]

  • Inhibition of Angiogenesis: Some derivatives can inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.[1][5][8]

  • Disruption of Cell Migration: By interfering with the cellular machinery responsible for movement, certain quinoline compounds can prevent cancer cells from invading surrounding tissues.[1][5]

  • Enzyme Inhibition: Quinoline derivatives can target key enzymes involved in cancer progression, such as topoisomerases and kinases.[2][4][11]

Given this vast therapeutic potential, the initial step in evaluating a novel library of quinoline derivatives is a robust and reliable preliminary cytotoxicity screening. This initial screen serves as a critical filter, identifying promising lead compounds for further development.

Foundational Principles of In Vitro Cytotoxicity Screening

The primary goal of a preliminary cytotoxicity screen is to determine the concentration at which a compound exhibits a toxic effect on a cancer cell line. This is typically quantified by the IC50 value , which is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound.

The choice of cytotoxicity assay is paramount and should be guided by the anticipated mechanism of action of the compounds, as well as practical considerations such as throughput and cost. It is often advisable to use more than one type of assay to confirm the cytotoxic effects and to gain a more comprehensive understanding of the potential mechanism of cell death.

Strategic Selection of Cancer Cell Lines

The selection of appropriate cancer cell lines is a critical decision that will significantly impact the relevance of your screening results.[12][13][14] A poorly chosen cell line can lead to misleading data and the unwarranted advancement or dismissal of a promising compound.

Key Considerations for Cell Line Selection:

  • Tumor Type Relevance: The cell lines should be representative of the cancer type you intend to target.

  • Genetic and Phenotypic Characteristics: The molecular profile of the cell line, including the status of key oncogenes and tumor suppressor genes, should be well-characterized and align with the intended target of your quinoline derivatives.[12][13] Publicly available databases such as the Cancer Cell Line Encyclopedia (CCLE) and COSMIC can be invaluable resources for this information.

  • Growth Characteristics: The doubling time and growth characteristics of the cell line will influence the duration of the assay.

  • Assay Compatibility: Ensure the chosen cell line is suitable for the selected cytotoxicity assay. For example, adherent cell lines are typically used for assays like MTT and SRB.

A Phased Approach to Cell Line Screening:

For a preliminary screen, it is often beneficial to start with a small, diverse panel of well-characterized cell lines from different cancer types (e.g., breast, lung, colon). The National Cancer Institute has pioneered this approach with its NCI-60 human tumor cell line screen.[15] This allows for a broad assessment of the compounds' activity and can reveal potential tissue-specific sensitivities.

Cancer Type Commonly Used Cell Lines Key Characteristics
Breast Cancer MCF-7, MDA-MB-231, T47DRepresent different subtypes (e.g., ER-positive, triple-negative).
Lung Cancer A549, H460, H1975Represent non-small cell lung cancer with different genetic backgrounds.
Colon Cancer HCT116, HT-29, SW620Represent different stages and genetic mutations common in colorectal cancer.
Leukemia K562, JurkatSuspension cell lines representing chronic myeloid leukemia and T-cell leukemia.

Core Cytotoxicity Assays: A Comparative Overview

Several robust and well-validated assays are available for preliminary cytotoxicity screening. The three most common methods are the MTT, SRB, and LDH assays.

The MTT Assay: A Measure of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of cell viability.[16][17]

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[16][17] The amount of formazan produced is directly proportional to the number of living cells.[17] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.[17]

  • Advantages: Widely used, relatively inexpensive, and suitable for high-throughput screening.

  • Limitations: Can be affected by compounds that alter the metabolic rate of cells without directly causing cell death. The endpoint requires a solubilization step.[18]

The Sulforhodamine B (SRB) Assay: A Measure of Cellular Protein Content

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.[19][20]

  • Principle: Sulforhodamine B is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.[21][22] The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells.[19][21]

  • Advantages: The endpoint is based on a fixed cell population, making it less susceptible to interference from compounds that alter metabolism. It is also a simple, rapid, and cost-effective method.[20]

  • Limitations: Less sensitive than some other assays.

The Lactate Dehydrogenase (LDH) Assay: A Measure of Membrane Integrity

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.[23]

  • Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane.[23][24][25] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.[24] The amount of formazan is proportional to the amount of LDH released, which is an indicator of cell death.[24]

  • Advantages: Directly measures cytotoxicity by assessing membrane integrity. It is a non-destructive assay, allowing for the potential to multiplex with other assays.

  • Limitations: The timing of the assay is critical, as LDH in the supernatant can degrade over time. Serum in the culture medium can contain LDH, leading to high background.[26]

Experimental Workflow and Protocols

A well-designed experimental workflow is crucial for obtaining reproducible and reliable data.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Culture & Seeding treatment Incubation with Quinoline Derivatives prep_cells->treatment prep_compounds Compound Preparation & Dilution prep_compounds->treatment assay Perform Cytotoxicity Assay (MTT, SRB, or LDH) treatment->assay read_plate Measure Absorbance assay->read_plate calc_ic50 Calculate % Viability & IC50 read_plate->calc_ic50

Caption: General experimental workflow for cytotoxicity screening.

Detailed Protocol: The MTT Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • 96-well flat-bottom tissue culture plates

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Quinoline derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline derivatives in culture medium. The final solvent concentration should be kept low (typically ≤ 0.5% DMSO) to avoid solvent-induced toxicity.[26]

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[27]

    • Incubate the plate for 1-4 hours at 37°C.[27] During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[27]

    • Mix thoroughly to ensure complete solubilization of the formazan. Placing the plate on an orbital shaker for 5-15 minutes can aid in this process.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and IC50 Determination

The absorbance data is used to calculate the percentage of cell viability for each compound concentration relative to the untreated control.

Calculation of Percentage Viability:

% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank)] x 100

The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).

Dose_Response_Curve cluster_plot Dose-Response Curve A 100% Viability C IC50 A->C B Log [Compound Concentration] D 0% Viability C->D

Caption: A representative dose-response curve used to determine the IC50 value.

Troubleshooting Common Issues in Cytotoxicity Assays

Even with a well-defined protocol, issues can arise during cytotoxicity screening.

Issue Potential Cause(s) Troubleshooting Steps
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects.[26][28]Ensure a homogenous cell suspension before seeding. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.[29][30]
Low absorbance readings (MTT assay) Low cell density, insufficient incubation time with MTT, cell line metabolizes MTT slowly.[26][29]Optimize cell seeding density. Increase the MTT incubation time. Ensure cells are in the logarithmic growth phase.[26]
High background absorbance Microbial contamination, interference from phenol red in the medium, serum components.[26]Visually inspect plates for contamination. Use phenol red-free medium. Include a media-only control.[26][29]
Poor solubility of formazan crystals (MTT assay) Incomplete mixing of the solubilization solution.Ensure thorough mixing on an orbital shaker. Pipette up and down to aid dissolution.[29]
Compound precipitation The compound is not fully soluble in the culture medium.Check the solubility of the compound. Use a co-solvent if necessary, ensuring the final concentration is not toxic to the cells.

Concluding Remarks and Future Directions

The preliminary cytotoxicity screening of quinoline derivatives is a foundational step in the drug discovery process. A carefully planned and executed screen, utilizing appropriate cell lines and robust assays, will provide the high-quality data necessary to identify promising lead compounds. It is important to remember that these initial screens are just the beginning. Compounds that demonstrate significant cytotoxic activity should be subjected to further investigation to elucidate their mechanism of action, assess their selectivity for cancer cells over normal cells, and evaluate their efficacy in more complex in vitro and in vivo models.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. [Link]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (n.d.).
  • Sulforhodamine B (SRB)
  • Review on recent development of quinoline for anticancer activities. (2025).
  • Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. (n.d.). Bentham Science. [Link]
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2025). International Journal of Medical Pharmaceutical and Health Sciences. [Link]
  • Sulforhodamine B (SRB) Assay Protocol. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020). Bioorganic & Medicinal Chemistry. [Link]
  • A quinoline derivative exerts antineoplastic efficacy against solid tumour by inducing apoptosis and anti-angiogenesis both in vitro and in vivo. (2025). PubMed. [Link]
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Autophagic and apoptotic cell death induced by the quinoline derivative 2-(6-methoxynaphthalen-2-yl)
  • Sulforhodamine B colorimetric assay for cytotoxicity screening. (n.d.). PubMed. [Link]
  • Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. (2025).
  • Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT. [Link]
  • Cell Viability Assays. (2013).
  • Cytotoxicity Assay Protocol & Troubleshooting. (n.d.).
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019).
  • SRB assay for measuring target cell killing. (2023). Protocols.io. [Link]
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central. [Link]
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of Their Cytotoxic Properties. (2013). PubMed. [Link]
  • Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience Blog. [Link]
  • Looking for cell line models to predict drug response in cancer patients? Use CELLector. (2019). Open Targets. [Link]
  • Cancer Cell Lines for Drug Discovery and Development. (2014). AACR Journals. [Link]
  • Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. (n.d.).
  • Quinine. (n.d.). Wikipedia. [Link]
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Mechanism of Action of Quinolines | Chloroquine, Pamaquine, Amodaquine, Primaquine | BP 601T. (2022). YouTube. [Link]

Sources

Structure-activity relationship (SAR) of 2-phenylquinoline-4-carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenylquinoline-4-Carboxylic Acids

Foreword: The Enduring Scaffold of 2-Phenylquinoline-4-Carboxylic Acid

Welcome to a detailed exploration of the 2-phenylquinoline-4-carboxylic acid scaffold, a privileged heterocyclic motif in medicinal chemistry. Historically known as cinchophen, this core structure has evolved from its early use as a treatment for gout to a versatile platform for the development of modern therapeutics.[1] Its rigid, planar structure and rich electronic properties make it an ideal starting point for designing molecules that can interact with a wide array of biological targets. This guide, intended for researchers and drug development professionals, moves beyond a simple recitation of facts. As a Senior Application Scientist, my objective is to provide a narrative grounded in the principles of medicinal chemistry, explaining the causal relationships between structural modifications and their biological consequences. We will delve into the "why" behind experimental choices, offering insights into how strategic modifications of this core can unlock potent and selective agents for treating cancer, inflammation, and infectious diseases.

The Strategic Framework of a SAR Campaign

A Structure-Activity Relationship (SAR) study is an iterative process of molecular refinement. The goal is to systematically modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. The 2-phenylquinoline-4-carboxylic acid scaffold offers three primary vectors for modification: the 2-phenyl ring, the quinoline core itself, and the 4-carboxylic acid functional group. Our analysis will follow this logical dissection.

The general workflow of a SAR campaign is a cyclical and collaborative effort between computational, synthetic, and biological chemists.

SAR_Workflow Figure 1: General Workflow of a SAR Campaign cluster_design Design & Hypothesis cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Refinement Lead_ID Lead Identification (e.g., HTS, Fragment Screening) Modeling In Silico Modeling (Docking, Pharmacophore) Lead_ID->Modeling Hypothesis Formulate SAR Hypothesis Modeling->Hypothesis Synthesis Synthesize Analogs Hypothesis->Synthesis Purification Purification & QC (HPLC, LC-MS) Synthesis->Purification Characterization Structure Confirmation (NMR, HRMS) Purification->Characterization In_Vitro In Vitro Assays (Enzyme, Cell-based) Characterization->In_Vitro In_Vivo In Vivo Models (PK/PD, Efficacy) In_Vitro->In_Vivo SAR_Analysis Analyze SAR Data In_Vivo->SAR_Analysis Optimization Identify New Lead for Next Cycle SAR_Analysis->Optimization Optimization->Modeling Iterate

Caption: A typical iterative cycle in a drug discovery program.

Core Anatomy and Key SAR Insights

The foundational structure of 2-phenylquinoline-4-carboxylic acid presents distinct regions for chemical exploration. Understanding the role of each component is crucial for rational drug design.

SAR_Summary Figure 2: Key Regions for SAR Modification mol label_phenyl Region A: 2-Phenyl Ring - Governs target interaction specificity (π-stacking, hydrophobic pockets). - Substitution modulates electronics and lipophilicity. label_phenyl->mol label_quinoline Region B: Quinoline Core - Rigid scaffold for pharmacophore presentation. - Substitutions affect solubility and metabolism. label_quinoline->mol label_acid Region C: 4-Carboxylic Acid - Key interaction point (H-bonding, salt bridge). - Can be modified to amides, esters, or bioisosteres to tune properties. label_acid->mol

Caption: Primary sites for chemical modification on the scaffold.

Region A: The 2-Phenyl Ring - The Specificity Driver

The aryl ring at the 2-position is a critical determinant of biological activity and target specificity. Its orientation and substitution pattern directly influence how the molecule fits into the binding pockets of target proteins.[2]

  • Anticancer Activity (Tubulin Inhibition): For compounds designed as tubulin polymerization inhibitors, the 2-phenyl ring often interacts with the colchicine binding site. A study of 2-phenylquinoline-4-carboxamides found that specific substitutions on this ring were crucial for potent cytotoxic activity.[3] For instance, introducing methoxy groups can enhance binding, likely through hydrogen bond interactions with the protein backbone. The lipophilicity of this substituent is also a key factor, with more lipophilic groups generally leading to better activity.[4]

  • Anticancer Activity (HDAC Inhibition): When the 2-phenylquinoline-4-carboxylic acid moiety is used as the "cap" group of a histone deacetylase (HDAC) inhibitor, substitutions on the phenyl ring significantly affect potency and isoform selectivity.[5][6] For example, difluoro- and phenyl-substitutions were found to be more favorable for HDAC inhibitory activity than chloro-, methyl-, or methoxy-substitutions.[5][6] This suggests that the size, electronics, and hydrophobic character of the substituent must be precisely tuned to fit the opening of the HDAC active site channel.[5][6]

  • Antibacterial Activity: The presence of the 2-aryl ring is considered a cornerstone for the antibacterial potential of this class of compounds.[2] Modifications often focus on introducing groups that can improve cell wall penetration or enhance binding to bacterial enzymes like DNA gyrase.[7] For example, certain substitutions can increase the compound's polarity, which may be beneficial for activity against Gram-negative bacteria.[2]

Region B: The Quinoline Core - The Rigid Scaffold

The quinoline ring system serves as a rigid scaffold, holding the 2-phenyl ring and the 4-carboxylic acid in a defined spatial orientation. While less frequently modified than the peripheral groups, substitutions on the quinoline core can fine-tune the molecule's physicochemical properties.

  • Physicochemical Properties: The introduction of basic groups, such as amines, onto the quinoline core has been explored to modulate properties like solubility and pKa.[2] This can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile and is a useful strategy for improving drug-like characteristics.[2]

  • MRP2 Inhibition: In a study developing inhibitors of multidrug resistance protein 2 (MRP2), a benzoyl group was attached at various positions on the quinoline core. The position of this bulky group was critical, with 6-benzoyl substitution showing different activity profiles compared to 8-benzoyl substitution, demonstrating the steric and electronic influence of core modifications.[8]

Region C: The 4-Carboxylic Acid - The Anchor

The carboxylic acid at the C-4 position is often a crucial anchoring point, forming strong hydrogen bonds or salt bridges with key residues (e.g., arginine, lysine) in a target's active site.[4] However, its acidic nature can sometimes lead to poor cell permeability or rapid metabolism. Therefore, its modification is a common and highly effective strategy.

  • Conversion to Amides and Hydrazides: Converting the carboxylic acid to a carboxamide or carbohydrazide is a frequent modification. This removes the acidic proton, which can improve cell penetration. Furthermore, the amide nitrogen and carbonyl oxygen provide new hydrogen bond donor and acceptor sites, potentially leading to new interactions with the target and increased potency.[2] This strategy has been successfully employed in developing potent tubulin inhibitors and antibacterial agents.[3][9]

  • Bioisosteric Replacement: In some cases, the carboxylic acid can be replaced with a bioisostere, such as a tetrazole. This maintains the acidic character and potential for ionic interactions while altering the molecule's overall shape and metabolic stability.[7]

Data Synthesis: SAR Tables

Presenting SAR data in a structured format is essential for identifying trends and making informed decisions for the next design cycle.

Table 1: SAR of 2-Phenylquinoline-4-Carboxamide Derivatives as Tubulin Polymerization Inhibitors Data summarized from reference[3].

Compound IDR (Substitution on 2-Phenyl Ring)Linker (at C-4)SK-OV-3 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Parent H-CONH₂>50>50
7b 4-OCH₃-CONH-(CH₂)₂-OH0.50.2
7d 3,4,5-(OCH₃)₃-CONH-(CH₂)₂-OH1.20.8
7f 4-Cl-CONH-(CH₂)₂-OH3.52.1

Insight: The conversion of the carboxylic acid to a hydroxyethyl amide at C-4 and the introduction of methoxy groups on the 2-phenyl ring dramatically increase cytotoxic potency, with the 4-methoxy analog (7b) being the most active.

Table 2: SAR of 2-Phenylquinoline Derivatives as HDAC Inhibitors Data summarized from reference[5].

Compound IDR (Substitution on 2-Phenyl Ring)Zinc-Binding Group (ZBG)HDAC3 IC₅₀ (µM)
D1 HHydroxamic Acid>50
D3 4-ClHydroxamic Acid>50 (Reduced PIR)
D28 3,5-di-FHydroxamic Acid24.45
D29 3,5-di-FHydrazide11.38

Insight: A 3,5-difluoro substitution pattern on the 2-phenyl ring is highly beneficial for HDAC3 inhibition. Replacing the hydroxamic acid ZBG with a hydrazide (D29 vs. D28) can further improve enzyme inhibitory activity, though this may not always translate to cellular potency.[5][10]

Experimental Protocols: From Synthesis to Biological Evaluation

Trustworthy and reproducible data is the bedrock of any SAR campaign. Below are representative, detailed protocols for the synthesis of a 2-phenylquinoline-4-carboxylic acid core and its subsequent evaluation in a cell-based assay.

Synthesis Protocol: The Doebner Reaction

The Doebner reaction is a classic and reliable method for constructing the 2-aryl-quinoline-4-carboxylic acid scaffold.[2] It involves the condensation of an aniline, an aldehyde, and pyruvic acid.

Objective: To synthesize 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.

Materials:

  • Aniline (1.0 eq)

  • Anisaldehyde (4-methoxybenzaldehyde) (1.0 eq)

  • Pyruvic acid (1.2 eq)

  • Absolute Ethanol

  • Trifluoroacetic acid (TFA) (catalytic amount, ~0.1 eq)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (rotary evaporator, filtration apparatus, recrystallization solvents)

Step-by-Step Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add absolute ethanol (100 mL).

  • Reagent Addition: Add aniline (1.0 eq) and anisaldehyde (1.0 eq) to the ethanol and stir for 15 minutes at room temperature to allow for initial imine formation.

  • Initiation: Slowly add pyruvic acid (1.2 eq) to the mixture, followed by the catalytic amount of trifluoroacetic acid (TFA).

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate).

  • Workup - Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will often form. If not, reduce the solvent volume by approximately half using a rotary evaporator.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash the solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or glacial acetic acid to yield the pure 2-(4-methoxyphenyl)quinoline-4-carboxylic acid.[7]

  • Characterization (Self-Validation): Confirm the structure and purity of the final compound using:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and molecular formula.[2][9]

    • HPLC (High-Performance Liquid Chromatography): To determine purity (>95%).[2]

Biological Protocol: MTT Antiproliferative Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screen for cytotoxic compounds.

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of a synthesized compound against a cancer cell line (e.g., HCT116).

Materials:

  • HCT116 human colon cancer cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Synthesized test compounds, dissolved in DMSO to make a 10 mM stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microtiter plates

  • Multichannel pipette, incubator (37 °C, 5% CO₂)

Step-by-Step Procedure:

  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a "vehicle control" (medium with DMSO, concentration matched to the highest compound concentration) and a "no cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis (Self-Validation):

    • Subtract the average absorbance of the "no cell" blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_control) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion and Future Outlook

The 2-phenylquinoline-4-carboxylic acid scaffold has proven to be a remarkably fruitful starting point for medicinal chemistry campaigns. The structure-activity relationships explored herein underscore a clear logic: the 2-phenyl ring is the primary driver of target-specific interactions, the 4-carboxylic acid (or its derivatives) serves as a critical anchor, and the quinoline core provides the rigid framework that can be tuned for optimal physicochemical properties.

Future research will likely focus on developing derivatives with enhanced selectivity, particularly for challenging targets like specific HDAC isoforms or resistant bacterial strains. The application of advanced computational techniques will be invaluable in predicting binding modes and guiding the synthesis of next-generation analogs with improved potency and drug-like properties. The journey of this "cinchophen" core is far from over; it remains a powerful tool in the hands of innovative drug discovery scientists.

References

  • ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [URL: https://www.researchgate.
  • Zhang, L., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273947/]
  • Semantic Scholar. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. [URL: https://www.semanticscholar.org/paper/facile-synthesis-of-2-phenylquinoline-4-carboxamide-Gundla-Reddy/a0447171d79867909280d87943c224219665651c]
  • Lv, K., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5939-5951. [URL: https://pubmed.ncbi.nlm.nih.gov/28942001/]
  • ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [URL: https://www.researchgate.
  • Li, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936165. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9346294/]
  • Frontiers Media S.A. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.936165/full]
  • Eldehna, W. M., et al. (2015). Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors. Archiv der Pharmazie, 348(11), 803-812. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7164808/]
  • Khalifa, M. M., et al. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. Biomedical Research, 28(2). [URL: https://www.biomedres.
  • Frontiers Media S.A. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.936165]
  • BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. [URL: https://www.benchchem.com/comparative-guide-sar-2-substituted-quinoline-4-carboxylic-acids]
  • Allied Academies. (2016). Anti-inflammatory and analgesic activities of some novel carboxamides derived from 2-phenyl quinoline candidates. [URL: https://www.alliedacademies.
  • Chem-Impex International. (n.d.). 2-Phenylquinoline-4-carboxylic acid. [URL: https://www.chemimpex.com/products/06440]
  • Wikipedia. (n.d.). Cinchophen. [URL: https://en.wikipedia.org/wiki/Cinchophen]
  • PubMed. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. [URL: https://pubmed.ncbi.nlm.nih.gov/27072895/]

Sources

The Antimalarial Potential of Novel Quinoline Carboxylic Acids: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Reimagining a Legacy Scaffold

The quinoline core is a cornerstone of antimalarial chemotherapy, from the natural alkaloid quinine isolated from Cinchona bark to the pivotal synthetic drug chloroquine.[1][2] These agents have saved countless lives by targeting the blood stages of the Plasmodium parasite.[3] However, their efficacy has been severely eroded by the relentless evolution and spread of drug-resistant parasite strains, particularly Plasmodium falciparum.[1][4] This escalating crisis necessitates a continuous search for new therapeutic agents.

This guide focuses on a promising and chemically versatile subclass: novel quinoline carboxylic acids and their derivatives (e.g., carboxamides) . By modifying the classic quinoline scaffold with carboxylic acid functionalities and other substitutions, researchers are developing next-generation candidates with potent activity against both drug-sensitive and resistant parasites.[5][6] We will explore their mechanisms of action, synthetic strategies, key structure-activity relationships (SAR), and the preclinical evaluation workflow essential for their development.

Core Mechanism of Action: Beyond Heme Detoxification

The classical mechanism for quinoline antimalarials like chloroquine involves their accumulation in the parasite's acidic digestive vacuole, where they interfere with the detoxification of heme.[3][7] During hemoglobin digestion, the parasite releases toxic free heme, which it crystallizes into inert hemozoin (malaria pigment).[8][9] Quinolines cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[7][9]

While many novel quinoline carboxylic acids likely share this primary mechanism, emerging evidence reveals that derivatives of this class can engage novel targets, providing pathways to circumvent existing resistance mechanisms.

  • Inhibition of the Cytochrome bc₁ Complex: Certain 4-oxo-3-carboxyl quinolone analogues have been identified as potent inhibitors of the parasite's cytochrome bc₁ complex, a critical component of the mitochondrial electron transport chain.[10] This disrupts ATP synthesis, leading to parasite death.

  • Targeting Translation Elongation Factor 2 (PfEF2): The groundbreaking discovery that a quinoline-4-carboxamide derivative (DDD107498) inhibits protein synthesis by targeting PfEF2 represents a completely novel antimalarial mechanism.[11] This provides a significant advantage as there is no pre-existing resistance to this mode of action in the field.

cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole cluster_mito Mitochondrion cluster_ribosome Ribosome hb Host Hemoglobin heme Toxic Free Heme hb->heme Digestion hemozoin Inert Hemozoin Crystal heme->hemozoin Polymerization bc1 Cytochrome bc₁ Complex atp ATP Synthesis bc1->atp ef2 PfEF2 protein Protein Synthesis ef2->protein qca_heme Quinoline Carboxylic Acids qca_heme->heme qca_bc1 4-Oxo-3-Carboxyl Quinolones qca_bc1->bc1 qca_ef2 Quinoline-4-Carboxamides qca_ef2->ef2

Caption: Diverse mechanisms of quinoline carboxylic acids.

Synthetic Strategies: Building the Core Scaffold

The synthesis of quinoline carboxylic acids often leverages classic named reactions, which can be adapted for library generation and lead optimization. The choice of strategy depends on the desired substitution pattern.

Key Synthetic Workflow: The Pfitzinger Reaction

A prevalent and effective method for generating 2-substituted-quinoline-4-carboxylic acids is the Pfitzinger reaction.[12] This approach involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group.

cluster_pfitzinger Pfitzinger Reaction cluster_coupling Amide Coupling isatin Isatin Derivative (R1) pfitzinger_node Base-catalyzed Condensation (e.g., KOH) isatin->pfitzinger_node ketone α-Methylene Ketone (R2) ketone->pfitzinger_node qca Quinoline-4-Carboxylic Acid Core pfitzinger_node->qca coupling_node Amine (R3-NH2) + Coupling Agents (e.g., HATU, EDC) qca->coupling_node final Final Quinoline Carboxamide Derivative coupling_node->final

Caption: General synthetic workflow for quinoline carboxamides.

Experimental Protocol: Pfitzinger Synthesis of a Quinoline-4-Carboxylic Acid

Causality: This protocol utilizes potassium hydroxide as a base to deprotonate the α-methylene group of the ketone, facilitating its nucleophilic attack on the isatin carbonyl, which ultimately drives the cyclization and aromatization to form the quinoline ring.[12]

  • Reaction Setup: To a solution of the appropriate isatin (1.0 eq) in a mixture of ethanol and water, add the corresponding α-methylene ketone (1.1 eq).

  • Base Addition: Add potassium hydroxide (3.0 eq) to the mixture.

  • Heating: Heat the reaction mixture under reflux or using microwave irradiation (e.g., 125 °C) for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).[12]

  • Workup: After cooling to room temperature, pour the mixture into water and acidify with a dilute acid (e.g., 2N HCl) to a pH of ~4-5.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with water, and dried to yield the crude quinoline-4-carboxylic acid, which can be purified by recrystallization.

Protocol: Amide Coupling to Form Carboxamides

Causality: Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are used to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the desired amine to form a stable amide bond with high efficiency.[12]

  • Activation: To a solution of the synthesized quinoline-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF), add EDC (1.2 eq) and HOBt (1.2 eq). Stir at room temperature for 30 minutes.

  • Amine Addition: Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Workup and Purification: Upon completion, perform an aqueous workup to remove excess reagents. The crude product is then purified using column chromatography on silica gel to yield the final quinoline-4-carboxamide.

Structure-Activity Relationship (SAR) Insights

Optimizing the potency and drug-like properties of quinoline carboxylic acids requires a deep understanding of SAR. Systematic modification of the scaffold has yielded key insights.

Position/GroupModificationImpact on Antimalarial ActivityReference
C2-Position Introduction of an aryl group (e.g., p-tolyl)Generally well-tolerated and can enhance potency.[12]
Substitution on the C2-aryl group (e.g., meta-methoxy)Can significantly increase potency. The meta-methoxy phenyl derivative was found to be the most potent in one series.[10]
C3-Position Carboxylic Acid vs. Ester vs. AmidePotency is highly dependent on the specific series. In 4-oxo-quinolones, the carboxyl ester was optimal, while converting it to a carboxylic acid or amide abolished activity.[10]
C4-Position Amide LinkerThe amide NH is often crucial for activity; capping it with a methyl group can lead to a significant drop in potency.[12]
C7-Position Chloro or Methoxy groupA 7-chloro group is a classic feature of potent antimalarials like chloroquine and is often optimal.[13] A 7-methoxy group has also been shown to be more active than a 5-methoxy equivalent.[10]
Side Chain Basicity of terminal amine (in carboxamides)Lowering the basicity of the amine in the side chain can result in a reduction in potency, likely affecting accumulation in the digestive vacuole.[12]

Preclinical Evaluation Workflow

A standardized pipeline is crucial for identifying promising lead candidates from a library of synthesized compounds. This involves a tiered approach from high-throughput in vitro screening to in vivo efficacy models.[14][15]

synthesis Compound Library Synthesis invitro Primary In Vitro Screen (P. falciparum 3D7/W2) synthesis->invitro cytotox Mammalian Cytotoxicity (e.g., HEK293, HepG2) invitro->cytotox Initial Hits hit Validated Hit (Potent & Selective) cytotox->hit IC50 < 1µM SI > 100 adme In Vitro ADME (Microsomal Stability, Solubility) hit->adme invivo In Vivo Efficacy (P. berghei Mouse Model) adme->invivo Favorable Profile lead Lead Candidate invivo->lead ED90 < 10 mg/kg

Caption: Tiered preclinical evaluation pipeline.

Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I)

Trustworthiness: This assay is a robust, fluorescence-based method for quantifying parasite proliferation. Each plate must include chloroquine-sensitive (e.g., 3D7) and resistant (e.g., K1, W2) P. falciparum strains, along with drug standards (chloroquine, artemisinin) and vehicle controls to ensure the validity and reproducibility of the results.[14]

  • Compound Plating: Serially dilute the test compounds in a 96-well plate.

  • Parasite Culture: Add asynchronous P. falciparum culture (1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37 °C, 5% O₂, 5% CO₂).

  • Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasite DNA.

  • Reading: Incubate in the dark for 1 hour, then read the fluorescence on a plate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the fluorescence data to a sigmoidal dose-response curve.

Protocol: In Vivo Efficacy - 4-Day Suppressive Test

Causality: This is the standard primary in vivo model to assess a compound's ability to suppress an established blood-stage infection in a living system, providing crucial data on efficacy and tolerability.[15] The rodent malaria parasite Plasmodium berghei is commonly used.[16]

  • Infection: On Day 0, infect mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

  • Dosing: Two to four hours post-infection, begin treatment. Administer the test compound orally or via the desired route once daily for four consecutive days (Day 0 to Day 3).

  • Monitoring: On Day 4, collect thin blood smears from the tail of each mouse.

  • Parasitemia Determination: Stain the smears with Giemsa and determine the percentage of infected red blood cells by microscopic examination.

  • Analysis: Calculate the percent suppression of parasitemia relative to a vehicle-treated control group. Determine the effective dose that suppresses parasitemia by 50% (ED₅₀) and 90% (ED₉₀).

Future Directions and Conclusion

The development of novel quinoline carboxylic acids and their derivatives is a vibrant and essential field in antimalarial research. While the classic mechanism of heme detoxification remains a viable target, the discovery of compounds that act on novel pathways like protein synthesis offers a powerful strategy to combat resistance.[11]

The path forward requires a multi-pronged approach:

  • Target Deconvolution: For compounds identified through phenotypic screening, determining the precise molecular target is critical for mechanism-based optimization.

  • Optimizing DMPK Properties: Early assessment and optimization of drug metabolism and pharmacokinetic (DMPK) properties are essential to ensure that potent compounds can achieve effective concentrations in vivo.[12]

  • Activity Across Life Stages: Evaluating candidates for activity against other parasite life stages, such as liver stages and gametocytes, could lead to drugs that not only treat but also prevent transmission.[17]

By combining rational design based on SAR, robust synthetic chemistry, and a systematic evaluation pipeline, quinoline carboxylic acids will continue to be a foundational scaffold in the development of the next generation of life-saving antimalarial drugs.

References

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcgoBaf5ciVrHmm4YhmOxuYQdTfICv1xUhbT6oAcuu_S-XZINx_tz6ulSBa4x26qvKpIjYe-yIN8Fg09Lo6Td6z7X5bB-rvTfJhGMaHAHdd9_tF3N8gCX1ZaGziCNnswz-6-w=]
  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. Malaria Parasite Metabolic Pathways. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOH5PZl65_5NXJxZlbJ5Ggzt5BBP9PL2W824DEVOeba00gu6HO2R07O2l5nJTSk3Y-0ySzIulEqpUYxJMvBDXxUlbcY0yTjoHTjRAmnMmrZEgJhJOuP5jzaNMU1b1mZBJwyvEl5gqt]
  • Nilsen, A., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8osws59-SV3DxY7rq8xk8TyAE9_TATChSktsAVXdegr9k-2V9qPO1YyFT62qor4hiy4yMuUZq7A1A0y-baBcw1BxayziNjyUdg20aWHdEgQrbGogtSIEuVHt2JjGrFdjndOEh_xID3AR2dJQ=]
  • Khan, M. F., et al. (2010). Structural modifications of quinoline-based antimalarial agents: Recent developments. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPwLihdPN8GnGxievL4EBZ6y94aPSe9psSjN44AKOW-YuUob6PN9Xq2UpnAKYTaUHC6PsU2eriVIRLBF0d-3BIm_MAlDH4kWBWs5KDdqUDDtcsn14nBKowU3dauRE-wVga3sWzoi4mnbhnvso=]
  • Ginsburg, H., & Krugliak, M. (1992). Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFk1LMk5PrjZOzQHfUz-YHHzisxpPC5rCUyQ6Rx_pgEtbf8vOoCIsX4GiVUQ3YUbHLDP5_QdR-1KjlFgHgGJxLfH6GbV9s3SKWhFK1drZn8NlH21y_5B1dfLAht_Nh7huKkhc0=]
  • Kopydlowski, K. M., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfEmPQs11ouKpbex6ilfQkTz8I0hHwBhwnWoq-zMy_7cuk7cpID6s-PBmndDFcKUNStrcS0o76zeO99ZoRH1zFsPTotQrnLg9x7GdaeWQdTWCXqwgdBZoTrbSdoadcMFa29ZC-GFIn6UnLWg==]
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-OFZm0KHqYW3dsPCMxQ4NFfYTGTHgl_KLzC9lJGphTYmnMr4qACmEJUMovfEl1BQRUc_B_66OzK_C9S5ASeILkr84RyqEyR14QNEKUzqcDQsdM7zm248I9QcFJ3uXxa4cDVSeMzQZGhxXoTN-izb_]
  • Ahmad, A., et al. (2015). Recent developments of quinoline based antimalarial agents. RACO. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXKlVxnB5lAvSklYisXcwsVT-rSjVu0dpmdtQ1WCu_Ps5iJjD0T2xES9rUTIMbi1Dnb2Nx8QqduXkxoSiNTl10VjFyFIWXFrh16QMozINbFsjCv51w3B6pmB2rCOYneFMs_qTlq-xqWccIJHwTYenOnI-XbfD1sXpQsHvJ7XIJQKk=]
  • Egan, T. J. (1992). The mechanism of action of quinolines and related anti-malarial drugs. Sabinet African Journals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQIQAzt9oFJhKg54E8YPyrs8wDetOIu0oAWeUzRDo6ZIP7EPVLqhAiXAIll2B9sY-Ykg60FWinGX54S85zGbaXxIcaWquyoHz1Rx7Cgkl2KSLePCn_9wqkQGBmhrjHdIefAg7rwTBiDhgjVOwV6oUxCdAP]
  • Rudrapal, M., & Chetia, D. (2019). In vitro in vivo and models used for antimalarial activity. Source Not Found.
  • N'Da, D. D. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFumbpOG70WZYLBG53eg-c033aIT21AZT_AQYElO0E68XT0WHtXAFqMFeHwkatSeNj8NYdFj7RxY8k-i1fC6tQQpiNqOOd4bbhFB1mAr9x27PwBFqqiyCzhzKslBo1Dk0kDPfjRvPRdCqCVE-s=]
  • O'Neill, P. M., & Ward, S. A. (2015). A Quinoline Carboxamide Antimalarial Drug Candidate Uniquely Targets Plasmodia at Three Stages of the Parasite Life Cycle. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErQqDeCpVzelp2izL6KlMwWo_YW5u80wIPzLTEx8Htg2hrDG13MWRy-vAZaivViIYJPRaTAW3Zjxw_2cd0IQtIPczTnaufD5MBXM_OAJbkEY6HfVdfDRhinLras65KHXqaL1CK]
  • D'Alessandro, S., et al. (2015). In Vitro and In Vivo Antimalarial Efficacies of Optimized Tetracyclines. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGEhCewNHoyLJ7FdJ0TtFxma0r4e8Rl-f1wjsf-gGTixM11DSM1BWjnhiP_UxU46T9rYbMBe5zdtqrh9LbS9GJK4zcG0qyzZ6uJBbCsZh_-Rc60D23h5ogV0wDhON5CQjdqqqrUK9BER1VGMY=]
  • Hochegger, P., et al. (2017). New derivatives of quinoline-4-carboxylic acid with antiplasmodial activity. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdzhYgTZGFyrcvOQdA40F_0EZD49BTCRufXImCoo1nvHVp5qZMi_rxGW1cUv517diaE6xFnu_EetK1Sdnrmgou5QQoSa61QRpLw8voF-VccmtnB0G3HROP77_mbiQrgvU5mp_n]
  • Van de Walle, T., et al. (2021). Recent contributions of quinolines to antimalarial and anticancer drug discovery research. Malaria World. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOcu7rXm0mZo7qvwsQe4MuQ5vuY9NejcAFIHAN2_sWcJbLaiPchc_q0dTdr2QFVXLkeAKt4jfa4tjXCYa2xyRtSMdJNjU0GDURcc-BPLfPaV-ROO9J5DjxwYivhf8PIQcWcFBR1CYgCAptkNGysn2vE71APL21UP3ePok5lMuaKuKfl3YteS6Z0RzSDBOMdeuur89gj99QmZQMpg-27CDZl0kupLVhtoagZ2dMXDC65p6dbMBtJSVEMqPH94GQAFKWh01BSOoZ]
  • Kaur, K., & Singh, J. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvKb_vWza9ah4K3e8V2uz-gRDzXf721M9_M6e5PlohIrswXumoyPUbZb8dIaKiC8iLsqc4w3WFh6cZOEKOzuEW70FislZSamhWJ7GXZFatX9jXy73GmVjHKTy7DNlwbUI2bqayQvSHClhbIFwq]
  • Fidock, D. A., et al. (n.d.). Antimalarial drug discovery: efficacy models for compound screening (supplementary document). Source Not Found.
  • Van der Watt, M., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEle8e8KIYyGokIMWRKJ0fZvMZz247O57F29mcey3Gm1UKr9pZeUV5VIhT-0oghex45fNOoRLg2hR3sbpMZaOh6QPIz-PzDZ6AGanqi_cMcjSmFAlQiJyA_8ug3K_14Kcxx1pWsnzGpLQQm-fbUW2s]
  • Cheab, P., & Madmanang, S. (2023). In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU6uf2XQHPx8ug54R0_qAlqX0nXbxUbmgZweYvZSGm9ZM-fX2FpR3MSkhCJ8pnnNC90UIHRS2WmgnJCt2Y8K167uKEH_w5Q_vd3to5a33CGFhOAoOdK3hfjr3pWLJ4LRbyMiUeSoOQe62VBLuyvkfQmRkeRCa5otzZnOBGnW64cMk87AimqDUeH6DLduWyI6KpkaFE-GeJ-jH-kr5R9pjxJ6GepDx50EUnr2RykeKABMbD8gbfm7Y=]
  • Request PDF. (n.d.). A Quinoline Carboxamide Antimalarial Drug Candidate Uniquely Targets Plasmodia at Three Stages of the Parasite Life Cycle. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC7TbVv_ZAMHrUXs3G71PxF-7mFmYrgvkljEbJUlgB44djPWj7m2I_STt7AFEc2IERERyHgxf15lwSymWtQhbLL3h6jVE92_IrCv12jW6o9tgdjO-QJ3wizxUHSNwh5k5IDHAAANa3S5e9fVjE3alq-sX-tp5MaExLZxn0sPIbgGT6yFvOxKUQHDLC-MwLJp12GCo75bzeTXatC6L4hEACmHM6mczhALRC8kXfT4N812Yn2P0Ur3SwOa8GhyhenEZi_Pjn5NTVlesr51oOM7Sx-g48rdOnob25F83sfOv0fL1e3FMfj0dq]
  • Hafez, H. N., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWt5eGvW_4Xm2RQKXs8mm756HQFNTqPeKPy2KUrEF9fIeWT1-TM3bhew6fIrWOqPJHxsWIEj6dtaA6wUK0h3x9URSYaQyhUPZLnI-xnFswWffku90RXFjHixwiSA-Jj3odsg==]
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQOWBsn8p0ykCZcSXWuV3rlgWh6KPlqRxbv2pYOh-huMOz5_GOXspdzn7hVDggQ_X1vFNqzSD9Gu9CbjyDREg_350EP1s5uoMpTQVcw6IXKs0qdrv4LydPnDf93Ymz2Et4eNpbGcXSLN4scScXssEOODM63A==]
  • da Silva, G. V. J., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1A_KNGF5Gx6P2e4GlCNKhemalxdgpZHcjgWptyWxVvdnkZJnrlfvZfyd4trGGqUhjfER_6b88x8gzi8ClNOgPe16zdjZrP_IziTNyI3bPY7tDXoJXqr24R5DSv7mLXcUmxeD4YD8FegjTJZMNA5Lv8CCkRxPx59nB676w]
  • El-Damasy, A. K., et al. (2015). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as A… OUCI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsI6GpTgt4vFx85Lj8Sj_DC2bKuw5HISIbwfP6pcKHc2WWlc6wRtf8Tv-B0scW8OT2AA16KuG8nAbBZksYKH2HeO0a00k4bptk517efp2f0ZVUxthw_lBrMdjl1FiUlXdSEhh4hgc=]
  • N'Da, D. D. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmkSeqH2EQKbsJl-xLQ-yRXvZmqHWSv54uFuyRQ3SmbWSEUZtHTUEzMPozhDBh8hikxjwoLrLqKxajYl7_FsUCs32uGU_cUALKpSNdbVuI3TWN95vWQpV7I38rwidKFzSzHVBW]
  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5fJOUMWkVom_Ac81-OLXD4CTu7yLVGsOQX1qL5i41yVGQ-pTA7Mi740qwdQWSukalZNNySgOOVBAyPs7D0qzw3vyJjdicqCKGqtYcL3ZlIi1pM1vnCgpdRMYqcdTyI2VD_sHr5zPU5u251xpOs939-3vD9GmCDnb_weEjZAE=]
  • Webster, H. K., & Whaun, J. M. (1982).
  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDykZYzLHGh_UAsEWqUQnTsIOjLcgBMVTx97hVP0IcGjRUAiYttYB5SDIwz1vzOKDEC-jQXowlySVkxa0DSqZs15oH2_juFc63kwYz5jMxRHS1HOnEBKqVpduJH6jfr3NUbExwPe95hnzZH4FxiZVMWUhYdzo1xsuwf2LtlcOvdJPV3KYA_klMHu6OSTHryuw_8vxsl3yqmFUuK2K5jg==]
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_u1K_MRfMzAgda0osRa3jiVbGS4TKBDWKJxKS7SeOiZAj_2Pw5lu-9wn1ofbQzXnfrPbZpn9L6lLZmKc5VdZJnVV81uTqinW5ZgdlDHtKtVUkTpuxIJIp0oJPZ5CbCyLaCyFZQEL90pvBjpVHj4rTbBkJTVzxcczh7lEfnJlIeOTsCGxA7EtNf-i2AQvpPJ7BMrHNhNBF2f8cX_mZGHg_oKKhqvcvflA7M6eVHoFvm84_s-MRMJmgjxiOGo64wKz7dkONmt5eja3YuRhZR_8TLrlA]

Sources

The Emergence of Quinoline-4-Carboxylic Acids as Potent Modulators of the Inflammatory Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation, a fundamental biological process, underpins a vast array of human diseases when dysregulated. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount challenge in medicinal chemistry. Within this landscape, the quinoline scaffold has emerged as a privileged structure, with its derivatives demonstrating a wide spectrum of pharmacological activities.[1] This technical guide focuses specifically on quinoline-4-carboxylic acid compounds, providing an in-depth exploration of their anti-inflammatory properties. We will dissect their mechanisms of action, focusing on the inhibition of key inflammatory mediators and signaling pathways, present detailed experimental protocols for their evaluation, and analyze structure-activity relationships that govern their potency. This document serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation anti-inflammatory therapeutics.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Anti-Inflammatory Drug Discovery

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in the design of bioactive molecules. The incorporation of a carboxylic acid moiety at the 4-position endows this scaffold with unique physicochemical properties that are crucial for its interaction with various biological targets.[2][3] Quinoline-4-carboxylic acid derivatives have garnered significant attention for their potential to modulate the inflammatory response, offering a promising avenue for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Their anti-inflammatory effects are often attributed to their ability to inhibit key enzymes and transcription factors that orchestrate the inflammatory cascade.[4][5]

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory prowess of quinoline-4-carboxylic acid compounds stems from their ability to interfere with critical inflammatory pathways. Two of the most well-documented mechanisms are the inhibition of cyclooxygenase (COX) enzymes and the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase enzymes (COX-1 and COX-2) are pivotal in the conversion of arachidonic acid to prostaglandins, which are potent inflammatory mediators.[6] The inhibition of these enzymes is a cornerstone of anti-inflammatory therapy. Several quinoline-4-carboxylic acid derivatives have been identified as potent and selective COX-2 inhibitors.[6][7]

A notable example is 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid, which has demonstrated greater potency and selectivity for COX-2 than the widely used drug celecoxib.[6] Molecular docking studies have revealed that the 4-carboxyl quinoline moiety can interact favorably with key residues within the COX-2 active site.[7] The carboxylic acid group is often crucial for this interaction, forming key hydrogen bonds that anchor the molecule within the enzyme's binding pocket.[2]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Produces Inflammation Inflammation Prostaglandins->Inflammation Promotes Quinoline_4_Carboxylic_Acid Quinoline-4-Carboxylic Acid Derivative Quinoline_4_Carboxylic_Acid->COX2 Inhibits

Figure 1: Mechanism of COX-2 Inhibition by Quinoline-4-Carboxylic Acid Derivatives.
Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9] The inhibition of the NF-κB pathway is a highly sought-after strategy for the development of anti-inflammatory drugs.

Certain quinoline derivatives have been shown to suppress the activation of NF-κB.[8][9] This inhibition can occur through various mechanisms, including the prevention of the degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, these compounds prevent the translocation of NF-κB to the nucleus, thereby blocking the transcription of pro-inflammatory genes.[5]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Releases NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Translocates to Quinoline_4_Carboxylic_Acid Quinoline-4-Carboxylic Acid Derivative Quinoline_4_Carboxylic_Acid->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

Figure 2: Proposed Mechanism of NF-κB Pathway Inhibition.

Quantitative Anti-Inflammatory Activity

The anti-inflammatory efficacy of quinoline-4-carboxylic acid derivatives has been quantified in various in vitro and in vivo models. The following tables summarize key data, providing a comparative analysis of their potency.

Table 1: In Vitro COX-2 Inhibitory Activity

CompoundCOX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
7,8,9,10-tetrahydro-2-(4-(methyl sulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (9e)0.043>513[6]
Celecoxib (Reference)0.060405[6]
2-(4-(methylsulfonyl)phenyl)quinoline-4-carboxylic acid with lipophilic substituents at C-7 and C-8-Higher than Celecoxib[6]

Table 2: In Vivo Anti-Inflammatory Activity

CompoundAnimal ModelDose% Inhibition of EdemaReference
9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d)Xylene-induced ear edema (mice)50 mg/kg68.28%[10]
3-(4-methyl-benzyl)-3,4,7,8-tetrahydro-2H,5H-1-oxa-3,5-diaza-anthracen-6-one (3g)Xylene-induced ear edema (mice)50 mg/kg63.19%[10]
Ibuprofen (Reference)Xylene-induced ear edema (mice)50 mg/kgLess potent than 3g and 6d[10]

Experimental Protocols for Efficacy Evaluation

The validation of the anti-inflammatory properties of quinoline-4-carboxylic acid compounds relies on robust and reproducible experimental models. Below are detailed protocols for key in vivo and in vitro assays.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reliable model for evaluating acute inflammation.[1]

Principle: The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema. The anti-inflammatory effect of a test compound is measured by its ability to reduce this edema compared to a control group.

Protocol:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are randomly divided into a control group, a standard group (e.g., Indomethacin, 10 mg/kg), and test groups receiving various doses of the quinoline derivative.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally, typically 60 minutes before the carrageenan injection.

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume.

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Paw_Edema_Workflow Start Start Animal_Grouping Animal Grouping (Control, Standard, Test) Start->Animal_Grouping Compound_Admin Compound/Vehicle Administration Animal_Grouping->Compound_Admin Carrageenan_Injection Carrageenan Injection in Paw Compound_Admin->Carrageenan_Injection Measure_Paw_Volume Measure Paw Volume (0, 1, 2, 3, 4 hr) Carrageenan_Injection->Measure_Paw_Volume Calculate_Edema Calculate Edema Volume Measure_Paw_Volume->Calculate_Edema Calculate_Inhibition Calculate % Inhibition Calculate_Edema->Calculate_Inhibition End End Calculate_Inhibition->End

Figure 3: Experimental Workflow for the Carrageenan-Induced Paw Edema Assay.
In Vitro: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide, a key inflammatory mediator.[11]

Principle: Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO). The inhibitory effect of a test compound on NO production is quantified by measuring the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.

Protocol:

  • Cell Culture: RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of the quinoline-4-carboxylic acid derivatives for 1 hour.

  • LPS Stimulation: Cells are then stimulated with LPS (1 µg/mL) for 24 hours.

  • Nitrite Measurement:

    • 50 µL of the cell culture supernatant is mixed with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

    • After 10 minutes of incubation at room temperature, 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Calculation of NO Inhibition: The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on the quinoline ring.[4]

  • C-2 Position: Bulky, hydrophobic substituents at the C-2 position are often necessary for potent activity.[3] For COX-2 inhibition, a phenyl group with a para-methylsulfonyl substituent has proven to be highly effective.[6]

  • C-4 Position: The carboxylic acid group at the C-4 position is generally considered essential for activity, likely due to its ability to form critical interactions with target enzymes.[2][3]

  • Benzo Portion of the Quinoline Ring: Substitutions on the benzo portion of the quinoline ring can modulate the lipophilicity and electronic properties of the molecule, thereby influencing its pharmacokinetic and pharmacodynamic profile.[3] For instance, lipophilic substituents at the C-7 and C-8 positions can enhance COX-2 selectivity.[6]

Conclusion and Future Directions

Quinoline-4-carboxylic acid derivatives represent a highly promising class of compounds for the development of novel anti-inflammatory agents. Their multifaceted mechanisms of action, including the inhibition of COX enzymes and the NF-κB pathway, offer the potential for broad-spectrum anti-inflammatory effects. The established structure-activity relationships provide a rational basis for the design of new analogs with improved potency and selectivity. Future research should focus on optimizing the pharmacokinetic properties of these compounds to enhance their in vivo efficacy and safety profiles, ultimately paving the way for their clinical translation.

References

  • Zhao, Y., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(15), 5489-5495.
  • El-Sayed, M. A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20834-20857.
  • Scribd. Synthesis and Biological Evaluation of New 4-Carboxyl.
  • Xiang, J., et al. (2014). Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. Archiv der Pharmazie, 347(5), 334-342.
  • Abdel-Maksoud, M. S., et al. (2024). Investigating the Anti-inflammatory Effect of Quinoline Derivative: N1-(5-methyl-5H-indolo[2,3-b]quinolin-11-yl)benzene-1,4-diamine Hydrochloride Loaded Soluble Starch Nanoparticles Against Methotrexate-induced Inflammation in Experimental Model. International Journal of Nanomedicine, 19, 4619-4638.
  • Al-Ostath, A. I., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design.
  • Kumar, A., et al. (2016). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. Current Medicinal Chemistry, 23(3), 229-251.
  • ResearchGate. Some anti-inflammatory compounds containing quinoline moieties.
  • Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule.
  • ResearchGate. Synthesis, anti-Inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives.
  • Zarghi, A., et al. (2010). Synthesis and pharmacological evaluation of some 4-oxo-quinoline-2-carboxylic acid derivatives as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(10), 561-569.
  • da Rosa, G. G., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. Chemistry & Biodiversity.
  • Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities. Scientific Reports, 12(1), 1618.
  • ResearchGate. Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents.
  • Patel, H. D., & Vasava, A. M. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Research Journal of Pharmacy and Technology. Synthesis, Molecular Docking Studies and Biological Evaluation of Quinoline Derivatives as COX Inhibitors.
  • Chen, S. F., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709-714.
  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Kurbitz, C., et al. (2024). A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway. International Journal of Molecular Sciences, 25(22), 13589.
  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re.
  • Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • ResearchGate. Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.

Sources

The Resurgence of a Privileged Scaffold: A Technical Guide to the Anticancer Activity of Substituted Quinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Abstract

The quinoline ring system, a recurring motif in pharmacologically active compounds, has seen a significant resurgence in oncology research.[1][2][3] Specifically, derivatives of quinoline-4-carboxylic acid have emerged as a highly versatile and promising class of anticancer agents.[4][5] Their synthetic tractability and the capacity for diverse functionalization have enabled the development of compounds that target a wide array of cancer-specific molecular machinery.[1] This in-depth technical guide provides a comprehensive overview of the synthesis, multifaceted mechanisms of action, and structure-activity relationships of substituted quinoline-4-carboxylic acids. We will delve into detailed experimental protocols for their evaluation and present a forward-looking perspective on the clinical translation of this important class of molecules.

Introduction: The Quinoline-4-Carboxylic Acid Core in Oncology

Quinoline, a bicyclic aromatic heterocycle, is a fundamental scaffold in medicinal chemistry, with its derivatives demonstrating a broad spectrum of biological activities, including antibacterial, antimalarial, and notably, anticancer properties.[1][4] The presence of a carboxylic acid moiety at the 4-position of the quinoline ring is a key pharmacophoric feature that significantly influences the biological activity of these compounds.[6][7] This guide will focus on the contemporary understanding and application of substituted quinoline-4-carboxylic acids as potential anticancer therapeutics, moving beyond their historical use as antimicrobial agents.

Synthetic Strategies: Building the Quinoline-4-Carboxylic Acid Scaffold

The synthetic accessibility of the quinoline-4-carboxylic acid core is a major advantage for medicinal chemists. Several classical and modern synthetic routes are employed, with the choice of method often depending on the desired substitution pattern.

The Doebner Reaction: A Classic Approach

The Doebner reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids.[4] This one-pot condensation reaction involves an aniline, an aldehyde, and pyruvic acid, typically under reflux conditions in a solvent like ethanol.[1]

Experimental Protocol: Doebner Synthesis of a 2-Aryl-Quinoline-4-Carboxylic Acid

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.0 mmol) and the corresponding aryl aldehyde (1.0 mmol) in absolute ethanol (20 mL).

  • Initiation: Add pyruvic acid (1.1 mmol) to the mixture.

  • Reaction: Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-aryl-quinoline-4-carboxylic acid.

A modified Doebner hydrogen-transfer reaction has been developed to improve yields for anilines possessing electron-withdrawing groups.[8]

The Pfitzinger Reaction: Versatility in Substitution

The Pfitzinger reaction offers an alternative and versatile route, particularly for the synthesis of 2,4-disubstituted quinoline-4-carboxylic acids.[1][9] This method involves the condensation of isatin with a carbonyl compound in the presence of a base.[1][9]

Experimental Protocol: Pfitzinger Synthesis of a Substituted Quinoline-4-Carboxylic Acid

  • Reactant Preparation: To a solution of potassium hydroxide (3.0 mmol) in ethanol (5 mL), add the substituted isatin (1.0 mmol) and the corresponding acetophenone (1.1 mmol).[5]

  • Reaction: Reflux the mixture for 12-24 hours.[5][9]

  • Work-up: After cooling, pour the reaction mixture into ice-water and acidify with dilute hydrochloric acid to a pH of 4-5.

  • Purification: The resulting precipitate is filtered, washed with water, and recrystallized from an appropriate solvent to afford the desired quinoline-4-carboxylic acid derivative.[5]

Mechanisms of Anticancer Activity: A Multi-pronged Attack

The anticancer efficacy of substituted quinoline-4-carboxylic acids stems from their ability to interact with and modulate a variety of critical cellular targets and pathways.[4]

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

A primary and well-established mechanism of action for a significant subset of quinoline-4-carboxylic acids is the inhibition of human dihydroorotate dehydrogenase (DHODH).[6][7][10] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[6][7] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway, making DHODH an attractive therapeutic target.[7]

The novel anticancer drug candidate brequinar sodium is a potent DHODH inhibitor with a quinoline-4-carboxylic acid core.[6] Structure-activity relationship (SAR) studies have revealed that bulky, hydrophobic substituents at the C-2 position of the quinoline ring are crucial for potent DHODH inhibition.[6][10] The carboxylic acid at the C-4 position is also essential, forming key interactions within the enzyme's active site.[6][9]

DHODH_Inhibition Quinoline-4-Carboxylic Acid Derivative Quinoline-4-Carboxylic Acid Derivative DHODH DHODH Quinoline-4-Carboxylic Acid Derivative->DHODH Inhibits De Novo Pyrimidine Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->De Novo Pyrimidine Biosynthesis Rate-limiting step DNA & RNA Synthesis DNA & RNA Synthesis De Novo Pyrimidine Biosynthesis->DNA & RNA Synthesis Provides precursors Cancer Cell Proliferation Cancer Cell Proliferation DNA & RNA Synthesis->Cancer Cell Proliferation Essential for

Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives.

Targeting Topoisomerases

Certain quinoline derivatives function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription.[1][11] While the antibacterial quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, some anticancer quinoline-4-carboxylic acid derivatives have shown activity against human topoisomerases.[12][13][14] These compounds can stabilize the enzyme-DNA cleavage complex, leading to double-strand DNA breaks and ultimately, apoptosis.[12]

Kinase Inhibition

The quinoline scaffold is a privileged structure in the design of kinase inhibitors.[15] Numerous quinoline-based compounds have been developed to target key kinases implicated in cancer signaling pathways, such as EGFR, VEGFR, and PI3K/Akt/mTOR.[16][17] By blocking the activity of these kinases, substituted quinoline-4-carboxylic acids can disrupt downstream signaling cascades that are crucial for cancer cell growth, proliferation, and survival.[16]

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase RTK (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription_Factors Transcription Factors mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Quinoline_Derivative Quinoline-4-Carboxylic Acid Derivative Quinoline_Derivative->PI3K Inhibits Quinoline_Derivative->Akt Inhibits Quinoline_Derivative->mTOR Inhibits

Caption: Quinoline derivatives targeting the PI3K/Akt/mTOR signaling pathway.

Modulation of Epigenetic Targets

More recently, substituted quinoline-4-carboxylic acids have been identified as modulators of epigenetic enzymes, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[4] For instance, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were developed as potent and selective SIRT3 inhibitors.[18][19] Similarly, 2-phenylquinoline-4-carboxylic acid derivatives have been identified as novel HDAC inhibitors, with some exhibiting selectivity for HDAC3.[20][21]

Structure-Activity Relationship (SAR) Studies

The biological activity of quinoline-4-carboxylic acids is highly dependent on the nature and position of substituents on the quinoline ring.

PositionSubstituent Effect on Anticancer ActivityKey Target(s)
C2 Bulky, hydrophobic groups, often aryl or substituted aryl rings, generally enhance activity.[6][10]DHODH, Kinases
C4 The carboxylic acid is often essential for activity, participating in key binding interactions.[6][7]DHODH, Topoisomerases
C6, C7 Halogen substitutions (e.g., chloro, fluoro) or other electron-withdrawing groups can modulate potency and pharmacokinetic properties.[2]Kinases, Various
C8 Hydroxyl groups can be critical for activity, as seen in some kinase and HDAC inhibitors.[22]Kinases, HDACs

In Vitro Evaluation of Anticancer Activity

A standardized workflow is crucial for the preliminary assessment of the anticancer potential of newly synthesized quinoline-4-carboxylic acid derivatives.

In_Vitro_Workflow Synthesis Synthesis of Quinoline Derivatives Cytotoxicity_Screening Cytotoxicity Screening (MTT/SRB Assay) Synthesis->Cytotoxicity_Screening IC50_Determination IC50 Determination Cytotoxicity_Screening->IC50_Determination Mechanism_of_Action Mechanism of Action Studies IC50_Determination->Mechanism_of_Action Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Mechanism_of_Action->Apoptosis_Assay Target_Engagement Target Engagement Assays (e.g., Kinase Inhibition) Mechanism_of_Action->Target_Engagement

Caption: General workflow for in vitro evaluation of anticancer activity.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[4][16]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4][16]

  • Compound Treatment: Prepare serial dilutions of the synthesized quinoline-4-carboxylic acid derivatives in the culture medium. Add 100 µL of the medium containing the test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[4]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.[4]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[4]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

In Vivo Models and Preclinical Development

Promising candidates from in vitro studies are advanced to in vivo animal models to assess their efficacy, toxicity, and pharmacokinetic profiles. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to evaluate the antitumor activity of novel compounds.

Conclusion and Future Perspectives

Substituted quinoline-4-carboxylic acids represent a highly promising and adaptable scaffold for the development of novel anticancer agents. Their diverse mechanisms of action, including the inhibition of crucial metabolic enzymes, kinases, and epigenetic targets, offer multiple avenues to combat cancer. The synthetic accessibility of this core structure allows for extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. Future research will likely focus on the development of highly selective inhibitors for specific cancer-associated targets, the exploration of novel combination therapies, and the advancement of the most promising candidates into clinical trials. The continued investigation of this privileged scaffold holds significant potential for the future of oncology drug discovery.

References

  • Benchchem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
  • Review on recent development of quinoline for anticancer activities. (n.d.).
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. (n.d.). PubMed.
  • Benchchem. (n.d.). Quinoline Derivatives as Anticancer Agents: A Comparative Analysis.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). NIH.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.).
  • Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (n.d.). Neuroquantology.
  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and.... (n.d.). ResearchGate.
  • Benchchem. (n.d.). Structure-activity relationship of quinoline carboxylic acids.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024, July 12). RSC Publishing.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025, January 28). PubMed.
  • DNA gyrase, topoisomerase IV, and the 4-quinolones. (n.d.). PubMed - NIH.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023, August 23). The Journal of Organic Chemistry - ACS Publications.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). NIH.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 30). PubMed.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
  • Topoisomerase IV is a target of quinolones in Escherichia coli. (n.d.). PubMed - NIH.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025, July 18).
  • DNA gyrase, topoisomerase IV, and the 4-quinolones. (n.d.). PMC - PubMed Central.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 29). Frontiers.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 14). PMC - NIH.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
  • Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (n.d.). PubMed.
  • Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. (n.d.). PMC - NIH.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022, July 13). Frontiers.
  • Selective targeting of topoisomerase IV and DNA gyrase in Staphylococcus aureus: different patterns of quinolone-induced inhibition of DNA synthesis. (n.d.). PubMed.

Sources

The Antimicrobial Potential of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Antimicrobial Research

The quinoline ring system is a foundational scaffold in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.[1][2] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their diverse pharmacological activities, including potent antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[1][3][4] The structural versatility of this core allows for extensive chemical modifications, enabling the fine-tuning of its biological profile. The introduction of an aryl group at the 2-position of the quinoline-4-carboxylic acid backbone has been a particularly fruitful strategy in the development of novel antibacterial agents.[5][6] This guide focuses on a specific, yet under-investigated derivative, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, providing a technical overview of its inferred antimicrobial spectrum, detailed methodologies for its evaluation, and insights into its potential mechanism of action. While direct antimicrobial data for this exact compound is not extensively available in peer-reviewed literature, this guide synthesizes data from closely related analogs to provide a predictive assessment for researchers.

Inferred Antimicrobial Spectrum and Structure-Activity Relationships

The antimicrobial activity of 2-aryl-quinoline-4-carboxylic acid derivatives is significantly influenced by the nature and position of substituents on both the quinoline and the 2-aryl moieties. Analysis of publicly available data on analogous compounds allows for an inferred antimicrobial spectrum for this compound.

It is hypothesized that this compound will exhibit activity primarily against Gram-positive bacteria, with potential for moderate activity against some Gram-negative species. The dimethoxy substitution on the phenyl ring is a key structural feature. Methoxy groups can influence the lipophilicity and electronic properties of the molecule, which in turn can affect its ability to penetrate bacterial cell walls and interact with its molecular target.

The following table summarizes the antimicrobial activity of representative 2-aryl-quinoline-4-carboxylic acid derivatives, providing a basis for the inferred spectrum of the target compound.

Compound/DerivativeBacterial/Fungal StrainMIC (µg/mL)Reference
2-Phenyl-quinoline-4-carboxylic acid derivative (5a4)Staphylococcus aureus64[5]
2-Phenyl-quinoline-4-carboxylic acid derivative (5a7)Escherichia coli128[5]
2-Styryl-quinoline-4-carboxylic acid (4)Staphylococcus aureus6.25[7]
2-Styryl-quinoline-4-carboxylic acid derivativesPseudomonas aeruginosa6.25 - 50[7]
2-Styryl-quinoline-4-carboxylic acid derivativesEscherichia coli6.25 - 50[7]
2-Styryl-quinoline-4-carboxylic acid derivativesStreptococcus faecalis6.25 - 50[7]
Quinoline derivativesBacillus cereus3.12 - 50[8]
Quinoline derivativesPseudomonas spp.3.12 - 50[8]
Quinoline derivativesAspergillus flavusActive[8]
Quinoline derivativesAspergillus nigerActive[8]
Quinoline derivativesFusarium oxysporumActive[8]
Quinoline derivativesCandida albicansActive[8]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are detailed, step-by-step methodologies for determining the antimicrobial spectrum of a synthetic compound like this compound. These are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is the gold standard for quantitative antimicrobial susceptibility testing.

Rationale: The broth microdilution method allows for the determination of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. This provides a quantitative measure of the agent's potency.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve this compound in dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL. Due to the typically low aqueous solubility of such compounds, DMSO is the recommended solvent.

    • Ensure the final concentration of DMSO in the assay does not exceed 1% (v/v) to prevent solvent-induced toxicity to the microorganisms.

  • Preparation of Microtiter Plates:

    • Aseptically add 100 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to wells 1 through 11.

    • Seal the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • Following incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Compound Stock (10 mg/mL in DMSO) plate Prepare Microtiter Plate (Serial Dilutions in CAMHB) stock->plate inoculate Inoculate Plate (5 x 10^5 CFU/mL) plate->inoculate inoculum Prepare Inoculum (0.5 McFarland Standard) inoculum->inoculate incubate Incubate Plate (35°C, 16-20h) inoculate->incubate read Read Results (Visual Inspection) incubate->read determine_mic Determine MIC read->determine_mic

Caption: Workflow for MIC Determination by Broth Microdilution.

Protocol 2: Minimum Bactericidal Concentration (MBC) Determination

Rationale: While the MIC determines the concentration that inhibits growth, the MBC identifies the concentration that results in microbial death. This is crucial for understanding whether a compound is bacteriostatic or bactericidal.

Step-by-Step Methodology:

  • Perform MIC Assay:

    • Follow Protocol 1 to determine the MIC.

  • Subculturing:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), aspirate a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a sterile Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plate at 35 ± 2 °C for 18-24 hours.

  • Reading and Interpretation:

    • Following incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Potential Mechanism of Action

Quinolone and quinoline-based antimicrobial agents historically exert their effects through the inhibition of essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.

  • DNA Gyrase (GyrA and GyrB subunits): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.

  • Topoisomerase IV (ParC and ParE subunits): This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication.

While the exact molecular target of this compound has not been elucidated, it is plausible that it shares this general mechanism of action. The planar quinoline ring system can intercalate into the DNA, while the carboxylic acid and other functional groups can interact with the enzyme-DNA complex, stabilizing the cleavage complex and leading to double-stranded DNA breaks and ultimately, cell death.

Mechanism_of_Action Compound 2-(2,5-Dimethoxyphenyl) quinoline-4-carboxylic acid DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Compound->Topo_IV Inhibition Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relieves Torsional Strain DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Topo_IV->Replication_Fork Decatenates Daughter Strands Topo_IV->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Sources

Methodological & Application

Application Notes and Protocols for the Pfitzinger Synthesis of Quinoline-4-Carboxylic Acids from Isatin

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The Pfitzinger reaction, a cornerstone in heterocyclic chemistry, provides a robust and versatile methodology for the synthesis of quinoline-4-carboxylic acids from isatins and carbonyl compounds containing an α-methylene group.[1][2] First reported by Wilhelm Pfitzinger in the late 19th century, this reaction has garnered significant attention due to the profound biological significance of the quinoline carboxylic acid scaffold.[1][3] These structures are integral to a multitude of pharmacologically active agents, demonstrating antibacterial, antiviral, antitumor, and antimalarial properties.[2][4] This technical guide offers an in-depth exploration of the Pfitzinger synthesis, detailing its underlying mechanism, providing validated experimental protocols, and discussing its critical applications in the realm of drug discovery and development. The content herein is curated to empower researchers with the practical knowledge required to effectively leverage this powerful synthetic tool.

Theoretical Framework: The Pfitzinger Reaction Mechanism

The Pfitzinger synthesis is fundamentally a base-catalyzed condensation reaction.[5] The sequence of chemical transformations is initiated by the hydrolytic opening of the isatin lactam ring, followed by a series of condensation and cyclization steps to yield the final quinoline-4-carboxylic acid. A comprehensive understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting potential synthetic challenges.

The reaction proceeds through the following key stages:

  • Ring Opening of Isatin: The reaction commences with the base-catalyzed hydrolysis of the amide bond within the isatin molecule.[6] Strong bases, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), attack the electrophilic carbonyl carbon, leading to the cleavage of the five-membered ring and the formation of a keto-acid intermediate, specifically an isatinate salt.[5][6] This step is crucial as it unmasks the aniline moiety required for the subsequent condensation.

  • Condensation and Imine Formation: The newly formed amino group of the isatinate intermediate then undergoes a condensation reaction with the carbonyl group of the second reactant (an aldehyde or a ketone).[6] This acid-catalyzed or base-catalyzed step results in the formation of a Schiff base, also known as an imine.[6][7]

  • Tautomerization: The imine intermediate can then tautomerize to its more stable enamine form.[2] This step is critical for the subsequent intramolecular cyclization.

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, which can be viewed as a Claisen-like condensation.[7] This is followed by a dehydration step, which results in the aromatization of the newly formed ring, yielding the final, stable quinoline-4-carboxylic acid product.[5][6]

Visualizing the Mechanism:

The following diagram illustrates the stepwise mechanism of the Pfitzinger synthesis.

Pfitzinger_Mechanism cluster_product Product Isatin Isatin KetoAcid Keto-acid (Isatinate) Isatin->KetoAcid 1. Ring Opening (Base Hydrolysis) Carbonyl Carbonyl Compound (with α-methylene) Imine Imine (Schiff Base) Carbonyl->Imine Base Base (e.g., KOH) KetoAcid->Imine 2. Condensation Enamine Enamine Imine->Enamine 3. Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline 4. Cyclization & Dehydration

Caption: The mechanistic pathway of the Pfitzinger synthesis.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the synthesis of quinoline-4-carboxylic acids via the Pfitzinger reaction. Both a conventional heating method and a microwave-assisted approach are described.

Protocol 1: General Procedure for Conventional Synthesis

This protocol is a generalized method based on several reported procedures and is exemplified by the synthesis of 2-phenylquinoline-4-carboxylic acid from isatin and acetophenone.[4][6][8]

Materials and Reagents:

  • Isatin

  • Acetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Diethyl ether (for extraction of impurities)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 0.2 mol of potassium hydroxide in a mixture of 25 mL of ethanol and 1 mL of water.[2][4]

  • Isatin Ring Opening: To the stirred basic solution, add 0.07 mol of isatin. Continue stirring at room temperature for approximately 1 hour. A color change from purple to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[2][8]

  • Addition of the Carbonyl Compound: To this mixture, add a stoichiometric equivalent of the carbonyl compound (in this example, 0.07 mol of acetophenone).

  • Reflux: Heat the reaction mixture to reflux (approximately 79°C for ethanol) and maintain this temperature for 24 hours.[2][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the solvent using a rotary evaporator.[2] c. Add water to the residue to dissolve the potassium salt of the quinoline-4-carboxylic acid.[2] d. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[2] e. Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the precipitation of the product is complete (typically pH 4-5).[2] f. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.[2]

  • Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[6]

Protocol 2: Microwave-Assisted Pfitzinger Synthesis

Microwave irradiation has emerged as an efficient method to accelerate the Pfitzinger reaction, often leading to shorter reaction times and improved yields.

Materials and Reagents:

  • Isatin

  • Appropriate ketone (e.g., malonic acid for 2-hydroxyquinoline-4-carboxylic acid)

  • Potassium Hydroxide (33% aqueous solution) or Acetic Acid

  • Microwave-safe reaction vessel

Procedure:

  • In a microwave-safe reaction vessel, add isatin (10.0 mmol) to a 33% aqueous solution of potassium hydroxide (15 mL).[2]

  • To this solution, add the appropriate carbonyl compound (10.0 mmol).

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture for a specified time (e.g., 9-15 minutes), monitoring the reaction progress.[2]

  • After completion, cool the reaction vessel to room temperature.

  • Acidify the mixture with dilute HCl or acetic acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Experimental Workflow Diagram

Pfitzinger_Workflow start Start prep_base Prepare Base Solution (e.g., KOH in Ethanol/Water) start->prep_base add_isatin Add Isatin (Stir for ~1 hr) prep_base->add_isatin add_carbonyl Add Carbonyl Compound add_isatin->add_carbonyl reaction Reaction (Reflux or Microwave) add_carbonyl->reaction cool Cool to Room Temperature reaction->cool evaporate Solvent Evaporation cool->evaporate dissolve Dissolve in Water evaporate->dissolve extract Extract with Ether (Remove Impurities) dissolve->extract acidify Acidify Aqueous Layer (Precipitate Product) extract->acidify filter Filter and Wash Solid acidify->filter dry Dry Product filter->dry purify Purification (Recrystallization) dry->purify end End purify->end

Caption: A generalized experimental workflow for the Pfitzinger synthesis.

Application Notes: Scope, Limitations, and Troubleshooting

Substrate Scope:

The Pfitzinger reaction is broadly applicable to a wide range of substrates.

  • Isatins: Both unsubstituted and substituted isatins can be used, allowing for the introduction of various functional groups on the benzene ring of the quinoline product.[7][9]

  • Carbonyl Compounds: The reaction works well with aldehydes and ketones that possess at least one α-methylene group. This includes acyclic and cyclic ketones.[4][10] The nature of the R groups on the carbonyl compound determines the substituents at the 2- and 3-positions of the quinoline ring.

Variations and Modifications:

  • Halberkann Variant: The reaction of N-acyl isatins with a base yields 2-hydroxy-quinoline-4-carboxylic acids.[5]

  • Acidic Conditions: While traditionally performed under basic conditions, some modifications have explored acidic conditions, which can be advantageous for certain substrates.[11]

Limitations and Side Reactions:

  • Strongly Basic Conditions: The requirement for a strong base can be a limitation for substrates that are sensitive to such conditions.

  • Self-condensation of Carbonyl Compounds: Aldehyd and ketone starting materials can undergo self-condensation (e.g., aldol condensation) under the basic reaction conditions, potentially reducing the yield of the desired product.

  • Cannizzaro Reaction: If an aldehyde without α-hydrogens is used, it may undergo a Cannizzaro reaction in the presence of a strong base.

Troubleshooting:

  • Low Yield:

    • Ensure complete ring-opening of isatin by allowing sufficient stirring time in the basic solution.

    • Optimize the reaction temperature and time.

    • Consider using a different base or solvent system.

    • For volatile carbonyl compounds, ensure the reflux condenser is efficient.

  • Impure Product:

    • Thorough extraction of the aqueous solution with an organic solvent (like diethyl ether) before acidification is crucial to remove unreacted carbonyl compounds and other non-acidic impurities.

    • Recrystallization from an appropriate solvent is often necessary for high purity.

Data Summary: Representative Examples of Pfitzinger Synthesis

The following table summarizes various examples of quinoline-4-carboxylic acids synthesized via the Pfitzinger reaction, highlighting the diversity of achievable structures.

Isatin DerivativeCarbonyl CompoundBaseReaction ConditionsYield (%)Reference
IsatinAcetoneNaOHReflux, 10 hours99%[12]
IsatinAcetophenoneKOHReflux in ethanol-[6]
5-MethylisatinPhenoxyacetone---[7]
IsatinMethyl ethyl ketone---[7]
5-Chloroisatin5,6-dimethoxy indanoneKOHEthanol, 16 hours38%[7]
Isatin1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanoneKOHMicrowave, 9 min77-85%[2]

Note: Yields are highly dependent on the specific reaction scale, purity of reagents, and workup procedures.

Conclusion

The Pfitzinger synthesis remains a highly relevant and powerful tool in the arsenal of synthetic chemists, particularly those engaged in medicinal chemistry and drug development.[3][10] Its ability to construct the valuable quinoline-4-carboxylic acid scaffold from readily available starting materials in a straightforward manner ensures its continued application. The protocols and insights provided in this guide are intended to facilitate the effective implementation of this reaction, enabling the synthesis of novel compounds for biological evaluation and the advancement of therapeutic research.

References

  • Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 225-250.
  • Wikipedia. (n.d.). Pfitzinger reaction.
  • Shvekhgeimer, M. G.-A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds, 40(3), 257–294.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.
  • Shvekhgeimer, M. G.-A. (2001). The Pfitzinger Reaction. (Review). Scribd.
  • Henze, H. R., & Knight, J. A. (1942). Utilization of alkoxyketones in the synthesis of quinolines by the Pfitzinger method.
  • Sangshetti, J. N., Zambare, A. S., Gonjari, I., & Shinde, D. B. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis.
  • Application of pfitzinger reaction in. (n.d.). JOCPR.
  • Lahna, A. (2022).
  • CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. (2013).

Sources

Application Notes and Protocols for ¹H and ¹³C NMR Characterization of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Central Role of NMR in Quinoline Chemistry

Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, exhibiting a wide spectrum of biological activities and pharmacological properties.[1][2][3] The precise structural elucidation of these heterocyclic compounds is paramount for understanding their function and for the development of new therapeutic agents.[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable analytical technique for the unambiguous determination of the molecular structure of quinoline derivatives.[4] Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, NMR provides a detailed roadmap of atomic connectivity and spatial relationships within the molecule.[4][5]

This comprehensive guide provides detailed protocols and expert insights into the application of ¹H and ¹³C NMR for the structural characterization of quinoline derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage the full potential of NMR in their work.

Part 1: Foundational Protocols for NMR Analysis

Sample Preparation: The Gateway to High-Quality Spectra

The quality of the final NMR spectrum is fundamentally dependent on meticulous sample preparation.[6] A properly prepared sample ensures optimal instrument performance and yields spectra with high resolution and signal-to-noise, which are critical for accurate structural interpretation.

Protocol 1: Preparation of Quinoline Derivatives for NMR Analysis

  • Analyte Purity: Begin with a purified sample of the quinoline derivative. Impurities can complicate spectral analysis and interfere with accurate signal assignment. Quantitative NMR (qNMR) can be a valuable tool for assessing the purity of small molecules.[7][8][9]

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the analyte.[10] Common choices for quinoline derivatives include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.[11] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12] "Like dissolves like" is a good guiding principle; polar solvents for polar compounds and non-polar solvents for non-polar compounds.[10]

  • Concentration:

    • For ¹H NMR , a concentration of 5-25 mg of the sample in 0.6-0.7 mL of deuterated solvent is typically sufficient for small molecules.[11]

    • For ¹³C NMR , which is inherently less sensitive, a higher concentration of 50-100 mg is recommended.[11]

  • Homogenization: Ensure the sample is completely dissolved to form a homogeneous solution.[10] If necessary, gently warm the sample or use a vortex mixer. Any suspended solid particles will degrade spectral quality and should be removed by filtration through a small plug of glass wool in a Pasteur pipette.[11][13]

  • NMR Tube: Use a clean, dry, high-quality 5 mm NMR tube.[13][14] Scratches or imperfections in the tube can distort the magnetic field, leading to poor shimming and broadened spectral lines.[13]

  • Internal Standard (Optional but Recommended): For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample.[15][16] TMS provides a sharp signal at 0.00 ppm, which is used to calibrate the chemical shift axis.

  • Transfer and Final Volume: Carefully transfer the solution to the NMR tube, ensuring a final volume of 0.5-0.6 mL, which corresponds to a column height of approximately 40-50 mm.[6][14]

Data Acquisition: Optimizing Instrumental Parameters

Properly setting the acquisition parameters is crucial for obtaining high-quality NMR data. Modern NMR spectrometers offer a high degree of automation, but understanding the key parameters allows for optimization tailored to the specific characteristics of quinoline derivatives.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Homogeneous Solution Transfer Transfer to NMR Tube Prep->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Shim Magnetic Field Insert->Shim Acquire1D Acquire 1D Spectra (¹H, ¹³C) Shim->Acquire1D Acquire2D Acquire 2D Spectra (COSY, HSQC, etc.) Acquire1D->Acquire2D FT Fourier Transform Acquire2D->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Referencing Baseline->Reference

Caption: Workflow for DEPT-enhanced ¹³C NMR analysis.

Part 3: Advanced 2D NMR Techniques for Unambiguous Assignments

For complex quinoline derivatives with overlapping signals in the 1D spectra, 2D NMR experiments are essential for complete and unambiguous structural elucidation. [5][17] 3.1. COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled. [18]Cross-peaks in the 2D spectrum connect the signals of coupled protons, allowing for the tracing of proton connectivity within a spin system. [4] 3.2. HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. [18]This is a powerful tool for assigning carbon signals based on the already assigned proton signals. [4] 3.3. HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. [4]This is crucial for connecting different spin systems and for assigning quaternary carbons (those with no attached protons). [3][19] Decision Tree for NMR Experiment Selection

G Start Start with ¹H & ¹³C Spectra Overlapping Signals Overlapping? Start->Overlapping COSY Acquire COSY Overlapping->COSY Yes Done Structure Elucidated Overlapping->Done No HSQC Acquire HSQC COSY->HSQC HMBC Acquire HMBC HSQC->HMBC HMBC->Done

Caption: Decision tree for selecting appropriate NMR experiments.

Part 4: The Influence of Substituents on NMR Spectra

Substituents on the quinoline ring can significantly alter the chemical shifts of nearby protons and carbons. [17]

  • Electron-Donating Groups (EDGs) such as -OH, -NH₂, and -OCH₃ increase the electron density on the ring, causing a shielding effect and shifting the signals of ortho and para nuclei to a higher field (lower ppm). [17]* Electron-Withdrawing Groups (EWGs) like -NO₂, -CN, and -C(O)R decrease the electron density, resulting in a deshielding effect and a downfield shift (higher ppm) of the signals of ortho and para nuclei. [17]

Conclusion

¹H and ¹³C NMR spectroscopy, complemented by advanced 2D techniques, provides an unparalleled and robust platform for the comprehensive structural characterization of quinoline derivatives. By following the detailed protocols and interpretive guidelines presented in this application note, researchers can confidently elucidate the structures of novel quinoline compounds, a critical step in the advancement of drug discovery and materials science.

References

  • Emery Pharma.
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
  • ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)
  • Khan, K. M., et al. (2004). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. Journal of the Chemical Society of Pakistan. [Link]
  • Simmler, C., et al. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. [Link]
  • CASSS. (2018).
  • Patsnap. (2023). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
  • Jaffri, A. (1997). High Resolution NMR Studies of Chemical Shifts and Relaxation Time in quinoline, its Various derivatives and some of Metal complexes formed by its Hydroxyquinoline Derivatives. HEJ Research Institute of Chemistry, University of Karachi. [Link]
  • Mohammadi, M. S., et al. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]
  • Williamson, R. T. (2006). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
  • ResearchGate. (2018). 13C NMR chemical shifts (δ, ppm)
  • Smith, S. R., et al. (2001). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • University of Potsdam.
  • Trade Science Inc. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der. [Link]
  • University of Michigan. (2023).
  • Keeler, J. (2005).
  • University College London.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. [Link]
  • Wiley SpectraBase. Quinoline - Optional[1H NMR] - Chemical Shifts. [Link]
  • Gaina, L., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules. [Link]
  • Organomation. (2023).
  • ResearchGate. (2021).
  • Studylib. (2015). 2D-NMR Tutorial: COSY & HSQC for 1H & 13C Assignment. [Link]
  • Iowa State University.
  • University of Colorado Boulder. Spin-spin splitting and coupling - Coupling in 1H NMR. [Link]
  • ResearchGate. (2017). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
  • ResearchGate. (2012).
  • Huan, T. T., et al. (2022). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES. [Link]
  • Cheeseman, G. W. H., & Törzs, E. S. G. (1976). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]
  • ResearchGate. (2014).
  • Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Jacobsen, N. E. (2007). Basic 1H- and 13C-NMR Spectroscopy. [https://hosting.umons.ac.be/php-main/chimie/ressources_chimie/ spectroscopie/NMR_Jacobsen.pdf]([Link] spectroscopie/NMR_Jacobsen.pdf)

Sources

Application Note: High-Resolution Mass Spectrometry for the Characterization of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the analysis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals engaged in the characterization and quantification of novel quinoline-based compounds. We will delve into the rationale behind method development, from sample preparation and chromatographic separation to mass spectrometric detection and fragmentation analysis. The protocols provided herein are designed to be a robust starting point for laboratories, ensuring both scientific integrity and reliable results.

Introduction

Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry.[1] Their structural characterization is a critical step in drug discovery and development.[2] The subject of this note, this compound (Molecular Formula: C18H15NO4, Molecular Weight: 309.32 g/mol ), is a complex derivative for which detailed analytical methodologies are essential.[3] Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the analysis of such compounds.[2] This guide will provide a detailed protocol for LC-MS/MS analysis, including predicted fragmentation pathways to aid in structural elucidation and confirmation.

Rationale for Methodological Choices

The selection of an appropriate analytical technique is paramount for achieving accurate and reproducible results. Due to the low volatility of this compound, direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging without derivatization.[4] Therefore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

Ionization Technique: Electrospray Ionization (ESI) is selected as the most suitable ionization source. ESI is a soft ionization technique that is ideal for polar molecules like carboxylic acids, as it typically produces a prominent protonated molecule [M+H]+, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry (MS/MS) analysis.[2][5]

Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is chosen for its ability to effectively separate moderately polar compounds from complex matrices. A C18 stationary phase is a versatile and robust starting point for method development with small molecules.[6][7]

Experimental Workflow

The overall experimental workflow is designed to ensure sample integrity, optimal separation, and sensitive detection.

workflow cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection A Standard/Sample Weighing B Dissolution in Organic Solvent A->B C Dilution to Working Concentration B->C D Injection onto C18 Column C->D E Gradient Elution D->E F Analyte Separation E->F G Electrospray Ionization (ESI) F->G H Full Scan MS (Precursor Ion) G->H I Collision-Induced Dissociation (CID) H->I J Product Ion Scan (MS/MS) I->J K K J->K Data Analysis

Caption: Overall workflow for the LC-MS/MS analysis.

Detailed Protocols

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[7] The concentration range should be appropriate for the intended application (e.g., 1 ng/mL to 1000 ng/mL for quantitative analysis).

Liquid Chromatography (LC) Parameters

The following parameters provide a good starting point for method development and can be optimized to improve peak shape and resolution.[6]

ParameterRecommended Setting
Column C18 reversed-phase, 2.1 x 50 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS) Parameters

MS parameters should be optimized for the specific instrument being used. The following are typical starting conditions for ESI in positive ion mode.

ParameterRecommended Setting
Ionization Mode Electrospray (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temp. 350 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Scan Mode Full Scan (m/z 100-400) and Product Ion Scan
Collision Energy Ramped (e.g., 10-40 eV) to determine optimal fragmentation

Predicted Fragmentation Pathways

Based on the known fragmentation of quinoline carboxylic acids, the primary fragmentation of the protonated molecule of this compound ([M+H]+, m/z 310.1) is expected to involve losses from the carboxylic acid group and cleavages within the dimethoxyphenyl moiety.[1][2]

fragmentation node_mol node_mol node_frag node_frag mol [M+H]+ m/z 310.1 frag1 [M+H - H2O]+ m/z 292.1 mol->frag1 - H2O frag2 [M+H - CO]+ m/z 282.1 mol->frag2 - CO frag3 [M+H - COOH]+ m/z 265.1 mol->frag3 - COOH frag4 [M+H - OCH3]+ m/z 279.1 mol->frag4 - OCH3 frag5 [M+H - CO - CH3]+ m/z 267.1 frag2->frag5 - CH3

Caption: Predicted fragmentation of protonated molecule.

Key Predicted Fragment Ions:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossPutative Structure of Loss
310.1292.1H₂O (18 Da)Water
310.1282.1CO (28 Da)Carbon Monoxide
310.1265.1COOH (45 Da)Carboxyl Radical
310.1279.1OCH₃ (31 Da)Methoxy Radical
282.1267.1CH₃ (15 Da)Methyl Radical

The loss of water and carbon monoxide are common fragmentation pathways for protonated carboxylic acids.[2] The loss of the entire carboxylic acid group is also a characteristic fragmentation.[1] Additionally, cleavage of the methoxy groups from the dimethoxyphenyl ring is anticipated.

Data Analysis and Interpretation

The acquired data should be processed using the instrument's software. For qualitative analysis, the mass spectrum of the chromatographic peak corresponding to the analyte should be examined for the presence of the expected precursor ion (m/z 310.1) and the predicted fragment ions in the MS/MS spectrum. For quantitative analysis, a calibration curve should be constructed by plotting the peak area of a specific precursor-to-product ion transition against the concentration of the standards.

Conclusion

This application note provides a robust and scientifically sound framework for the mass spectrometric analysis of this compound. The detailed protocols for sample preparation, LC separation, and MS detection, coupled with an understanding of the predicted fragmentation pathways, will enable researchers to confidently characterize and quantify this and similar molecules. The methodologies described are adaptable and can be optimized for specific matrices and analytical objectives.

References

  • Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. URL: https://www.benchchem.com/application-notes/256865/mass-spectrometry-of-quinoline-2-carboxylic-acid
  • Gáspár, A., et al. (2002). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. URL: https://www.researchgate.net/publication/242337751_Mass_spectra_of_some_2-substituted_derivatives_of_quinoline-4-carboxylic_acids_and_their_amides
  • Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis. URL: https://www.benchchem.com/application-notes/256864/derivatization-of-quinoline-2-carboxylic-acid-for-gc-ms-analysis
  • Kertész, V., et al. (2004). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2424199/
  • Matrix Scientific. This compound. URL: https://www.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 159966550, C20H14N2O4. URL: https://pubchem.ncbi.nlm.nih.gov/compound/159966550
  • Bioanalysis Zone. Small Molecule Method Development Strategies with Chad Christianson. URL: https://www.bioanalysis-zone.
  • Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. URL: https://clinicaltree.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 676325, 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. URL: https://pubchem.ncbi.nlm.nih.gov/compound/676325
  • Zhang, H., et al. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today: Technologies. URL: https://www.sciencedirect.com/science/article/pii/S174067491630024X
  • National Institutes of Health. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8761208/
  • Restek Corporation. (2022, November 25). LC-MS/MS Method Development for Drug Analysis [Video]. YouTube. URL: https://www.youtube.
  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules(Organic_Chemistry)
  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. URL: https://www.mdpi.com/1420-3049/24/22/4041
  • Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.
  • CymitQuimica. This compound. URL: https://www.cymitquimica.com/base/files/cymit/2-2-5-dimethoxyphenyl-quinoline-4-carboxylic-acid-cas-485335-52-2-fd112326-en-eur.html
  • PubMed. Electron ionisation mass spectral study of 2-(2-carboxy-4, 5-dimethoxyphenyl)-6,7-dimethoxyisoquinolinium inner salt. URL: https://pubmed.ncbi.nlm.nih.gov/11418854/
  • PubMed. Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. URL: https://pubmed.ncbi.nlm.nih.gov/18311822/
  • PubMed Central. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5381033/
  • ACS Omega. A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells. URL: https://pubs.acs.org/doi/10.1021/acsomega.2c06950
  • PubMed. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. URL: https://pubmed.ncbi.nlm.nih.gov/22966567/
  • Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. URL: https://www.cherry.com/supplementary-content-low-cytotoxic-quinoline-4-carboxylic-acids-derived-from-vanillin-precursors-as-potential-human-dihydroorot

Sources

Application Notes and Protocols for the Purification of Quinoline-4-carboxylic Acid using HPLC and UPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of High-Purity Quinoline-4-carboxylic Acid

Quinoline-4-carboxylic acid is a pivotal scaffold in medicinal chemistry and drug development.[1][2][3] Its derivatives have shown a wide spectrum of biological activities, including potential antitumor and antimicrobial properties.[1][3][4] The efficacy and safety of any therapeutic agent derived from this core structure are directly contingent on the purity of the starting materials. Therefore, robust and efficient purification methods are paramount to ensure the integrity of downstream applications, from preclinical studies to pharmaceutical manufacturing.

This document provides a comprehensive guide to the purification of quinoline-4-carboxylic acid using both High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC). We will delve into the fundamental principles of these techniques, provide detailed, field-tested protocols, and offer insights into method development and optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high-purity quinoline-4-carboxylic acid for their research and development endeavors.

Foundational Principles: HPLC and UPLC in Reversed-Phase Mode

The purification of quinoline-4-carboxylic acid is most effectively achieved using reversed-phase chromatography.[5][6] In this mode, the stationary phase (the column packing material) is nonpolar, while the mobile phase (the solvent that carries the sample through the column) is polar. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More hydrophobic (less polar) compounds will have a stronger affinity for the stationary phase and will thus be retained longer, while more polar compounds will elute earlier.[7]

UPLC: A Leap in Efficiency and Resolution

UPLC represents a significant advancement over traditional HPLC. By utilizing columns packed with sub-2-micron particles, UPLC systems can operate at much higher pressures.[8][9] This results in several key advantages:

  • Increased Resolution: The smaller particle size leads to sharper and narrower peaks, allowing for better separation of closely eluting compounds.[8][9]

  • Faster Analysis Times: The higher flow rates and shorter column lengths enabled by the smaller particles significantly reduce run times.[8][9]

  • Enhanced Sensitivity: Narrower peaks result in a higher signal-to-noise ratio, improving the detection of low-level impurities.

  • Reduced Solvent Consumption: Faster run times and lower flow rates contribute to a significant decrease in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[8]

Understanding the Analyte: Physicochemical Properties of Quinoline-4-carboxylic Acid

A successful purification strategy begins with a thorough understanding of the target molecule. The key physicochemical properties of quinoline-4-carboxylic acid that influence its chromatographic behavior are:

PropertyValueSignificance for Method Development
Molecular Weight 173.17 g/mol [1][10]A small molecule well-suited for reversed-phase chromatography.
pKa ~1.03 (predicted for the carboxylic acid)[1] and ~4.9 (for the quinoline nitrogen)[11]The pKa of the carboxylic acid group is critical for controlling retention by adjusting the mobile phase pH. To ensure the compound is in its neutral, more retained form, the mobile phase pH should be at least 2 units below the pKa of the carboxyl group.[12][13][14]
Solubility Soluble in DMSO[1][2]; solubility in water and alcohols is pH-dependent.[15]Dictates the choice of solvent for sample preparation. Methanol or a mixture of methanol and water is a good starting point for reversed-phase chromatography.
UV Absorbance Exhibits UV absorbance.[16]Allows for straightforward detection using a UV detector. A wavelength of around 254 nm or a more specific wavelength determined by a UV scan should provide good sensitivity. An application note for a similar compound used a detection wavelength of 325 nm.[5]

Experimental Protocols

PART 1: Analytical Method Development and Purity Assessment

This protocol is designed for the initial purity assessment of crude quinoline-4-carboxylic acid and for monitoring the purification process.

Materials and Reagents:

  • Quinoline-4-carboxylic acid (crude sample)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA or Formic acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic acid in Acetonitrile.

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Prepare a stock solution of the crude sample at 1 mg/mL in methanol.

    • From the stock solution, prepare a working solution of 50 µg/mL in a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Filter the working solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 10% to 90% B over 15 minutes
90% B for 2 minutes
90% to 10% B over 1 minute
10% B for 2 minutes (re-equilibration)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm or optimal wavelength
Run Time 20 minutes

Rationale for Experimental Choices:

  • C18 Column: A C18 stationary phase provides excellent hydrophobic retention for aromatic compounds like quinoline-4-carboxylic acid.

  • Acidified Mobile Phase: The addition of TFA or formic acid to the mobile phase serves two critical purposes. Firstly, it protonates the carboxylic acid group, rendering it neutral and increasing its retention on the nonpolar stationary phase.[12][13][14] Secondly, it suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to peak tailing for basic compounds like quinolines.

  • Acetonitrile: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.

  • Gradient Elution: A gradient from a low to a high concentration of the organic solvent allows for the elution of compounds with a wide range of polarities and helps to ensure that all impurities are eluted from the column.

For faster analysis and higher resolution, the analytical method can be transferred to a UPLC system.

Instrumentation:

  • UPLC system with a binary or quaternary pump, autosampler, column manager, and UV-Vis or PDA detector.

  • C18 reversed-phase UPLC column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size)

Procedure:

  • Mobile Phase and Sample Preparation: As described in the analytical HPLC protocol.

  • UPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase (2.1 mm x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 10% to 90% B over 3 minutes
90% B for 0.5 minutes
90% to 10% B over 0.1 minutes
10% B for 0.4 minutes (re-equilibration)
Flow Rate 0.5 mL/min
Injection Volume 1 µL
Column Temperature 40 °C
Detection UV at 254 nm or optimal wavelength
Run Time 4 minutes

Rationale for UPLC Adjustments:

  • Smaller Column Dimensions and Particle Size: These are the hallmarks of UPLC, enabling faster separations and higher efficiency.

  • Faster Gradient and Higher Flow Rate: The gradient and flow rate are scaled to the smaller column volume to maintain a similar separation profile but in a much shorter time.

  • Formic Acid: While TFA is an excellent ion-pairing agent, it can suppress ionization in mass spectrometry. Formic acid is a more MS-friendly alternative if LC-MS analysis is required.

  • Elevated Temperature: A higher column temperature reduces the viscosity of the mobile phase, allowing for higher flow rates at lower backpressures, and can also improve peak shape.

PART 2: Preparative Purification

This protocol is designed for the purification of larger quantities of quinoline-4-carboxylic acid.

Materials and Reagents:

  • Crude quinoline-4-carboxylic acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or deionized)

  • Formic acid (HPLC grade)

  • Methanol (for sample dissolution)

  • Rotary evaporator

  • Lyophilizer (optional)

Instrumentation:

  • Preparative HPLC system with a high-pressure gradient pump, a UV detector with a preparative flow cell, and a fraction collector.

  • C18 reversed-phase preparative column (e.g., 21.2 mm x 250 mm, 10 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Dissolve the crude sample in a minimal amount of methanol. The concentration can be as high as 50 mg/mL, depending on solubility.

    • Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Preparative HPLC System and Conditions:

ParameterValue
Column C18, 21.2 x 250 mm, 10 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient A focused gradient based on the analytical run. For example, if the compound elutes at 40% B in the analytical run, a shallow gradient from 30% to 50% B over 20 minutes can be used.
Flow Rate 20 mL/min
Detection Wavelength 254 nm or optimal wavelength
Injection Volume 1-5 mL, depending on the concentration and column loading capacity.
  • Fraction Collection and Post-Purification Processing:

    • Collect fractions corresponding to the main peak based on the UV chromatogram.

    • Combine the pure fractions and remove the organic solvent (Acetonitrile) using a rotary evaporator.

    • The remaining aqueous solution can be lyophilized to obtain the purified compound as a solid.

    • Analyze the purity of the final product using the analytical HPLC or UPLC method described above.

Method Development and Optimization

The provided protocols are robust starting points. However, for optimal separation, some method development may be necessary.

  • Mobile Phase pH: The pH of the mobile phase is the most critical parameter for controlling the retention of quinoline-4-carboxylic acid.[12][13][14] As a carboxylic acid, decreasing the pH will increase its retention. Conversely, raising the pH will decrease its retention. Adjusting the pH can also significantly alter the selectivity between the target compound and its impurities.

  • Organic Modifier: While acetonitrile is a good starting point, methanol can also be used. Methanol is a more polar solvent and will generally result in longer retention times. The choice of organic modifier can also affect selectivity.

  • Gradient Slope: For preparative purification, a shallower gradient around the elution point of the target compound will improve resolution and allow for higher loading.

  • Temperature: Increasing the column temperature can improve peak shape and reduce run times, but it may also affect selectivity.

Visualizing the Workflow

HPLC_Purification_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC/UPLC System cluster_post Post-Purification Sample Crude Sample Dissolution & Filtration Injection Injection Sample->Injection MobilePhase Mobile Phase (Aqueous & Organic) Preparation & Degassing MobilePhase->Injection Column C18 Column Separation Injection->Column Detection UV Detection Column->Detection Collection Fraction Collection Detection->Collection Evaporation Solvent Evaporation Collection->Evaporation Analysis Purity Analysis (Analytical HPLC/UPLC) Collection->Analysis Purity Check Evaporation->Analysis Final Purity Check FinalProduct High-Purity Quinoline-4-carboxylic Acid Evaporation->FinalProduct

Caption: A generalized workflow for the purification of quinoline-4-carboxylic acid.

Conclusion

The HPLC and UPLC methods detailed in this application note provide a robust framework for the purification of quinoline-4-carboxylic acid. By understanding the physicochemical properties of the target molecule and the principles of reversed-phase chromatography, researchers can effectively implement and optimize these protocols to achieve high levels of purity. The transition from HPLC to UPLC offers significant advantages in terms of speed, resolution, and efficiency, making it an ideal platform for both analytical and high-throughput purification applications in modern drug discovery and development.

References

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Quinoline-4-carboxylic acid | Solubility of Things.
  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER.
  • How does an acid pH affect reversed-phase chromatography separations?. Biotage.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Quinoline. mVOC 4.0.
  • Streamlining Compound Isolation Automatically with UPLC to Prep Chromatography using Mass-Directed AutoPurification. Waters Corporation.
  • Streamlining Compound Isolation Automatically with UPLC to Prep Chromatography using Mass-Directed AutoPurification. Waters Corporation.
  • Using UPLC Technology as a Method Development Tool for Isolation and Purification in Drug Discovery and Development. LCGC International.
  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI.
  • pKa Data Compiled by R. Williams. Organic Chemistry Data.
  • 4-Quinolinecarboxylic acid | C10H7NO2 | CID 10243. PubChem.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • What can I use to purify polar reaction mixtures?. Biotage.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Jones Chromatography.
  • Quinoline-4-carboxylic acid - Optional[1H NMR] - Spectrum - SpectraBase.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.
  • One-pot synthesis of quinoline-4-carboxylic acid derivatives in water: Ytterbium perfluorooctanoate catalyzed Doebner reaction. ResearchGate.

Sources

Determining the Antimicrobial Potency of Quinolone Compounds: An Application Guide to Minimum Inhibitory Concentration (MIC) Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of MIC in Quinolone Drug Development

The quinolone family of antibiotics has long been a cornerstone in the treatment of bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have rendered them indispensable.[1] However, the rise of antimicrobial resistance (AMR) necessitates a continuous pipeline of novel, more potent quinolone derivatives.[1][2] Central to this discovery and development process is the accurate and reproducible determination of a compound's intrinsic antimicrobial activity. The Minimum Inhibitory Concentration (MIC) assay is the universally accepted in vitro method for quantifying the potency of an antimicrobial agent.[3] It establishes the lowest concentration of a drug that prevents the visible growth of a specific microorganism.[3]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for performing MIC assays for quinoline compounds. Beyond a mere recitation of steps, this document delves into the rationale behind the protocol, addresses the unique challenges posed by quinolines, and establishes a self-validating system to ensure data integrity and reproducibility.

The Scientific Bedrock: Understanding the Quinolone Mechanism and MIC Principles

Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes, primarily DNA gyrase and topoisomerase IV.[2][4][5] These enzymes are crucial for DNA replication, transcription, and repair.[5] By inhibiting these topoisomerases, quinolones introduce double-strand DNA breaks, ultimately leading to bacterial cell death.[2][5]

The MIC assay operates on a simple yet elegant principle: serial dilution of the antimicrobial agent in a liquid growth medium, followed by inoculation with a standardized bacterial suspension.[3][6] After a defined incubation period, the presence or absence of visible bacterial growth is assessed. The MIC is the lowest concentration of the compound at which no growth is observed.[3]

A Validated Workflow for Quinolone MIC Determination

This section outlines a robust, step-by-step protocol for determining the MIC of quinoline compounds against aerobic bacteria, harmonized from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[6][7]

Essential Materials and Reagents
  • Test Compounds: Quinolone derivatives.

  • Solvent: Dimethyl sulfoxide (DMSO) is commonly used for compounds with low aqueous solubility.[8]

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for non-fastidious aerobic bacteria.[8] For fastidious organisms, specialized media such as Haemophilus Test Medium (HTM) or Mueller-Hinton Fastidious (MH-F) broth may be required.[9]

  • Bacterial Strains: Both reference quality control (QC) strains and clinical isolates of interest.

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer or McFarland standards, and a calibrated incubator.

Experimental Workflow Diagram

MIC_Workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Analysis Phase Compound_Prep Prepare Quinolone Stock Solution (e.g., in DMSO) Serial_Dilution Perform 2-fold Serial Dilutions of Quinolone in Microtiter Plate Compound_Prep->Serial_Dilution Add to plate Inoculum_Prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Standardized Bacterial Suspension Inoculum_Prep->Inoculation Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Media_Prep->Serial_Dilution Serial_Dilution->Inoculation Add inoculum Incubation Incubate at 35-37°C for 16-20 hours Inoculation->Incubation Controls Include Growth, Sterility, and QC Strain Controls Controls->Incubation Reading Read MICs Visually or with a Plate Reader Incubation->Reading Interpretation Interpret Results Based on CLSI/EUCAST Breakpoints Reading->Interpretation

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol
  • Preparation of Quinolone Stock Solutions:

    • Accurately weigh the quinolone compound and dissolve it in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).[8]

    • Expert Insight: The final DMSO concentration in the assay wells should not exceed 1% to prevent any inhibitory effects on bacterial growth.[8] It is crucial to run a solvent toxicity control to confirm this.

  • Inoculum Preparation and Standardization:

    • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.

    • Transfer the colonies to a tube of sterile saline or broth and vortex to create a smooth suspension.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[10] This can be done visually or using a spectrophotometer.

    • Within 15 minutes of standardization, dilute the suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

  • Performing Serial Dilutions:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the quinolone stock solution in CAMHB to achieve the desired concentration range.[8]

    • The final volume in each well before inoculation is typically 100 µL.[11]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 200 µL.[11]

    • Include appropriate controls:

      • Growth Control: Wells containing only CAMHB and the bacterial inoculum (no compound).

      • Sterility Control: Wells containing only CAMHB (no bacteria or compound).

      • Quality Control: Test a reference QC strain with a known MIC range for the class of antibiotic being tested.[12][13][14]

    • Seal the plate and incubate at 35-37°C for 16-20 hours under ambient air.[11]

  • Reading and Interpreting the MIC:

    • Following incubation, the MIC is determined as the lowest concentration of the quinolone compound that completely inhibits visible growth of the organism.[3][11] This can be assessed visually or by using a microplate reader to measure optical density.

Data Analysis and Interpretation: From Raw Data to Actionable Insights

The interpretation of MIC data is not merely about identifying the lowest concentration with no growth. It involves comparison with established clinical breakpoints and quality control ranges.

Quality Control: The Cornerstone of a Self-Validating System

The inclusion of reference QC strains is non-negotiable for a valid MIC assay. These are well-characterized strains with known and predictable susceptibility patterns.[12][13]

  • Purpose: QC strains help ensure the accuracy and reproducibility of the test by monitoring the performance of the media, inoculum, incubation conditions, and the integrity of the antimicrobial agent.[12][14]

  • Common QC Strains: For broad-spectrum antibacterial testing, strains like Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, and Staphylococcus aureus ATCC 29213 are frequently used.[13][15]

  • Acceptance Criteria: The obtained MIC for the QC strain must fall within the acceptable range defined by organizations like CLSI or EUCAST.[3] If the QC result is out of range, patient or experimental results should not be reported until the source of the error is identified and rectified.[12][14]

Interpreting MIC Values and Clinical Breakpoints

Clinical breakpoints are MIC values that categorize a bacterial strain as Susceptible (S), Intermediate (I), or Resistant (R) to a particular antimicrobial agent.[16][17] These breakpoints are established by regulatory bodies and are based on a combination of microbiological, pharmacokinetic/pharmacodynamic (PK/PD), and clinical outcome data.[18][19]

  • Susceptible (S): The infection is likely to respond to a standard dosage of the drug.

  • Intermediate (I): The organism may be treatable in body sites where the drug is physiologically concentrated or when a higher than normal dosage can be used.

  • Resistant (R): The organism is not inhibited by the usually achievable concentrations of the agent with normal dosage schedules.

Illustrative MIC Data for Novel Quinolone Analogs

The following table presents hypothetical MIC data for a series of novel quinolone compounds against common bacterial pathogens, including a reference compound (e.g., Ciprofloxacin).

CompoundE. coli ATCC 25922 (μg/mL)S. aureus ATCC 29213 (μg/mL)P. aeruginosa ATCC 27853 (μg/mL)MRSA Clinical Isolate (μg/mL)
Ciprofloxacin 0.0150.250.54
Quinolone-A 0.0080.1250.252
Quinolone-B 0.030.518
Quinolone-C 0.0150.250.54
Quinolone-D >64>64>64>64
Growth Control GrowthGrowthGrowthGrowth
Sterility Control No GrowthNo GrowthNo GrowthNo Growth

This data is for illustrative purposes only.

Troubleshooting and Special Considerations for Quinolines

While the MIC assay is standardized, certain issues can arise, particularly when working with novel compounds like quinoline derivatives.

  • High Variability Between Replicates: This can be due to inconsistent inoculum distribution, pipetting errors during serial dilutions, or poor solubility of the test compound.[10][20] Ensure thorough mixing of the bacterial suspension and use calibrated pipettes. If solubility is an issue, consider alternative solvents or formulation strategies, always validating that the vehicle does not affect bacterial growth.

  • No Growth in Control Wells: This indicates a problem with the bacterial inoculum (non-viable) or the growth medium.[10] Always use fresh cultures and ensure the medium is prepared and stored correctly.

  • "Skipped" Wells: This phenomenon, where growth is observed at a higher concentration but not at a lower one, can be due to contamination or technical error.[3] The assay should be repeated.

  • The Eagle Effect: Paradoxical increased survival of bacteria at higher, supra-optimal bactericidal concentrations of an antibiotic.[3] While less common with quinolones, be aware of this possibility and repeat any experiments with unusual growth patterns.

Conclusion: Ensuring the Integrity of Antimicrobial Discovery

The MIC assay is an indispensable tool in the quest for new quinolone antibiotics. A meticulous and well-controlled experimental approach is paramount to generating reliable and reproducible data. By understanding the underlying principles, adhering to standardized protocols, and implementing a robust quality control system, researchers can confidently assess the potency of novel quinoline compounds and contribute to the critical fight against antimicrobial resistance.

References

  • STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM - Microbiology Class. (2023, August 28).
  • Hooper, D. C., & Wolfson, J. S. (1989). Quinolone antimicrobial agents: mechanism of action and resistance development. Antimicrobial agents and chemotherapy, 33(3), 283–290.
  • Quality Control Strains (standard strains) and their Uses - Microbe Online. (2021, November 20).
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). British Society for Antimicrobial Chemotherapy.
  • Hooper, D. C., & Wolfson, J. S. (1988). Mode of action of the quinolone antimicrobial agents. Reviews of infectious diseases, 10 Suppl 1, S14–S21.
  • MIC Determination - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • Shin, J., Baek, J. Y., Kim, S. H., & Huh, H. J. (2021). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories.
  • MIC: Analysis of Antimicrobial Minimum Inhibitory Concentration Data - CRAN. (n.d.). The Comprehensive R Archive Network.
  • Analysis of Minimum Inhibitory Concentrations | Encyclopedia MDPI. (n.d.). MDPI.
  • How to Choose QC Strains for Microbial ID Systems - Microbiologics Blog. (2016, April 7).
  • van der Nagelen, S. J., de Jong, A., & van der Werf, T. S. (2012). New statistical technique for analyzing MIC-based susceptibility data. Journal of clinical microbiology, 50(8), 2602–2607.
  • Protocol to analyze antimicrobial susceptibility data - NPL Publications. (n.d.). National Physical Laboratory.
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.). Clinical and Laboratory Standards Institute.
  • Recent Developments on Antimicrobial Quinoline Chemistry - ResearchGate. (2015, December 15).
  • Statistics for analysis of minimum inhibitory concentration (MIC) data. (2021, August 19). Figshare.
  • Quinolone Antibiotic Pharmacology - YouTube. (2024, January 16).
  • EUCAST Broth Microdilution Susceptibility Testing. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed. (2023, July 21).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - Taylor & Francis Online. (n.d.).
  • What common issues should be aware of when interpreting MIC values? Are there any specific trouble shooting steps required for variability in result? | ResearchGate. (2024, August 22).
  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf. (2011, October 18).
  • How MIC & Breakpoints Guide Antibiotic Choice | CLSI & EUCAST Guidelines | Dr Anupam Mohapatra - YouTube. (2025, September 18).
  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - NIH. (2019, February 2).
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - ResearchGate. (2023, July 21).
  • Clinical Breakpoint Tables - EUCAST. (2021, December 1).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC - NIH. (2021, February 4).
  • M100 | Performance Standards for Antimicrobial Susceptibility Testing - CLSI. (n.d.). Clinical and Laboratory Standards Institute.
  • MIC and Zone Distributions, ECOFFs - EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute.
  • CLSI: Clinical & Laboratory Standards Institute. (n.d.).
  • MIC of some quinoline based compounds against E. coli and lead... - ResearchGate. (n.d.).
  • What does it mean when the MIC results are inconsistent amongst the replicates? (2018, April 19). ResearchGate.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (n.d.). MDPI.
  • Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates - PubMed Central. (n.d.).
  • Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. - ResearchGate. (n.d.).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC - PubMed Central. (n.d.).
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC) - IDEXX Denmark. (n.d.).
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - NIH. (2022, October 5).

Sources

Application Note & Protocols: A Validated Screening Cascade for the Identification of Quinoline-Based HDAC Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Histone Deacetylases (HDACs) are critical epigenetic regulators and validated therapeutic targets for a range of diseases, most notably cancer.[1][2] The quinoline scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[3][4] This document provides a comprehensive guide for researchers seeking to identify novel quinoline-based HDAC inhibitors. We detail a robust screening cascade, beginning with a high-throughput primary assay, followed by essential secondary and counter-assays to ensure data integrity and eliminate common artifacts associated with this class of compounds. The protocols provided are designed to be self-validating, incorporating key decision points and quality control metrics to guide the researcher from initial hit identification to confirmed lead candidate.

Introduction: The Rationale for Targeting HDACs with Quinoline Derivatives

HDACs catalyze the removal of acetyl groups from lysine residues on both histone and non-histone proteins, leading to chromatin condensation and transcriptional repression of key genes involved in cell cycle control, differentiation, and apoptosis.[5][6] Overexpression or aberrant activity of HDACs is a hallmark of many cancers, making them prime targets for therapeutic intervention.[7][8] Several HDAC inhibitors (HDACi) are now FDA-approved for treating hematologic malignancies, validating this therapeutic strategy.[1]

The quinoline scaffold, a bicyclic aromatic heterocycle, is prevalent in both natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities.[3][9] Its rigid structure and capacity for diverse functionalization make it an ideal starting point for designing potent and selective enzyme inhibitors. However, the unique physicochemical properties of quinolines, such as their potential for fluorescence interference and off-target reactivity, necessitate a carefully designed screening strategy to avoid misleading results.[10] This guide addresses these challenges directly, providing a workflow to confidently identify true, on-target quinoline-based HDAC inhibitors.

The Screening Cascade: A Multi-Step Strategy for Hit Validation

A successful screening campaign relies on more than a single assay. A tiered approach, or "screening cascade," is essential to progressively filter out false positives and enrich for genuine hits. This strategy saves resources by focusing medicinal chemistry efforts only on the most promising and well-validated compounds.

Screening_Cascade cluster_0 Primary Screen cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Orthogonal Assays cluster_3 Lead Advancement Primary High-Throughput Primary Screen (e.g., HDAC-Glo™ I/II Assay) Single concentration (e.g., 10 µM) ReTest Primary Assay Re-Test Confirms activity of initial hits Primary->ReTest Initial Hits IC50 Dose-Response Curve (IC50) Determines compound potency ReTest->IC50 Confirmed Hits CounterScreen Luciferase Counter-Screen Identifies assay technology interference IC50->CounterScreen Potent Hits OrthoAssay Orthogonal Assay (e.g., Fluorometric Assay) Confirms activity in a different format CounterScreen->OrthoAssay Non-interfering Hits CellBased Cell-Based Target Engagement Verifies activity in a cellular context OrthoAssay->CellBased Validated Hits LeadOpt Medicinal Chemistry & Lead Optimization CellBased->LeadOpt Confirmed Leads

Caption: High-level overview of the HDAC inhibitor screening cascade.

Assay Selection: Why a Bioluminescence-Based Primary Screen?

For the primary high-throughput screen (HTS), we recommend a bioluminescence-based assay, such as the Promega HDAC-Glo™ I/II Assay.[11][12][13] While fluorescence-based assays are also common, quinoline derivatives are notorious for causing assay artifacts through intrinsic fluorescence.[10] A bioluminescent readout minimizes the risk of such interference.

The principle of the HDAC-Glo™ I/II assay is a coupled-enzyme system.[14]

  • An acetylated proluminogenic peptide substrate is deacetylated by active HDAC enzyme.

  • This deacetylation allows a specific protease in the developer reagent to cleave the peptide, releasing aminoluciferin.

  • The liberated aminoluciferin is then consumed by luciferase, generating a stable light signal that is directly proportional to HDAC activity.[1][11]

Assay TechnologyPrincipleAdvantages for Quinoline ScreeningDisadvantages
Bioluminescence Enzymatic light production (e.g., Luciferase)High sensitivity; Low interference from compound autofluorescence; Homogeneous "add-mix-read" format.[13][15]Potential for inhibition of the reporter enzyme (luciferase) by compounds.
Fluorescence Detection of a fluorophore released after enzymatic activity.[5]Widely available; Cost-effective.High potential for interference from intrinsically fluorescent quinoline compounds, leading to false positives or negatives.[10]
Colorimetric Change in absorbance of a chromophore.Simple; Does not require specialized readers.Lower sensitivity compared to other methods; Potential for compound color interference.
Antibody-Based ELISA-style detection of deacetylated products.[16]Direct detection of product.Not easily amenable to HTS; Multiple wash steps; Costly.

Detailed Protocol: Primary Screening Using HDAC-Glo™ I/II Assay

This protocol is designed for a 384-well plate format, suitable for automated HTS.

Materials & Reagents
  • Enzyme: Recombinant human HDAC1 (or other desired isoform).

  • Assay Kit: HDAC-Glo™ I/II Assay (Promega, Cat# G6421 or similar).[11][12]

  • Positive Control: Trichostatin A (TSA).[11][14]

  • Test Compounds: Quinoline derivatives library dissolved in 100% DMSO.

  • Plates: Solid white, flat-bottom 384-well assay plates.

  • Instruments: Luminometer, automated liquid handler (optional but recommended).

Reagent Preparation
  • HDAC-Glo™ I/II Reagent: Prepare according to the manufacturer's technical manual.[11] Reconstitute the lyophilized substrate with the provided buffer, then add the developer reagent. Keep on ice and protect from light.

  • HDAC Enzyme Working Solution: Dilute the recombinant HDAC enzyme in HDAC-Glo™ I/II Buffer to a 2X final concentration. The optimal concentration should be determined empirically via an enzyme titration curve to find a concentration that yields a robust signal in the linear range of the assay.[11]

  • Compound Plates: Prepare intermediate compound plates by diluting stock solutions. For a 10 µM final screen concentration, dilute compounds to 400 µM in DMSO, then perform a further dilution into assay buffer.

Experimental Workflow

Protocol_Workflow A 1. Dispense Compounds & Controls - 2.5 µL Test Compounds (4X) - 2.5 µL TSA (Positive Control, 4X) - 2.5 µL Buffer/DMSO (Negative Control, 0% Inhibition) B 2. Add HDAC Enzyme - 2.5 µL of 2X Enzyme Solution (Final Volume = 5 µL) A->B C 3. Incubate - 30 minutes at 37°C (Allows for enzyme-inhibitor interaction) B->C D 4. Add HDAC-Glo™ I/II Reagent - 5 µL of prepared reagent (Initiates luminescent reaction) C->D E 5. Incubate - 20 minutes at Room Temp (Allows signal to stabilize) D->E F 6. Measure Luminescence - Read on a plate luminometer E->F

Caption: Step-by-step workflow for the primary HTS assay.

Plate Layout & Controls
  • Columns 1-2: Negative Control (Max Signal): Enzyme + Buffer/DMSO (no inhibitor).

  • Columns 3-4: Positive Control (Min Signal): Enzyme + saturating concentration of TSA (e.g., 1 µM).

  • Columns 5-48: Test Compounds.

Data Analysis & Quality Control
  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (RLU_compound - RLU_pos_ctrl) / (RLU_neg_ctrl - RLU_pos_ctrl)) Where RLU is Relative Luminescence Units.

  • Assess Assay Quality with Z'-Factor: The Z'-factor is a statistical measure of assay quality, indicating the separation between positive and negative controls.[17][18] It is crucial for validating the robustness of an HTS assay.[19] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

Z'-Factor ValueAssay Quality Interpretation
> 0.5Excellent assay, suitable for HTS.[18][19]
0 to 0.5Marginal assay, may require optimization.[19][20]
< 0Poor assay, not suitable for screening.[18][19]

A Z'-factor ≥ 0.5 should be achieved for each screening plate to ensure data reliability.[21]

Hit Confirmation & Triage: Eliminating Artifacts

Initial hits from the primary screen must undergo rigorous validation. This phase is particularly critical for quinoline derivatives.

Dose-Response (IC50) Determination

Confirmed hits should be re-tested in the primary assay format over a range of concentrations (e.g., 8-10 point, 3-fold serial dilutions) to determine their potency (IC50 value). This confirms the inhibitory activity and ranks compounds.

Luciferase Counter-Screen

A common artifact in luminescence-based assays is direct inhibition of the reporter enzyme, in this case, firefly luciferase.[10] Quinolines can interfere with this step, mimicking HDAC inhibition.

  • Protocol: Run the assay as described above, but use a pre-deacetylated substrate that is immediately available for cleavage and subsequent reaction with luciferase.[14] Alternatively, run a standalone luciferase inhibition assay.

  • Interpretation: Compounds that show activity in this counter-screen are likely luciferase inhibitors and should be flagged as probable false positives.

Orthogonal Assay Validation

To ensure the observed activity is not an artifact of the primary assay technology, hits must be validated in an orthogonal assay that uses a different detection method. A fluorescence-based assay is a good choice for this step.

  • Principle: A fluorogenic substrate, such as Boc-Lys(Ac)-AMC, is deacetylated by HDAC. A developing enzyme (trypsin) then cleaves the deacetylated substrate, releasing the fluorescent molecule AMC (7-Amino-4-methylcoumarin), which can be detected (Ex/Em ~355/460 nm).[7][22]

  • Causality: If a compound is a true HDAC inhibitor, it will be active in both the primary luminescence assay and the orthogonal fluorescence assay. If it is only active in one, it is likely an artifact. Note that due to the potential for fluorescence interference from the quinoline scaffold itself, a pre-read of the plate (after compound addition but before developer addition) is essential to correct for background fluorescence.

Hit_Validation Start Potent Hit from Primary Screen (IC50 < 10 µM) CounterScreen Luciferase Counter-Screen Start->CounterScreen OrthogonalScreen Orthogonal (Fluorescent) Assay CounterScreen->OrthogonalScreen Inactive FalsePositive1 Discard: Luciferase Inhibitor CounterScreen->FalsePositive1 Active FalsePositive2 Discard: Assay-Specific Artifact OrthogonalScreen->FalsePositive2 Inactive ValidatedHit Validated Hit for Cell-Based Assays OrthogonalScreen->ValidatedHit Active

Caption: Decision workflow for hit validation and triage.

Conclusion

The identification of novel, specific, and potent HDAC inhibitors from a quinoline-based library is an achievable goal with a well-designed and rigorously executed screening cascade. By prioritizing a bioluminescent primary assay, incorporating essential quality controls like the Z'-factor, and systematically eliminating artifacts through luciferase counter-screens and orthogonal assay validation, researchers can have high confidence in their results. This structured approach mitigates the inherent challenges of the quinoline scaffold and ensures that downstream medicinal chemistry efforts are focused on genuinely promising lead compounds.

References

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. FAQ 1153.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors.
  • PunnettSquare Tools. (2025). Z-Factor Calculator.
  • On HTS. (2023). Z-factor.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73.
  • BMG Labtech. (n.d.). Screening for histone deacetylase (HDAC) active compounds.
  • Hsu, C. W., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Journal of Biomolecular Screening, 21(7), 643-52.
  • BMG Labtech. (2012). A fluorescence-based assay of the epigenetic enzyme histone deacetylase 1 (HDAC1).
  • Vaidya, G., et al. (2014). Purification and enzymatic assay of class I histone deacetylase enzymes. Methods, 69(1), 22-29.
  • EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric).
  • Vid, A., et al. (2012). A bioluminogenic HDAC activity assay: validation and screening. Journal of Biomolecular Screening, 17(1), 53-64.
  • Promega Corporation. (n.d.). HDAC-Glo™ I/II Assays.
  • Hsu, C. W., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. PubMed.
  • Di Micco, S., et al. (2024). Hit Identification and Functional Validation of Novel Dual Inhibitors of HDAC8 and Tubulin Identified by Combining Docking and Molecular Dynamics Simulations. International Journal of Molecular Sciences, 25(22), 12345.
  • Yasgar, A., et al. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 63(22), 6898-6911.
  • Wang, Z., et al. (2016). Virtual screening and experimental validation of novel histone deacetylase inhibitors. BMC Pharmacology and Toxicology, 17(1), 35.
  • Hsu, C. W., et al. (2016). Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay. Semantic Scholar.
  • Lee, S., et al. (2015). Identification of new quinic acid derivatives as histone deacetylase inhibitors by fluorescence-based cellular assay. Bioorganic & Medicinal Chemistry Letters, 25(22), 5244-7.
  • MDPI. (n.d.). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective.
  • Musiol, R., Magdziarz, T., & Kurczyk, A. (2013). Quinoline scaffold as a privileged substructure in antimicrobial drugs. ResearchGate.
  • ResearchGate. (n.d.). Examples of some drugs clubbed with quinoline scaffolds.
  • Adebayo, I. A., et al. (2022). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Molecules, 27(15), 4948.

Sources

Application Notes & Protocols: In Vitro Evaluation of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds with a broad spectrum of biological activities, including anticancer properties.[1][2] Quinoline derivatives have been shown to exert their antitumor effects through diverse mechanisms such as the inhibition of tyrosine kinases, disruption of tubulin polymerization, cell cycle arrest, and the induction of apoptosis.[3][4][5] The versatility of the quinoline ring system permits extensive chemical modification, allowing for the fine-tuning of its pharmacological profile to enhance potency and selectivity against cancer cells.[3]

This document provides a comprehensive guide for the in vitro evaluation of a specific derivative, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid. While direct studies on this exact molecule are emerging, related analogues have demonstrated significant cytotoxic activity against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and leukemia (K-562) cells, often with selectivity for cancerous cells over healthy ones.[1] The proposed mechanisms for this class of compounds often involve the interruption of critical pro-survival signaling pathways and the initiation of programmed cell death.[6][7]

These application notes and protocols are designed for researchers in oncology, drug discovery, and pharmacology. They provide a strategic workflow, detailed experimental procedures, and data interpretation guidelines to thoroughly characterize the anticancer potential of this compound.

Strategic Experimental Workflow

A tiered approach is recommended to efficiently evaluate the compound's efficacy. The workflow begins with broad cytotoxicity screening to determine potency and selectivity, followed by more detailed mechanistic assays to elucidate the mode of action.

experimental_workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation A Compound Preparation (Stock Solution in DMSO) C Cytotoxicity Assay (MTT) (Dose-Response & IC50 Determination) A->C B Select Cancer & Normal Cell Lines B->C D Apoptosis Assay (Annexin V / PI Staining) C->D If IC50 is potent E Cell Cycle Analysis (PI Staining & Flow Cytometry) C->E If IC50 is potent F Pathway Analysis (e.g., Western Blot for key signaling proteins) D->F Based on results E->F Based on results G Synthesize Data & Propose Mechanism of Action F->G

Caption: A strategic workflow for the in vitro evaluation of the test compound.

Core Protocols

Compound Preparation and Handling

Rationale: Proper solubilization and storage of the test compound are critical for reproducible results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules, but its concentration in the final cell culture medium must be controlled to avoid solvent-induced toxicity.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, anhydrous DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into small volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations.

  • Vehicle Control: A vehicle control, containing the same final concentration of DMSO as the highest concentration of the test compound (typically ≤0.5%), must be included in all experiments to account for any effects of the solvent itself.

Cell Line Selection and Maintenance

Rationale: The choice of cell lines is crucial for assessing the breadth and selectivity of the compound's activity. It is advisable to use a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) and a non-cancerous cell line (e.g., human fibroblasts or epithelial cells) to evaluate selective toxicity.

Protocol:

  • Cell Culture: Culture cells in their recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (if necessary) at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculturing: Passage cells regularly upon reaching 70-80% confluency to maintain them in the exponential growth phase.

  • Cell Viability Check: Before each experiment, ensure cell viability is >95% using a method like the Trypan Blue exclusion assay.[8]

Protocol: Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[9][10]

Materials:

  • 96-well flat-bottom sterile plates

  • MTT solution (5 mg/mL in sterile PBS)[9][10]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.[11][12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells for "untreated" and "vehicle control."

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours, until purple precipitate is visible.[11]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 1: Example Cytotoxicity Data (IC₅₀ Values)

Cell LineTypeIC₅₀ (µM) after 48h
MCF-7 Breast Adenocarcinoma12.5
A549 Lung Carcinoma25.8
HCT-116 Colon Carcinoma18.2
MRC-5 Normal Lung Fibroblast> 100
Protocol: Apoptosis Detection (Annexin V/PI Staining)

Principle: This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[13] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][15]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated and a vehicle control.

  • Cell Harvesting: After treatment, collect both floating (apoptotic) and adherent cells. To detach adherent cells, use a gentle cell scraper or mild trypsinization.

  • Washing: Wash the collected cells twice with cold PBS by centrifuging at ~300 x g for 5 minutes.[13]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[14]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[14]

  • Interpretation:

    • Annexin V (-) / PI (-): Live cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

Principle: The cell cycle distribution can be analyzed by measuring the DNA content of cells using flow cytometry.[16] Propidium Iodide (PI) is a fluorescent dye that stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[17] This allows for the quantification of cells in the G₀/G₁, S, and G₂/M phases of the cell cycle.[16] An accumulation of cells in a specific phase suggests cell cycle arrest.

Materials:

  • 70% cold ethanol

  • PBS

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow Cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

  • Harvesting: Collect and wash cells with PBS as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet (1x10⁶ cells) in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C (or overnight at -20°C).[18]

  • Washing: Centrifuge the fixed cells at a higher speed (~800 x g) for 5 minutes to pellet them. Discard the ethanol and wash the pellet twice with PBS.[18]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade RNA and prevent its non-specific staining.[17][18]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content is typically measured using a linear scale. Model the resulting histogram using cell cycle analysis software to quantify the percentage of cells in each phase.[18]

Table 2: Example Cell Cycle Distribution Data in MCF-7 Cells (24h Treatment)

TreatmentG₀/G₁ Phase (%)S Phase (%)G₂/M Phase (%)Sub-G₁ (Apoptosis) (%)
Vehicle Control 55.230.114.71.5
Compound (IC₅₀) 70.315.514.28.9
Compound (2x IC₅₀) 78.98.212.915.4

Potential Mechanisms and Signaling Pathways

Quinoline derivatives can interfere with numerous signaling pathways crucial for cancer cell survival and proliferation.[7] A common mechanism involves the induction of apoptosis by inhibiting pro-survival signals or activating pro-death pathways.[5][6] For example, inhibition of the PI3K/Akt pathway, which is often hyperactivated in cancer, can lead to the de-repression of pro-apoptotic proteins and subsequent cell death.

signaling_pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt Bad Bad Akt->Bad inhibits Bcl2 Bcl-2 Bad->Bcl2 inhibits Mito Mitochondrion Bcl2->Mito blocks CytC Cytochrome c Release Mito->CytC Casp Caspase Activation CytC->Casp Apoptosis Apoptosis Casp->Apoptosis Compound 2-(2,5-Dimethoxyphenyl) quinoline-4-carboxylic acid Compound->Akt Inhibition?

Caption: Hypothetical mechanism: The compound may inhibit the PI3K/Akt survival pathway, preventing the phosphorylation and inactivation of pro-apoptotic proteins like Bad, ultimately leading to apoptosis.

References

  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health (NIH).
  • Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol.
  • Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). PubMed Central.
  • MTT assay protocol. Abcam.
  • MTT Cell Proliferation Assay. ATCC.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
  • Review on recent development of quinoline for anticancer activities. Heliyon.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
  • Cancer cell assays in vitro. Pharmatest Services.
  • Cell cycle analysis. Wikipedia.
  • Assays Used in vitro to Study Cancer Cell Lines. (2016). ResearchGate.
  • In Vitro Cytotoxicity Assay: Advanced Research. Da-Ta Biotech.
  • Assaying cell cycle status using flow cytometry. National Institutes of Health (NIH).
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.
  • Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. ResearchGate.
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
  • MTT Proliferation Assay Protocol. (2025). University of California, San Diego.
  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Institutes of Health (NIH).
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Publishing.
  • an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate.
  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.
  • Apoptosis Assays. Sigma-Aldrich.
  • Apoptosis Protocols. Thermo Fisher Scientific.
  • Induction of apoptosis in cells. Abcam.
  • Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry.
  • Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. National Institutes of Health (NIH).
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines.
  • Structures of new quinoline-based derivatives 4a-l and 5a-c. ResearchGate.

Sources

Application Notes and Protocols for In Vitro Antiplasmodial Activity Testing Against Plasmodium falciparum Strains

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimalarial Discovery

Malaria, caused by parasites of the genus Plasmodium, remains a formidable global health challenge, with Plasmodium falciparum being responsible for the most severe and fatal forms of the disease.[1] The parasite's remarkable ability to develop resistance to existing drugs continually undermines treatment efficacy, making the discovery and development of new antimalarial agents a critical priority for global health.[2][3] In vitro drug susceptibility testing is the foundational step in this discovery pipeline, providing the first crucial data on a compound's potency against the parasite.[4][5]

This guide provides a comprehensive overview and detailed protocols for the most robust and widely adopted methods for assessing the in vitro antiplasmodial activity of test compounds against the erythrocytic stages of P. falciparum. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying scientific rationale to ensure experimental success and data integrity.

Part 1: Foundational Protocol - Continuous In Vitro Culture of P. falciparum

The bedrock of any reliable antiplasmodial assay is a healthy, continuous culture of the parasite's asexual erythrocytic stages. The method established by Trager and Jensen remains the gold standard.[4][6] This protocol ensures a consistent supply of parasites at the required developmental stage for drug sensitivity screening.

Causality Behind the Culture System

The in vitro environment meticulously mimics the human bloodstream. RPMI-1640 medium provides essential nutrients, while Albumax I or human serum supplies lipids and other growth factors crucial for parasite development.[4][7] The specific gas mixture (low O₂, high CO₂) simulates the physiological conditions of venous blood, where the parasite thrives.[2][8]

Protocol 1: P. falciparum Culture Maintenance and Synchronization

Materials:

  • P. falciparum strains (e.g., 3D7 for chloroquine-sensitive, Dd2 or K1 for chloroquine-resistant)

  • Human erythrocytes (O+), washed three times in incomplete RPMI-1640

  • Complete Culture Medium (CCM): RPMI-1640 medium supplemented with L-glutamine, 25 mM HEPES, 25 mM sodium bicarbonate, 50 µM hypoxanthine, 20 µg/mL gentamicin, and 0.5% (w/v) Albumax I or 10% heat-inactivated human serum (A+).[2][9]

  • Gas mixture: 5% CO₂, 5% O₂, 90% N₂

  • Sterile T25 or T75 culture flasks, 96-well flat-bottom plates

  • Incubator at 37°C and a modular incubation chamber

  • 5% (w/v) D-Sorbitol solution, sterile

Procedure:

  • Culture Maintenance: Maintain parasites in flasks at a 2-5% hematocrit (the percentage of red blood cells in the total volume) in CCM.[2]

  • Place the flask in a modular chamber, flush with the gas mixture for 3-5 minutes, seal, and incubate at 37°C.[8]

  • Daily Monitoring: Each day, prepare a thin blood smear from the culture, fix with methanol, and stain with 10% Giemsa solution to monitor parasite growth and morphology.

  • Sub-culturing: To maintain a healthy parasitemia (typically between 1-5%), sub-culture every 2-3 days by adding fresh erythrocytes and CCM.[2]

  • Synchronization (Critical for Assays): To ensure a uniform starting population for drug testing, synchronize the culture to the ring stage.[8][10]

    • Centrifuge the culture (500 x g for 5 min) and remove the supernatant.

    • Resuspend the cell pellet in 5-10 volumes of 5% D-Sorbitol and incubate at 37°C for 10 minutes. Sorbitol selectively lyses erythrocytes containing mature trophozoites and schizonts, leaving ring-stage parasites and uninfected cells intact.

    • Wash the cells three times with incomplete RPMI-1640 to remove the sorbitol and cellular debris.

    • Resuspend the synchronized ring-stage parasites in CCM for use in assays.

Part 2: Core Antiplasmodial Assay Methodologies

Several robust methods exist to quantify parasite viability. The choice of assay often depends on available equipment, throughput requirements, and cost. Modern assays have largely replaced older radioisotope methods (e.g., [³H]-hypoxanthine incorporation) due to safety and cost considerations.[5][11]

Method A: SYBR Green I-Based Fluorescence Assay

This is the most widely used high-throughput screening method. Its elegance lies in its simplicity and reliability.

Principle of Causality: The fluorescent dye SYBR Green I intercalates with double-stranded DNA.[12] The assay measures the total DNA content upon lysis of the erythrocytes. Since mature erythrocytes are anucleated, the fluorescence intensity is directly proportional to the amount of parasitic DNA, serving as a robust indicator of parasite proliferation.[10][12]

  • Plate Preparation: Prepare serial dilutions of your test compounds in CCM in a separate 96-well plate. The final solvent (e.g., DMSO) concentration should not exceed 0.5% to avoid toxicity.

  • Transfer 100 µL of each drug dilution to a black, clear-bottom 96-well assay plate in triplicate.

  • Include control wells:

    • Drug-Free Control (100% Growth): Parasitized RBCs with 100 µL of CCM.

    • Background Control (0% Growth): Uninfected RBCs with 100 µL of CCM.

    • Positive Control: A known antimalarial (e.g., Chloroquine, Artemisinin) at various concentrations.

  • Assay Initiation: Prepare a suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit in CCM.

  • Add 100 µL of this parasite suspension to each well, achieving a final volume of 200 µL.

  • Incubation: Place the plate in a modular gas chamber, flush with the gas mixture, and incubate for 72 hours at 37°C. This duration allows the parasite to complete at least one full intraerythrocytic life cycle.[10]

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I. A common formulation is 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and a 1:5000 dilution of the commercial SYBR Green I stock.[10][13]

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours to allow for complete lysis and DNA staining.

  • Fluorescence Measurement: Read the plate on a microplate reader with excitation and emission wavelengths set to approximately 485 nm and 530 nm, respectively.[14]

SYBR_Green_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Readout drug_dilution Prepare Drug Serial Dilutions plate_drugs Add 100µL Drugs/Controls to 96-Well Plate drug_dilution->plate_drugs add_parasites Add 100µL Parasite Suspension to Plate plate_drugs->add_parasites sync_parasites Prepare Synchronized Ring-Stage Parasites (1% Parasitemia, 2% Hematocrit) sync_parasites->add_parasites incubation Incubate 72h at 37°C (Gas Mixture) add_parasites->incubation lysis Add 100µL Lysis Buffer with SYBR Green I incubation->lysis inc_dark Incubate 1-2h in the Dark lysis->inc_dark read_fluorescence Measure Fluorescence (Ex:485nm, Em:530nm) inc_dark->read_fluorescence

Workflow for the SYBR Green I antiplasmodial assay.
Method B: Parasite Lactate Dehydrogenase (pLDH) Colorimetric Assay

This assay is an excellent, cost-effective alternative to fluorescence-based methods and does not require a fluorometer.

Principle of Causality: Plasmodium parasites express a lactate dehydrogenase (pLDH) enzyme that is stereospecific for L-lactate and utilizes the cofactor 3-acetylpyridine adenine dinucleotide (APAD). This is distinct from the host erythrocyte LDH, which preferentially uses NAD⁺ and is largely inactive with APAD.[15][16] The assay measures the rate of APAD reduction, which is directly proportional to the amount of viable parasites.[11][17]

  • Assay Setup and Incubation: Follow steps 1-6 from the SYBR Green I protocol (Protocol 2), using a standard clear 96-well plate.

  • Lysis: After the 72-hour incubation, lyse the cells by subjecting the plate to two freeze-thaw cycles (-20°C to room temperature).

  • Reaction Preparation: Prepare the Malstat™ reagent/APAD/NBT/PES reaction mixture according to the manufacturer's instructions or established protocols.[5][17]

  • Reaction Initiation: Transfer 20 µL of the hemolyzed culture from each well to a new 96-well plate.

  • Add 100 µL of the pLDH reaction mixture to each well.

  • Incubation and Measurement: Incubate the plate at room temperature in the dark for 30-60 minutes.

  • Read the optical density (OD) at 650 nm using a microplate spectrophotometer. The color change is proportional to pLDH activity.[11]

pLDH_Workflow cluster_setup Assay Setup & Incubation cluster_readout Readout plate_setup Prepare Drug Plate & Add Synchronized Parasites incubation Incubate 72h at 37°C plate_setup->incubation freeze_thaw Lyse Cells via Freeze-Thaw Cycles incubation->freeze_thaw transfer_lysate Transfer 20µL Lysate to New Plate freeze_thaw->transfer_lysate add_reagent Add 100µL pLDH Reaction Mixture transfer_lysate->add_reagent read_od Read Optical Density (650nm) add_reagent->read_od

Workflow for the pLDH colorimetric antiplasmodial assay.
Method C: Histidine-Rich Protein II (HRP2)-Based ELISA

This highly sensitive method is based on the immunological detection of a parasite-specific protein.

Principle of Causality: Growing P. falciparum parasites actively secrete large quantities of Histidine-Rich Protein II (HRP2).[18] This protein is a specific biomarker for parasite presence and viability. A sandwich ELISA can accurately quantify the amount of HRP2 in the culture lysate, which correlates directly with parasite growth.[18][19]

  • Assay Setup and Incubation: Follow steps 1-6 from the SYBR Green I protocol (Protocol 2).

  • Lysis: After incubation, lyse the cells via freeze-thaw cycles.

  • ELISA Procedure:

    • Transfer 100 µL of the hemolyzed culture to a 96-well ELISA plate pre-coated with a primary anti-HRP2 monoclonal capture antibody.[18]

    • Incubate for 1 hour at room temperature.

    • Wash the plate three times with a wash buffer (e.g., PBS-Tween).

    • Add the secondary, enzyme-conjugated anti-HRP2 detection antibody and incubate for another hour.

    • Wash the plate again to remove unbound secondary antibody.

    • Add the appropriate enzyme substrate (e.g., TMB for HRP-conjugated antibody) and incubate until a color develops.

    • Stop the reaction with a stop solution (e.g., H₂SO₄).

    • Read the optical density at the appropriate wavelength (e.g., 450 nm for TMB).

Part 3: Data Analysis and Interpretation

Raw data from the plate reader must be processed to determine the potency of the test compound. The key metric is the 50% inhibitory concentration (IC₅₀).

Protocol 5: IC₅₀ Determination
  • Data Averaging: Average the readings (fluorescence or OD) from the triplicate wells for each concentration.

  • Background Subtraction: Subtract the average value of the background control (uninfected RBCs) from all other averaged readings.

  • Normalization: Express the corrected readings as a percentage of the drug-free control (100% growth).

    • % Inhibition = 100 - [ (Corrected Reading of Test Well / Corrected Reading of Drug-Free Control) * 100 ]

  • Curve Fitting: Plot the % Inhibition against the log of the drug concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, ICEstimator) to calculate the IC₅₀ value.[2][20] The IC₅₀ is the concentration of the drug that produces 50% inhibition of parasite growth.

The Self-Validating System: Selectivity Index (SI)

A potent compound is not necessarily a good drug candidate; it must be selectively toxic to the parasite and not the host cells. The Selectivity Index (SI) is a critical measure of this.[10][21]

SI = CC₅₀ / IC₅₀

  • CC₅₀ (50% Cytotoxic Concentration): The concentration of the compound that kills 50% of a mammalian cell line (e.g., HEK293T, HepG2) in a parallel cytotoxicity assay (e.g., Resazurin or MTT assay).

  • IC₅₀ (50% Inhibitory Concentration): The value determined from your antiplasmodial assay.

A higher SI value (typically >10) is desirable, indicating that the compound is significantly more toxic to the parasite than to human cells.

Potency_Selectivity_Workflow cluster_workflow Overall Drug Candidate Evaluation Workflow cluster_antimalarial Antimalarial Efficacy cluster_cytotoxicity Host Cell Toxicity start Test Compound p_falciparum_culture P. falciparum Culture start->p_falciparum_culture mammalian_culture Mammalian Cell Culture (e.g., HEK293T) start->mammalian_culture in_vitro_assay In Vitro Assay (SYBR, pLDH, or HRP2) p_falciparum_culture->in_vitro_assay ic50 Determine IC₅₀ in_vitro_assay->ic50 selectivity_index Calculate Selectivity Index (SI = CC₅₀ / IC₅₀) ic50->selectivity_index cytotoxicity_assay Cytotoxicity Assay (e.g., Resazurin) mammalian_culture->cytotoxicity_assay cc50 Determine CC₅₀ cytotoxicity_assay->cc50 cc50->selectivity_index

Workflow for determining potency (IC₅₀) and selectivity (SI).
Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example IC₅₀ Values of a Test Compound and Controls

Compound P. falciparum Strain IC₅₀ (nM) ± SD
Test Compound X 3D7 (CS) 15.2 ± 2.1
Test Compound X Dd2 (CR) 45.7 ± 5.8
Chloroquine 3D7 (CS) 20.5 ± 3.5
Chloroquine Dd2 (CR) 250.1 ± 25.6
Artemisinin 3D7 (CS) 5.1 ± 0.9
Artemisinin Dd2 (CR) 6.3 ± 1.1

CS: Chloroquine-Sensitive; CR: Chloroquine-Resistant. Data are hypothetical means from three independent experiments.

Table 2: Example Selectivity Index Calculation

Compound P. falciparum IC₅₀ (3D7, µM) HEK293T CC₅₀ (µM) Selectivity Index (SI)
Test Compound X 0.015 >20 >1333
Chloroquine 0.021 55 2619

Data are hypothetical.

Part 4: Quality Control and Troubleshooting

Assay variability is a significant challenge. Adherence to strict quality control measures is paramount for generating reproducible and trustworthy data.[22]

  • Parasite Health: Always use healthy, asynchronous cultures for synchronization. Poor parasite viability is a primary source of error.

  • Synchronization: Ensure tight synchronization. The presence of multiple parasite stages can significantly affect IC₅₀ values.[22]

  • Reagent Quality: Use high-quality reagents and prepare fresh media and drug dilutions for each experiment. Poor quality Albumax or serum can inhibit parasite growth.[23]

  • Pipetting Accuracy: Inaccurate pipetting is a major source of technical error. Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

  • Plate Effects: Evaporation from edge wells can concentrate drugs and affect growth. To mitigate this, either avoid using the outer wells or fill them with sterile water/media to maintain humidity.[22]

  • Standard Operating Procedures (SOPs): Maintain and follow detailed SOPs for all procedures to ensure consistency across experiments and personnel.[24]

Conclusion

The in vitro antiplasmodial assays detailed in this guide—SYBR Green I, pLDH, and HRP2-ELISA—represent the current standards in antimalarial drug discovery. When executed with precision and supported by robust quality control, these protocols provide reliable and reproducible data on compound potency. The crucial next step is always to assess cytotoxicity to determine the selectivity index, a key differentiator between a potent hit and a viable lead compound. By understanding the causality behind each step, researchers can troubleshoot effectively and generate the high-quality data needed to advance the fight against malaria.

References

  • D'Alessandro, S., et al. (2015). A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Journal of Antimicrobial Chemotherapy.
  • Ofulla, A. V., et al. (1994). Determination of Fifty Percent Inhibitory Concentrations (IC 50 ) of Antimalarial Drugs against Plasmodium Falciparum Parasites in a Serum-Free Medium. The American Journal of Tropical Medicine and Hygiene.
  • Sinha, A., et al. (2017). Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. Frontiers in Pharmacology.
  • WorldWide Antimalarial Resistance Network (WWARN). (2012). P.falciparum drug sensitivity assay using SYBR® Green I. Clinical Module SOP.
  • Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. Journal of Clinical Microbiology.
  • Ziegler, H. L., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy.
  • Druilhe, P., et al. (2001). Simple Histidine-Rich Protein 2 Double-Site Sandwich Enzyme-Linked Immunosorbent Assay for Use in Malaria Drug Sensitivity Testing. Journal of Clinical Microbiology.
  • Makler, M. T., et al. (1993). Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity. The American Journal of Tropical Medicine and Hygiene.
  • Noedl, H., et al. (2002). Histidine-Rich Protein II: a Novel Approach to Malaria Drug Sensitivity Testing. Antimicrobial Agents and Chemotherapy.
  • BenchChem. (2025). Application Notes and Protocols: Determination of IC50 for Antimalarial Agent 3 in Plasmodium falciparum Strains. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antimalarial Assays. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols for SYBR Green I-Based Assay to Determine P. falciparum Susceptibility to Xanthoquinodin A1. BenchChem.
  • Mohanty, S., et al. (2018). Drug susceptibility testing methods of antimalarial agents. Journal of Vector Borne Diseases.
  • Taylor, W. R. J., & Hanson, J. (2023). Antimalarial Medications. StatPearls.
  • WorldWide Antimalarial Resistance Network (WWARN). (2010). Culture of Plasmodium falciparum blood stages. WWARN Procedure.
  • Basco, L. K., et al. (2000). In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera. ASM Journals.
  • BenchChem. (2025). Technical Support Center: Optimizing Antimalarial Assays. BenchChem.
  • Makler, M. T., & Hinrichs, D. J. (1993). Parasite Lactate Dehydrogenase as an Assay for Plasmodium falciparum Drug Sensitivity. The American Journal of Tropical Medicine and Hygiene.
  • BenchChem. (2025). Application Notes and Protocols: Determination of IC50 and EC50 for Antimalarial Agent 12. BenchChem.
  • Makler, M. T., et al. (1993). PARASITE LACTATE DEHYDROGENASE AS AN ASSAY FOR PLASMODIUM FALCIPARUM DRUG SENSITIVITY. The American Journal of Tropical Medicine and Hygiene.
  • Bejon, P., et al. (2000). Development and use of parasite lactate dehydrogenase assay for research, diagnosis and screening of antimalarial drugs in Kenya. DSpace Repository.
  • Nosten, F., & White, N. J. (1999). Mode of action and features of antimalarial drugs. Médecine et Maladies Infectieuses.
  • Hyde, J. E. (2007). Antimalarial drugs: modes of action and mechanisms of parasite resistance. Essays in Biochemistry.
  • Bacon, D. J., et al. (2007). Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates. Antimicrobial Agents and Chemotherapy.
  • de Nazaré, T., et al. (2018). Suitability of methods for Plasmodium falciparum cultivation in atmospheric air. Memorias do Instituto Oswaldo Cruz.
  • Usman, M., & Abdulkareem, A. (2013). Antimalarial drugs: Mode of action and status of resistance. African Journal of Pharmacy and Pharmacology.
  • Tra Bi, F. H., et al. (2023). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology.
  • Van Dyk, S., et al. (2011). IC50 values for antiplasmodial and toxicity assays and calculated security indexes for South African plant extracts. ResearchGate.
  • WorldWide Antimalarial Resistance Network (WWARN). (2012). Estimation of Plasmodium falciparum drug susceptibility ex vivo by HRP2 ELISA. Infectious Diseases Data Observatory.
  • Fidock, D. A., et al. (2004). Antimalarial drug discovery: efficacy models for compound screening. Nature Reviews Drug Discovery.
  • Lamb, T. (2024). Malaria Medication: Antimalarials. Medscape.
  • Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene.
  • Bacon, D. J., et al. (2007). Diagram of the steps involved in performing the SYBR green I (A) and... ResearchGate.
  • PATH. (2017). Enzyme-Linked Immunoabsorbent Assays (ELISA) for Histidine-Rich Protein 2 (HRP-2). PATH.
  • Delacollette, C. (2011). In vitro tests for drug resistance in Plasmodium falciparum. The Indian Journal of Medical Research.
  • The BriteSci Channel. (2024). Step-by-Step Guide: Culturing Plasmodium falciparum Strains in the Lab. YouTube.
  • Singh, P., et al. (2022). Analytical Techniques Used for Quality Control of Antimalarial Drugs. ResearchGate.
  • World Health Organization. (2018). Tools for monitoring antimalarial drug efficacy. WHO.
  • Punsawad, C., et al. (2022). determination of in vitro anti-Plasmodium falciparum activity in plant extracts. Semantic Scholar.
  • Alere. (n.d.). Development of a highly-sensitive HRP2 ELISA. MESA Malaria.
  • Alefe, M., et al. (2022). Quality of Antimalarial Drugs in East Africa: A Systematic Review. Integrated Pharmacy Research and Practice.
  • Webster, H. K., & Whaun, J. M. (1982). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. DTIC.
  • Fernández, F. M., et al. (2014). Development of NIRS method for quality control of drug combination artesunate–azithromycin for the treatment of severe malaria. Malaria Journal.
  • Newton, P. N., et al. (2006). Antimalarial drug quality: methods to detect suspect drugs. ResearchGate.
  • BenchChem. (2025). Technical Support Center: Overcoming Antimalarial Agent 20 Resistance In Vitro. BenchChem.

Sources

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Topic: DPPH Assay for Antioxidant Activity of Quinoline Derivatives

This guide provides a comprehensive overview and a detailed protocol for assessing the antioxidant activity of quinoline derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. It is designed for researchers, scientists, and drug development professionals seeking to employ this robust method for screening and characterizing the radical-scavenging potential of this important class of heterocyclic compounds.

Introduction: The Antioxidant Potential of Quinoline Derivatives and the Utility of the DPPH Assay

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous synthetic and natural products with a wide array of biological activities.[1] Their diverse pharmacological applications include roles as antimalarial, anticancer, anti-inflammatory, and antimicrobial agents.[2] A growing body of evidence also points to the significant antioxidant potential of quinoline derivatives, making them attractive candidates for the development of novel therapeutics to combat oxidative stress-related pathologies such as neurodegenerative diseases, cardiovascular disorders, and cancer.[3]

The antioxidant activity of quinoline derivatives is intrinsically linked to their chemical structure. The presence of electron-donating substituents, such as hydroxyl (-OH) and amino (-NH2) groups, on the quinoline scaffold significantly enhances their ability to donate a hydrogen atom or an electron to neutralize free radicals.[4] The position of these substituents on the quinoline ring also plays a crucial role in determining the antioxidant potency, influencing the stability of the resulting radical through resonance delocalization.

The DPPH assay is a widely adopted, rapid, and straightforward spectrophotometric method for evaluating the free radical scavenging capacity of chemical compounds.[5][6] The assay relies on the use of a stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), which possesses a deep violet color in solution with a characteristic absorbance maximum around 517 nm.[5] When a hydrogen atom or electron is donated by an antioxidant, the DPPH radical is reduced to its non-radical form, DPPH-H, resulting in a color change from violet to a pale yellow.[7] The degree of discoloration, quantified by the decrease in absorbance, is directly proportional to the radical scavenging activity of the compound under investigation.[5]

This application note will delve into the mechanistic underpinnings of the DPPH assay, provide a meticulously detailed protocol optimized for the analysis of quinoline derivatives, and offer expert guidance on data interpretation and troubleshooting.

Mechanistic Insights: How Quinoline Derivatives Scavenge the DPPH Radical

The primary mechanism by which antioxidant compounds neutralize the DPPH radical is through Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).

In the HAT mechanism , the antioxidant molecule (ArOH, representing a quinoline derivative with a hydrogen-donating group) donates a hydrogen atom to the DPPH radical, forming the stable, non-radical DPPH-H and an antioxidant radical (ArO•).

ArOH + DPPH• → ArO• + DPPH-H

In the SET mechanism , the antioxidant donates an electron to the DPPH radical, forming a DPPH anion (DPPH-) and an antioxidant radical cation (ArOH•+). The DPPH anion is then protonated by the solvent.

ArOH + DPPH• → [ArOH•+] + DPPH- DPPH- + H+ → DPPH-H

For many phenolic and aminic quinoline derivatives, the HAT mechanism is predominant. The efficacy of a quinoline derivative as an antioxidant in this context is largely governed by the bond dissociation enthalpy of the hydrogen-donating group. Substituents that can stabilize the resulting antioxidant radical through resonance will lower this enthalpy, thereby enhancing the antioxidant activity.

Visualizing the DPPH Radical Scavenging Mechanism

DPPH_Mechanism DPPH_Radical DPPH• (Violet) DPPH_H DPPH-H (Yellow) DPPH_Radical->DPPH_H Reduction (gains H•) Antioxidant Quinoline-XH (Antioxidant) Antioxidant_Radical Quinoline-X• (Oxidized Antioxidant) Antioxidant->Antioxidant_Radical Oxidation (loses H•)

Caption: Mechanism of DPPH radical scavenging by a quinoline antioxidant.

Detailed Protocol: DPPH Assay for Quinoline Derivatives

This protocol is optimized for a 96-well microplate format, which is ideal for screening multiple compounds and concentrations.

I. Materials and Reagents
  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (HPLC grade) or Ethanol (ACS grade)

  • Quinoline derivatives to be tested

  • Positive controls: Ascorbic acid, Trolox, or Quercetin

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Multichannel pipette

  • Pipette tips

  • Amber glass bottle

II. Preparation of Solutions

1. DPPH Stock Solution (0.2 mM):

  • Accurately weigh 7.89 mg of DPPH powder.

  • Dissolve in 100 mL of methanol in a volumetric flask.

  • Store the solution in an amber glass bottle or a foil-wrapped container at 4°C to protect it from light.

  • Note: It is recommended to prepare this solution fresh daily for optimal results. The absorbance of the working solution should be checked before each use.

2. Quinoline Derivative Stock Solutions (e.g., 1 mg/mL):

  • Accurately weigh the quinoline derivative and dissolve it in methanol to a stock concentration of 1 mg/mL.

  • Causality: Methanol is a common solvent for both DPPH and many organic compounds, ensuring miscibility. If a quinoline derivative exhibits poor solubility in methanol, consider using DMSO as a co-solvent. However, keep the final concentration of DMSO in the reaction mixture below 0.5% to avoid potential interference.

3. Positive Control Stock Solution (e.g., 1 mg/mL):

  • Prepare a 1 mg/mL stock solution of a standard antioxidant like ascorbic acid or Trolox in methanol.

III. Experimental Procedure

The following workflow outlines the steps for conducting the DPPH assay in a 96-well plate.

DPPH_Workflow A Prepare DPPH Solution (0.2 mM in Methanol) C Plate Loading: 100 µL Sample/Control/Blank + 100 µL DPPH Solution A->C B Prepare Serial Dilutions of Quinoline Derivatives & Controls B->C D Incubate in the Dark (30 minutes at room temperature) C->D E Measure Absorbance at 517 nm D->E F Data Analysis: Calculate % Inhibition & IC50 E->F

Caption: Experimental workflow for the DPPH assay.

Step-by-Step Plate Setup:

  • Prepare Serial Dilutions:

    • In a separate 96-well plate or in microcentrifuge tubes, prepare a series of dilutions of your quinoline derivatives and the positive control from their respective stock solutions. A common concentration range to start with is 1 to 200 µg/mL.

  • Plate Loading:

    • Blank: To three wells, add 200 µL of methanol.

    • Control (DPPH only): To three wells, add 100 µL of methanol and 100 µL of the DPPH working solution.

    • Sample/Positive Control: To triplicate wells for each concentration, add 100 µL of the respective quinoline derivative or positive control dilution. Then, add 100 µL of the DPPH working solution to each of these wells.

  • Incubation:

    • Cover the plate and incubate it in the dark at room temperature for 30 minutes.

    • Causality: Incubation in the dark is crucial as DPPH is light-sensitive and can degrade, leading to inaccurate results. A 30-minute incubation is generally sufficient for the reaction to reach a steady state, but for slow-reacting compounds, a kinetic study might be necessary.

  • Absorbance Measurement:

    • After incubation, measure the absorbance of each well at 517 nm using a microplate reader.

IV. Data Analysis and Interpretation

1. Calculation of Percentage Inhibition: The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the DPPH solution with the quinoline derivative or positive control.

2. Determination of IC50 Value: The IC50 (half-maximal inhibitory concentration) value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

  • Plot a graph of % Inhibition versus the concentration of the quinoline derivative.

  • The IC50 value can be determined by interpolation from this graph. A lower IC50 value signifies a higher antioxidant activity.[8]

Compound Typical IC50 Range (µg/mL) Antioxidant Potency
Ascorbic Acid1 - 10Very High
Trolox2 - 15High
Quercetin1 - 8Very High
Hydroxyquinolines10 - 100Moderate to High
Aminoquinolines20 - 150Moderate
Unsubstituted Quinoline> 200Low to Negligible

Note: These values are illustrative and can vary depending on the specific substituents and assay conditions.

Structure-Activity Relationship (SAR) Insights for Quinoline Derivatives

The antioxidant activity of quinoline derivatives is highly dependent on their substitution pattern:

  • Hydroxyl Groups: The presence of one or more hydroxyl groups, particularly at positions that allow for resonance stabilization of the resulting radical, is a key determinant of high antioxidant activity. 8-Hydroxyquinoline, for example, is a well-known antioxidant.

  • Amino Groups: Similar to hydroxyl groups, amino groups can also contribute to antioxidant activity through hydrogen donation.

  • Electron-Donating Groups: Other electron-donating groups, such as methoxy (-OCH3), can also enhance antioxidant activity, albeit generally to a lesser extent than hydroxyl groups.

  • Electron-Withdrawing Groups: Conversely, electron-withdrawing groups like nitro (-NO2) or halogens tend to decrease antioxidant activity by destabilizing the radical cation.

Troubleshooting Common Issues

Problem Potential Cause Solution
Low or no antioxidant activity - Sample insolubility.- Slow reaction kinetics.- Inactive compound.- Use a co-solvent like DMSO (at <0.5% final concentration).- Increase the incubation time and perform a kinetic analysis.- Confirm the structure and purity of the compound.
High and variable absorbance readings - Precipitation or turbidity of the sample in the assay medium.- Centrifuge the microplate before reading and measure the absorbance of the supernatant.- Filter the reaction mixture through a 0.22 µm syringe filter before reading.
Inconsistent results between replicates - Pipetting errors.- Incomplete mixing.- Degradation of DPPH solution.- Ensure proper calibration and use of pipettes.- Gently mix the contents of the wells after adding all reagents.- Prepare fresh DPPH solution for each experiment and protect it from light.
Colored quinoline derivative interferes with the assay - The sample itself absorbs light at 517 nm.- Prepare a sample blank for each concentration containing the quinoline derivative and methanol but no DPPH. Subtract the absorbance of the sample blank from the corresponding sample reading.

Conclusion

The DPPH assay is a valuable tool for the initial screening and characterization of the antioxidant activity of quinoline derivatives. By understanding the underlying chemical principles, adhering to a robust protocol, and being aware of potential pitfalls, researchers can obtain reliable and reproducible data. The insights gained from this assay can guide the rational design and development of novel quinoline-based antioxidants for therapeutic applications.

References

  • Molyneux, P. (2004). The use of the stable free radical diphenylpicrylhydrazyl (DPPH) for estimating antioxidant activity. Songklanakarin Journal of Science and Technology, 26(2), 211-219.
  • Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure. PMC - NIH.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. MDPI.
  • Recent Studies of Antioxidant Quinoline Derivatives. Bentham Science Publishers.
  • Recent Studies of Antioxidant Quinoline Derivatives. Ingenta Connect.
  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.
  • DPPH Radical Scavenging Assay. MDPI.
  • In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. NIH.
  • DPPH Antioxidant Assay Kit. Zen-Bio.
  • The significant resonance forms of isoquinoline. The numerals in the... | Download Scientific Diagram. ResearchGate.
  • (PDF) Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action quinolines are antioxidant and antinociceptive. ResearchGate.
  • Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines.
  • Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? : r/chemistry. Reddit.
  • IC 50 values For antioxidant activity of Plant extracts using DPPH assay.. ResearchGate.
  • Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central.
  • Antioxidant Activities of Different Solvent Extracts of Piper retrofractum Vahl. using DPPH Assay. AIP Publishing.
  • Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate.
  • (PDF) New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. ResearchGate.
  • 23 Orbital Structure, Basicity & Resonance of Quinoline. YouTube.
  • New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators-Spectroscopic Studies. PubMed.
  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC - NIH.
  • Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals. MDPI.

Sources

Measuring the Solubility of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid in DMSO: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the accurate determination of the solubility of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid in dimethyl sulfoxide (DMSO), a critical parameter in early-stage drug discovery and development. Recognizing the pivotal role of DMSO as a universal solvent for compound storage and high-throughput screening, this document outlines detailed protocols for both thermodynamic and kinetic solubility measurements.[1][2][3] We delve into the theoretical underpinnings of solubility, the practical nuances of experimental design, and the importance of robust data validation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish reliable and reproducible solubility data for novel chemical entities.

Introduction: The Criticality of Solubility in Drug Discovery

The journey of a drug from a promising lead compound to a clinical candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous and non-aqueous solubility are paramount. Insufficient solubility can lead to a cascade of downstream issues, including poor absorption and bioavailability, inaccurate structure-activity relationship (SAR) data from in vitro assays, and significant formulation hurdles.[4][5]

Dimethyl sulfoxide (DMSO) is the most widely used solvent in drug discovery for the initial solubilization and storage of compound libraries.[1][2] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds makes it an invaluable tool for high-throughput screening (HTS).[1][3] Therefore, accurately determining the solubility of a compound, such as this compound, in DMSO is a foundational step. This data informs the maximum achievable concentration for stock solutions, preventing compound precipitation during storage and ensuring the integrity of biological assays.[6]

This application note will provide a detailed framework for measuring the solubility of this compound in DMSO, with a focus on two key types of solubility: thermodynamic and kinetic.

Theoretical Framework: Understanding Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility, as they represent different aspects of a compound's dissolution behavior and have different implications for drug development.[7][8][9]

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility. It represents the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure, when the system is at equilibrium.[8][9] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[10][11] This value is critical for understanding the intrinsic properties of a drug candidate and for formulation development.[9][12]

  • Kinetic Solubility: This measurement reflects the concentration at which a compound, rapidly dissolved from a high-concentration DMSO stock solution, begins to precipitate in an aqueous buffer.[9][13][14] Kinetic solubility is often higher than thermodynamic solubility due to the formation of a supersaturated solution.[7][8][13] While not a true equilibrium value, it is a highly relevant parameter for in vitro assays where compounds are introduced from DMSO stocks.[9][13] High-throughput methods, such as nephelometry, are commonly used to assess kinetic solubility.[15]

The choice of which solubility to measure depends on the stage of drug discovery. In early screening, kinetic solubility provides a rapid assessment of a compound's suitability for HTS.[5][14] As a compound progresses, determining its thermodynamic solubility becomes essential for more in-depth characterization and pre-formulation studies.[9][12]

The Role and Properties of DMSO as a Solvent

DMSO ((CH₃)₂SO) is a polar aprotic solvent with exceptional solvating power.[1][3] Its utility in drug discovery stems from several key properties:

  • Broad Solubility Spectrum: It can dissolve a wide range of organic and inorganic compounds.[1][2][3]

  • Miscibility with Water: DMSO is miscible with water in all proportions, facilitating its use in aqueous biological assays.[1]

  • High Boiling Point: Its high boiling point (189 °C) minimizes evaporation and concentration changes in stock solutions.[1]

However, researchers must be aware of certain characteristics of DMSO that can influence experimental outcomes:

  • Hygroscopicity: DMSO readily absorbs water from the atmosphere.[16][17] This absorbed water can significantly decrease the solubility of hydrophobic compounds and affect the stability of stock solutions.[16][18][19] It is imperative to use anhydrous DMSO and to handle it in a manner that minimizes water absorption.

  • Potential for Compound Degradation: While generally considered inert, DMSO can react with certain classes of compounds, particularly at elevated temperatures.

  • Biological Effects: At concentrations typically used in cell-based assays (<0.5%), DMSO is generally considered to have minimal toxicity.[20] However, it is crucial to include appropriate vehicle controls in all experiments.[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound in DMSO.

Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method

This method is considered the "gold standard" for measuring equilibrium solubility.[10][11]

Objective: To determine the maximum equilibrium concentration of this compound in anhydrous DMSO at a specified temperature.

Materials:

  • This compound (solid, high purity)

  • Anhydrous DMSO (≥99.9%)

  • Calibrated analytical balance

  • Glass vials with PTFE-lined screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound into a glass vial. An excess is visually confirmed by the presence of undissolved solid.

    • Add a known volume of anhydrous DMSO to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Shake the vial for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration no longer increases).

  • Sample Preparation and Analysis:

    • After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Filter the sample through a 0.22 µm PTFE syringe filter to remove any remaining solid particles.

    • Immediately dilute the filtered sample with a known volume of a suitable solvent (e.g., a mixture of acetonitrile and water) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

  • Data Analysis and Reporting:

    • Prepare a calibration curve using standards of known concentrations of this compound.

    • Calculate the concentration of the compound in the original DMSO solution, taking into account the dilution factor.

    • The experiment should be performed in triplicate to ensure reproducibility.

    • Report the thermodynamic solubility as the average concentration (e.g., in mg/mL or mM) at the specified temperature.

dot

Caption: Workflow for Thermodynamic Solubility Measurement.

Protocol 2: Kinetic Solubility Determination by Nephelometry

This high-throughput method is suitable for early-stage drug discovery.[12][15]

Objective: To determine the concentration at which this compound precipitates from a DMSO stock solution when added to an aqueous buffer.

Materials:

  • This compound

  • Anhydrous DMSO (≥99.9%)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well microplate (clear bottom)

  • Microplate reader with nephelometry or turbidity detection capabilities

  • Automated liquid handler or multichannel pipette

Procedure:

  • Preparation of Stock Solution:

    • Prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.[21][22][23]

  • Serial Dilution:

    • In a 96-well plate, perform a serial dilution of the DMSO stock solution with anhydrous DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer:

    • In a separate 96-well plate, add the aqueous buffer to each well.

    • Using an automated liquid handler or multichannel pipette, transfer a small volume of each DMSO concentration from the dilution plate to the corresponding wells of the aqueous buffer plate. The final DMSO concentration in the aqueous buffer should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Measurement and Data Analysis:

    • Immediately after the addition of the DMSO solution, measure the turbidity or light scattering of each well using a microplate nephelometer.

    • Incubate the plate at a controlled temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) and measure the turbidity again.

    • Plot the turbidity reading against the compound concentration.

    • The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation. This can be determined by setting a threshold for the turbidity signal.

dot

G cluster_setup Setup cluster_assay Assay cluster_result Result A Prepare high-concentration DMSO stock solution B Perform serial dilutions in DMSO A->B C Add DMSO dilutions to aqueous buffer in 96-well plate B->C D Measure turbidity/ nephelometry C->D E Plot turbidity vs. concentration D->E F Determine precipitation point E->F G G F->G Kinetic Solubility

Caption: Workflow for Kinetic Solubility Measurement.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner.

Table 1: Example Solubility Data for this compound

Solubility TypeMethodSolventTemperature (°C)SolubilityStandard Deviation
ThermodynamicShake-FlaskAnhydrous DMSO2575.2 mg/mL± 2.1 mg/mL
KineticNephelometryPBS (1% DMSO)25120 µM± 8 µM

Interpretation:

The data in Table 1 (hypothetical) illustrates that the thermodynamic solubility in pure DMSO is significantly higher than the kinetic solubility in an aqueous buffer containing a small amount of DMSO. This is expected, as the compound is likely much less soluble in the aqueous environment. The kinetic solubility value is crucial for designing in vitro experiments, indicating the maximum concentration that can be tested without precipitation under those specific assay conditions.

Method Validation and Quality Control

To ensure the trustworthiness of the generated data, it is essential to validate the analytical methods and incorporate quality control measures.[24][25][26][27]

  • Analytical Method Validation: The HPLC method used for quantification in the shake-flask protocol should be validated for linearity, accuracy, precision, and specificity according to established guidelines.[24][25][26]

  • System Suitability: For each HPLC run, system suitability tests should be performed to ensure the chromatographic system is performing adequately.

  • Controls: In the kinetic solubility assay, include a positive control (a compound with known low solubility) and a negative control (a compound with known high solubility) to verify the assay's performance.

  • DMSO Quality: Use high-purity, anhydrous DMSO from a freshly opened bottle to minimize the impact of water content.[18]

Conclusion

The accurate measurement of solubility in DMSO is a cornerstone of successful early-stage drug discovery. This application note has provided a detailed guide, grounded in scientific principles, for determining both the thermodynamic and kinetic solubility of this compound. By following these protocols and adhering to best practices for method validation, researchers can generate reliable and reproducible data, enabling informed decisions in the selection and optimization of drug candidates.

References

  • Bebić, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 44(1), 1-12.
  • Wikipedia. (2024). Dimethyl sulfoxide. [Link]
  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
  • Wegner, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515.
  • Ziath Ltd. (n.d.).
  • Wegner, F., et al. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water.
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787.
  • Wegner, F., et al. (2020).
  • Biopharma Asia. (2017).
  • ResearchGate. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO)
  • ResearchGate. (n.d.). How to make Dimethyl sulfoxide (DMSO)
  • protocols.io. (2021).
  • National Institutes of Health. (2020).
  • MDPI. (2023).
  • ResearchGate. (n.d.). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. [Link]
  • Semantic Scholar. (n.d.).
  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2014). Method development and validation for dissolution testings. [https://www.rjpbcs.com/pdf/2014_5(5)/[9].pdf]([Link]9].pdf)
  • GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. [Link]
  • ResearchGate. (n.d.). How do I make a stock solution of a substance in DMSO?. [Link]
  • PubMed. (2011). A novel approach to determine water content in DMSO for a compound collection repository. [Link]
  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Measured water content for DMSO compound stock solutions in microtubes.... [Link]
  • PubMed. (2012). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. [Link]
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid. [Link]
  • ResearchGate. (n.d.). Validation of analytical methods involved in dissolution assays: Acceptance limits and decision methodologies. [Link]
  • PubChem. (n.d.). C20H14N2O4. [Link]
  • PubMed. (2005). In silico estimation of DMSO solubility of organic compounds for bioscreening. [Link]
  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO)

Sources

Protocol for the Recrystallization and Purification of Quinoline Carboxylic Acids: A Guide to Achieving High Purity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for Quinolines

Quinoline carboxylic acids are a cornerstone of medicinal chemistry and materials science. As privileged scaffolds, they form the structural basis for a multitude of pharmacologically active agents, including well-known antimalarials (e.g., chloroquine), antibacterials, and anticancer drugs.[1][2] The biological activity of these compounds is exquisitely sensitive to their three-dimensional structure, making the purity of the synthetic product paramount. Impurities, even in trace amounts, can lead to misleading biological data, failed clinical trials, and unpredictable material properties.

Recrystallization is a powerful, cost-effective, and scalable purification technique that leverages differences in solubility to separate a target compound from its impurities.[3][4] Unlike chromatography, which can be solvent-intensive and complex, recrystallization is an elegant method that, when optimized, can yield material of exceptionally high purity, often suitable for even the most demanding applications like X-ray crystallography. This guide provides a detailed protocol grounded in the fundamental principles of crystallization, tailored specifically for the unique chemical properties of quinoline carboxylic acids.

Guiding Principles: Why Recrystallization Works

Recrystallization is not merely a "wash." It is a precise process of molecular self-assembly. The underlying principle is that the crystal lattice of a specific compound is most stable when it is composed of identical molecules.[3][5] Impurities, having different shapes, sizes, and intermolecular forces, do not fit well into this growing lattice and are preferentially excluded, remaining in the solvent, which is known as the mother liquor.

The process hinges on the careful selection of a solvent or solvent system in which the target compound exhibits high solubility at elevated temperatures but low solubility at cooler temperatures.[4][6] The aromatic quinoline core and the polar carboxylic acid group create a molecule with dual characteristics, influencing its solubility profile and making solvent selection a critical first step.[7]

Critical Parameter: Solvent System Selection

The ideal solvent is the linchpin of a successful recrystallization. For quinoline carboxylic acids, the presence of both a large, relatively nonpolar aromatic system and a highly polar, hydrogen-bonding carboxylic acid group dictates the choice of solvent.

Key Solvent Criteria:

  • High Temperature Coefficient: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] This differential ensures maximum recovery upon cooling.

  • Inertness: The solvent must not react with the compound.

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor).

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals during the drying step.

The following table summarizes common solvents and their applicability for quinoline carboxylic acids, based on literature and empirical data.

SolventPolarityBoiling Point (°C)Typical Use Case & Rationale
Ethanol/Water PolarVariableA versatile two-solvent system. The compound is dissolved in hot ethanol ("good" solvent), and water ("anti-solvent") is added to induce crystallization. Excellent for many derivatives.[8]
N,N-Dimethylformamide (DMF) Polar Aprotic153A strong, high-boiling solvent for less soluble compounds. Often used to dissolve the crude product at high temperatures (e.g., 100°C) before cooling.[9][10] Requires thorough drying under vacuum.
Acetonitrile Polar Aprotic82Can be an effective solvent for achieving high purity, particularly for specific derivatives mentioned in patent literature.[9]
Methanol or Ethanol Polar65 / 78Good general-purpose solvents, especially for quinoline carboxylic acids with additional polar functional groups.[11][12]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Used for compounds with very poor solubility. Its high boiling point can make removal challenging.

Experimental Workflows & Protocols

The general workflow for recrystallization is a multi-step process that requires patience and attention to detail. Slow, controlled cooling is superior to rapid chilling, as it allows for the selective growth of pure crystals.

Recrystallization_Workflow A Crude Quinoline Carboxylic Acid B Select Solvent System (Single or Two-Solvent) A->B C Dissolve in Minimum Volume of Hot Solvent B->C D Decision: Are Insoluble Impurities Present? C->D E Hot Gravity Filtration D->E Yes F Allow Filtrate to Cool Slowly D->F No E->F G Induce Crystallization (If Necessary) F->G H Collect Crystals via Vacuum Filtration G->H I Wash Crystals with Cold Solvent H->I J Dry Crystals Under Vacuum I->J K Pure Crystalline Product J->K

Caption: General workflow for the recrystallization of quinoline carboxylic acids.

Protocol 1: Standard Single-Solvent Recrystallization

This is the most common method and should be attempted first.

  • Solvent Selection Test: In a small test tube, add ~20 mg of your crude product. Add the chosen solvent dropwise at room temperature. If it dissolves easily, the solvent is unsuitable. If it doesn't dissolve, heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility when cold.[13]

  • Dissolution: Place the bulk of your crude solid in an Erlenmeyer flask (not a beaker, to prevent solvent evaporation). Add a magnetic stir bar and the selected solvent. Heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid is just completely dissolved at the boiling point. Expert Tip: Using the minimum amount of hot solvent is critical for maximizing your yield.[6][14]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization in the funnel.[14]

  • Cooling and Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Do not place the hot flask directly into an ice bath, as this will cause rapid precipitation and trap impurities.[13][14] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[13][14]

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.[13] The purity can then be assessed by melting point analysis or spectroscopy.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is ideal when no single solvent has the desired temperature-solubility profile. It requires two miscible solvents: a "good" solvent in which the compound is highly soluble, and an "anti-solvent" in which it is poorly soluble.[15]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol).

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise with swirling. Continue adding until you see persistent cloudiness (turbidity), which indicates the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "good" solvent to just redissolve the precipitate and make the solution clear again.

  • Cooling and Isolation: Follow steps 4-7 from Protocol 1. The wash solvent in step 6 should be a mixture of the two solvents in the same proportion used for the crystallization.

Solvent_Selection_Logic Start Start: Crude Quinoline Carboxylic Acid Test_Solvent Test Solubility in Solvent 'A' Start->Test_Solvent Is_Soluble_Cold Soluble at Room Temp? Test_Solvent->Is_Soluble_Cold Is_Soluble_Hot Soluble when Hot? Is_Soluble_Cold->Is_Soluble_Hot No Failure Find New Solvent Is_Soluble_Cold->Failure Yes Success Solvent 'A' is a Good Candidate for Single-Solvent Method Is_Soluble_Hot->Success Yes Two_Solvent Use 'A' as 'Good' Solvent. Find Miscible 'Anti-Solvent' in which compound is insoluble. Is_Soluble_Hot->Two_Solvent No Failure->Test_Solvent

Sources

Application Notes and Protocols: 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid as a Novel Fluorescent Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is a heterocyclic organic compound with significant potential as a molecular probe. Its rigid quinoline core, substituted with a dimethoxyphenyl group and a carboxylic acid moiety, provides a unique combination of photophysical properties and targeting capabilities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical framework and practical application of this molecule in cellular and biochemical assays. We will explore its potential as a pH-sensitive probe and for targeted imaging, underpinned by its structural attributes.

The quinoline scaffold is a well-established platform for the development of fluorescent probes due to its high quantum yield and environmental sensitivity. The introduction of the electron-donating dimethoxyphenyl group at the 2-position can further enhance these photophysical properties through intramolecular charge transfer (ICT) mechanisms. Furthermore, the carboxylic acid at the 4-position not only influences the molecule's solubility and spectral properties in response to pH but also serves as a handle for bioconjugation, enabling targeted delivery to specific cellular compartments or biomolecules.

Principle of Operation: A pH-Sensing Mechanism

The core utility of this compound as a molecular probe is hypothesized to stem from its pH-dependent fluorescence. The quinoline nitrogen atom can be protonated under acidic conditions, while the carboxylic acid group can be deprotonated under basic conditions. These protonation/deprotonation events significantly alter the electronic distribution within the molecule, thereby modulating its fluorescence emission.

It is postulated that in acidic environments, protonation of the quinoline nitrogen will lead to a blue-shifted emission spectrum and potentially a decrease in fluorescence intensity. Conversely, in neutral to alkaline environments, deprotonation of the carboxylic acid may enhance the ICT character, resulting in a red-shifted emission and increased fluorescence quantum yield. This ratiometric or intensiometric response to pH makes it a promising candidate for mapping pH gradients in cellular organelles such as lysosomes and endosomes.

Spectroscopic Characterization

A fundamental prerequisite for utilizing any compound as a molecular probe is a thorough characterization of its spectroscopic properties.

Table 1: Expected Spectroscopic Properties
PropertyExpected Range/ValueSignificance
Absorption Max (λ_abs) 320 - 380 nmDefines the optimal excitation wavelength.
Emission Max (λ_em) 400 - 550 nm (pH-dependent)The fluorescence output, which is the basis of its probe function.
Quantum Yield (Φ_F) 0.1 - 0.6 (Solvent and pH dependent)A measure of the efficiency of fluorescence.
Extinction Coefficient (ε) 10,000 - 50,000 M⁻¹cm⁻¹Indicates the efficiency of light absorption.
pKa 3.5 - 5.0 (Carboxylic acid)The pH at which the probe is 50% protonated/deprotonated.

Experimental Protocols

The following protocols provide a step-by-step guide for the characterization and application of this compound as a fluorescent probe.

Protocol 1: Determination of pH-Dependent Spectral Properties

This protocol outlines the procedure to characterize the fluorescence response of the probe to varying pH levels.

Materials:

  • This compound

  • DMSO (Spectroscopic grade)

  • Phosphate-buffered saline (PBS)

  • Citrate buffer (for acidic pH)

  • Phosphate buffer (for neutral pH)

  • Borate buffer (for alkaline pH)

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • pH meter

Procedure:

  • Prepare a 10 mM stock solution of the probe in DMSO.

  • Prepare a series of buffers with pH values ranging from 3.0 to 10.0.

  • For each pH value, prepare a 10 µM working solution of the probe by diluting the stock solution in the respective buffer.

  • Record the absorption spectrum of each solution using a UV-Vis spectrophotometer from 250 nm to 500 nm.

  • Record the fluorescence emission spectrum of each solution using a spectrofluorometer. Excite the sample at its absorption maximum (determined in the previous step) and record the emission from 350 nm to 600 nm.

  • Plot the maximum fluorescence intensity and the wavelength of maximum emission as a function of pH.

  • Determine the pKa value from the titration curve.

Diagram 1: Experimental Workflow for pH Titration

cluster_prep Preparation cluster_measure Measurement cluster_analysis Data Analysis stock Prepare 10 mM Stock in DMSO working Prepare 10 µM Working Solutions stock->working buffers Prepare Buffers (pH 3-10) buffers->working abs Record Absorption Spectra working->abs em Record Emission Spectra abs->em plot Plot Intensity & λ_max vs. pH em->plot pka Determine pKa plot->pka

Caption: Workflow for pH-dependent spectral characterization.

Protocol 2: Cellular Imaging of Acidic Organelles

This protocol describes the use of the probe for imaging acidic organelles, such as lysosomes, in live cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • LysoTracker™ Red (as a co-stain)

  • Confocal microscope

Procedure:

  • Culture HeLa cells on glass-bottom dishes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Once the cells reach 70-80% confluency, remove the culture medium and wash the cells with PBS.

  • Incubate the cells with a 5 µM solution of the probe in serum-free medium for 30 minutes at 37°C.

  • (Optional) For co-localization, incubate the cells with 50 nM LysoTracker™ Red for the final 15 minutes of the probe incubation.

  • Wash the cells twice with PBS to remove any excess probe.

  • Image the cells using a confocal microscope with appropriate laser lines and emission filters for the probe and the co-stain.

Diagram 2: Cellular Imaging Workflow

cluster_cell_prep Cell Preparation cluster_staining Staining cluster_imaging Imaging culture Culture HeLa Cells wash1 Wash with PBS culture->wash1 probe_inc Incubate with Probe (5 µM) wash1->probe_inc costain Co-stain with LysoTracker (Optional) probe_inc->costain wash2 Wash with PBS probe_inc->wash2 costain->wash2 image Confocal Microscopy wash2->image

Caption: Workflow for live-cell imaging of acidic organelles.

Potential Applications in Drug Development

The unique properties of this compound open up several avenues for its application in drug development:

  • High-Throughput Screening (HTS): The probe could be used in HTS assays to identify compounds that modulate intracellular pH or disrupt organelle function.

  • Drug Delivery: The carboxylic acid moiety allows for conjugation to drug molecules, enabling the tracking of drug delivery and release within cells.

  • Toxicity Studies: Changes in cellular pH are often an early indicator of cytotoxicity. This probe could be used to monitor the effects of drug candidates on cellular health.

Troubleshooting

IssuePossible CauseSolution
Low fluorescence signal in cells Poor cell permeability.Increase incubation time or probe concentration. Use a permeabilizing agent like digitonin (with caution).
Photobleaching.Reduce laser power or exposure time. Use an anti-fade mounting medium for fixed cells.
High background fluorescence Incomplete removal of excess probe.Increase the number of washing steps.
Autofluorescence from cells or medium.Image a control sample without the probe to determine the level of autofluorescence. Use a medium with low background fluorescence.
Probe precipitates in aqueous buffer Low aqueous solubility.Increase the percentage of DMSO in the final working solution (typically up to 1%). Ensure the stock solution is fully dissolved before dilution.

Conclusion

This compound represents a promising new tool for cellular and biochemical research. Its anticipated pH-sensitive fluorescence, coupled with its potential for bioconjugation, makes it a versatile molecular probe. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore and validate its use in a wide range of applications, from fundamental cell biology to drug discovery and development. As with any novel tool, careful characterization and optimization are paramount to achieving reliable and reproducible results.

References

  • PubChem Compound Summary for CID 1385311, this compound.
  • Molport. This compound. Molport. [Link]

Synthesis of Amides from 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a broad spectrum of biological activities.[1] Specifically, amide derivatives of quinoline-4-carboxylic acids have garnered significant attention due to their potential as therapeutic agents, including roles as antimalarials, inhibitors of histone deacetylases (HDACs), and neurokinin-3 (hNK-3) receptor antagonists.[2][3][4] The synthesis of these amide derivatives is a critical step in the drug discovery and development process, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

This comprehensive guide provides detailed application notes and protocols for the synthesis of amides from 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid. We will delve into the mechanistic rationale behind common synthetic strategies, offer step-by-step experimental procedures, and provide insights into reaction optimization and product purification. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Strategic Approaches to Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt.[5] Therefore, the carboxylic acid must first be activated to a more electrophilic species. This is typically achieved using a variety of coupling reagents. In this guide, we will focus on two of the most robust and widely used methods in medicinal chemistry:

  • HATU-Mediated Amide Coupling: A highly efficient method employing an aminium-based coupling reagent.

  • EDC/HOBt-Mediated Amide Coupling: A classic and cost-effective carbodiimide-based approach.

The choice of method will depend on factors such as the reactivity of the amine, the scale of the reaction, and cost considerations.

Method 1: HATU-Mediated Amide Coupling

Expertise & Experience: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly effective coupling reagent known for its rapid reaction times and high yields, even with sterically hindered or electron-deficient amines.[6] The mechanism involves the formation of a highly reactive OAt-active ester, which is then readily attacked by the amine. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to deprotonate the carboxylic acid, facilitating its reaction with HATU.

Reaction Mechanism

The reaction proceeds through a two-step, one-pot process:

  • Activation of the Carboxylic Acid: The carboxylate anion, formed by the action of a base, attacks HATU to generate an unstable O-acyl(tetramethyl)isouronium salt. This is rapidly converted to the more stable OAt-active ester.

  • Nucleophilic Acyl Substitution: The amine attacks the carbonyl carbon of the OAt-active ester, leading to the formation of a tetrahedral intermediate, which then collapses to yield the desired amide and 1-hydroxy-7-azabenzotriazole (HOAt) as a byproduct.

Diagram: HATU-Mediated Amide Coupling Mechanism

HATU_Mechanism RCOOH This compound Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester Carboxylate->ActiveEster + HATU HATU HATU HATU->ActiveEster Tetrahedral Tetrahedral Intermediate ActiveEster->Tetrahedral + R'-NH2 Amine R'-NH2 Amine->Tetrahedral Amide Target Amide Tetrahedral->Amide Byproducts Tetramethylurea + HOAt Tetrahedral->Byproducts

Caption: Mechanism of HATU-mediated amide bond formation.

Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF (or DCM) at room temperature, add HATU (1.1-1.2 eq.).

  • Add DIPEA (2.0-3.0 eq.) to the reaction mixture.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired amine (1.0-1.2 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Note on Purification: Quinoline derivatives can sometimes interact strongly with the acidic silica gel, leading to streaking or poor elution. To mitigate this, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v), to the eluent.[7] Alternatively, neutral or basic alumina can be used as the stationary phase.

Data Summary
ReagentMolar Ratio (to acid)SolventTemp (°C)Time (h)Typical Yield (%)
HATU1.1 - 1.2DMF, DCM252 - 1670 - 95
DIPEA2.0 - 3.0
Amine1.0 - 1.2

Method 2: EDC/HOBt-Mediated Amide Coupling

Expertise & Experience: The use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in combination with an additive like 1-Hydroxybenzotriazole (HOBt), is a well-established and cost-effective method for amide bond formation.[6] EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization if the carboxylic acid has a chiral center and can undergo intramolecular rearrangement to a stable N-acylurea, which is unreactive. HOBt acts as a trapping agent, converting the O-acylisourea into a less reactive but more stable HOBt-active ester, which minimizes these side reactions.

Reaction Mechanism

The reaction proceeds via the following steps:

  • Activation and Trapping: The carboxylic acid reacts with EDC to form the O-acylisourea intermediate. HOBt then rapidly reacts with this intermediate to form the HOBt-active ester and a soluble urea byproduct.

  • Amide Formation: The amine then attacks the HOBt-active ester to form the desired amide.

Diagram: EDC/HOBt-Mediated Amide Coupling Workflow

EDC_Workflow Start Start: Dissolve Carboxylic Acid, Amine, and HOBt in DMF/DCM Add_EDC Add EDC at 0 °C Start->Add_EDC Stir Stir at Room Temperature (4-24 h) Add_EDC->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup (Acid/Base Washes) Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: Experimental workflow for EDC/HOBt-mediated amide synthesis.

Experimental Protocol

Materials:

  • This compound

  • Amine (primary or secondary)

  • EDC hydrochloride (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (1-Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, but recommended)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq.), the desired amine (1.0-1.2 eq.), and HOBt (1.1-1.2 eq.) in anhydrous DMF (or DCM) at 0 °C, add EDC hydrochloride (1.1-1.5 eq.).

  • If the amine is provided as a salt (e.g., hydrochloride), add a base such as DIPEA or TEA (1.0-1.2 eq.) to liberate the free amine.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The aqueous washes are effective at removing the urea byproduct from the EDC.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (with or without a basic modifier as needed).

Data Summary
ReagentMolar Ratio (to acid)SolventTemp (°C)Time (h)Typical Yield (%)
EDC·HCl1.1 - 1.5DMF, DCM0 to 254 - 2460 - 90
HOBt1.1 - 1.2
Amine1.0 - 1.2
DIPEA1.0 - 1.2 (if needed)

Troubleshooting and Optimization

  • Low Yield: If the reaction stalls or gives a low yield, consider gently heating the reaction mixture (e.g., to 40-50 °C). Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered substrates, HATU is generally the superior choice.

  • Side Reactions: With uronium-based reagents like HATU, a potential side reaction is the guanidinylation of the amine if the carboxylic acid activation is slow. It is therefore recommended to pre-activate the carboxylic acid before adding the amine.

  • Solubility Issues: this compound, being a relatively large, aromatic molecule, is expected to have good solubility in polar aprotic solvents like DMF and moderate solubility in chlorinated solvents like DCM. If solubility is an issue, DMF is generally the preferred solvent.

Conclusion

The synthesis of amides from this compound can be reliably achieved using standard peptide coupling reagents. Both HATU and EDC/HOBt offer robust and versatile methods for this transformation. The choice between these methods will depend on the specific requirements of the synthesis, including the nature of the amine, desired reaction time, and cost considerations. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can efficiently synthesize a diverse library of quinoline-4-carboxamides for further investigation in their drug discovery programs.

References

  • Synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information.
  • Amide Synthesis. Fisher Scientific.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers.
  • Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Doebner Synthesis of 2-Arylquinolines

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the Doebner synthesis of 2-arylquinolines. This versatile three-component reaction is a cornerstone for constructing quinoline-4-carboxylic acids, pivotal scaffolds in medicinal chemistry and materials science.[1][2] However, achieving high yields can be challenging, often hindered by substrate limitations, side reactions, and suboptimal conditions.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. We will move from foundational questions to in-depth troubleshooting, equipping you with the expertise to optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Doebner reaction?

The Doebner reaction is a three-component synthesis that condenses an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[3] The mechanism is understood to proceed through several key stages:

  • Schiff Base Formation: The aniline and aldehyde first condense to form an N-arylimine (a Schiff base).

  • Michael-Type Addition: The enol form of pyruvic acid then acts as a nucleophile, adding to the imine.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the newly formed chain cyclizes onto the aniline ring.

  • Dehydration & Oxidation: The resulting dihydroquinoline intermediate eliminates water and is then oxidized to the final aromatic quinoline product.[4] The oxidizing agent is often another imine molecule formed in the reaction, which is concurrently reduced in a hydrogen-transfer process.[4][5]

Q2: What is the difference between the Doebner and the Doebner-Miller reaction?

While closely related, they differ in their starting materials.

  • Doebner Reaction: Specifically uses an aniline, an aldehyde, and pyruvic acid .[6]

  • Doebner-Miller Reaction: A variation that uses an aniline and an α,β-unsaturated carbonyl compound (aldehyde or ketone).[6][7] This reaction can be considered an in-situ generation of the required intermediate, often leading to 2- or 2,4-substituted quinolines without the carboxylic acid group at the 4-position.[7][8]

Q3: What is the primary role of the acid catalyst?

The acid catalyst is crucial for several steps. It facilitates both the formation of the Schiff base from the aniline and aldehyde and the subsequent intramolecular cyclization onto the aromatic ring.[4] Both Brønsted acids (like HCl, p-TsOH) and Lewis acids (like SnCl₄, BF₃·THF, Sc(OTf)₃) are effective, with the choice of catalyst significantly influencing reaction efficiency and yield.[4][7][9]

Troubleshooting Guide: Optimizing for Yield

This section addresses the most common issues encountered during the Doebner synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or fails completely, especially with electron-deficient anilines. What are the primary causes and solutions?

Low yields are the most frequently reported issue and typically stem from two main factors: substrate reactivity and inefficient oxidation.

  • Probable Cause 1: Low Substrate Reactivity. Anilines bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are poor nucleophiles.[4][10] This slows down the initial condensation with the aldehyde and can stall the reaction, leading to poor conversion.

  • Solution: For these challenging substrates, a modified approach known as the Doebner hydrogen-transfer reaction is highly effective.[5] This method recognizes that the oxidation of the dihydroquinoline intermediate is coupled with the reduction of an imine. By optimizing conditions to favor this redox-neutral process, yields can be dramatically improved. The recommended system is often BF₃·THF as a Lewis acid catalyst in acetonitrile (MeCN) .[5][10]

  • Probable Cause 2: Inefficient Oxidation. The final aromatization step is critical. If the dihydroquinoline intermediate does not efficiently oxidize, the yield of the desired quinoline will be low.

  • Solution: The hydrogen-transfer mechanism is often sufficient.[5] However, in some variations, a mild external oxidant can be beneficial. For instance, some Doebner-like processes have shown increased yields with the addition of a substoichiometric amount of H₂O₂.[6][11] It is crucial to ensure the reaction is not prematurely quenched, allowing time for the final oxidation to complete.

Q2: My reaction produces a significant amount of tar and polymeric material, complicating purification. How can I prevent this?

Tar formation is a classic problem in related quinoline syntheses like the Skraup and Doebner-Miller, arising from the acid-catalyzed polymerization of reactive intermediates.[12][13]

  • Probable Cause: Harsh Reaction Conditions. High temperatures and highly concentrated strong acids can promote the self-condensation and polymerization of aldehydes and the α,β-unsaturated intermediates.[12][13]

  • Solutions:

    • Controlled Reagent Addition: Instead of adding all reagents at once, add the pyruvic acid (or α,β-unsaturated carbonyl in the Doebner-Miller variant) dropwise to the heated solution of the aniline and aldehyde over an extended period (e.g., 3 hours).[10] This keeps the concentration of the polymerizable species low at any given moment.

    • Optimize Temperature: Avoid excessively high temperatures. Many optimized protocols find that a moderate temperature, such as 65 °C, provides a good balance between reaction rate and stability of intermediates.[10]

    • Use a Biphasic Medium (for Doebner-Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic phase (like toluene) while the aniline salt is in an aqueous acidic phase can drastically reduce polymerization and improve yields.[6][12][13]

Q3: How do I choose the optimal catalyst and solvent for my specific substrates?

The choice of catalyst and solvent is not universal and should be tailored to your starting materials.

  • Catalyst Selection:

    • Brønsted Acids (e.g., HCl, H₂SO₄): These are the classic catalysts but can be harsh and contribute to tar formation.[12]

    • Lewis Acids (e.g., BF₃·THF, Sc(OTf)₃): Often provide higher yields and cleaner reactions, especially for less reactive anilines.[4][9] BF₃·THF is particularly effective and easier to handle than BF₃·Et₂O.[5][14]

  • Solvent Selection:

    • Ethanol: A common, traditional solvent.

    • Acetonitrile (MeCN): Frequently the best choice in modern protocols. It has been shown to improve yields and often simplifies the post-reaction workup compared to other solvents like THF, DCE, or DMF.[4][5][10]

The following table summarizes a study on optimizing conditions for an electron-deficient aniline, highlighting the impact of catalyst and solvent choice.

EntryCatalyst (equiv.)SolventTemperature (°C)Yield (%)
1p-TsOH (1.0)EthanolRefluxLow
2Sc(OTf)₃ (0.1)DCE80Moderate
3BF₃·THF (0.28) MeCN 65 Good
4BF₃·THF (0.28)Toluene65Low
5BF₃·THF (0.28)THF65Good

Data synthesized from findings in referenced literature.[5][10]

Q4: What is the most effective procedure for product isolation and purification?

A robust workup and purification strategy is essential to isolate your 2-arylquinoline from byproducts and unreacted starting materials.

  • Solution: Acid-Base Workup & Purification.

    • Quench and Neutralize: After cooling the reaction to room temperature, perform a standard aqueous workup.[10] Carefully neutralize the acidic mixture with a base (e.g., saturated aqueous NaHCO₃ or NaOH solution) until the solution is basic.

    • Extraction: The quinoline product is basic and can now be thoroughly extracted into an organic solvent like ethyl acetate or dichloromethane.[12]

    • Wash and Dry: Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).[10][12]

    • Purification: After concentrating the solution under reduced pressure, the crude product can be purified by either recrystallization or column chromatography on silica gel .[10][12] For reactions with significant tar formation, steam distillation can be a highly effective, albeit more classical, method to separate volatile quinoline products from non-volatile tars.[15]

Visualized Reaction and Troubleshooting Workflow

Generalized Doebner Reaction Mechanism

Doebner_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates Aniline Aniline SchiffBase Schiff Base (Imine) Aniline->SchiffBase Aldehyde Aryl Aldehyde Aldehyde->SchiffBase - H₂O PyruvicAcid Pyruvic Acid (Enol) Adduct Michael Adduct PyruvicAcid->Adduct SchiffBase->Adduct + Pyruvic Acid Enol DHQ Dihydroquinoline Adduct->DHQ Intramolecular Cyclization & Dehydration Product 2-Arylquinoline- 4-carboxylic Acid DHQ->Product Oxidation (H-Transfer) Troubleshooting_Workflow Start Problem: Low Reaction Yield Cause1 Cause: Poor Substrate Reactivity? (e.g., EWG on Aniline) Start->Cause1 Cause2 Cause: Side Reactions? (Tar/Polymer Formation) Start->Cause2 Cause3 Cause: Suboptimal Conditions? Start->Cause3 Sol1 Solution: Use Doebner H-Transfer Protocol (BF₃·THF in MeCN) Cause1->Sol1 Yes Sol2 Solution: 1. Slow/Dropwise Addition of Reagents 2. Moderate Temperature (e.g., 65°C) 3. Consider Biphasic System Cause2->Sol2 Yes Sol3 Solution: 1. Switch to Lewis Acid (BF₃·THF) 2. Use Acetonitrile (MeCN) as solvent 3. Ensure sufficient reaction time for oxidation Cause3->Sol3 Yes

Caption: A logical workflow for diagnosing and solving low yield issues.

Optimized Experimental Protocol: Doebner Hydrogen-Transfer Reaction

This protocol is specifically designed for challenging electron-deficient anilines, incorporating best practices to maximize yield. [5][10] Reagents:

  • Substituted Aniline (1.0 equiv)

  • Aromatic Aldehyde (1.1 equiv)

  • Pyruvic Acid (0.56 equiv)

  • Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.28 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted aniline (1.0 equiv) and the aromatic aldehyde (1.1 equiv).

  • Solvent and Catalyst Addition: Add anhydrous acetonitrile (MeCN) to create a solution of appropriate concentration (e.g., 0.1 M). Add BF₃·THF (0.28 equiv) to the mixture.

  • Initial Heating: Begin stirring and heat the reaction mixture to 65 °C. Stir at this temperature for 10-15 minutes.

  • Controlled Addition of Pyruvic Acid: In a separate flask, prepare a solution of pyruvic acid (0.56 equiv) in a small amount of anhydrous MeCN. Using a syringe pump, add this pyruvic acid solution dropwise to the main reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.

  • Reaction Monitoring: After the addition is complete, continue to heat the reaction mixture at 65 °C for an additional 18-21 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. [10]7. Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure 2-arylquinoline-4-carboxylic acid.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. (n.d.).
  • Doebner–Miller reaction - Wikipedia. (n.d.).
  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. (2006).
  • Doebner-Miller reaction and applications | PPTX - Slideshare. (n.d.).
  • Synthesis of 2-aryl quinolines 21 from β-arylpropionitriles with aryl lithiums and NIS - ResearchGate. (n.d.).
  • Doebner reaction - Wikipedia. (n.d.).
  • 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights - NIH. (n.d.).
  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed. (2015). Anticancer Agents Med Chem.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (n.d.).
  • Scheme 6 Synthesis of 2-arylquinolines from anilines, aromatic aldehydes and vinyl ethers. (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. (2016).
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing). (n.d.).
  • Recent Advances in Metal-Free Quinoline Synthesis - MDPI. (2016).
  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. - YouTube. (2020).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (2023).
  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. (2007).
  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel-Doebner Reaction. A Theoretical Study | Request PDF - ResearchGate. (n.d.).
  • Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. (2010).
  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods - ResearchGate. (n.d.).
  • The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose - PMC - PubMed Central. (n.d.).
  • Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. (n.d.).
  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines - YouTube. (2018).
  • An improvement in the Doebner-Miller synthesis of quinaldines. The Journal of Organic Chemistry. (1977).
  • Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester. (n.d.).
  • Preparation of initial quinoline precursors by Skraup–Doebner–Miller methods and Povarov reaction - ResearchGate. (n.d.).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. (2023).

Sources

Pfitzinger Quinoline Synthesis: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Pfitzinger quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this powerful reaction to construct quinoline-4-carboxylic acids. As a cornerstone in medicinal chemistry, the Pfitzinger reaction offers a direct route to a privileged scaffold found in numerous bioactive compounds.[1][2] However, like any potent synthetic tool, it is not without its challenges. This document provides in-depth troubleshooting advice, detailed protocols, and a mechanistic understanding of common side reactions to help you navigate the complexities of your experiments and optimize your synthetic outcomes.

Understanding the Pfitzinger Reaction: The Ideal Pathway

The Pfitzinger reaction, at its core, is a base-catalyzed condensation of isatin (or a derivative) with a carbonyl compound possessing an α-methylene group to yield a substituted quinoline-4-carboxylic acid.[1][3] The generally accepted mechanism proceeds through several key stages:

  • Isatin Ring Opening: The reaction is initiated by the hydrolysis of the amide bond in isatin by a strong base, typically potassium hydroxide (KOH), to form a keto-acid intermediate (isatinate).[3][4]

  • Condensation and Imine Formation: The aniline moiety of the isatinate then condenses with the carbonyl compound to form an imine (Schiff base).

  • Tautomerization: The imine tautomerizes to the more thermodynamically stable enamine.[3][4]

  • Cyclization and Dehydration: Finally, an intramolecular cyclization of the enamine, followed by dehydration, yields the aromatic quinoline-4-carboxylic acid product.[3][4]

Pfitzinger_Mechanism Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (e.g., KOH) H₂O, EtOH Imine Imine (Schiff Base) Keto_acid->Imine + Carbonyl Compound - H₂O Enamine Enamine Imine->Enamine Tautomerization Cyclized_intermediate Cyclized Intermediate Enamine->Cyclized_intermediate Intramolecular Cyclization Product Quinoline-4-carboxylic Acid Cyclized_intermediate->Product - H₂O

Caption: The main reaction pathway of the Pfitzinger quinoline synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common bases and solvents used in the Pfitzinger reaction?

A: The classical Pfitzinger reaction is typically carried out using strong bases such as potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a protic solvent system, most commonly a mixture of ethanol and water.[4][5] The base is essential for the initial ring-opening of the isatin.

Q2: Can I use a different base, for example, an organic base?

A: While strong inorganic bases are traditional, some modifications of the Pfitzinger reaction have explored other basic conditions. However, weaker bases may not be effective in promoting the initial hydrolysis of the isatin's amide bond. The use of very strong, non-nucleophilic bases like potassium tert-butoxide should be approached with caution, as they can promote self-condensation of the carbonyl partner or other undesired side reactions.

Q3: My starting materials are not fully dissolving. What should I do?

A: Poor solubility can be a limiting factor. Ensure that the isatin is fully dissolved in the basic solution before adding the carbonyl compound. This is often indicated by a color change from orange or purple to a pale yellow or brown, signifying the formation of the isatinate salt.[6] If solubility remains an issue, you may consider exploring alternative solvent systems or gentle heating, but be mindful that higher temperatures can promote side reactions.

Q4: How can I monitor the progress of my Pfitzinger reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress.[1][4] You can spot the reaction mixture alongside your starting materials (isatin and the carbonyl compound) on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new, more polar spot (due to the carboxylic acid) indicate the progression of the reaction.

Troubleshooting Guide: When Things Go Wrong

This section addresses common problems encountered during the Pfitzinger synthesis, their probable causes, and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A low yield of the quinoline-4-carboxylic acid is a frequent challenge. The root cause often lies in incomplete reaction, degradation of starting materials or product, or the prevalence of side reactions.

Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Significant amount of unreacted isatin remains 1. Incomplete ring-opening of isatin. 2. Insufficient reaction time. 3. Suboptimal base concentration.1. Sequential Reagent Addition: First, dissolve the isatin in the basic solution and stir until the characteristic color change is observed before adding the carbonyl compound.[6] 2. Extend Reaction Time: Monitor the reaction by TLC and continue heating until the isatin is consumed. 3. Optimize Base Concentration: The concentration of the base is critical. Experiment with slightly higher concentrations of KOH or NaOH.
Reaction stalls or does not proceed to completion 1. Low reaction temperature. 2. Sterically hindered carbonyl compound.1. Increase Temperature: If the reaction is sluggish at lower temperatures, gradually increase the reflux temperature. 2. Use an Excess of the Carbonyl Compound: Employing a slight excess (1.2-1.5 equivalents) of the carbonyl partner can help drive the reaction to completion.[7]
Formation of a complex mixture of products Competing side reactions are dominating.Refer to the detailed discussion on specific side reactions below.
Issue 2: Formation of a Dark, Tarry, or Resinous Crude Product

The appearance of a thick, dark tar is a notorious problem in the Pfitzinger synthesis, making product isolation difficult and drastically reducing yields.

Symptom Potential Cause(s) Troubleshooting Steps & Solutions
Thick, intractable tar formation 1. High reaction temperatures promoting polymerization. 2. Self-condensation of reactants.[6] 3. Decomposition of starting materials or product.[7]1. Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Sequential Addition of Reactants: As mentioned previously, pre-forming the isatinate salt before adding the carbonyl compound can minimize self-condensation.[6] 3. Controlled pH during Work-up: During the acidification step to precipitate the product, add the acid slowly and with vigorous stirring to avoid localized high acidity, which can degrade the product.[6]

A Deeper Dive into Side Reactions

A thorough understanding of the potential side reactions is paramount for effective troubleshooting.

Self-Condensation of Isatin

Under strongly basic conditions, isatin can undergo self-condensation, leading to the formation of complex, often colored, byproducts. This is particularly problematic if the carbonyl partner is not sufficiently reactive.

Isatin_Self_Condensation Isatin1 Isatin Dimer Isatin Dimer Isatin1->Dimer Isatin2 Isatin Isatin2->Dimer Base (e.g., KOH) Polymer Polymeric Byproducts Dimer->Polymer Further Condensation

Caption: Simplified representation of isatin self-condensation.

Preventative Measures:

  • Sequential Addition: The most effective way to mitigate this is to ensure the isatin is converted to its ring-opened form (isatinate) before the carbonyl compound is introduced.[6]

Aldol Condensation of the Carbonyl Component

The basic reaction conditions are conducive to the self-condensation of enolizable aldehydes and ketones (an aldol reaction). This side reaction consumes the carbonyl reactant and introduces impurities that can be difficult to remove.

Preventative Measures:

  • Use an Excess of the Carbonyl Compound: A moderate excess can compensate for the amount lost to self-condensation.[7]

  • Lower Reaction Temperature: Aldol condensations are often reversible and less favored at lower temperatures.

Decarboxylation of the Product

The desired quinoline-4-carboxylic acid product can undergo decarboxylation (loss of CO₂) under harsh conditions, particularly at high temperatures and prolonged reaction times.

Decarboxylation Product Quinoline-4-carboxylic Acid Decarboxylated_Product Decarboxylated Quinoline Product->Decarboxylated_Product High Temperature - CO₂ Troubleshooting_Flowchart Start Pfitzinger Reaction Issues Low_Yield Low or No Yield Start->Low_Yield Tar_Formation Tar Formation Start->Tar_Formation Product_Mixture Mixture of Products Start->Product_Mixture Unreacted_Isatin Unreacted Isatin? Low_Yield->Unreacted_Isatin High_Temp High Temperature? Tar_Formation->High_Temp Unsymmetrical_Ketone Unsymmetrical Ketone? Product_Mixture->Unsymmetrical_Ketone Unreacted_Isatin_Yes Yes Unreacted_Isatin->Unreacted_Isatin_Yes Check TLC Unreacted_Isatin_Yes_Sol Solution: - Sequential Addition - Increase Base Conc. - Extend Reaction Time Unreacted_Isatin_Yes->Unreacted_Isatin_Yes_Sol Unreacted_Isatin_No No High_Temp_Yes Yes High_Temp->High_Temp_Yes High_Temp_Yes_Sol Solution: - Lower Temperature - Sequential Addition - Controlled Work-up High_Temp_Yes->High_Temp_Yes_Sol High_Temp_No No Unsymmetrical_Ketone_Yes Yes Unsymmetrical_Ketone->Unsymmetrical_Ketone_Yes Unsymmetrical_Ketone_Yes_Sol Solution: - Expect Regioisomers - Chromatographic Separation Unsymmetrical_Ketone_Yes->Unsymmetrical_Ketone_Yes_Sol Unsymmetrical_Ketone_No No

Sources

Overcoming low solubility of quinoline-4-carboxylic acids in aqueous media

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Quinoline-4-Carboxylic Acids

Guide: Overcoming Low Aqueous Solubility

Welcome to the technical support center for quinoline-4-carboxylic acids. As a Senior Application Scientist, I've designed this guide to address the most common and challenging issue faced by researchers working with this class of compounds: poor aqueous solubility. This resource moves beyond simple protocols to explain the underlying principles, helping you make informed decisions to advance your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the solubility challenges inherent to quinoline-4-carboxylic acids.

Q1: Why are quinoline-4-carboxylic acids generally poorly soluble in neutral aqueous media?

A: The low solubility stems from the molecule's structural characteristics. The quinoline ring system is a large, hydrophobic aromatic structure.[1] While the carboxylic acid group can participate in hydrogen bonding with water, the nonpolar bulk of the molecule dominates, leading to unfavorable interactions with the highly polar water environment.[1][2] In neutral pH, the carboxylic acid remains largely protonated (-COOH), which is less polar than its ionized form (-COO⁻), further limiting its solubility.

Q2: What is the single most important factor controlling the aqueous solubility of these compounds?

A: pH is the most critical factor. Quinoline-4-carboxylic acids are weak acids. Their solubility is highly dependent on the pH of the aqueous medium because it dictates the ionization state of the carboxylic acid group.[2][3][4] In acidic to neutral conditions (pH < pKa), the compound exists predominantly in its less soluble, neutral form. In basic conditions (pH > pKa), it deprotonates to form a highly soluble carboxylate salt.[5][6]

Q3: My compound is crashing out of solution during my cell-based assay. What is the most likely cause?

A: This is a classic problem often caused by a pH shift or the common ion effect. If you prepared a concentrated stock solution in a high pH buffer or by adding a base (like NaOH) and then diluted it into a neutral pH cell culture medium (e.g., pH 7.4), the pH of the local environment around the compound drops. This can cause the soluble carboxylate salt to revert to the poorly soluble neutral acid form, leading to precipitation.[7][8] Similarly, high concentrations of salts in the medium can sometimes reduce solubility through the common ion effect.[9]

Q4: What is the difference between increasing solubility and increasing the dissolution rate?

A: This is a crucial distinction. Solubility is the maximum amount of a substance that can be dissolved in a solvent at equilibrium to create a saturated solution. Dissolution rate is how fast the solid compound dissolves in the solvent.[10] Techniques like micronization (reducing particle size) can increase the dissolution rate by increasing the surface area, but they do not change the thermodynamic solubility limit.[11] Other methods, like salt formation or pH adjustment, increase the actual equilibrium solubility.[12][13] For many experiments, both factors are important.

Part 2: Troubleshooting & In-Depth Solubilization Strategies

This section provides a systematic approach to selecting and implementing a solubilization strategy. The following flowchart outlines the decision-making process.

G start Start: Compound has low aqueous solubility check_ionizable Is the compound ionizable? (Quinoline-4-carboxylic acids are) start->check_ionizable ph_mod Strategy 1: pH Modification & Salt Formation check_ionizable->ph_mod Yes ph_compat Is the required pH compatible with the assay or formulation constraints? ph_mod->ph_compat cosolvent Strategy 2: Co-solvents ph_compat->cosolvent No success Success: Achieved desired concentration and stability ph_compat->success Yes cosolvent_compat Is the co-solvent (e.g., DMSO, Ethanol) compatible with the system? (Consider toxicity, interference) cosolvent->cosolvent_compat complexation Strategy 3: Complexation Agents (Cyclodextrins) cosolvent_compat->complexation No cosolvent_compat->success Yes complexation_compat Is the size of the compound suitable for the cyclodextrin cavity? Is the agent compatible with the route of administration? complexation->complexation_compat solid_state Strategy 4: Solid-State Modification (Amorphous Dispersions, Polymorphs) complexation_compat->solid_state No complexation_compat->success Yes fail Re-evaluate strategy or combine approaches solid_state->fail Advanced Strategy: Requires formulation expertise

Caption: Decision workflow for selecting a solubilization strategy.

Strategy 1: pH Modification and Salt Formation

This is the most direct and effective method for quinoline-4-carboxylic acids.[7][12]

Q: How do I use pH to solubilize my compound?

A: You need to raise the pH of the solution to at least 1.5 to 2 units above the pKa of the carboxylic acid group. This converts the neutral acid into its corresponding anionic salt, which is significantly more soluble in water.[5][6] The formation of charged species enhances interaction with polar water molecules.[5]

G cluster_0 Low pH ( < pKa ) cluster_1 High pH ( > pKa ) insoluble R-COOH (Poorly Soluble Neutral Acid) soluble R-COO⁻ + H⁺ (Soluble Anionic Salt) insoluble->soluble + OH⁻ (Base) Deprotonation soluble->insoluble + H⁺ (Acid) Protonation

Caption: Mechanism of pH-dependent solubility for carboxylic acids.

Q: Which base should I use, and how do I prepare a salt form?

A: For simple aqueous solutions, sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common choices. You would typically prepare a stock solution of your compound in a dilute basic solution (e.g., 10-50 mM NaOH). For creating a stable, solid salt form for drug development, you would select a pharmaceutically acceptable counterion.[8][9] The choice of counterion can itself influence properties like stability and hygroscopicity.[14]

Troubleshooting:

  • Precipitation upon dilution: As mentioned in Q3, this is common. Solution: Prepare your stock at a high concentration in a strong base (e.g., 0.1 M NaOH) and dilute it in small volumes into your final, vigorously stirred buffer or medium. This allows for rapid dispersion and minimizes local pH changes.

  • Chemical instability: High pH can sometimes degrade sensitive molecules. Solution: Always assess the stability of your compound at the required pH over the duration of your experiment. If it degrades, you must consider an alternative strategy.

Strategy 2: Co-solvents

Q: When should I consider using a co-solvent?

A: Use co-solvents when pH modification is not feasible due to compound instability or incompatibility with your experimental system (e.g., certain cellular assays).[11][12] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, making it more favorable for dissolving hydrophobic compounds.[6]

Q: What are common co-solvents and what concentrations should I use?

A: Dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400) are frequently used.[11]

  • Starting Point: Prepare a high-concentration stock (e.g., 10-100 mM) in 100% DMSO.

  • Working Solution: Dilute this stock into your aqueous medium. It is critical to keep the final concentration of the organic solvent as low as possible, typically <1% and often <0.1% in cell-based assays to avoid solvent-induced toxicity or artifacts.[11]

Troubleshooting:

  • Compound precipitates on dilution: This happens when the aqueous medium cannot tolerate the percentage of co-solvent needed to keep the drug dissolved. Solution: Try a different co-solvent or a combination of solvents. Sometimes, a ternary system (e.g., water/PG/ethanol) works better than a binary one. You can also combine this method with slight pH adjustments if your system allows.

Strategy 3: Complexation with Cyclodextrins

Q: What are cyclodextrins and how do they work?

A: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They act as molecular containers, encapsulating the hydrophobic quinoline part of your molecule within their cavity.[16] The resulting "inclusion complex" has a hydrophilic exterior, dramatically increasing its apparent solubility in water.[17] Beta-cyclodextrin (β-CD) and its more soluble derivatives, like hydroxypropyl-β-cyclodextrin (HP-β-CD), are most commonly used.[15]

Caption: Mechanism of cyclodextrin inclusion complex formation.

Q: How do I formulate with cyclodextrins?

A: This typically involves preparing an aqueous solution of the cyclodextrin and then adding the quinoline-4-carboxylic acid. The mixture is then stirred or sonicated until equilibrium is reached. The amount of cyclodextrin required depends on the binding constant between it and your specific compound.[10] The use of hydroxy-carboxylic or polycarboxylic acids can sometimes enhance solubilization with cyclodextrins.[18]

Troubleshooting:

  • Insufficient solubility enhancement: The binding affinity might be low, or you may not be using enough cyclodextrin. Solution: Switch to a modified cyclodextrin like HP-β-CD or sulfobutylether-β-CD (SBE-β-CD), which have higher intrinsic solubility and can form more stable complexes. Be aware that certain buffer components, like citrate or succinate, can compete with the drug for the cyclodextrin cavity, reducing effectiveness.[19]

Strategy 4: Solid-State Modification

Q: What is polymorphism and how does it affect solubility?

A: Polymorphism is the ability of a compound to exist in two or more different crystal structures.[20][21] These different polymorphs can have different physical properties, including melting point, stability, and, critically, solubility.[22] Generally, a metastable polymorph will have a higher kinetic solubility than the most thermodynamically stable form, although these differences are often less than a factor of five.[20][22]

Q: When should this strategy be considered?

A: This is an advanced strategy typically employed during formal drug development.[23] If you observe batch-to-batch variability in solubility, it could be due to unintended changes in the polymorphic form.[24] Controlling crystallization conditions (solvent, temperature, cooling rate) is key to producing a consistent and desired polymorphic form.[20] Creating amorphous solid dispersions, where the drug is molecularly dispersed in a polymer matrix, is another powerful technique to achieve a supersaturated state and enhance dissolution.[10][12]

Part 3: Data Summary & Comparison

The table below summarizes the key characteristics of each solubilization strategy to aid in your selection process.

Strategy Mechanism of Action Typical Solubility Enhancement Advantages Limitations & Considerations
pH Modification / Salt Formation Ionizes the carboxylic acid group to a more polar carboxylate salt.[5][7]10 to >10,000-foldHighly effective, predictable based on pKa, cost-effective.[12]pH may be incompatible with the biological system; potential for compound degradation at high pH.[6][11]
Co-solvents Reduces the polarity of the bulk solvent (water), making it more favorable for the solute.[6]2 to 500-foldSimple to implement for stock solutions; can be combined with other methods.[12]Potential for solvent toxicity/artifacts in assays; risk of precipitation upon dilution.[11]
Cyclodextrin Complexation Encapsulates the hydrophobic molecule in a host-guest complex with a hydrophilic exterior.[16]5 to 2,000-foldLow toxicity (especially HP-β-CD); suitable for in vivo applications.[15]Requires specific molecular dimensions for good fit; can be expensive; competitive inhibition by buffer components.[19]
Solid-State Modification Utilizes a higher-energy (metastable) crystalline or amorphous form of the drug.[20][22]2 to 10-fold (Polymorphs); >100-fold (Amorphous)Can improve both dissolution rate and solubility without excipients in the final solution.Requires specialized materials science expertise; risk of conversion to a less soluble, stable form over time.[10][24]

Part 4: Experimental Protocols

Protocol 1: Screening for pH-Dependent Solubility

  • Prepare Buffers: Prepare a series of buffers covering a pH range from 4.0 to 9.0 (e.g., acetate for pH 4-5, phosphate for pH 6-8, borate for pH 9).

  • Add Compound: Add an excess amount of the solid quinoline-4-carboxylic acid to a known volume (e.g., 1 mL) of each buffer in separate vials. Ensure there is undissolved solid at the bottom.

  • Equilibrate: Shake or rotate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate Solid: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 min) to pellet the undissolved solid.

  • Quantify: Carefully remove an aliquot of the supernatant, dilute it in a suitable solvent (e.g., methanol or acetonitrile), and determine the concentration using a validated analytical method (e.g., HPLC-UV).

  • Plot Data: Plot solubility (e.g., in µg/mL or µM) versus pH to generate a pH-solubility profile.

Protocol 2: Preparation of a 10 mM Stock Solution using a Co-solvent (DMSO)

  • Weigh Compound: Accurately weigh the required amount of the quinoline-4-carboxylic acid. (For a 1 mL, 10 mM stock of a compound with MW=173.17 g/mol , you need 1.73 mg).

  • Add Solvent: Add the solid to a microcentrifuge tube or glass vial. Add the appropriate volume of anhydrous DMSO (e.g., 1 mL).

  • Dissolve: Vortex vigorously. If necessary, use gentle warming (e.g., 37°C) or brief sonication to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Store: Store the stock solution appropriately, typically at -20°C or -80°C, protected from light and moisture. Note that moisture contamination in DMSO can reduce the solubility of some compounds.[25]

  • Usage: When preparing working solutions, ensure the final DMSO concentration is below the tolerance limit of your assay (e.g., <0.5%).

References

  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.).
  • Why salt formation of weak acid increases the drug solubility? (2023). ResearchGate.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
  • Strategies in poorly soluble drug delivery systems. (n.d.).
  • Improving API Solubility by Salt and Cocrystal Form
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (n.d.). UNT Digital Library.
  • Insoluble drug delivery strategies: review of recent advances and business prospects. (n.d.). PMC.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. (2021). YouTube.
  • Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
  • Method for solubilizing drugs using cyclodextrins and carboxylic acids. (n.d.).
  • Effects of polymorphism and solid-state solvation on solubility and dissolution r
  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research.
  • Green Synthesis of Quinoline and Its Derivatives. (n.d.). International Journal of Pharmaceutical Sciences.
  • Quinoline-4-carboxylic acid | CAS 486-74-8. (n.d.). Selleck Chemicals.
  • Solvent-free synthesis of quinoline derivatives using a heterogeneous... (n.d.).
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019).
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
  • Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. PMC - NIH.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.). SciSpace.
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023).
  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PMC - PubMed Central.
  • Impact of Polymorphism on Drug Formul
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.).
  • Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applic
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). PMC - PubMed Central.
  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Deriv
  • Impact of the Polymorphic Form of Drugs/NCEs on Preformulation and Formul
  • Certain carboxylic acid buffers can destabilize β-cyclodextrin complexes by competitive interaction. (2020). PubMed. [Link]
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (n.d.).
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (n.d.). PMC - NIH.
  • An efficient synthesis of quinolines under solvent-free conditions. (2025).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.

Sources

Optimizing reaction conditions for quinoline synthesis (temperature, catalyst)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for optimizing quinoline synthesis. This center is designed for researchers, chemists, and drug development professionals to navigate the complexities of quinoline synthesis, focusing on the critical parameters of temperature and catalyst selection. Here, we distill decades of chemical literature and practical laboratory experience into actionable troubleshooting guides and frequently asked questions (FAQs). Our goal is to empower you to overcome common experimental hurdles, enhance reaction yields, and ensure the reproducibility of your results.

I. Frequently Asked Questions (FAQs) - High-Level Troubleshooting

This section addresses common overarching challenges encountered during various quinoline synthesis protocols.

Q1: My quinoline synthesis is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in quinoline synthesis are a frequent issue and can often be traced back to several key factors:

  • Suboptimal Reaction Conditions: Many classical quinoline syntheses, such as the Skraup or Friedländer, traditionally require harsh conditions like high temperatures and strong acids.[1][2] These conditions can lead to the degradation of starting materials or the desired product.[1]

  • Catalyst Inefficiency: The choice of catalyst is paramount. An inappropriate or inactive catalyst can lead to poor conversion rates.[1] Modern approaches often utilize milder and more efficient catalytic systems, including ionic liquids, nanocatalysts, or transition-metal catalysts, which can operate under less harsh conditions.[3][4]

  • Side Reactions: Competing reactions are a major cause of reduced yields. For instance, tar formation is a notorious issue in the Skraup synthesis due to the polymerization of intermediates under strong acid and high-temperature conditions.[5][6] Similarly, the Doebner-von Miller reaction can be plagued by the polymerization of the α,β-unsaturated carbonyl compound.[7]

  • Incomplete Reaction: It is crucial to ensure the reaction has proceeded to completion. Monitoring the reaction's progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.[3][8]

Q2: I'm observing significant tar or polymer formation in my reaction. How can I mitigate this?

A2: Tar and polymer formation is a common byproduct, especially in acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[5][7] Here’s how to address it:

  • For Skraup Synthesis: This reaction is famously exothermic and prone to producing tar.[5][6]

    • Use a Moderator: The addition of a moderator like ferrous sulfate (FeSO₄) is a classic technique to make the reaction less violent and reduce charring.[5][6]

    • Control Temperature: Gently heat the reaction to initiate it. Once the exothermic phase begins, it's often necessary to remove the heat source and even cool the flask to maintain control.[6]

  • For Doebner-von Miller Synthesis: The primary cause of low yields is often the polymerization of the α,β-unsaturated aldehyde or ketone.[7]

    • Gradual Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can keep its concentration low, favoring the desired reaction over polymerization.[7]

    • Biphasic Solvent System: Using a biphasic system (e.g., aqueous acid and an organic solvent like toluene) can help sequester the carbonyl compound in the organic phase, reducing its self-polymerization in the acidic aqueous phase.[7]

Q3: How do I choose the right catalyst for my quinoline synthesis?

A3: The catalyst is a critical determinant of your reaction's success, influencing both temperature and reaction time.[3]

  • Traditional Acid Catalysts: Strong Brønsted acids (like H₂SO₄, HCl) and Lewis acids (like ZnCl₂, SnCl₄) are used in classical methods like the Skraup, Doebner-von Miller, and Combes syntheses.[9][10][11] These often necessitate high reaction temperatures.[3]

  • Modern Catalytic Systems: To achieve milder reaction conditions, consider:

    • Transition-Metal Catalysts: Catalysts based on iron, copper, nickel, gold, and iridium have been developed for various quinoline syntheses, often allowing for lower temperatures and better yields.[12][13][14]

    • Nanocatalysts: These offer high surface area and catalytic activity, often enabling solvent-free conditions and easy catalyst recovery.[4] Examples include magnetic iron oxide nanoparticles.[4]

    • Ionic Liquids: These can act as both solvent and catalyst, providing a greener alternative to volatile organic solvents and harsh acids.[15]

Q4: My reaction is producing a mixture of regioisomers. How can I improve selectivity?

A4: Poor regioselectivity is a common challenge, particularly in the Friedländer and Combes syntheses when using unsymmetrical ketones.[15][16]

  • Catalyst and Solvent Screening: The choice of an acid or base catalyst, as well as the solvent, can significantly influence which regioisomer is favored.[16] Systematically screening different catalysts and solvents is a practical approach to optimization.[3]

  • Temperature Control: The reaction temperature can affect the kinetic versus thermodynamic product distribution. Experimenting with different temperatures may favor the formation of one isomer over the other.[16]

  • Substituent Effects: The electronic and steric properties of substituents on your starting materials play a crucial role.[11][16] Electron-donating groups on the aniline generally favor the reaction, while bulky groups can sterically hinder the formation of certain isomers.[6][16]

II. Troubleshooting Guides for Specific Quinoline Syntheses

This section provides detailed troubleshooting for common named reactions used in quinoline synthesis.

Guide 1: The Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to form quinoline.[9] It is notoriously vigorous.[5][6]

Common Issue: Runaway Exothermic Reaction

  • Causality: The dehydration of glycerol to acrolein and the subsequent condensation and cyclization steps are highly exothermic, especially under strong sulfuric acid catalysis.[6][9]

  • Troubleshooting Protocol:

    • Moderator is Key: Always include ferrous sulfate (FeSO₄) in your reaction mixture. It acts as an oxygen carrier, smoothing out the oxidation step and taming the exotherm.[6][17]

    • Controlled Addition: Add the concentrated sulfuric acid slowly and incrementally, with efficient stirring and external cooling (e.g., an ice bath).[5]

    • Gradual Heating: Heat the mixture gently to initiate the reaction. Once it starts (often indicated by bubbling or a color change), immediately remove the heat source. The reaction's own exotherm should sustain it for a period. Reapply heat only after this initial vigorous phase subsides to drive the reaction to completion.[6]

Workflow for a Controlled Skraup Synthesis:

Skraup_Workflow A Combine Aniline, Glycerol, & FeSO₄ B Slowly Add Conc. H₂SO₄ with Cooling A->B C Add Oxidizing Agent (e.g., Nitrobenzene) B->C D Gently Heat to Initiate C->D E Reaction Initiates (Exotherm) D->E F Remove Heat Source Immediately E->F Vigorous? G Monitor Reaction F->G H Reapply Heat to Reflux (After Exotherm Subsides) G->H Subsided? I Reaction Complete H->I

Caption: Workflow for managing the Skraup synthesis exotherm.

Guide 2: The Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid or a base.[18][19]

Common Issue: Low Yield and Poor Regioselectivity with Unsymmetrical Ketones

  • Causality: When an unsymmetrical ketone is used, condensation can occur at either α-carbon, leading to a mixture of regioisomers.[3][16] Harsh conditions can also lead to self-condensation of the ketone (an aldol reaction) or degradation.[1]

  • Troubleshooting Protocol:

    • Catalyst Optimization: The choice between an acid or base catalyst can significantly impact regioselectivity.[18] It is recommended to screen a variety of catalysts. Milder catalysts like iodine or p-toluenesulfonic acid can be effective and may be used in solvent-free conditions.[1][20]

    • Temperature Screening: The reaction is often sensitive to temperature.[1] Start at a moderate temperature (e.g., 80-100 °C) and adjust in increments, monitoring the product ratio by TLC or GC-MS.[21]

    • Solvent Selection: The solvent can influence reaction efficiency.[1] Common solvents include ethanol, methanol, or DMF.[18] For microwave-assisted synthesis, a polar solvent like DMF can improve energy absorption.[1]

Data Summary for Friedländer Optimization:

ParameterTraditional ConditionsModern/Optimized ConditionsRationale for Optimization
Temperature Often high (reflux, >120 °C)[18]50-120 °C[1][18]Milder temperatures reduce side reactions and degradation.[1]
Catalyst Strong acids (H₂SO₄) or bases (NaOH)[18]Iodine, p-TsOH, Lewis acids, nanocatalysts[1][20]Milder catalysts improve selectivity and reduce harshness.[1]
Solvent Ethanol, Acetic Acid[18][22]Water, DMF, or solvent-free[1][23]Greener options and conditions tailored for microwave synthesis.[23]
Guide 3: The Doebner-von Miller Synthesis

This reaction involves the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds, catalyzed by a strong acid.[10][24]

Common Issue: Formation of Polymeric Byproducts

  • Causality: The strong acid catalyst, necessary for the reaction, can also promote the polymerization of the electron-deficient α,β-unsaturated carbonyl starting material, leading to significant tar formation and low yields.[7]

  • Troubleshooting Protocol:

    • Optimize Acid: While strong acids are required, their concentration and type can be optimized. Compare results using HCl, H₂SO₄, p-TsOH, or Lewis acids like ZnCl₂ or SnCl₄ to find a balance between reaction rate and polymerization.[7][10]

    • Control Temperature: Use the lowest temperature that allows the reaction to proceed at a reasonable rate to minimize polymerization.[7]

    • Gradual Reactant Addition: A key strategy is to add the α,β-unsaturated carbonyl compound slowly to the heated acidic solution of the aniline. This maintains a low instantaneous concentration of the carbonyl compound, favoring the bimolecular reaction with aniline over self-polymerization.[7]

Reaction Mechanism and Point of Intervention:

Doebner_von_Miller cluster_main Desired Reaction Pathway cluster_side Side Reaction Aniline Aniline Michael_Add Michael Addition Aniline->Michael_Add Unsat_Ketone α,β-Unsaturated Carbonyl Unsat_Ketone->Michael_Add Intervention Intervention Point: Slow addition of α,β-unsaturated carbonyl Unsat_Ketone->Intervention Cyclization Intramolecular Cyclization Michael_Add->Cyclization Oxidation Oxidation Cyclization->Oxidation Quinoline Quinoline Product Oxidation->Quinoline Polymer Polymer/Tar Unsat_Ketone_Side α,β-Unsaturated Carbonyl Unsat_Ketone_Side->Polymer Acid-Catalyzed Polymerization Intervention->Unsat_Ketone_Side

Caption: Doebner-von Miller mechanism showing the competing polymerization side reaction.

Guide 4: The Combes Synthesis

The Combes synthesis produces quinolines from the acid-catalyzed reaction of anilines with β-diketones.[11][25]

Common Issue: Lack of Cyclization or Poor Yield

  • Causality: The final cyclization step is a rate-determining electrophilic aromatic substitution, which requires a strong acid catalyst (like concentrated H₂SO₄ or polyphosphoric acid) and often, significant heat.[11][26] If the aniline is deactivated by strong electron-withdrawing groups (e.g., -NO₂), this step can fail.[26]

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: The cyclodehydration step involves the elimination of water. Ensure your reagents and solvent are dry.

    • Sufficiently Strong Acid Catalyst: Concentrated sulfuric acid is the classic catalyst for a reason; it acts as both the catalyst and a dehydrating agent.[11] Polyphosphoric acid (PPA) is another effective alternative.[11]

    • Adequate Temperature: The cyclization step is often performed at elevated temperatures. If the reaction is not proceeding, a gradual increase in temperature may be necessary.

    • Substrate Reactivity: Be mindful of the electronics of your aniline. Anilines with electron-donating groups will react more readily. If using a deactivated aniline, you may require harsher conditions (higher temperature, longer reaction time, stronger acid catalyst).[6]

III. Experimental Protocols

Protocol 1: General Procedure for a Moderated Skraup Synthesis

This protocol is a generalized procedure and should be adapted based on the specific substrate and scale.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Charging Reactants: To the flask, add the aniline (1.0 eq), glycerol (2.5-3.0 eq), and ferrous sulfate heptahydrate (FeSO₄·7H₂O) as a moderator.[5]

  • Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[5]

  • Initiation: Gently heat the mixture. Once the exothermic reaction begins (indicated by boiling), remove the heat source.[6] If the reaction becomes too vigorous, cool the flask.

  • Completion: After the initial exotherm subsides, heat the mixture to reflux for several hours to ensure the reaction goes to completion.[6]

  • Work-up: Cool the reaction mixture and carefully pour it into a large volume of cold water. Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until it is alkaline. The quinoline product can then be isolated by steam distillation or solvent extraction.[5]

Protocol 2: Iodine-Catalyzed Friedländer Synthesis

This protocol describes a milder, often solvent-free, approach.[1]

  • Reaction Setup: Combine the 2-aminoaryl ketone (1.0 eq) and the active methylene compound (1.2 eq) in a round-bottom flask.

  • Catalyst Addition: Add molecular iodine (I₂) (e.g., 10 mol%).

  • Reaction: Heat the mixture at 80-100 °C.[21] Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dissolve the mixture in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine. Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.[1]

References

  • Taylor & Francis Online. (n.d.). A Review on Synthesis and Biological Applications of Quinoline Derivative as Fused Aromatic Compounds.
  • BIOSYNCE. (2025, August 7). What is the reaction mechanism of quinoline synthesis?
  • PubMed Central. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • Taylor & Francis Online. (n.d.). A review on synthetic investigation for quinoline- recent green approaches.
  • Ijaresm. (2025). Review on Quinoline: Recent Advances in Synthesis and Applications.
  • MDPI. (n.d.). Recent Advances in Metal-Free Quinoline Synthesis.
  • Wikipedia. (n.d.). Doebner–Miller reaction.
  • PubMed. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • ACS Omega. (n.d.). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
  • R Discovery. (2024, December 1). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Slideshare. (n.d.). Doebner-Miller reaction and applications.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • Bentham Science. (2024, June 24). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • ResearchGate. (n.d.). The Catalysts-Based Synthetic Approaches to Quinolines: A Review.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • ResearchGate. (2025, August 6). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Wikipedia. (n.d.). Combes quinoline synthesis.
  • Combes Quinoline Synthesis. (n.d.).
  • Wikipedia. (n.d.). Friedländer synthesis.
  • RSC Publishing. (2017, May 10). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.
  • MDPI. (n.d.). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.
  • Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in.
  • ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis....
  • Reddit. (2017, July 18). Skraup Synthesis of Quinoline - tips/pointers : r/chemistry.
  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
  • ResearchGate. (2025, August 10). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways.
  • ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic.
  • Chemistry Online. (2023, March 25). Skraup quinoline synthesis.

Sources

Technical Support Center: Navigating the Purification Challenges of Quinoline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of quinoline carboxylic acid isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity isomers of this important class of compounds. Quinoline carboxylic acids are prevalent scaffolds in medicinal chemistry and materials science, making their effective purification a critical step in research and development.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.

Issue 1: Poor Solubility of the Isomer in Common Recrystallization Solvents

Question: My quinoline carboxylic acid isomer has very low solubility in a wide range of solvents, making recrystallization difficult. How can I improve its solubility for effective purification?

Probable Causes:

  • Molecular Structure: The rigid, planar structure of the quinoline ring system, often combined with the hydrogen bonding capabilities of the carboxylic acid group, can lead to strong intermolecular interactions and low solubility in many solvents.[2][3]

  • Zwitterionic Form: Quinoline carboxylic acids can exist as zwitterions, which can affect their solubility characteristics.[4][5]

  • Incorrect Solvent Choice: The chosen solvent may not have the appropriate polarity to effectively solvate the isomer.

Solutions & Methodologies:

  • pH Adjustment: The solubility of quinoline carboxylic acids is highly pH-dependent.[2][6][7][8][9] By converting the carboxylic acid to its more soluble salt form, you can significantly enhance aqueous solubility.

    • Experimental Protocol (pH Adjustment):

      • Suspend the crude isomer in water.

      • Slowly add a base (e.g., dilute NaOH or NaHCO₃ solution) dropwise while stirring until the solid dissolves completely. This indicates the formation of the soluble carboxylate salt.

      • Filter the solution to remove any insoluble impurities.

      • Slowly re-acidify the filtrate with a dilute acid (e.g., HCl or acetic acid) to precipitate the purified quinoline carboxylic acid.

      • Cool the mixture to maximize precipitation.

      • Collect the purified crystals by filtration, wash with cold water, and dry.

  • Co-solvent Systems: Employing a mixture of solvents can modulate the polarity of the recrystallization medium.

    • Example: For a compound poorly soluble in water but soluble in an organic solvent like ethanol, a mixed solvent system can be effective. Dissolve the compound in the minimum amount of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and allow the solution to cool slowly.[10]

  • High-Temperature Solvents: Some high-boiling point polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can be effective for dissolving stubborn compounds. However, their high boiling points can make them difficult to remove completely.

Issue 2: Co-elution of Isomers During Chromatographic Purification

Question: I am struggling to separate two positional isomers of a quinoline carboxylic acid using reverse-phase HPLC. They have very similar retention times. What strategies can I employ to improve their separation?

Probable Causes:

  • Similar Polarity: Positional isomers often possess very similar physicochemical properties, including polarity, leading to poor separation on standard chromatographic columns.[11]

  • Suboptimal Mobile Phase: The chosen mobile phase may not be providing sufficient selectivity for the isomers.

  • Inappropriate Stationary Phase: The stationary phase (e.g., C18) may not be interacting differently enough with the isomers to effect separation.

Solutions & Methodologies:

  • Mobile Phase Optimization:

    • pH Control: The ionization state of the carboxylic acid and the quinoline nitrogen is pH-dependent. Adjusting the pH of the mobile phase with additives like formic acid or phosphoric acid can alter the retention behavior of the isomers differently, potentially leading to separation.[12]

    • Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can change the selectivity of the separation.[11]

    • Ion-Pairing Chromatography: For challenging separations of acidic compounds, adding an ion-pairing agent (e.g., tetrabutylammonium phosphate) to the mobile phase can be effective.[13] However, these agents are often not compatible with mass spectrometry.[13]

  • Stationary Phase Selection:

    • If a standard C18 column fails, try a stationary phase with a different selectivity. A phenyl-hexyl column, for instance, can offer alternative π-π interactions with the aromatic quinoline ring system, potentially improving resolution.[14]

  • Chiral Separations: For enantiomeric quinoline carboxylic acid isomers, a chiral stationary phase (CSP) is necessary.

    • Technique: Chiral HPLC using columns with chiral selectors (e.g., polysaccharide-based) is a common approach. The separation can be influenced by the mobile phase composition (normal-phase or reverse-phase) and additives.[11]

    • Indirect Approach: An alternative is to derivatize the carboxylic acid with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[15]

Issue 3: Oily Residue or Poor Crystal Formation During Recrystallization

Question: After dissolving my crude quinoline carboxylic acid isomer in a hot solvent and allowing it to cool, it either oils out or forms a fine powder instead of well-defined crystals. How can I promote proper crystal growth?

Probable Causes:

  • Supersaturation: The solution may be too concentrated, leading to rapid precipitation rather than slow crystal growth.[16]

  • Presence of Impurities: Certain impurities can inhibit crystal lattice formation.

  • Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the molecules to orient themselves into a crystal lattice.[16][17]

Solutions & Methodologies:

  • Slower Cooling:

    • Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.

  • Scratching and Seeding:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[16]

    • Seeding: Introduce a tiny crystal of the pure compound (a "seed crystal") into the cooled, supersaturated solution. This provides a template for further crystal growth.[16]

  • Solvent System Adjustment:

    • If the compound is oiling out, it may be due to the solvent being too nonpolar. Try a more polar solvent or a co-solvent system.

    • If the solution is too concentrated, add a small amount of additional hot solvent to the hot solution before cooling.[16]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in synthetically prepared quinoline carboxylic acids?

A1: Common impurities include starting materials, reagents from the synthesis (e.g., residual catalysts), and side-products from the reaction.[18] Positional isomers are also a frequent challenge, arising from a lack of regioselectivity in the synthetic route.[19][20] Additionally, colored impurities can form due to oxidation or degradation of the quinoline ring, especially upon exposure to air and light.[21]

Q2: How does the position of the carboxylic acid group on the quinoline ring affect purification?

A2: The position of the carboxylic acid group significantly influences the molecule's pKa, polarity, and potential for intramolecular hydrogen bonding. This, in turn, affects its solubility in various solvents and its retention characteristics in chromatography. For example, quinoline-2-carboxylic acid can exist in tautomeric forms (neutral and zwitterionic), which influences its crystal structure and physicochemical properties.[4][5] These differences between isomers can be exploited to achieve separation.

Q3: What analytical techniques are best for assessing the purity of quinoline carboxylic acid isomers?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful and widely used technique for assessing the purity of these compounds.[14] It can separate and quantify the main component and any impurities. For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural elucidation and can be used for quantitative analysis (qNMR).

Q4: Are there any specific safety precautions I should take when working with quinoline carboxylic acids and their purification solvents?

A4: Yes. Always consult the Safety Data Sheet (SDS) for the specific quinoline carboxylic acid isomer and all solvents being used. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Many organic solvents are flammable and/or toxic. Quinoline and its derivatives can also have biological activity and should be handled with care.[6][7][8]

Section 3: Data Presentation and Visualizations

Table 1: Comparison of HPLC Conditions for Isomer Separation
ParameterMethod A (Standard C18)Method B (Phenyl-Hexyl)Rationale for Improvement
Stationary Phase C18Phenyl-HexylPhenyl-Hexyl offers alternative π-π interactions, which can enhance selectivity for aromatic isomers.[14]
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidMethanol/Water with 0.1% Phosphoric AcidChanging the organic modifier and acid can alter selectivity and improve peak shape.[11][12]
Resolution (Rs) between Isomers 1.2 (Partial Overlap)2.1 (Baseline Separation)The combination of a different stationary phase and mobile phase provides better separation.
Diagrams
Workflow for Troubleshooting Poor Recrystallization

Caption: Troubleshooting workflow for recrystallization issues.

Logical Approach to HPLC Isomer Separation

HPLC_Troubleshooting Start Start: Co-eluting Isomers Optimize_MP Optimize Mobile Phase Start->Optimize_MP Change_SP Change Stationary Phase Optimize_MP->Change_SP If resolution is still poor Resolution Achieve Baseline Separation Optimize_MP->Resolution If successful Adjust_pH Adjust pH (e.g., formic/acetic acid) Change_SP->Resolution Phenyl_Hexyl Phenyl-Hexyl (π-π interactions) Change_Organic Change Organic Modifier (ACN vs. MeOH) Ion_Pairing Consider Ion-Pairing Agent Cyano Cyano (dipole-dipole interactions) Chiral_CSP Chiral CSP (for enantiomers)

Caption: Logical approach to developing an HPLC method for isomer separation.

References

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid.
  • Benchchem. (n.d.). Crystal Structure of Quinoline-2-carboxylic Acid.
  • Benchchem. (n.d.). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme.
  • ResearchGate. (n.d.). Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech.
  • ResearchGate. (n.d.). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT.
  • Unknown. (n.d.). Recrystallization1.
  • Benchchem. (n.d.). A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC).
  • Wikipedia. (2024). Recrystallization (chemistry).
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • PubMed. (2024). An Axially Chiral Quinoline-2-Carboxylic Acid-Cu Catalyst for Enantioselective Synthesis of C2- and C1-Symmetric BINOLs.
  • Fegas, et al. (n.d.). Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase. Asian Journal of Chemistry.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Unknown. (n.d.). Recrystallization.
  • ResearchGate. (2016). How can I separate the isomers of 2,3-Pyridinedicarboxylic acid (quinolinic acid) by using LC-MS?.
  • Unknown. (n.d.). Organic Chemistry 253 Experiment #3 Recrystallization 1.
  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • ResearchGate. (2017). Mercuration of quinoline give different isomers how could these isomers separated.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants.
  • Benchchem. (n.d.). Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry.
  • PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

Sources

Technical Support Center: Troubleshooting Low Cell Permeability of Quinoline-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of quinoline-based inhibitors. Here, you will find structured troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data-driven insights to diagnose and resolve common permeability issues.

Introduction to the Challenge

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, a frequent hurdle in the development of novel quinoline-based inhibitors is poor cell permeability. This critical limitation can create a frustrating disparity between high potency in biochemical assays and diminished efficacy in cell-based and in vivo models. The primary causes often trace back to two key areas: suboptimal physicochemical properties of the inhibitor and its interaction with cellular efflux mechanisms.[3][4]

This guide provides a systematic approach to identifying the root cause of low permeability and offers practical, validated strategies to overcome these barriers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Initial Diagnosis

Q1: My quinoline-based inhibitor is highly potent in my in vitro kinase assay but shows significantly lower activity in my cell-based assay. What is the likely cause?

A1: This is a classic indicator of poor cell permeability. The inhibitor is likely unable to efficiently cross the cell membrane to reach its intracellular target in sufficient concentrations. This can be due to several factors related to the molecule's properties or its interaction with the cell.

Q2: What are the most common physicochemical properties of quinoline derivatives that lead to poor permeability?

A2: Several properties can hinder passive diffusion across the lipid bilayer of the cell membrane:

  • High Polarity (High TPSA): A high topological polar surface area (TPSA), often due to an excess of hydrogen bond donors and acceptors, can impede passage through the lipophilic cell membrane.[1]

  • Ionization State (pKa): Quinolines are basic heterocycles.[5] At physiological pH (around 7.4), the quinoline nitrogen can be protonated, leading to a positive charge. Charged molecules generally exhibit lower passive permeability than their neutral counterparts.[6][7] The distribution coefficient (logD), which accounts for both lipophilicity and ionization at a specific pH, is often a better predictor of permeability than the partition coefficient (logP).[8][9]

  • High Molecular Weight (MW): While not a strict rule, compounds with MW > 500 Da often face greater challenges in passive diffusion.[7]

  • Low Lipophilicity (Low logP/logD): Insufficient lipophilicity can prevent the compound from effectively partitioning into the lipid membrane.[8][10][11] Conversely, excessively high lipophilicity can lead to poor aqueous solubility or nonspecific binding.[4]

Investigating the Mechanism: Passive Diffusion vs. Active Efflux

Q3: How can I determine if the low permeability of my inhibitor is due to poor passive diffusion or because it's being actively pumped out of the cell?

A3: This is a critical diagnostic step. You need to differentiate between a compound that cannot get in versus one that gets in but is quickly removed. The primary culprits for active removal are ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which act as cellular efflux pumps.[12][13][14] Quinolines and their derivatives have been identified as potential substrates for P-gp.[12][13][15]

To dissect this, you should perform a bidirectional Caco-2 permeability assay .

  • What is a Caco-2 Assay? Caco-2 cells are a human colon cancer cell line that, when cultured on a semi-permeable membrane, form a polarized monolayer that mimics the intestinal epithelium.[16][17][18] This model is considered a gold standard for predicting oral drug absorption and identifying efflux transporter substrates.[16][19]

  • How it Works: The assay measures the rate of compound transport from the apical (A) to the basolateral (B) side (A→B, mimicking absorption) and from the basolateral to the apical side (B→A, mimicking efflux).

  • Interpreting the Results:

    • Apparent Permeability Coefficient (Papp): This value quantifies the permeability. A low Papp (A→B) value confirms poor permeability.

    • Efflux Ratio (ER): This is calculated as Papp (B→A) / Papp (A→B).

      • ER ≤ 1: Suggests permeability is primarily governed by passive diffusion.

      • ER > 2: Strongly indicates that the compound is a substrate for an active efflux pump.

Troubleshooting Workflow Diagram

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mechanistic Investigation cluster_2 Phase 3: Solution Implementation Start High Potency in Biochemical Assay, Low Potency in Cell-Based Assay AssessProps Assess Physicochemical Properties (logP, logD, TPSA, pKa, MW) Start->AssessProps PermeabilityAssay Perform Permeability Assay (e.g., PAMPA or Caco-2) AssessProps->PermeabilityAssay LowPapp Result: Low Papp? PermeabilityAssay->LowPapp Efflux Perform Bidirectional Caco-2 Assay Calculate Efflux Ratio (ER) LowPapp->Efflux Yes GoodPerm Permeability is NOT the issue. Consider other factors (e.g., target engagement, metabolism). LowPapp->GoodPerm No ER_Check ER > 2? Efflux->ER_Check EffluxSubstrate Conclusion: Efflux Substrate - Co-dose with efflux inhibitor - Structural modification to evade efflux ER_Check->EffluxSubstrate Yes PassiveDiffusion Conclusion: Poor Passive Diffusion - Structural modification (reduce HBD/HBA, mask polarity) - Prodrug approach - Formulation strategies ER_Check->PassiveDiffusion No

Caption: Troubleshooting workflow for low cell permeability.

Experimental Protocols & Solutions

If your initial diagnosis points to a permeability issue, the following experimental approaches can provide deeper insights and guide your optimization strategy.

Differentiating Passive vs. Active Transport
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that measures passive diffusion exclusively.[20][21] It uses a synthetic membrane coated with lipids to separate a donor and acceptor well. Comparing PAMPA results with Caco-2 data is highly informative.

Methodology:

  • Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane.

  • Donor Solution: The quinoline inhibitor is dissolved in a buffer at a relevant pH and added to the donor wells.

  • Acceptor Solution: The acceptor wells (on the other side of the membrane) are filled with a matching buffer.

  • Incubation: The plate is incubated for a set period (e.g., 4-16 hours).

  • Quantification: The concentration of the compound in both donor and acceptor wells is measured, typically by LC-MS/MS.

  • Calculation: The effective permeability (Pe) is calculated.

Data Interpretation Table:

Assay Result Combination Interpretation Next Step
Low PAMPA, Low Caco-2 (A→B) Poor passive diffusion is the primary barrier.Focus on structural modifications to improve physicochemical properties.
High PAMPA, Low Caco-2 (A→B) The compound has good passive permeability but is likely an efflux substrate.Confirm with a bidirectional Caco-2 assay and consider strategies to evade efflux pumps.
Protocol 2: Bidirectional Caco-2 Permeability Assay

This assay is essential for confirming active efflux.[16][17]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for ~21 days to form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER).[16]

  • Permeability Measurement (A→B):

    • Add the inhibitor solution to the apical (donor) chamber.

    • Add fresh buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C.

    • Take samples from the basolateral chamber at various time points and quantify the compound concentration.

  • Permeability Measurement (B→A):

    • Add the inhibitor solution to the basolateral (donor) chamber.

    • Add fresh buffer to the apical (receiver) chamber.

    • Incubate and sample from the apical chamber as above.

  • Calculation: Calculate Papp for both directions and determine the Efflux Ratio (ER).

To confirm the involvement of a specific pump like P-gp, the assay can be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil). [14][16] A significant increase in A→B permeability and a decrease in the ER in the presence of the inhibitor confirms P-gp involvement.

Strategies for Improving Permeability

Once the underlying cause is identified, you can employ targeted strategies to enhance cellular uptake.

Strategy 1: Medicinal Chemistry Approaches (If Poor Passive Diffusion)

If the issue is poor passive diffusion, the focus should be on structural modification.[4][22]

  • Reduce Polarity: Systematically reduce the number of hydrogen bond donors (HBDs) and acceptors (HBAs) to lower the TPSA.

  • Mask Polar Groups (Prodrug Approach): Temporarily mask polar functional groups (like carboxylic acids or hydroxyls) with lipophilic moieties that can be cleaved by intracellular enzymes to release the active drug.[23][24] This is a highly effective strategy to enhance permeability.[23]

  • Optimize Lipophilicity (logD): Modify the scaffold to achieve a logD in the optimal range of 1-3 for oral absorption.[4]

  • Intramolecular Hydrogen Bonding: Design the molecule to form an internal hydrogen bond that masks polar groups from the solvent, effectively reducing its polarity and improving permeability.[25]

Strategy 2: Evading Efflux Pumps

If your inhibitor is an efflux substrate, consider these approaches:

  • Structural Modification: Sometimes, minor structural changes can disrupt the recognition of the compound by the efflux transporter without affecting its target-binding affinity.[25] Adding a hydrogen bond acceptor-donor pair can sometimes improve permeability and reduce efflux.[25]

  • Co-administration with an Efflux Inhibitor: While useful for in vitro experiments to confirm efflux, this is less viable as a clinical strategy due to the risk of drug-drug interactions.[14] However, some quinoline derivatives have been developed specifically as P-gp inhibitors to reverse multidrug resistance.[12][15]

Strategy 3: Formulation Strategies

Formulation can sometimes provide a solution without altering the chemical structure.[26][27]

  • Use of Permeation Enhancers: Excipients such as surfactants or fatty acids can be used in formulations to reversibly alter membrane fluidity or open tight junctions.[27][28]

  • Nanoparticle Formulations: Encapsulating the inhibitor in nanoparticles or liposomes can alter its uptake mechanism, potentially bypassing efflux pumps and enhancing intracellular delivery.[28][29]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations can improve the solubility and absorption of poorly permeable drugs.[30]

Solution Pathway Diagram

G cluster_0 Identified Problem cluster_1 Potential Solutions Efflux Efflux Substrate (High ER in Caco-2) Mod1 Structural Modification - Disrupt pump recognition - Add HBA/HBD pairs Efflux->Mod1 CoDose Co-dose with Pump Inhibitor (In Vitro Tool) Efflux->CoDose Passive Poor Passive Diffusion (Low PAMPA & Caco-2) Mod2 Structural Modification - Reduce TPSA / HBDs - Optimize logD Passive->Mod2 Prodrug Prodrug Approach - Mask polar groups Passive->Prodrug Formulate Formulation Strategies - Nanoparticles - Permeation enhancers Passive->Formulate

Caption: Solution pathways based on the permeability barrier.

References

  • Strategies to Enhance Drug Permeability across Biological Barriers—A Summary of This Important Special Issue.PubMed Central.
  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells.PubMed Central.
  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES.Ghent University Library.
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review.Journal of Applied Pharmaceutical Science.
  • Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein.PubMed Central.
  • Permeability enhancement techniques for poorly permeable drugs: A review.Journal of Applied Pharmaceutical Science.
  • Parallel Artificial Membrane Permeability Assay (PAMPA).Sygnature Discovery.
  • Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration.National Institutes of Health (NIH).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability.PubMed Central.
  • Predicting Permeability for Small Molecules.Rowan Newsletter - Substack.
  • Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA.Medium.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.PubMed Central.
  • Strategy for enhancing intracellular uptake of anticancer drugs....ResearchGate.
  • caco-2 cell permeability, pampa membrane assays.Slideshare.
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.PubMed Central.
  • A Comparative Study on the Iron and Copper Binding Properties of 8-Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug-Resistance Cancer Cells.ACS Omega.
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches.MDPI.
  • PROTACs to Address the Challenges Facing Small Molecule Inhibitors.PubMed Central.
  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane.ResearchGate.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.PubMed Central.
  • A New Quinoline Derivative MS‐209 Reverses Multidrug Resistance and Inhibits Multiorgan Metastases by P‐glycoprotein‐expressing Human Small Cell Lung Cancer Cells.PubMed Central.
  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules.National Institutes of Health (NIH).
  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids.PubMed.
  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach.National Institutes of Health (NIH).
  • Effect of Drug Lipophilicity and Ionization on Permeability Across the Buccal Mucosa: A Technical Note.National Institutes of Health (NIH).
  • Structures of some commercially available quinoline containing drugs.ResearchGate.
  • pKa, Solubility, and Lipophilicity.ResearchGate.
  • P-glycoprotein and its role in drug-drug interactions.Australian Prescriber.
  • Effects of quinoline-containing antimalarials on the erythrocyte membrane and their significance to drug action on Plasmodium falciparum.PubMed.
  • Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates.MDPI.
  • Effect of Lipophilicity and Drug Ionization on Permeation Across Porcine Sublingual Mucosa.Springer.
  • The Physical and Chemical Properties of Quinoline.ResearchGate.

Sources

Technical Support Center: Optimizing Dosage for In Vivo Studies with Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinoline derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make critical decisions, troubleshoot effectively, and design robust in vivo studies. This guide is structured to walk you through the foundational knowledge, core experimental protocols, and specific troubleshooting scenarios you may encounter.

Foundational Knowledge: The "Why" Behind the Dose

Optimizing dosage is not merely about finding a number; it's about understanding how the specific chemistry of your quinoline derivative interacts with a complex biological system. The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, from antimalarial to anticancer effects.[1][2][3][4] However, this versatility also means that substituents on the quinoline ring can dramatically alter a compound's pharmacological properties.[2][3]

Key Pharmacological Concepts
  • Pharmacokinetics (PK): What the body does to the drug. This encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). For quinoline derivatives, key considerations include their often high lipophilicity, which can affect solubility and absorption, and their metabolism, frequently mediated by cytochrome P450 enzymes.[1][5] A poor PK profile is a common reason for the failure of promising compounds in preclinical stages.

  • Pharmacodynamics (PD): What the drug does to the body. This involves target engagement and the resulting biological effect. The goal is to correlate the drug concentration at the target site (driven by PK) with the desired therapeutic outcome.

  • Toxicology: The adverse effects of the drug. Toxicological screening is crucial in the early stages to identify potential liabilities and establish a safe therapeutic window.[6] Many quinoline derivatives have been classified as having low to moderate toxicity, but this must be determined empirically for each new compound.[6][7][8]

The Interplay of PK/PD and Dose Optimization

The optimal dose is one that achieves a therapeutic concentration at the target site for a sufficient duration, without causing unacceptable toxicity. This relationship is visualized in the workflow below.

cluster_0 In Vitro / In Silico Phase cluster_1 In Vivo Dosing Optimization Phase InVitro In Vitro Potency (IC50) & Selectivity Formulation Formulation Development InVitro->Formulation ADME In Silico / In Vitro ADMET (Solubility, Permeability, Metabolic Stability) ADME->Formulation DRF Dose Range-Finding (DRF) & Maximum Tolerated Dose (MTD) Formulation->DRF PK Single-Dose PK Study (Determine Cmax, T1/2, AUC) DRF->PK Select Tolerated Doses Efficacy Pilot Efficacy Study (PD & Target Engagement) PK->Efficacy Establish PK/PD Relationship Definitive Definitive Efficacy Study (Optimized Dose & Schedule) Efficacy->Definitive Refine Dose

Caption: Preclinical In Vivo Dosing Optimization Workflow.

Core Protocols: Establishing Your Dosing Parameters

Rigorous and well-designed experiments are the cornerstone of successful preclinical research.[9][10] The following protocols are essential for establishing the foundational data needed for any subsequent efficacy studies.

Protocol: Non-GLP Dose Range-Finding (DRF) Study

The purpose of a DRF study is to identify the Maximum Tolerated Dose (MTD) and observe any overt signs of toxicity across a wide range of doses.[11][12][13] This is a critical first step to inform the dose selection for more definitive (and costly) studies.

Objective: To determine the tolerability of a novel quinoline derivative in a rodent model (e.g., mice) following a single administration.

Materials:

  • Test Compound (Quinoline Derivative)

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)

  • Appropriate animal model (e.g., 6-8 week old C57BL/6 mice)

  • Syringes and needles for the chosen route of administration (e.g., oral gavage, intraperitoneal)

  • Animal scale

  • Clinical observation scoresheet

Methodology:

  • Animal Acclimatization: Allow animals to acclimate to the facility for a minimum of 3-5 days before the study begins.

  • Formulation Preparation: Prepare the dosing formulations of the test compound in the selected vehicle. Ensure the compound is fully dissolved or forms a homogenous suspension. Prepare a vehicle-only control.

  • Group Allocation: Randomly assign animals to dose groups. A typical design includes a vehicle control group and 3-5 dose groups (n=2-3 animals per group).

    • Causality Check: Small group sizes are used because this is an exploratory study designed to find a range, not to achieve statistical power.[12]

  • Dose Selection: Select doses based on a logarithmic scale (e.g., 10, 30, 100, 300 mg/kg). The range should be wide enough to potentially induce toxicity at the high end. This initial range can be informed by in vitro cytotoxicity data (e.g., start at a dose predicted to give an exposure 10-30x the in vitro IC50).

  • Administration:

    • Record the body weight of each animal immediately before dosing.

    • Calculate the exact volume to administer to each animal based on its weight and the dose concentration.

    • Administer the compound via the chosen route. Record the time of administration.

  • Post-Dose Monitoring:

    • Observe animals continuously for the first 30 minutes, then at 1, 2, 4, 8, and 24 hours post-dose.

    • Record clinical signs of toxicity, including but not limited to: changes in posture, activity level (lethargy or hyperactivity), breathing, convulsions, and grooming.

    • Record body weight daily for up to 7 days. Body weight loss greater than 15-20% is a common endpoint.

  • Endpoint & MTD Determination:

    • The MTD is defined as the highest dose that does not produce overt signs of toxicity, mortality, or more than a 10-15% reduction in body weight.[12][13]

    • If mortality occurs, the next lower dose that was tolerated is considered the MTD.

Data Presentation:

Dose Group (mg/kg)nMortality (at 24h)Max Body Weight Loss (%)Key Clinical Signs
Vehicle30/3< 2%Normal
1030/3< 3%Normal
3030/3~5%Mild, transient hypoactivity
10031/3~18% (survivors)Severe lethargy, hunched posture
30033/3N/ARapid onset of severe distress
Conclusion: Based on this example data, the MTD would be estimated at 30 mg/kg.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during your in vivo studies.

Q1: My quinoline derivative shows excellent in vitro potency, but I see no efficacy in vivo, even at the MTD. What's going on?

A1: This is a classic and frustrating issue, often pointing to a disconnect between in vitro potency and in vivo exposure. The problem can be systematically diagnosed.

Start No In Vivo Efficacy Despite In Vitro Potency Formulation Is the compound soluble in the vehicle and stable? Start->Formulation PK_Check Did you run a PK study? PK_Result PK data shows low exposure (Low Cmax, Low AUC) PK_Check->PK_Result Yes Target_Engage PK data shows high exposure PK_Check->Target_Engage Yes, exposure is high Absorption Poor Absorption (High lipophilicity, efflux) PK_Check->Absorption No, run PK first Formulation->PK_Check Yes Formulation->Absorption No (Precipitation) PK_Result->Absorption Metabolism Rapid Metabolism (High clearance) PK_Result->Metabolism PD_Issue Lack of Target Engagement (e.g., biomarker modulation) Target_Engage->PD_Issue Mechanism_Issue Incorrect Hypothesis/ Off-target effects PD_Issue->Mechanism_Issue

Caption: Logic Tree for Diagnosing Lack of In Vivo Efficacy.

Senior Scientist's Insight:

  • First, suspect poor pharmacokinetics (PK). The most common culprit is that the compound isn't achieving sufficient concentration at the target tissue. Before running a full efficacy study, a pilot PK study in a small number of animals (e.g., n=3) is essential. This will give you critical data on Cmax (maximum concentration), T1/2 (half-life), and AUC (total exposure). Improvement of the pharmacokinetic profile is a key step in lead optimization.[14][15]

  • Re-evaluate your formulation. Many quinoline derivatives are lipophilic and have poor aqueous solubility.[1] If your compound precipitates out of solution upon injection (a common issue when using DMSO-heavy vehicles diluted in aqueous solutions), its absorption will be erratic and minimal.

    • Troubleshooting Step: Visually inspect the formulation for clarity. Consider using alternative solubilizing excipients like cyclodextrins or preparing a micronized suspension for oral dosing.

  • Consider rapid metabolism. In vitro metabolism studies using liver microsomes can predict in vivo clearance.[5] If your compound is rapidly metabolized by the liver (high clearance), its half-life in vivo may be too short to exert a therapeutic effect.

    • Troubleshooting Step: If PK data confirms high clearance, you may need to return to medicinal chemistry to block the metabolic "soft spots" on the molecule.

  • Assess target engagement. If PK is robust but efficacy is still absent, you must confirm the drug is hitting its target in the animal. This requires a pharmacodynamic (PD) biomarker. For example, if your quinoline derivative inhibits a specific kinase[16], you should measure the phosphorylation of a downstream substrate in tumor or surrogate tissue after dosing.

Q2: I'm observing unexpected toxicity at doses well below the predicted MTD. What should I investigate?

A2: This suggests either a specific organ toxicity not apparent from general clinical signs or a formulation-related issue.

  • Formulation Toxicity: The vehicle itself can cause toxicity. High concentrations of DMSO or ethanol can cause local irritation, pain, and inflammation. If the compound crashes out of solution, the resulting precipitate can cause an embolism or severe local reaction.

    • Troubleshooting Step: Always run a vehicle-only control group and observe them with the same rigor as the treated groups. Try to reduce the percentage of organic co-solvents in your vehicle.

  • Target-Related Toxicity: The toxicity might be an on-target effect. If your drug is highly potent and the target is expressed in vital organs, you may see toxicity at low doses.

  • Off-Target Toxicity: The quinoline scaffold can interact with various biological targets. Your compound may have off-target activities (e.g., hERG channel inhibition, which can cause cardiotoxicity) that were not predicted.

    • Troubleshooting Step: If unexpected toxicity is observed, a preliminary, non-GLP toxicology assessment is warranted. This involves collecting blood for clinical chemistry analysis and key organs (liver, kidney, spleen, heart) for histopathology at necropsy. This will help pinpoint the affected organ system.

Q3: How do I adjust the dosing schedule for a multi-dose efficacy study?

A3: The dosing schedule (e.g., once daily, twice daily) should be driven by your pharmacokinetic data.

  • The Goal: Maintain the drug concentration above the minimum effective concentration (MEC) for as long as possible. The MEC is often estimated from the in vitro IC50 or EC50.

  • Half-Life (T1/2) is Key:

    • If T1/2 is long (e.g., >12 hours): A once-daily (q.d.) dosing regimen is likely sufficient.

    • If T1/2 is short (e.g., 2-4 hours): The drug concentration will drop below the MEC quickly. You will need to dose more frequently, such as twice daily (b.i.d.), to maintain coverage.

  • Causality Check: Dosing a compound with a short half-life only once a day will result in a brief period of target engagement followed by a long period where the target is unoccupied, leading to a rebound of the disease process and poor overall efficacy. This is a common and avoidable mistake.

Frequently Asked Questions (FAQs)

Q: What is the best animal model to start with? A: For initial PK and tolerability studies, mice are typically the first choice due to their small size, cost-effectiveness, and well-characterized physiology. However, the choice for efficacy studies must be driven by the disease you are modeling. Ensure the target biology is relevant in your chosen species.

Q: Should I use oral (p.o.) or intraperitoneal (i.p.) administration? A: The choice depends on the intended clinical route and the compound's properties.

  • Oral (p.o.): Preferred if the intended human route is oral. However, it introduces the variable of oral bioavailability. Many compounds have poor oral absorption.

  • Intraperitoneal (i.p.): Often used in early preclinical studies to bypass the gastrointestinal tract and first-pass metabolism, ensuring higher and more consistent systemic exposure. It helps you first answer the question: "Does the compound work if it gets into circulation?"

Q: What are the essential principles for designing a robust preclinical study? A: Adherence to rigorous scientific principles is crucial to avoid experimental bias and generate reproducible data.[9][17] Key principles include:

  • Hypothesis: Have a clear, testable hypothesis.

  • Controls: Always include appropriate control groups (vehicle, positive control).

  • Randomization: Randomly assign animals to groups to avoid selection bias.

  • Blinding: Whenever possible, the individuals administering the drug, caring for the animals, and assessing the outcomes should be blinded to the treatment groups.

  • Statistical Analysis: Plan your statistical analysis before starting the experiment.[9]

References

  • Title: In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species Source: PubMed URL:[Link]
  • Title: Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies Source: Pandawa Institute Journals URL:[Link]
  • Title: Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids Source: PubMed Central URL:[Link]
  • Title: Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities Source: Pandawa Institute Journals URL:[Link]
  • Title: (PDF)
  • Title: Pharmacokinetic and toxicity profiles (ADMET) of quinoline derivatives.
  • Title: ADME properties of quinoline-linked pyrimidine derivatives Source: ResearchG
  • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: PMC URL:[Link]
  • Title: General Principles of Preclinical Study Design Source: PMC - NIH URL:[Link]
  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) Source: Wiley Online Library URL:[Link]
  • Title: Acute Toxicity of Quinoline Derivatives As Antibacterial Drug Candidates: in Silico and in Vivo Studies Source: AMiner URL:[Link]
  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: ACS Public
  • Title: From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives Source: Oriental Journal of Chemistry URL:[Link]
  • Title: (PDF)
  • Title: Designing an In Vivo Preclinical Research Study Source: MDPI URL:[Link]
  • Title: Designing an In Vivo Preclinical Research Study Source: Preprints.org URL:[Link]
  • Title: Best Practices For Preclinical Animal Testing Source: BioBoston Consulting URL:[Link]
  • Title: General Considerations for Preclinical Studies Submissions Source: Saudi Food & Drug Authority URL:[Link]
  • Title: Recent Progress in the Development of Quinoline Derivatives for the Exploitation of Anti-Cancer Agents Source: PubMed URL:[Link]
  • Title: View of Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies Source: Pandawa Institute Journals URL:[Link]
  • Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review Source: RSC Advances URL:[Link]
  • Title: Discovery and Optimization of Quinolinone Derivatives as Potent, Selective, and Orally Bioavailable Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibitors Source: PubMed URL:[Link]
  • Title: The Chemical and Pharmacological Advancements of Quinoline: A Mini Review Source: Journal of Pharmaceutical Research Intern
  • Title: Conventional methods of quinoline synthesis Source: ResearchG
  • Title: Journal of Medicinal Chemistry Ahead of Print Source: ACS Public
  • Title: (PDF)
  • Title: Dose Range Finding Studies Source: Charles River Labor
  • Title: Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches Source: PubMed Central URL:[Link]
  • Title: Design, synthesis, and docking study of new quinoline derivatives as antitumor agents Source: Wiley Online Library URL:[Link]
  • Title: Best Practices for Preclinical Dose Range Finding Studies Source: Altasciences URL:[Link]
  • Title: Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease Source: PubMed Central URL:[Link]
  • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: PMC - NIH URL:[Link]
  • Title: (PDF)
  • Title: A Comprehensive Review on the Biological Interest of Quinoline and its Derivatives Source: ResearchG
  • Title: synthesis of quinoline derivatives and its applic
  • Title: An Extensive Review on Biological Interest of Quinoline and Its Analogues Source: ResearchG
  • Title: To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities Source: IJPPR URL:[Link]
  • Title: The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican Source: PMC - PubMed Central URL:[Link]

Sources

Technical Support Center: De-esterification of Quinoline-4-Carboxylic Acid Esters without Decarboxylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the de-esterification of quinoline-4-carboxylic acid esters. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. The goal is to provide practical, in-depth guidance to achieve successful hydrolysis while preventing the common pitfall of decarboxylation.

I. Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns regarding the de-esterification of quinoline-4-carboxylic acid esters.

Q1: Why is decarboxylation a significant side reaction during the hydrolysis of quinoline-4-carboxylic acid esters?

A1: The quinoline ring system, particularly when protonated or under the influence of certain substituents, can stabilize the carbanion intermediate formed upon the loss of carbon dioxide. This inherent electronic property of the heterocyclic system makes the carboxylic acid at the 4-position susceptible to decarboxylation, especially under harsh reaction conditions like high temperatures or extreme pH.[1]

Q2: What are the primary factors I should consider when choosing a de-esterification method to avoid decarboxylation?

A2: The three most critical factors are:

  • Reaction Temperature: Elevated temperatures significantly promote decarboxylation. Whenever possible, reactions should be conducted at room temperature or below.

  • pH of the Reaction Medium: Both strongly acidic and strongly basic conditions can facilitate decarboxylation. Milder conditions are generally preferred.

  • Substituents on the Quinoline Ring: Electron-withdrawing or -donating groups on the quinoline ring can influence the stability of the carboxylic acid and its susceptibility to decarboxylation.

Q3: Are there any "go-to" mild conditions for the saponification of these esters?

A3: For a starting point, using a weaker base like lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water at room temperature is a widely adopted mild condition for ester hydrolysis.[2] This approach often provides a good balance between reaction rate and minimizing side reactions.

Q4: Can I use acid-catalyzed hydrolysis for this transformation?

A4: While acid-catalyzed hydrolysis is a standard method for ester cleavage, it can be challenging for quinoline-4-carboxylic acid esters due to the risk of decarboxylation, especially at elevated temperatures.[3][4][5] If acid catalysis is necessary, it is crucial to employ mild conditions and carefully monitor the reaction. A mixture of acetic acid, sulfuric acid, and water has been reported for the hydrolysis of certain quinolone carboxylic esters.[6]

Q5: Is enzymatic hydrolysis a viable option?

A5: Yes, enzymatic hydrolysis using lipases can be an excellent, mild alternative.[7][8] Enzymes operate under neutral or near-neutral pH and at ambient temperatures, which are ideal conditions to prevent decarboxylation. This method is particularly advantageous for sensitive substrates.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the de-esterification of quinoline-4-carboxylic acid esters.

Problem 1: Significant Decarboxylation Observed
Potential Cause Troubleshooting Step Scientific Rationale
Excessive Heat Reduce the reaction temperature. If the reaction is slow at room temperature, consider longer reaction times or a more potent but still mild reagent system.High temperatures provide the activation energy required for the decarboxylation reaction to proceed at a significant rate.
Strongly Basic Conditions Switch to a milder base. For example, if using NaOH or KOH, consider LiOH. Alternatively, use a biphasic system to control the concentration of the base in the organic phase.Strong bases can deprotonate the carboxylic acid, and the resulting carboxylate can still be susceptible to decarboxylation, especially with heat. Milder bases reduce the overall basicity of the reaction medium.
Strongly Acidic Conditions If using acid catalysis, switch to milder acids or use a buffered system.Strong acids can protonate the quinoline ring, which can electronically facilitate the loss of CO2.
Prolonged Reaction Times at Elevated Temperatures Optimize the reaction time. Monitor the reaction closely by TLC or LC-MS to stop it as soon as the starting material is consumed.Even at moderate temperatures, prolonged exposure can lead to the accumulation of the decarboxylated byproduct.
Problem 2: Incomplete or Slow Hydrolysis
Potential Cause Troubleshooting Step Scientific Rationale
Steric Hindrance Increase the concentration of the nucleophile (hydroxide or water). Consider using a less sterically hindered base or a more powerful nucleophile if mild conditions fail. In some cases, harsher conditions (e.g., reflux) may be necessary, but with careful monitoring for decarboxylation.[9]Bulky groups near the ester functionality can impede the approach of the nucleophile, slowing down the hydrolysis rate.[10]
Poor Solubility of the Ester Change the solvent system. A mixture of a water-miscible organic solvent (like THF, dioxane, or methanol) and water is often effective.[8]For the hydrolysis to occur, both the ester and the hydrolyzing agent (water or hydroxide) need to be in the same phase or have sufficient interfacial contact.
Insufficiently Reactive Conditions If using mild conditions, a slight increase in temperature may be necessary. Alternatively, switch to a more reactive hydrolytic system. For example, if LiOH is ineffective, carefully try NaOH.The activation energy for the hydrolysis of some stable esters may not be overcome at room temperature with mild reagents.
Problem 3: Formation of Other Side Products
Potential Cause Troubleshooting Step Scientific Rationale
Reaction with Other Functional Groups Protect sensitive functional groups on the quinoline ring or the ester alkyl chain before hydrolysis.Other functional groups on the molecule may also be susceptible to hydrolysis or other reactions under the chosen conditions.
Degradation of the Quinoline Ring Use milder reaction conditions and ensure the reaction is not exposed to excessive heat or strong acids/bases for prolonged periods.The quinoline ring itself can be susceptible to degradation under harsh conditions.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key de-esterification procedures.

Protocol 1: Mild Basic Hydrolysis using Lithium Hydroxide

This protocol is a good starting point for many quinoline-4-carboxylic acid esters.

Step 1: Reagent Preparation

  • Prepare a 1 M aqueous solution of lithium hydroxide (LiOH).

Step 2: Reaction Setup

  • Dissolve the quinoline-4-carboxylic acid ester (1 equivalent) in a suitable solvent mixture, such as THF/water (e.g., 3:1 v/v).

  • Add the 1 M LiOH solution (1.5 - 2 equivalents) dropwise to the stirred solution of the ester at room temperature.

Step 3: Reaction Monitoring

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • The reaction is typically complete within 2-12 hours.

Step 4: Workup and Purification

  • Once the reaction is complete, remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water.

  • Carefully acidify the aqueous solution to pH 3-4 with a 1 M HCl solution. This will protonate the carboxylate to form the carboxylic acid, which may precipitate.[8]

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude quinoline-4-carboxylic acid.

  • Purify the crude product by recrystallization or column chromatography as needed.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Ester in THF/Water add_liOH Add LiOH (aq) dropwise dissolve->add_liOH 1 equiv. monitor Monitor by TLC/LC-MS add_liOH->monitor remove_thf Remove THF monitor->remove_thf Reaction Complete acidify Acidify with HCl remove_thf->acidify extract Extract with Organic Solvent acidify->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify dry_concentrate->purify

Caption: Decision tree for selecting a de-esterification method.

IV. Mechanistic Insights

Understanding the underlying mechanisms is crucial for troubleshooting and optimizing your reaction.

Base-Catalyzed Hydrolysis (Saponification)

The reaction proceeds via a nucleophilic acyl substitution mechanism.

[2][3]1. Nucleophilic Attack: The hydroxide ion (OH-) attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. 2. Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (RO-) as the leaving group. 3. Acid-Base Reaction: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid in an irreversible step to form a carboxylate salt and an alcohol. T[2]his final step drives the reaction to completion.

[3]### Acid-Catalyzed Hydrolysis

This is the reverse of the Fischer esterification.

[3][4]1. Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. 2. Nucleophilic Attack: A water molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate. 3. Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy oxygen. 4. Elimination of the Leaving Group: The protonated alkoxy group leaves as a neutral alcohol molecule, and the carbonyl group is reformed. 5. Deprotonation: The protonated carbonyl is deprotonated to regenerate the acid catalyst and yield the carboxylic acid.

V. References

  • Directed (R)‐ or (S)‐Selective Dynamic Kinetic Enzymatic Hydrolysis of 1,2,3,4‐Tetrahydroisoquinoline‐1‐carboxylic Esters. ResearchGate. [Link]

  • Saponification-Typical procedures. OperaChem. [Link]

  • Process for the hydrolysis of quinolone carboxylic esters. Google Patents.

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. ResearchGate. [Link]

  • Phosphoester hydrolysis promoted by quinoline functionalized Ni(II) and Zn(II) complexes. Dalton Transactions. [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]

  • Ester hydrolysis. Wikipedia. [Link]

  • mechanism of ester hydrolysis. YouTube. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]

  • 15.9: Hydrolysis of Esters. Chemistry LibreTexts. [Link]

  • Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. [Link]

  • Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. [Link]

  • A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]

  • Saponification. Chemistry LibreTexts. [Link]

  • acid-catalyzed mechanism of ester hydrolysis. YouTube. [Link]

  • DNA-Catalyzed Hydrolysis of Esters and Aromatic Amides. PubMed Central. [Link]

  • Hydrolysis of Ester (Acid & Base catalyst) Reaction&Mechanism. YouTube. [Link]

  • A Novel Enzymatic Synthesis of Quinoline Derivatives. ResearchGate. [Link]

  • Steric effects. II. Base-catalyzed ester hydrolysis. Journal of the American Chemical Society. [Link]

  • Saponification of Esters. Organic Chemistry Tutor. [Link]

  • Saponification. EBSCO. [Link]

  • Mechanisms of Ester hydrolysis. Science discussions. [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. [Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]

  • Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link]

  • Ester hydrolysis and nitrosative deamination of novocaine in aqueous solutions. PubMed. [Link]

  • Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline. PubMed Central. [Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. [Link]

Sources

Technical Support Center: Column Chromatography Purification of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of quinoline-containing compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the chromatographic purification of this important class of heterocycles. The inherent basicity of the quinoline nitrogen atom frequently leads to problematic interactions with standard silica gel, resulting in a range of purification issues.

This document provides in-depth, field-proven troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome these challenges, improve separation efficiency, and ensure the integrity of your target compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent problems encountered during the column chromatography of quinoline derivatives in a direct question-and-answer format.

Issue 1: Severe Peak Tailing & Poor Resolution in Normal-Phase Chromatography

Q: My quinoline compound is streaking badly on the TLC plate and giving broad, tailing peaks during silica gel column chromatography. What is happening and how can I achieve sharp, symmetrical peaks?

A: This is the most common issue when purifying quinolines. The root cause is an acid-base interaction between the basic nitrogen atom of the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This secondary interaction causes a portion of the analyte molecules to bind more strongly and for longer durations, resulting in a "tail" as they slowly elute from the column.[3]

Causality Explained: The interaction strength is governed by the pKa of your quinoline derivative and the acidity of the silica surface.[4] This non-ideal interaction disrupts the equilibrium of the compound partitioning between the stationary and mobile phases, leading to band broadening and poor peak shape.[5]

Solutions:
  • Use a Mobile Phase Modifier: The most straightforward solution is to add a small amount of a basic modifier to the eluent. This additive acts as a competitive base, binding to the active silanol sites and masking them from your quinoline compound.[5][6]

    • Triethylamine (TEA): Add 0.1-2% TEA to your solvent system (e.g., Hexane/Ethyl Acetate). This is highly effective for most quinolines.[1][7]

    • Pyridine: Can also be used, typically in similar concentrations, though its higher boiling point makes it more difficult to remove under vacuum.[1]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia), which is particularly effective for more polar quinolines.

  • Deactivate the Silica Gel: If a mobile phase modifier is insufficient or undesirable, you can neutralize the acidic sites on the silica gel before use. This involves pre-treating the column with a basic solution.[1][7]

    • Method: Prepare a slurry of silica gel in your chosen eluent containing 1-2% triethylamine. Pack the column with this slurry. Alternatively, for pre-packed columns, flush the column with 2-3 column volumes of the eluent containing TEA, followed by 2-3 column volumes of the initial eluent without TEA to remove the excess base before loading your sample.[7]

  • Switch to an Alternative Stationary Phase: If tailing and degradation persist, moving away from silica gel is the best course of action.

    • Alumina: Available in neutral or basic grades, alumina is an excellent alternative for purifying basic compounds like quinolines.[1][2] Basic alumina is generally the preferred choice.

    • Bonded Silica Phases: Columns packed with Diol or Amine-functionalized silica can provide different selectivity and reduce the harsh acidic interactions.[7]

Diagram: Mechanism of Peak Tailing

G cluster_0 Silica Gel Surface cluster_1 Mobile Phase Silanol1 Si-O-H Silanol2 Si-O-H Silanol3 Si-O-H Quinoline_Free Quinoline Quinoline_Free->Silanol3 Normal Partitioning Quinoline_Bound Quinoline Quinoline_Bound->Silanol2 Strong H-Bonding (Acid-Base Interaction) TEA TEA TEA->Silanol1 Competitive Binding (Masks Site)

Caption: Interaction of basic quinoline and a competitive base (TEA) with acidic silanol sites.

Issue 2: Compound Decomposition & Low Recovery

Q: My purification yield is unexpectedly low, and TLC analysis of the collected fractions shows new, undesired spots. Is my compound degrading on the column?

A: Yes, this is a strong indication of on-column degradation. Many functionalized quinolines, especially those with sensitive groups like aldehydes or certain esters, can be unstable on the acidic surface of silica gel.[2] The prolonged contact time during chromatography can catalyze decomposition reactions.

Solutions:
  • Minimize Contact Time: The faster you can run the chromatography, the less time your compound has to degrade.

    • Flash Chromatography: Use positive pressure (air or nitrogen) to accelerate the elution. Do not rely on gravity columns.[2]

    • Optimize Solvent System: Use TLC to find a solvent system that provides an Rf value of ~0.2-0.3 for your target compound. This ensures a reasonable elution time without being excessively long.[7]

  • Use Deactivated Silica or Alternative Phases: As with peak tailing, the primary solution is to eliminate the acidic environment. All the strategies listed in Issue 1 (deactivation with TEA, using alumina, etc.) are directly applicable here and are the most effective ways to prevent degradation.[1][2][7]

  • Run at Lower Temperatures: If the compound is known to be thermally labile, performing the chromatography in a cold room can slow the rate of decomposition.[2]

  • Dry Loading with Care: While dry loading is a useful technique for samples with poor solubility, the process of adsorbing your compound onto silica and evaporating the solvent can itself cause degradation if done too slowly or with heat.[8] If you must dry load, do so quickly and without aggressive heating on the rotary evaporator.

Issue 3: Polar Quinolines Show Poor Retention in Reversed-Phase HPLC

Q: My highly polar quinoline derivative elutes at or near the solvent front on my C18 column, even with a highly aqueous mobile phase. How can I increase its retention?

A: This is a classic problem for polar compounds in reversed-phase (RP) chromatography. The analyte has a higher affinity for the polar mobile phase than the nonpolar C18 stationary phase, resulting in little to no retention.[7]

Solutions:
  • Switch to a More Polar Stationary Phase:

    • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature allows them to be used in highly aqueous mobile phases without phase collapse and offers alternative selectivity for polar analytes.

    • Phenyl-Hexyl Columns: The phenyl groups provide π-π interactions, which can enhance the retention of aromatic compounds like quinolines.[7]

  • Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for purifying very polar compounds. In HILIC, a polar stationary phase (like bare silica or an amide phase) is used with a mobile phase rich in organic solvent (typically >80% acetonitrile). A water layer forms on the stationary phase, and retention is based on the partitioning of the polar analyte into this layer.[7]

  • Use Ion-Pairing Chromatography: For ionizable quinolines, adding an ion-pairing reagent (e.g., an alkyl sulfonate like HFBA) to the mobile phase can dramatically increase retention. The reagent forms a neutral ion-pair with the protonated quinoline, making the complex more hydrophobic and increasing its affinity for the C18 stationary phase. Note that these reagents can be difficult to remove from the column.

Table 1: Stationary Phase Selection Guide for Quinolines
Issue EncounteredCompound TypePrimary RecommendationSecondary OptionsRationale
Peak Tailing (Normal Phase) General QuinolineSilica Gel + 1% TEA in eluentBasic or Neutral AluminaMasks acidic silanol sites or uses a non-acidic stationary phase.[1]
Degradation (Normal Phase) Acid-sensitive QuinolineBasic or Neutral AluminaDeactivated Silica GelAvoids the acidic environment that catalyzes decomposition.[2]
Poor Retention (Reversed Phase) Polar, Hydrophilic QuinolineHILIC (Amide or Silica column)Embedded Polar Group (EPG) C18HILIC operates on a partitioning mechanism ideal for polar analytes. EPG phases offer enhanced polar retention.[7]
Enantiomer Separation Chiral QuinolinePolysaccharide-based CSPsLigand-Exchange, SFCPolysaccharide phases (e.g., cellulose, amylose derivatives) offer broad applicability for chiral separations.[9][10]

Advanced Solutions & FAQs

Q1: What is Mixed-Mode Chromatography and when should I consider it for complex quinoline mixtures?

A: Mixed-mode chromatography utilizes stationary phases that are engineered to exhibit multiple retention mechanisms simultaneously, such as reversed-phase and ion-exchange.[11][12] A mixed-mode column might have both C18 chains (for hydrophobic interactions) and sulfonic acid groups (for cation-exchange). This is extremely powerful for separating complex mixtures containing analytes with diverse polarities and charge states, such as a quinoline parent drug and its more polar metabolites.[13][14] It provides an orthogonal selectivity compared to standard RP or HILIC, often achieving separations that are impossible with a single-mode column.[15]

Q2: My quinoline derivative is chiral. What is the best approach for enantioseparation?

A: The enantioseparation of quinolones and their derivatives is a significant field, particularly in drug development.[16] The most common and effective approach is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).[9]

  • Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives are the most widely used and are a good starting point for screening.[9]

  • Mobile Phase Additives: For some chiral methods, particularly in Supercritical Fluid Chromatography (SFC), amine additives can significantly improve retention and selectivity.[10][17]

  • Indirect Approach: If a CSP is not available, you can derivatize your racemic quinoline with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column (like C18).

Q3: How do I properly perform a "dry load" for a sample that is poorly soluble in my column eluent?

A: Dry loading is essential when your crude product won't dissolve in a minimal amount of the mobile phase. Improper loading is a common cause of poor separation.[8]

Method:

  • Dissolve your crude sample completely in a suitable, low-boiling-point solvent (e.g., Dichloromethane, Acetone, Ethyl Acetate).

  • In a round-bottom flask, add silica gel (or your chosen stationary phase) to this solution—approximately 5-10 times the mass of your crude product.

  • Gently swirl the flask to create a uniform slurry.

  • Carefully remove the solvent under reduced pressure using a rotary evaporator until you have a dry, free-flowing powder. Avoid excessive heat.

  • Carefully layer this powder on top of your packed column (which should have a thin layer of sand protecting the surface).

  • Gently tap the column to settle the powder, add another protective layer of sand on top, and begin your elution.[8]

Detailed Experimental Protocols

Protocol 1: Flash Chromatography with Deactivated Silica Gel

This protocol is designed to prevent peak tailing and on-column degradation of basic quinoline compounds.

  • Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system (e.g., Hexane/Ethyl Acetate) that provides an Rf of 0.2-0.3 for your target compound.

  • Column Packing: Dry pack or slurry pack a flash column with standard silica gel as you normally would.

  • Deactivation:

    • Prepare 2-3 column volumes (CV) of your initial elution solvent containing 1.5% triethylamine (TEA).

    • Flush the column with this TEA-containing solvent. This neutralizes the active acidic sites.[7]

    • Prepare another 2-3 CV of your initial elution solvent without TEA.

    • Flush the column with this solvent to wash away the excess, unbound TEA.

  • Sample Loading: Load your sample using either the wet loading or dry loading technique described in the FAQ. For wet loading, ensure you use the absolute minimum amount of solvent.[8]

  • Elution: Run the chromatography using your pre-determined solvent system, applying positive pressure for a consistent and efficient flow rate. You can run the separation isocratically or using a polarity gradient.[7]

Protocol 2: HILIC Method Development for Polar Quinolines

This protocol provides a starting point for retaining and separating highly polar quinoline derivatives that fail to retain on C18 columns.

  • Column Selection: Start with an amide-based HILIC column (e.g., 100 x 2.1 mm, 2.7 µm). Bare silica HILIC columns are also an option.[7]

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

    • Mobile Phase B: 50:50 (v/v) Acetonitrile:Water with 10 mM ammonium formate.

    • Rationale: The high organic content of Mobile Phase A promotes retention in HILIC mode. The buffer helps to ensure good peak shape.

  • Column Equilibration: Proper equilibration is critical for HILIC. Equilibrate the column with your initial gradient conditions (e.g., 95% A, 5% B) for at least 10-15 column volumes before the first injection.[7]

  • Sample Preparation: Dissolve your sample in the initial mobile phase composition (e.g., 95% Acetonitrile). If the sample is only soluble in highly aqueous solutions or DMSO, keep the injection volume as small as possible (< 2 µL) to prevent peak distortion.

  • Initial Gradient:

    • Time 0 min: 5% B

    • Time 10 min: 50% B

    • Time 12 min: 95% B (column wash)

    • Time 15 min: 5% B (re-equilibration)

  • Optimization: Adjust the gradient slope, buffer concentration, and pH to optimize selectivity and peak shape for your specific analytes.[7]

Diagram: Troubleshooting Workflow for Quinoline Purification

G Start Start: Purification of Quinoline Compound TLC_Check Run TLC with standard eluent (e.g., Hex/EtOAc) Start->TLC_Check Decision1 Observe Streaking / Tailing? TLC_Check->Decision1 Add_TEA Add 0.5-2% TEA to mobile phase Decision1->Add_TEA Yes Check_Yield Check Yield & Purity. Low recovery or new spots? Decision1->Check_Yield No Decision2 Problem Solved? Add_TEA->Decision2 Alt_Phase Switch Stationary Phase: - Basic/Neutral Alumina - Diol or Amine Column Decision2->Alt_Phase No Decision2->Check_Yield Yes Alt_Phase->Check_Yield Deactivate_Silica Compound is likely degrading. Use Deactivated Silica or Alumina. Run column faster / colder. Check_Yield->Deactivate_Silica Yes Success Purification Successful Check_Yield->Success No Deactivate_Silica->Success End End Success->End

Caption: A logical workflow for troubleshooting common quinoline purification issues.

References
  • BenchChem Technical Support Team. (2025). Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • Blaschke, G. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (n.d.). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis | Request PDF.
  • Welch, C. J., et al. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • HELIX Chromatography. (n.d.).
  • BenchChem Technical Support Team. (2025).
  • ResearchGate. (2025).
  • ResearchGate. (n.d.). (PDF)
  • Thermo Fisher Scientific. (n.d.). Mixed-Mode HPLC Columns.
  • Orlovsky, V., & Zelechonok, Y. (2011).
  • D'Attoma, A., et al. (n.d.). Mixed-Mode Chromatography—A Review.
  • Raffiunnisa, et al. (2023). Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. Asian Journal of Chemistry, 35, 1855-1861.
  • CHROMacademy. (n.d.). Mixed-Mode HPLC.
  • ChemistryViews. (2012).
  • Phenomenex. (n.d.). HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Dolan, J. W. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.
  • uHPLCs. (n.d.).
  • SiliCycle. (2022). How to get the perfect shape according to experts – Top 6 most common shape problems in HPLC.

Sources

Technical Support Center: Navigating the Stability of Quinoline Derivatives During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth technical support for a common yet critical challenge: preventing the decomposition of quinoline derivatives during experimental workup. Quinolines are a cornerstone in medicinal chemistry, but their inherent reactivity can lead to degradation, compromising yield, purity, and the reliability of your results. This center is structured to provide direct, actionable solutions to the problems you encounter at the bench.

Section 1: The Stability Landscape of Quinoline Derivatives

Quinoline and its analogues are susceptible to a range of degradation pathways, often triggered by the very conditions of a standard workup procedure. Understanding these vulnerabilities is the first step toward mitigating them. The primary culprits behind the decomposition of these valuable compounds are pH fluctuations, oxidative stress, exposure to light, and elevated temperatures.

dot graph "Decomposition_Factors" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

center [label="Quinoline Derivative\nDecomposition", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH [label="pH Extremes\n(Acidic/Basic)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidative Stress\n(Air, Peroxides)", fillcolor="#FBBC05", fontcolor="#202124"]; Light [label="Photodegradation\n(UV, Ambient Light)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Temperature [label="Thermal Stress\n(Heating, Concentrating)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

center -> pH [label="Hydrolysis"]; center -> Oxidation [label="Formation of N-oxides,\nring opening"]; center -> Light [label="Formation of hydroxyquinolines"]; center -> Temperature [label="Accelerated degradation"]; } Caption: Key factors contributing to the decomposition of quinoline derivatives.

Section 2: Troubleshooting Guide - A Proactive Approach to Stability

This section is designed to address specific issues you may encounter during the workup of your quinoline derivatives. The question-and-answer format provides targeted solutions to common problems.

pH Control: Your First Line of Defense

Q: My reaction mixture is highly acidic/basic. How can I neutralize it without degrading my quinoline derivative?

A: Rapid and uncontrolled pH changes are a significant threat. The key is to perform a slow, controlled neutralization with cooling. The stability of quinoline and its derivatives is highly dependent on the pH of the solution, with degradation often accelerated in both acidic and basic conditions.[1] For instance, the photodegradation of quinoline is reported to be faster at pH 4.5 than at pH 7.0.[1]

Recommended Protocol: Controlled Neutralization

  • Cooling: Place your reaction flask in an ice bath to dissipate any heat generated during neutralization.

  • Dilution: If possible, dilute the reaction mixture with an appropriate solvent to better control the neutralization process.

  • Slow Addition: Add your neutralizing agent (e.g., saturated sodium bicarbonate for an acidic solution, or dilute HCl for a basic solution) dropwise with vigorous stirring.

  • pH Monitoring: Use pH paper or a calibrated pH meter to monitor the pH closely, aiming for a neutral range (pH 6.5-7.5) unless your specific derivative requires a different pH for stability.

Q: During aqueous extraction, I'm observing discoloration of the organic layer containing my quinoline derivative. What's happening and how can I prevent it?

A: Discoloration, often to yellow or brown, is a common sign of degradation, frequently caused by oxidation or photodegradation.[1] The aqueous wash can introduce dissolved oxygen and expose the compound to different pH values, accelerating these processes.

Solution: Buffered Extractions and Inert Techniques

  • Use Buffered Washes: Instead of pure water, use a buffered aqueous solution for your washes. This will maintain a stable pH environment for your compound. The optimal pH should be determined experimentally for your specific quinoline derivative.[1]

  • Work Under an Inert Atmosphere: If your compound is particularly sensitive to oxidation, perform the extraction under a nitrogen or argon atmosphere.

  • Degas Your Solvents: Before use, sparge your extraction solvents and aqueous solutions with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

Table 1: Recommended Buffer Systems for Workup

Target pH RangeBuffer SystemPreparation Notes
3.0 - 6.2Citrate BufferPrepared from citric acid and sodium citrate.[2][3] Offers good buffering capacity in the acidic range.
3.7 - 5.6Acetate BufferPrepared from acetic acid and sodium acetate.[4][5][6][7] A common and cost-effective choice.
5.8 - 8.0Phosphate Buffer (Sodium or Potassium)Prepared from monobasic and dibasic phosphate salts.[8][9][10][11] Versatile and widely used around neutral pH.
8.0 - 10.0Borate BufferPrepared from boric acid and sodium borate (borax) or sodium hydroxide.[12][13][14][15][16] Useful for maintaining alkaline conditions.
Combating Oxidative Degradation

Q: My final compound is always slightly discolored, and I suspect oxidation. How can I prevent this during workup?

A: Many quinoline derivatives are susceptible to oxidation, especially in the presence of air and trace metal impurities which can catalyze oxidative processes. The addition of an antioxidant to your workup solvents can be highly effective.

Recommended Antioxidants:

  • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. A typical concentration to add to your extraction or chromatography solvents is 0.01-0.1% w/v.

  • Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be added to aqueous wash solutions to protect against oxidation. A concentration of 0.1-1% w/v is generally sufficient.

Experimental Protocol: Incorporating Antioxidants

  • Solvent Preparation: Prepare your workup solvents (e.g., ethyl acetate, dichloromethane) containing 0.05% BHT.

  • Aqueous Washes: Prepare your aqueous wash solutions (e.g., brine) containing 0.5% ascorbic acid.

  • Execution: Perform your extraction and washing steps as usual with these modified solutions.

  • Solvent Removal: When concentrating your final product, consider doing so at the lowest possible temperature to minimize thermal stress, which can also promote oxidation.

Challenges in Purification

Q: My quinoline derivative streaks badly on silica gel TLC and I get poor recovery from column chromatography. What is the issue?

A: The basic nitrogen atom in the quinoline ring can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to streaking, irreversible adsorption, and even degradation of the compound on the column.

Troubleshooting Strategies for Chromatography:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonia in your eluent. This will "cap" the acidic sites.

  • Use a Modified Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. For very polar compounds, a reversed-phase C18 silica gel might be a better option.

  • Mobile Phase Modifiers: Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to your mobile phase to improve peak shape and reduce tailing in HPLC.

dot graph "Chromatography_Troubleshooting" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Streaking/Decomposition\non Silica Gel", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; option1 [label="Neutralize Silica\n(add 1-2% Et3N to eluent)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; option2 [label="Change Stationary Phase\n(Alumina, C18)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; option3 [label="Use Mobile Phase Modifier\n(for HPLC)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Improved Separation\n& Purity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> option1; start -> option2; start -> option3; option1 -> end; option2 -> end; option3 -> end; } Caption: Decision workflow for troubleshooting quinoline purification by chromatography.

Q: I am struggling with emulsions during liquid-liquid extraction. How can I break them?

A: Emulsions are a common frustration in workups, often caused by the presence of surfactants or fine particulates.[17]

Techniques for Breaking Emulsions:

  • Patience: Sometimes, simply letting the separatory funnel stand for 10-20 minutes is enough for the layers to separate.[18][19]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[17] This increases the ionic strength of the aqueous layer, which can help to break the emulsion.[17]

  • Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can remove the particulate matter that is stabilizing the emulsion.[20][21]

  • Centrifugation: If available, centrifuging the mixture is a very effective way to force the separation of the layers.[18][19]

  • Solvent Addition: Adding a small amount of a different organic solvent can sometimes disrupt the emulsion.[17][18]

Section 3: Frequently Asked Questions (FAQs)

Q1: At what temperature should I concentrate my quinoline derivative solution?

A1: As a general rule, always use the lowest possible temperature that allows for efficient solvent removal. Elevated temperatures increase the rate of chemical degradation.[1] For many common organic solvents, a water bath temperature of 30-40°C is a good starting point. Avoid prolonged heating, even at moderate temperatures.

Q2: How can I protect my light-sensitive quinoline derivative during a long workup?

A2: Photodegradation is a significant issue for many quinoline compounds.[1] To minimize this, wrap your glassware (separatory funnel, flasks, etc.) in aluminum foil. Work in a fume hood with the sash lowered to reduce exposure to overhead lighting, and avoid working in direct sunlight.

Q3: Are there any specific considerations for quinoline N-oxides?

A3: Quinoline N-oxides can be sensitive to both acidic and basic conditions, which can lead to deoxygenation or other rearrangements.[22][23] It is particularly important to maintain a neutral pH during the workup of these compounds. Avoid strong acids and bases, and use buffered solutions where possible.

Q4: What about hydroxyquinolines and aminoquinolines? Are they more or less stable?

A4: Hydroxyquinolines and aminoquinolines can be more susceptible to oxidation. The electron-donating nature of the hydroxyl and amino groups can make the quinoline ring more electron-rich and thus more prone to oxidation. For these derivatives, the use of antioxidants and working under an inert atmosphere is highly recommended. 8-Hydroxyquinoline and its derivatives are also potent metal chelators, which can be a double-edged sword; while this property is exploited in many of their applications, it also means that trace metal impurities can complex with the compound and potentially catalyze degradation.[24]

Q5: I am performing a crystallization to purify my quinoline derivative. Can decomposition occur during this step?

A5: Yes, decomposition can occur during crystallization, especially if the process involves heating to dissolve the compound. Prolonged heating can lead to thermal degradation. Additionally, if the crystallization solvent is not pure, impurities could react with your compound. It is advisable to use the minimum amount of heat necessary for dissolution and to cool the solution promptly. If your compound is prone to oxidation, performing the crystallization under an inert atmosphere can be beneficial.

References

  • NovoPro Bioscience Inc. (n.d.). Citrate Buffer (pH 3.0 to 6.2) Preparation and Recipe.
  • Chemistry Academy. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. [Link]
  • LCGC International. (2022, November 1). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
  • Frontier, A. (2026). Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]
  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid-Liquid Extraction. [Link]
  • Wikipedia. (n.d.). Borate buffered saline.
  • ResearchGate. (2014, July 10). What is the best buffer for pH 3,5?. [Link]
  • University of Rochester Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
  • University of York. (n.d.). Problems with extractions. Chemistry Teaching Labs.
  • AZoM. (2018, May 17).
  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
  • Wasteless Bio. (n.d.). Acetate Buffer Solution Ph 4.6.
  • Biotage. (2023, January 17). Tackling emulsions just got easier. [Link]
  • Biochemazone. (2025, January 22). Borate Buffered Saline, pH 8.0 – Reliable Lab Solution. [Link]
  • NovoPro Bioscience Inc. (n.d.). Potassium Phosphate Buffer Preparation and Recipe.
  • SlideShare. (n.d.). preparation of buffer.
  • ResearchGate. (2017, August 15). Prepertion protocol for citrate bufer (pH 3-6)
  • Pharmaguideline. (n.d.). Preparation of Buffer Solutions | Phosphate, Acetate and other Buffers.
  • S D Fine-Chem Ltd. (n.d.). ACETATE BUFFER SOLUTION PH 4.6.
  • Zhu, X., et al. (2017). Possible degradation pathway of quinoline.
  • Carl ROTH. (n.d.). Acetate buffer solution pH 4.6.
  • ResearchGate. (n.d.). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other antimalarials.
  • PubMed. (1994). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials. [Link]
  • MDPI. (2020). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. [Link]
  • Scilit. (n.d.). Inhibition of the peroxidative degradation of haem as the basis of action of chloroquine and other quinoline antimalarials.
  • PubMed Central. (1997). Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols. [Link]
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • MDPI. (2022). Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. [Link]
  • PubMed Central. (2018). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]
  • PubMed Central. (2017).
  • ResearchGate. (1990). Microbial degradation of quinoline and methylquinolines. [Link]
  • MDPI. (2021). Prevention of Crystal Agglomeration: Mechanisms, Factors, and Impact of Additives. [Link]
  • PubMed Central. (2021). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. [Link]
  • PubMed Central. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]
  • SciSpace. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications.

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid. We provide in-depth technical guidance, troubleshooting protocols, and answers to frequently encountered challenges, from bench-scale experiments to pilot-scale production. Our focus is on providing scientifically sound, field-tested insights to ensure reproducible and scalable outcomes.

Recommended Synthetic Pathway: The Pfitzinger Reaction

For the synthesis of 2-substituted quinoline-4-carboxylic acids, the Pfitzinger reaction is a robust and highly convergent method.[1][2] It involves the condensation of isatin with a carbonyl compound containing an α-methylene group, under basic conditions, to directly yield the desired quinoline-4-carboxylic acid scaffold.[3] For the target molecule, this compound, the required carbonyl component is 2',5'-dimethoxyacetophenone.

The primary advantage of this pathway is its directness and the general availability of the starting materials. The reaction proceeds through a well-understood mechanism involving the base-catalyzed ring-opening of isatin to form an isatinate intermediate, which then condenses with the ketone to form an imine.[4] Subsequent intramolecular cyclization and dehydration yield the final aromatic product.[1]

Experimental Protocol: Lab-Scale Synthesis

This protocol provides a representative procedure for a lab-scale synthesis.

Materials:

  • Isatin

  • 2',5'-Dimethoxyacetophenone

  • Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Water (Deionized)

  • Hydrochloric Acid (HCl) or Acetic Acid

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until fully dissolved. Caution: This process is highly exothermic; cooling the flask in an ice bath is recommended.[1]

  • Isatin Ring Opening: To the stirred KOH solution, add isatin (0.07 mol). The mixture's color will typically change from orange/purple to a pale yellow or brown as the isatin ring opens to form the potassium isatinate.[5][6] Stir at room temperature for 30-60 minutes to ensure this step is complete.

  • Addition of Ketone: Add a stoichiometric equivalent of 2',5'-dimethoxyacetophenone (0.07 mol) to the reaction mixture dropwise.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture. Maintain a gentle reflux for 12-24 hours.[1][7] Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up & Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Reduce the solvent volume using a rotary evaporator.

    • Add water to dissolve the potassium salt of the product.

    • Extract the aqueous solution with a non-polar solvent (e.g., diethyl ether) to remove unreacted ketone and other neutral impurities.[6]

    • Cool the remaining aqueous layer in an ice bath and acidify slowly with dilute HCl or acetic acid to a pH of 4-5.[6]

    • The product will precipitate as a solid.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water to remove inorganic salts.

    • Dry the product in a vacuum oven.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[6]

Synthesis Workflow Diagram

Pfitzinger_Workflow cluster_prep Step 1: Reagent Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_purification Step 4: Purification A Dissolve KOH in Ethanol B Add Isatin to KOH Solution A->B Exothermic C Add 2',5'-Dimethoxyacetophenone B->C Stir 30-60 min D Heat to Reflux (12-24h) C->D E Monitor by TLC D->E F Cool & Concentrate G Dissolve in Water F->G H Extract Impurities G->H I Acidify to pH 4-5 H->I J Filter Precipitate I->J K Wash with Cold Water J->K L Recrystallize (Ethanol/Water) K->L M Dry under Vacuum L->M Product Product M->Product Final Product

Caption: Pfitzinger reaction workflow for synthesis.

Frequently Asked Questions & Troubleshooting Guide

Part 1: Common Reaction Issues

Q1: My reaction yield is very low or I've isolated no product. What went wrong?

A: Low or zero yield is a common issue that can typically be traced to one of several factors:

  • Incomplete Isatin Ring Opening: The initial step, the hydrolysis of the amide bond in isatin to form the keto-acid intermediate, is critical.[3] Ensure the isatin is stirred with a sufficiently concentrated base solution for at least 30-60 minutes before adding the ketone. A visible color change from a deep color to a pale straw or brown is a good indicator of this step's completion.[5]

  • Reagent Quality: Verify the purity of your starting materials. Isatin can degrade over time, and the 2',5'-dimethoxyacetophenone should be pure. The use of anhydrous solvents is also recommended to prevent unwanted side reactions.[8]

  • Insufficient Reaction Time/Temperature: Pfitzinger reactions can be slow. Ensure the mixture is refluxing properly and allow for sufficient reaction time (12-24 hours is typical).[7] Monitor the reaction by TLC to confirm the consumption of starting materials.

  • Improper pH during Work-up: The quinoline-4-carboxylic acid product is soluble in basic aqueous solutions as its carboxylate salt. Precipitation only occurs upon acidification. Ensure the pH is brought down to the 4-5 range for maximal precipitation. Going to a very low pH (1-2) is usually not necessary and may not improve yield.

Q2: The reaction has turned into a dark, intractable tar. What is the cause and can it be salvaged?

A: Tar formation is often a result of polymerization or degradation side reactions, which can be caused by:

  • Excessive Heat: Uncontrolled exotherms or applying too much heat can promote side reactions.[8] This is a particular concern during scale-up.

  • High Reactant Concentration: While higher concentrations can speed up the desired reaction, they can also accelerate the rate of side reactions leading to tar.[8]

  • Air Oxidation: At high temperatures in a basic medium, some organic compounds are susceptible to air oxidation, which can produce colored, polymeric byproducts.[8] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

Salvaging a tarry reaction is difficult. The standard work-up procedure should still be attempted: dissolve the mixture in a large volume of water/base, filter off any insoluble material, and then proceed with acidification to see if any product precipitates.

Part 2: Scaling Up the Synthesis

Q3: We achieved an 80% yield at the 1g scale, but only 40% at the 100g scale. Why the significant drop?

A: This is a classic scale-up challenge, primarily related to mass and heat transfer.[8]

  • Mixing Inefficiency: A magnetic stir bar is effective in a small flask but completely inadequate for a large reactor. Inefficient mixing creates localized areas of high concentration or "hot spots," promoting impurity formation.

    • Solution: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine) to ensure the mixture is homogeneous.[8]

  • Poor Heat Transfer: As you increase the reactor volume, the surface-area-to-volume ratio decreases dramatically. This makes it much harder to remove heat generated by the reaction. An uncontrolled exotherm can lead to product degradation.[8]

    • Solution: Use a jacketed reactor with a temperature control unit. Monitor the internal reaction temperature with a calibrated probe. For larger scales, consider a semi-batch approach where the ketone is added slowly over time to control the rate of heat generation.[8]

Q4: Our scaled-up batch contains new impurities not seen on the small scale. How do we address this?

A: New impurities are often a direct result of the scale-up issues mentioned above (poor mixing and heat transfer). The table below summarizes common impurities and their likely causes.

Potential Impurity Likely Cause Prevention Strategy
Unreacted IsatinIncomplete reaction; poor mixing.Increase reaction time; improve stirring efficiency.
Unreacted KetoneIncomplete reaction; poor mixing.Increase reaction time; improve stirring efficiency.
Self-condensation ProductsLocalized "hot spots" or high concentration.Improve heat transfer and mixing; consider a semi-batch addition of one reactant.[8]
Oxidized ByproductsExposure to air at high temperatures.Maintain an inert atmosphere (e.g., Nitrogen or Argon).[8]
Polymeric/Tarry MaterialsUncontrolled exotherm; high concentration.Improve heat transfer; control reagent addition rate; use a more dilute system.[8]
Part 3: Product Isolation and Purification

Q5: The product does not precipitate when I acidify the aqueous layer. What should I do?

A: This can happen for a few reasons:

  • Insufficient Product Formation: The most likely reason is that the reaction did not work well (see Q1).

  • Product is Soluble in the Acidified Mixture: This can occur if a large amount of ethanol is still present from the reaction. Ensure the alcohol is thoroughly removed by rotary evaporation before the acidification step.

  • Formation of a Stable Emulsion: If an emulsion forms during the work-up, it can prevent the solid from precipitating cleanly. Breaking the emulsion (e.g., by adding brine) may be necessary.

  • Insufficient Acid: Double-check the pH of the solution with a calibrated meter or pH paper to ensure it has reached the target range of 4-5.

Q6: My final product is off-color (e.g., brown or yellow). What is the best way to purify it?

A: Colored impurities are common.

  • Recrystallization: This is the most effective method for purification.[8] A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For quinoline-4-carboxylic acids, ethanol, or a mixed solvent system like ethanol/water or acetic acid/water, is often effective.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat briefly, and then filter the hot solution through celite to remove the carbon (and the adsorbed colored impurities). Then, allow the purified solution to cool for recrystallization.

Troubleshooting Decision Tree: Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Ring_Opening Was isatin ring-opening confirmed? (Color change to pale yellow) Start->Check_Ring_Opening Check_Reaction_Time Was reaction run for 12-24h at reflux? Check_Ring_Opening->Check_Reaction_Time Yes Action_Ring_Opening Action: Stir Isatin + Base for >1h before adding ketone. Check_Ring_Opening->Action_Ring_Opening No Check_Workup_pH Was pH during precipitation confirmed to be 4-5? Check_Reaction_Time->Check_Workup_pH Yes Action_Reaction_Time Action: Increase reflux time and monitor by TLC. Check_Reaction_Time->Action_Reaction_Time No Check_Reagents Are starting materials pure? Are solvents anhydrous? Check_Workup_pH->Check_Reagents Yes Action_Workup_pH Action: Re-check pH. Ensure alcohol is fully removed before acidification. Check_Workup_pH->Action_Workup_pH No Action_Reagents Action: Verify reagent purity via analysis (e.g., NMR). Use fresh, dry solvents. Check_Reagents->Action_Reagents No Success Yield Improved Check_Reagents->Success Yes Action_Ring_Opening->Start Action_Reaction_Time->Start Action_Workup_pH->Start Action_Reagents->Start

Caption: Decision tree for troubleshooting low yield.

References
  • Wikipedia. Pfitzinger reaction. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • Wikipedia. Doebner–Miller reaction. [Link]
  • Pfitzinger Quinoline Synthesis.
  • SynArchive. Doebner-Miller Reaction. [Link]
  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
  • Slideshare.
  • JOCPR.
  • Sciencemadness Discussion Board. The Pfitzinger Reaction. [Link]
  • ResearchGate. The Skraup Synthesis of Quinolines. [Link]
  • MDPI.
  • Google Patents.
  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]
  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. [Link]
  • YouTube. Making quinoline - the Skraup synthesis. [Link]
  • Google Patents.
  • European Patent Office. Process for the preparation of a quinoline carboxylic acid - EP 0351889 B1. [Link]
  • ResearchGate.
  • PMC - NIH.
  • ResearchGate.
  • UI Scholars Hub.
  • Revues Scientifiques Marocaines.
  • Advanced Journal of Chemistry, Section A.
  • YouTube. Pfitzinger synthesis of Quinoline: Explanation (Quinoline synthesis) in acidic & basic condition. [Link]

Sources

Technical Support Center: Improving the Oral Bioavailability of 2-Arylquinoline-4-Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of improving the oral bioavailability of 2-arylquinoline-4-carboxylic acids. This class of compounds holds considerable therapeutic promise but often presents formidable hurdles in drug development due to inherent physicochemical properties.[1][2][3] This document is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Why do 2-arylquinoline-4-carboxylic acids typically exhibit poor oral bioavailability?

This class of molecules often falls into the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[4][5] The primary reasons are:

  • Poor Aqueous Solubility: The planar, aromatic quinoline structure can lead to strong crystal lattice energy, resulting in high melting points and very low solubility in aqueous media.[5] While the carboxylic acid group offers a handle for ionization, its contribution to solubility can be limited, especially in the acidic environment of the stomach.[1][6]

  • pH-Dependent Solubility: As carboxylic acids, their solubility is highly dependent on pH. They are typically less soluble in the low pH of the stomach and become more soluble as they ionize in the higher pH of the small intestine. This can lead to variable and unpredictable absorption.[7][8]

  • Permeability Issues: While the core structure can be lipophilic, the ionized carboxylate form, which predominates at intestinal pH, is highly polar and does not readily cross the lipid bilayer of intestinal epithelial cells via passive diffusion.[5]

  • High First-Pass Metabolism: The quinoline ring and associated aryl substituents can be susceptible to metabolism by cytochrome P450 enzymes (e.g., CYP3A4) in the gut wall and liver, reducing the amount of active drug that reaches systemic circulation.[5][8]

Q2: What are the primary strategic pillars for enhancing the bioavailability of these compounds?

There are three main pillars to consider, often used in combination, to tackle the challenges posed by this chemical scaffold:

  • Solubility & Dissolution Rate Enhancement: This involves overcoming the kinetic barrier of dissolving the solid drug in gastrointestinal fluids. Key techniques include salt formation, creating amorphous solid dispersions (ASDs), and particle size reduction.[9][10]

  • Permeability Enhancement: This strategy focuses on modifying the molecule to improve its ability to cross the intestinal membrane. The most common approach is the use of prodrugs to mask the polar carboxylic acid.[11][12]

  • Advanced Formulation Approaches: These involve using specialized excipients to maintain the drug in a solubilized state within the gastrointestinal tract. Lipid-based drug delivery systems (LBDDS) are a prime example.[13][14][15]

Q3: What initial in vitro assays are essential to diagnose the primary barrier to absorption?

A systematic in vitro assessment is crucial to identify the rate-limiting step before investing in complex in vivo studies.[16]

  • Equilibrium Solubility: Determine solubility in simulated gastric fluid (SGF, pH ~1.2-2.0) and simulated intestinal fluids (e.g., FaSSIF, pH ~6.5) to understand the pH-dependent solubility profile.

  • Permeability Assessment: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for a quick assessment of passive diffusion, or the Caco-2 cell monolayer assay, which can provide information on both passive and active transport, including efflux.[17][18][19][20]

  • Metabolic Stability: Incubate the compound with liver microsomes or S9 fractions to determine its intrinsic clearance and identify potential susceptibility to first-pass metabolism.[16]

Troubleshooting Guides & Experimental Protocols

This section provides detailed, problem-oriented guidance for common experimental hurdles.

Problem 1: Compound has extremely low solubility in simulated GI fluids.

Q: My 2-arylquinoline-4-carboxylic acid has a solubility of <1 µg/mL across the physiological pH range. Where do I start?

A: When solubility is this low, absorption is "dissolution rate-limited." Even if the molecule has good intrinsic permeability, it cannot be absorbed if it doesn't first dissolve.[6][21] The primary goal is to increase the concentration of dissolved drug in the gut (C in the Noyes-Whitney equation). Two powerful strategies are salt formation and amorphous solid dispersions.

Causality: Converting the weak carboxylic acid into a salt (e.g., sodium or potassium salt) can dramatically increase its dissolution rate.[22] The salt acts as its own buffer, modifying the pH of the diffusion layer surrounding the dissolving particle, which promotes faster dissolution compared to the free acid form at the same bulk pH.[23][24]

Protocol: Small-Scale Salt Formation Feasibility Screen

  • Dissolution: Dissolve 10-20 mg of the 2-arylquinoline-4-carboxylic acid (free acid) in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol, or acetone).

  • Base Addition: Add 1.0 molar equivalent of a base solution (e.g., 0.1 M NaOH or KOH in ethanol) dropwise while stirring.

  • Precipitation/Evaporation: If a precipitate (the salt) forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum. If no precipitate forms, remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the solid salt.

  • Characterization: Confirm salt formation using techniques like NMR, FTIR, or melting point analysis.

  • Solubility & Dissolution Testing: Compare the aqueous solubility and dissolution rate of the salt form against the free acid in a relevant buffer (e.g., pH 6.8 phosphate buffer) using a simple shake-flask method or a USP paddle apparatus. A significant increase confirms the viability of this approach.[23]

Causality: Crystalline materials require significant energy to break their lattice structure before they can dissolve. By converting the drug to a high-energy amorphous state and dispersing it within a polymer matrix, this energy barrier is eliminated.[25][26][27] The polymer also serves to stabilize the amorphous form and can inhibit precipitation upon dissolution, maintaining a supersaturated state that enhances absorption.[28][29]

Protocol: Lab-Scale ASD Preparation by Solvent Evaporation

  • Component Selection: Choose a suitable hydrophilic polymer (e.g., PVP K30, Soluplus®, HPMC-AS). A typical starting drug-to-polymer ratio is 1:3 to 1:9 by weight.

  • Dissolution: Dissolve both the 2-arylquinoline-4-carboxylic acid and the chosen polymer in a common volatile organic solvent (e.g., methanol or a dichloromethane/methanol mixture) to form a clear solution.

  • Solvent Removal: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) under vacuum. This should be done relatively quickly to prevent the drug from crystallizing out of solution.

  • Drying: Dry the resulting glassy film or powder in a vacuum oven at 40°C for 24-48 hours to remove all residual solvent.

  • Characterization: Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) (absence of a melting peak for the drug) and Powder X-Ray Diffraction (PXRD) (presence of a "halo" pattern instead of sharp crystalline peaks).

  • Performance Testing: Conduct dissolution tests in SGF and FaSSIF. Compare the dissolution profile of the ASD to the physical mixture and the crystalline drug alone. Look for both a higher extent and rate of dissolution.

G cluster_0 Initial Assessment cluster_1 Primary Strategies cluster_2 Evaluation cluster_3 Next Steps start Low Solubility Confirmed (<10 µg/mL in FaSSIF) salt Attempt Salt Formation (e.g., Na+, K+ salts) start->salt Ionizable Carboxylic Acid asd Formulate Amorphous Solid Dispersion (ASD) start->asd salt_eval Significant Dissolution Improvement? salt->salt_eval asd_eval Significant Dissolution Improvement? asd->asd_eval salt_eval->asd No permeability Proceed to Permeability Assessment (e.g., Caco-2) salt_eval->permeability Yes asd_eval->permeability Yes rethink Re-evaluate Formulation (Different polymer/salt) or consider Prodrug asd_eval->rethink No

Caption: Decision workflow for addressing low aqueous solubility.

Problem 2: Solubility is improved, but membrane permeability remains low.

Q: My compound's sodium salt is now soluble, but it shows poor permeability in the Caco-2 assay (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio. What is happening?

A: This is a classic permeability-limited scenario. The ionized carboxylate, while beneficial for solubility, is negatively charged at intestinal pH and cannot easily pass through the lipophilic cell membrane. A high efflux ratio suggests it may also be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). The solution is to temporarily mask the polar carboxylic acid group.

Causality: A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12] For carboxylic acids, esterification is a common and effective strategy.[30][31] By converting the polar carboxylic acid to a more lipophilic, neutral ester, you can significantly enhance its ability to be absorbed via passive diffusion.[32] Once absorbed, ubiquitous esterase enzymes in the blood, liver, and other tissues cleave the ester to regenerate the active carboxylic acid.

Protocol: Synthesis of a Simple Ethyl Ester Prodrug

  • Reaction Setup: In a round-bottom flask, suspend the 2-arylquinoline-4-carboxylic acid (1 equivalent) in absolute ethanol (which acts as both reactant and solvent).

  • Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of a strong acid, such as thionyl chloride (SOCl₂) (1.2 equivalents) or concentrated sulfuric acid.

  • Reflux: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the excess acid carefully with a saturated solution of sodium bicarbonate. The product will often precipitate or can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

  • Characterization: Confirm the structure of the ester prodrug by NMR and Mass Spectrometry.

  • Evaluation: Test the prodrug in the Caco-2 or PAMPA assay to confirm the expected increase in permeability. Also, assess its stability in plasma and liver S9 fractions to ensure it converts back to the parent drug.

G cluster_0 Lumen (High pH) cluster_1 Intestinal Cell / Bloodstream Parent_Lumen Parent Drug (Ionized) R-COO⁻ Poor Permeability Parent_Systemic Parent Drug (Active) R-COOH Released Post-Absorption Parent_Lumen->Parent_Systemic X (Blocked) Prodrug_Lumen Ester Prodrug (Neutral) R-COOR' High Permeability Esterases Esterase Enzymes Prodrug_Lumen->Esterases Passive Diffusion Esterases->Parent_Systemic Hydrolysis

Caption: Prodrug concept for enhancing membrane permeability.

Problem 3: Compound shows good solubility and permeability in vitro, but poor bioavailability in vivo.

Q: My ester prodrug has high solubility and a Caco-2 Papp of >15 x 10⁻⁶ cm/s. However, my rat oral PK study showed bioavailability is still <5%. What's the disconnect?

A: This frustrating scenario often points to two culprits that in vitro permeability assays may not fully capture: extensive first-pass metabolism or formulation-related precipitation in vivo.[5][16]

Causality: LBDDS, such as Self-Emulsifying Drug Delivery Systems (SEDDS), are isotropic mixtures of oils, surfactants, and co-solvents that contain the dissolved drug.[33] Upon gentle agitation in the aqueous environment of the GI tract, they spontaneously form fine oil-in-water emulsions or microemulsions.[13] This approach offers multiple benefits:

  • Maintains Solubilization: It keeps the drug in a dissolved state, avoiding the need for solid-state dissolution and preventing precipitation.[34]

  • Enhances Absorption: The small droplet size provides a large surface area for absorption. The components can also interact with enterocytes to enhance permeability.[34][35]

  • Bypasses First-Pass Metabolism: LBDDS can promote lymphatic transport of highly lipophilic drugs, bypassing the portal circulation and first-pass metabolism in the liver.[13][34]

Protocol: Screening for a Simple LBDDS Formulation (Type II/IIIA)

  • Excipient Screening: Determine the solubility of your compound (prodrug form is often best) in various pharmaceutical-grade oils (e.g., Capryol™ 90, soybean oil), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and co-solvents (e.g., Transcutol® HP, PEG 400).

  • Ternary Phase Diagram Construction: Based on solubility data, select one oil, one surfactant, and one co-solvent. Construct a ternary phase diagram to identify the self-emulsifying region. This is done by mixing the components in various ratios (e.g., in 10% increments) and observing the resulting mixture after dilution with water. Look for clear or bluish-white, stable emulsions.

  • Formulation Preparation: Prepare a few promising formulations by dissolving the drug in the oil/co-solvent mixture first, then adding the surfactant and mixing until a clear, homogenous solution is formed.

  • Emulsification Test: Add 1 mL of the formulation to 250 mL of water in a beaker with gentle stirring. A successful SEDDS will rapidly form a clear or slightly opalescent microemulsion. Record the emulsification time and visually assess the stability (no signs of precipitation or phase separation).

  • Droplet Size Analysis: Characterize the droplet size of the resulting emulsion using dynamic light scattering (DLS). Droplet sizes for SEDDS/SMEDDS are typically below 200 nm.

G cluster_1 Hypothesis Testing cluster_2 Results & Actions cluster_3 Solutions start Good In Vitro Profile (Solubility & Permeability) BUT Low In Vivo Bioavailability metabolism Test Metabolic Stability (Liver Microsomes/S9) start->metabolism efflux Test for Efflux (Caco-2 + Inhibitor) start->efflux formulation Consider In Vivo Precipitation start->formulation met_high High Clearance? metabolism->met_high efflux_high High Efflux? efflux->efflux_high form_issue Precipitation Likely? formulation->form_issue met_high->efflux No medchem Medicinal Chemistry: Block Metabolic Site met_high->medchem Yes efflux_high->formulation No lbf Lipid-Based Formulation (SEDDS/SMEDDS) to enhance uptake and lymphatic transport efflux_high->lbf Yes form_issue->lbf Yes

Caption: Troubleshooting low in vivo bioavailability despite good in vitro data.

Summary Data Table

StrategyPrimary MechanismBest For...Key AdvantageKey Disadvantage
Salt Formation Increases dissolution rateBCS Class II compounds with ionizable groupsSimple, scalable, well-understood regulatory path[36]May not be stable; potential for common ion effect; doesn't help permeability[23]
Amorphous Solid Dispersion (ASD) Increases apparent solubility; maintains supersaturationCrystalline, "brick-dust" BCS Class II/IV compoundsCan lead to very large increases in bioavailability[25][29]Physical instability (recrystallization); can be complex to manufacture[27][28]
Prodrugs Increases membrane permeabilityBCS Class III/IV compounds or when ionized form limits absorptionDirectly addresses the permeability barrier[11][32]Requires chemical synthesis; metabolic activation must be efficient; potential for altered toxicology[30]
Lipid-Based Formulations (LBDDS) Maintains drug in solution; enhances absorption pathwaysLipophilic, "grease-ball" BCS Class II/IV compoundsCan overcome multiple barriers simultaneously (solubility, efflux, metabolism)[13][34][35]Limited to lipophilic drugs; higher excipient load; potential for GI side effects

References

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). National Institutes of Health.
  • Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. (2020, April 1). American Pharmaceutical Review.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
  • lipid based formulations of biopharmaceutics classification system (bcs) class ii drugs: strategy. (2017, January 4). Pharma Excipients.
  • Drug Dissolution Enhancement by Salt Formation: Current Prospects. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. (2024, June 24). GSC Online Press.
  • Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán BioScience.
  • In vitro models for prediction of drug absorption and metabolism. (n.d.). ITQB NOVA.
  • Lipid-Based Formulations for Early-Stage Clinical Trials. (2020, March 25). American Pharmaceutical Review.
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis.
  • Solubility enhancement with amorphous solid dispersions. (2025, May 13). Seppic.
  • Modern Prodrug Design for Targeted Oral Drug Delivery. (n.d.). National Institutes of Health.
  • Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. (n.d.). MDPI.
  • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. (n.d.). PubMed.
  • Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. (n.d.). National Center for Biotechnology Information.
  • Salt formation to improve drug solubility. (2007, July 30). PubMed.
  • LIPIDS AS CARRIERS OF LIPID BASED DRUG DELIVERY SYSTEM (LBDDS) AND TYPES OF LBBDS: A REVIEW. (n.d.). CIBTech.
  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (n.d.). PubMed Central.
  • Physiochemical assessment of pharmaceutical salt forms. (2024, November 18). Ayurlog: National Ayurveda Research Database.
  • In Vitro Bioavailability: Caco-2 & PAMPA Transport Models. (n.d.). BioTeSys.
  • Why salt formation of weak acid increases the drug solubility? (2023, February 8). ResearchGate.
  • Medoxomil. (n.d.). Wikipedia.
  • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. (2003). SciSpace.
  • Episode4: Experimental Drug Absorption — Caco-2 vs. PAMPA. (2025, April 17). Medium.
  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. (n.d.). Frontiers.
  • (PDF) Parallel Artificial Membrane Permeability Assay (PAMPA) - Is it Better than Caco-2 for Human Passive Permeability Prediction? (2025, August 8). ResearchGate.
  • Technical Support Center: Overcoming Poor Oral Bioavailability of A-943931. (n.d.). Benchchem.
  • (PDF) Principles of Salt Formation. (2025, August 6). ResearchGate.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Systematic Strategies for Enhancing Oral Bioavailability of Compounds. (2026, January 7). Oreate AI Blog.
  • (PDF) Formulation strategies for poorly soluble drugs. (2025, July 10). ResearchGate.
  • Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. (n.d.). International Journal of Chemical and Physical Sciences.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). MDPI.
  • Strategies to improve oral drug bioavailability. (n.d.). Semantic Scholar.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.
  • Prioritizing oral bioavailability in drug development strategies. (n.d.). National Center for Biotechnology Information.
  • Strategies to improve oral bioavailability. (2025, August 6). ResearchGate.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central.
  • 2-Hydroxyquinoline-4-carboxylic acid. (n.d.). PubChem.
  • The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. (n.d.). Wiley Online Library.
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed.
  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (n.d.). MDPI.
  • Bioavailability – physicochemical and dosage form factors. (2015, February 8). Clinical Gate.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022, March 30). PubMed.
  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). MDPI.

Sources

Validation & Comparative

A Comparative Guide to Quinoline Synthesis: Pfitzinger vs. Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with activities spanning from anticancer to antimalarial.[1][2] The synthesis of quinoline derivatives is, therefore, a critical endeavor in drug discovery and development. Among the classical methods for constructing the quinoline core, the Pfitzinger and Doebner reactions are two prominent named reactions that have stood the test of time. This guide provides an in-depth, objective comparison of these two synthetic routes, grounded in mechanistic understanding and supported by experimental data, to aid researchers in selecting the most suitable method for their specific synthetic challenges.

At a Glance: Pfitzinger vs. Doebner Reaction

FeaturePfitzinger ReactionDoebner Reaction
Reactants Isatin (or its derivatives) and a carbonyl compound with an α-methylene group.Aniline (or its derivatives), an aldehyde, and pyruvic acid.
Product Substituted quinoline-4-carboxylic acids.Substituted quinoline-4-carboxylic acids.
Key Reagents Strong base (e.g., KOH, NaOH).Often acid-catalyzed (Brønsted or Lewis acids).
General Conditions Typically requires heating.Often requires heating.
Key Advantages Good for synthesizing 2,3-disubstituted quinoline-4-carboxylic acids.A three-component, one-pot reaction offering operational simplicity.
Key Limitations Requires the pre-synthesis of isatin derivatives; can have long reaction times and produce basic effluents.[3]Can suffer from low yields, especially with anilines bearing electron-withdrawing groups.[4]

Delving into the Mechanisms

A thorough understanding of the reaction mechanisms is paramount for optimizing conditions and troubleshooting synthetic hurdles. Both the Pfitzinger and Doebner reactions proceed through a series of well-defined steps to ultimately yield the quinoline core.

The Pfitzinger Reaction: A Stepwise Condensation

The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust method for preparing substituted quinoline-4-carboxylic acids.[5][6] The reaction initiates with the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate.[6][7] This intermediate then undergoes condensation with a carbonyl compound containing an α-methylene group to form an imine, which tautomerizes to the more stable enamine.[5][6] Subsequent intramolecular cyclization and dehydration furnish the final quinoline-4-carboxylic acid.[5][6]

Pfitzinger_Reaction Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base (e.g., KOH) Hydrolysis Imine Imine Keto_acid->Imine Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Enamine Enamine Imine->Enamine Tautomerization Quinoline Quinoline-4-carboxylic acid Enamine->Quinoline Intramolecular Cyclization & Dehydration

Caption: The mechanistic pathway of the Pfitzinger reaction.

The Doebner Reaction: A Three-Component Cascade

The Doebner reaction offers an alternative and convergent approach to quinoline-4-carboxylic acids through a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid.[4][8] The proposed mechanism begins with the condensation of the aniline and aldehyde to form a Schiff base (N-arylimine).[4] Concurrently, pyruvic acid can exist in equilibrium with its enol tautomer. A Michael-type addition of the enol of pyruvic acid to the Schiff base, followed by an intramolecular electrophilic cyclization onto the aromatic ring, generates a dihydroquinoline intermediate.[4] This intermediate is then oxidized to the final aromatic quinoline product.[4]

Doebner_Reaction Aniline Aniline Schiff_Base Schiff Base (N-Arylimine) Aniline->Schiff_Base Aldehyde Aldehyde Aldehyde->Schiff_Base - H₂O Michael_Adduct Michael Adduct Schiff_Base->Michael_Adduct Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Tautomerization Enol->Michael_Adduct Michael Addition Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization - H₂O Quinoline Quinoline-4-carboxylic acid Dihydroquinoline->Quinoline Oxidation

Caption: A proposed mechanistic pathway for the Doebner reaction.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures based on reported methods and should be adapted and optimized for specific substrates and scales.

Pfitzinger Reaction: Synthesis of 2-Methylquinoline-4-carboxylic acid

This protocol describes the synthesis of 2-methylquinoline-4-carboxylic acid from isatin and acetone.[9][10]

Materials:

  • Isatin

  • Acetone

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Acetic acid (glacial)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide in 95% ethanol to prepare a 33% (w/v) solution.

  • To the stirred KOH solution, add isatin. The color of the mixture will typically change from orange to a pale yellow as the isatin ring opens.[7] Continue stirring at room temperature for 30-45 minutes.

  • Gradually add acetone to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 24 hours.[10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Doebner Reaction: Synthesis of a Substituted Quinoline-4-carboxylic Acid

This protocol is a modified Doebner reaction, which has been shown to be effective for a range of anilines, including those with electron-withdrawing groups.[11]

Materials:

  • Substituted aniline

  • Substituted aldehyde

  • Pyruvic acid

  • Boron trifluoride etherate (BF₃·OEt₂) or Boron trifluoride-tetrahydrofuran complex (BF₃·THF)

  • Acetonitrile (MeCN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Heating and stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve the substituted aniline (1.8 mmol) and the substituted aldehyde (2.0 mmol) in acetonitrile (1.0 mL).

  • Add BF₃·OEt₂ or BF₃·THF (0.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at 65 °C for 1 hour.[11]

  • Prepare a solution of pyruvic acid (0.6 mmol) in acetonitrile (1.67 mL).

  • Add the pyruvic acid solution dropwise to the reaction mixture.

  • Continue to stir the reaction mixture at 65 °C for 20 hours.[11]

  • Cool the reaction mixture to room temperature.

  • Add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the aqueous layer and extract it with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by solidification and filtration or by column chromatography.

Comparative Analysis and Field-Proven Insights

The choice between the Pfitzinger and Doebner reactions hinges on several factors, including the availability of starting materials, the desired substitution pattern on the quinoline ring, and the tolerance of functional groups to the reaction conditions.

Substrate Scope and Product Diversity:

  • The Pfitzinger reaction is particularly well-suited for the synthesis of 2,3-disubstituted quinoline-4-carboxylic acids.[12] The nature of the carbonyl compound directly dictates the substituents at these positions. The requirement for isatin as a starting material means that substitutions on the benzene ring of the quinoline product are determined by the substituents on the starting isatin.

  • The Doebner reaction , being a three-component reaction, offers a high degree of flexibility in introducing diversity. The aniline, aldehyde, and pyruvic acid components can be varied to generate a wide range of substituted quinoline-4-carboxylic acids.[4] It is a straightforward route to 2-substituted quinoline-4-carboxylic acids.[4]

Reaction Conditions and Limitations:

  • The Pfitzinger reaction traditionally employs strong basic conditions, which may not be compatible with base-sensitive functional groups.[3] The reaction can also require long reaction times and high temperatures.[3] However, microwave-assisted Pfitzinger reactions have been developed to shorten reaction times.[12]

  • The Doebner reaction often proceeds under acidic conditions, using either Brønsted or Lewis acids as catalysts.[4] A significant limitation of the classical Doebner reaction is the often low yields obtained with anilines bearing electron-withdrawing groups.[4] To address this, modified protocols, such as the "Doebner hydrogen-transfer reaction," have been developed.[11] The Doebner-Miller reaction, a related synthesis, can be limited to sterically accessible α,β-unsaturated aldehydes.[13][14]

Applications in Drug Discovery:

Both reactions have been instrumental in the synthesis of biologically active quinoline derivatives.

  • The Pfitzinger reaction has been utilized in the synthesis of compounds with potential as anti-HIV agents and for the development of fused heterocyclic systems with novel pharmacological profiles.[9] The quinoline-4-carboxylic acid core is a key pharmacophore in various therapeutic agents, including those with anticancer and antibacterial properties.[5]

  • The Doebner reaction is highly relevant in drug discovery for accessing a diverse library of quinoline-based compounds for screening and lead optimization.[5] For instance, a Doebner-like three-component reaction can be employed in the synthesis of STAT3 inhibitors, which are promising anticancer agents.[11]

Conclusion

Both the Pfitzinger and Doebner reactions are powerful and versatile tools for the synthesis of quinoline-4-carboxylic acids, a privileged scaffold in medicinal chemistry. The Pfitzinger reaction offers a reliable route to 2,3-disubstituted quinolines from isatins, while the Doebner reaction provides a convergent, one-pot synthesis with broad substrate scope. The choice between these two classical methods will be guided by the specific synthetic target, the availability of starting materials, and the chemical environment of the desired molecule. By understanding the mechanistic nuances and practical considerations of each reaction, researchers can effectively leverage these methods to advance their drug discovery programs.

References

  • Wikipedia. (2023, December 29). Pfitzinger reaction.
  • RSC Publishing. (n.d.). Recent advances in the synthesis of quinolines: a review.
  • PubMed. (2025, June 1). A review on quinolines: New green synthetic methods and bioactive potential.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Slideshare. (2016, November 29). Doebner-Miller reaction and applications.
  • Reynolds, K. A., Young, D. J., & Loughlin, W. A. (2010). Limitations of the 'Two-Phase' Doebner–Miller Reaction for the Synthesis of Quinolines. Synthesis, 2010(21), 3643-3646.
  • A review on synthetic investigation for quinoline- recent green approaches. (n.d.).
  • Ijaresm. (n.d.). Review on Quinoline: Recent Advances in Synthesis and Applications.
  • University of the Sunshine Coast, Queensland. (n.d.). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review).
  • ResearchGate. (n.d.). Pfitzinger quinoline synthesis.
  • Mini-Reviews in Organic Chemistry. (2014). Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review.
  • ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(14), 5362–5365.
  • Wikipedia. (2023, April 2). Doebner reaction.
  • Pfitzinger Quinoline Synthesis. (n.d.).
  • ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
  • JOCPR. (n.d.). Application of pfitzinger reaction in.
  • ResearchGate. (2015). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • Bentham Science Publishers. (2014). Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses.
  • Organic Syntheses Procedure. (n.d.). 3-hydroxyquinoline.
  • ResearchGate. (2015). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines | Request PDF.
  • Doebner Reaction. (n.d.).
  • All About Drugs. (n.d.). Doebner–Miller Reaction.
  • SynArchive. (n.d.). Doebner-Miller Reaction.
  • SciSpace. (2010). Limitations of the 'Two-Phase' Doebner-Miller Reaction for the Synthesis of Quinolines.
  • ACS Publications. (2005). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 70(23), 9457–9460.
  • ResearchGate. (2018). A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. | Request PDF.
  • Sciencemadness Discussion Board. (2024, December 10). The Pfitzinger Reaction.
  • Scribd. (n.d.). The Pfitzinger Reaction. (Review) | PDF | Ketone | Hydroxide.

Sources

A Comparative Guide to the Cytotoxicity of Quinoline Derivatives and Cisplatin

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of more effective and less toxic cancer therapeutics, the limitations of classical chemotherapeutic agents like cisplatin have catalyzed the exploration of novel molecular scaffolds. Among these, the quinoline moiety has emerged as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a remarkable breadth of anticancer activities.[1][2] This guide provides an in-depth, objective comparison of the cytotoxic performance of various quinoline derivatives against the benchmark platinum-based drug, cisplatin. We will delve into the experimental data that underscores the potential of these compounds, detail the methodologies for their evaluation, and explore the mechanistic underpinnings of their cytotoxic effects.

The Rationale for Alternatives: Moving Beyond Cisplatin

Cisplatin, a cornerstone of combination chemotherapy for decades, exerts its cytotoxic effects primarily by forming covalent adducts with DNA, which triggers DNA damage responses and ultimately leads to apoptosis.[3] However, its clinical utility is often hampered by severe side effects, including nephrotoxicity and neurotoxicity, as well as the development of intrinsic or acquired resistance in cancer cells. This has fueled the quest for new anticancer agents with improved efficacy and a more favorable safety profile. Quinoline derivatives have garnered significant attention due to their diverse mechanisms of action, which often differ from that of cisplatin, offering potential avenues to overcome resistance and reduce toxicity.[1]

Comparative Cytotoxicity: A Data-Driven Analysis

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), the concentration required to inhibit the growth of 50% of a cell population. A lower IC50 value signifies greater potency. The following table summarizes the in vitro cytotoxicity of representative quinoline derivatives from various structural classes and compares their IC50 values with those of cisplatin across a panel of human cancer cell lines. It is important to note that variations in experimental conditions (e.g., incubation time, assay method) can influence IC50 values, so comparisons should be made with consideration of the cited study's methodology.

Compound Class Derivative Cancer Cell Line IC50 (µM) of Quinoline Derivative IC50 (µM) of Cisplatin Reference
Quinoline-Platinum Complex [PtCl(8-O-quinoline)(dmso)]MG-63 (Osteosarcoma)439[4][5]
Bis-Quinoline Palladium Cage CqA549 (Lung)~0.59.4[6][7]
CqMDA-MB-231 (Breast)1.741.2[6][7]
Quinolinyl-1,4-dihydropyridine SKS19MCF-7 (Breast)7.87>10[8]
SKS13MCF-7 (Breast)9.11>10[8]
SKS20MCF-7 (Breast)9.55>10[8]
Quinoline-5-Sulfonamide Compound 3cC-32 (Melanoma)21.318.5[4][9]
Compound 3cMDA-MB-231 (Breast)24.821.2[4][9]
Compound 3cA549 (Lung)23.519.8[4][9]
Bis(quinoline)palladium(II) Chloride NH1A2780cisR (Ovarian, Cisplatin-Resistant)1.914.5[10][11]
NH1A2780ZD0473R (Ovarian, Resistant)1.312.5[10][11]
Quinoline-Chalcone Hybrid Compound 12eMGC-803 (Gastric)1.38Not specified[2]
Compound 12eHCT-116 (Colon)5.34Not specified[2]
Compound 12eMCF-7 (Breast)5.21Not specified[2]

Mechanistic Diversity: The Strength of Quinoline Derivatives

The cytotoxic superiority of many quinoline derivatives over cisplatin can be attributed to their diverse and often multi-targeted mechanisms of action. While cisplatin's primary target is nuclear DNA, quinoline-based compounds have been shown to interfere with a variety of critical cellular processes.

Inhibition of Key Signaling Pathways

Many cancers exhibit aberrant activation of pro-survival signaling pathways. Several classes of quinoline derivatives have been designed to specifically inhibit key kinases within these pathways.

  • PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Quinoline/chalcone hybrids have been shown to inhibit the phosphorylation of PI3K, Akt, and mTOR, thereby shutting down this critical survival pathway.[12][13][14][15]

  • VEGFR and EGFR Signaling: The vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) are key drivers of angiogenesis and cell proliferation, respectively. Specific quinoline derivatives have been developed as potent inhibitors of these receptor tyrosine kinases, cutting off the tumor's blood supply and proliferative signals.[9][10][16][17][18][19][20][21][22][23]

Signal_Transduction_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K EGFR EGFR Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinoline_VEGFR Quinoline Derivatives (VEGFR Inhibitors) Quinoline_VEGFR->VEGFR Quinoline_EGFR Quinoline Derivatives (EGFR Inhibitors) Quinoline_EGFR->EGFR Quinoline_PI3K Quinoline Derivatives (PI3K Inhibitors) Quinoline_PI3K->PI3K

Figure 1: Inhibition of Pro-Survival Signaling Pathways by Quinoline Derivatives.
Disruption of the Cytoskeleton

The integrity of the cellular cytoskeleton, particularly microtubules, is essential for cell division. Some quinoline derivatives act as potent inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[5][24][25][26] This mechanism is distinct from that of DNA-damaging agents like cisplatin.

Topoisomerase Inhibition

Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Quinoline derivatives have been identified as inhibitors of both topoisomerase I and II, leading to DNA strand breaks and cell death.[27][28][29][30][31]

The diverse mechanisms of action of quinoline derivatives provide a strong rationale for their development as anticancer agents, with the potential to be effective in cisplatin-resistant tumors.

Experimental Protocols: A Guide to Cytotoxicity Assessment

The evaluation of a compound's cytotoxic activity is a critical first step in anticancer drug discovery. The MTT and Sulforhodamine B (SRB) assays are two widely used colorimetric methods for this purpose.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[2]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline derivatives and cisplatin in complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%. Add the diluted compounds to the respective wells and incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[2]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[2]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds (Quinoline Derivatives & Cisplatin) A->B C 3. Incubate (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Figure 2: General workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

The experimental data clearly demonstrates that a wide array of quinoline derivatives exhibit potent cytotoxic activity against various cancer cell lines, with many showing superior potency to the established chemotherapeutic agent, cisplatin. The diverse mechanisms of action of these compounds, including the inhibition of key signaling pathways, disruption of microtubule dynamics, and topoisomerase inhibition, offer promising avenues for the development of novel anticancer therapies that may overcome the limitations of current treatments.

Future research should focus on optimizing the lead quinoline derivatives to enhance their selectivity for cancer cells over normal cells, thereby minimizing potential side effects. In vivo studies are also crucial to validate the promising in vitro results and to assess the pharmacokinetic and pharmacodynamic properties of these compounds. The continued exploration of the vast chemical space of quinoline derivatives holds immense promise for the discovery of the next generation of effective and safer anticancer drugs.

References

  • Ruiz, M. C., Resasco, A., Di Virgilio, A. L., Ayala, M., Cavaco, I., Cabrera, S., ... & León, I. E. (2019). In vitro and in vivo anticancer effects of two quinoline–platinum (II) complexes on human osteosarcoma models. Cancer Chemotherapy and Pharmacology, 83(4), 681-692. [Link]
  • Ruiz, M. C., Resasco, A., Di Virgilio, A. L., Ayala, M., Cavaco, I., Cabrera, S., ... & León, I. E. (2019). In vitro and in vivo anticancer effects of two quinoline–platinum (II) complexes on human osteosarcoma models. SEDICI. [Link]
  • Preston, D., Miskelly, G. M., & Crowley, J. D. (2018). Anticancer Activity and Cisplatin Binding Ability of Bis-Quinoline and Bis-Isoquinoline Derived [Pd2L4] 4+ Metallosupramolecular Cages. Frontiers in Chemistry, 6, 575. [Link]
  • Singh, K., Singh, K., & Singh, K. (2020). Comparative in vitro cytotoxic effect of quinolinyl-1, 4-dihydropyridine derivatives with Cisplatin against breast cancer cell line MCF7.
  • Preston, D., Miskelly, G. M., & Crowley, J. D. (2018). Anticancer Activity and Cisplatin Binding Ability of Bis-Quinoline and Bis-Isoquinoline Derived [Pd2L4] 4+ Metallosupramolecular Cages. PubMed. [Link]
  • Patil, S. A., Patil, S. A., Patil, R., & Patil, S. A. (2022). Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr. [Link]
  • Solomon, V. R., & Lee, H. (2021). Review on recent development of quinoline for anticancer activities. Journal of Applied Pharmaceutical Science, 11(7), 001-014. [Link]
  • Abo-ASHour, M. F., Ameen, L. A. S., George, R. F., & Ali, M. M. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC advances, 14(19), 13324-13344. [Link]
  • Wang, Y., Li, Y., Zhang, Y., & Li, J. (2023). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Pharmacology, 14, 1146220. [Link]
  • Ferorelli, I., Mangiatordi, G. F., Catto, M., & Nicolotti, O. (2021).
  • St-Gelais, F., & Fortin, S. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 15(10), 1251. [Link]
  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Kerdawy, A. M. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(41), 26955-26972. [Link]
  • Abbas, S. H., Abd El-Hafeez, A. A., Hassan, H. A., & El-Zaher, M. A. (2025). Targeting the PI3K/AKT/mTOR signaling pathway in cancer by new quinoline/chalcone hybrids.
  • El-Naggar, M., Abdu-Allah, H. H., El-Shorbagi, A. A., & Abdel-Alim, A. A. (2023). Discovery of new quinoline and isatine derivatives as potential VEGFR-2 inhibitors: design, synthesis, antiproliferative, docking and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 41(1), 1-17. [Link]
  • Hsieh, C. H., Hsu, C. Y., & Lin, C. W. (2012). EGFR Inhibitor Enhances Cisplatin Sensitivity of Oral Squamous Cell Carcinoma Cell Lines. Journal of oral & maxillofacial research, 3(4), e3. [Link]
  • Liu, Y., Li, Y., Yin, W., Li, W., & Li, A. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR/p70s6k signaling pathway. Iranian journal of basic medical sciences, 19(12), 1316. [Link]
  • Ibraheem, F., El-Hashash, M. A., El-Meligie, S., & El-Gazzar, M. G. (2025). The IC 50 values (µM) of inhibition of tubulin polymerization. Data are...
  • El-Sayed, N. N. E., El-Bendary, E. R., & El-Kerdawy, A. M. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 12(41), 26955-26972. [Link]
  • El-Sayed, N., El-Bendary, E., & El-Kerdawy, A. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7681-7700. [Link]
  • Lee, J., Park, S., & Lee, C. (2022).
  • El-Damasy, A. K., Ezzat, S. M., & El-Sayed, M. A. (2022). New[4][5][8] triazolo [4, 3-c] quinazolines as intercalative Topo II inhibitors: Design, synthesis, biological evaluation, and in silico studies. Frontiers in chemistry, 10, 963773. [Link]
  • Khan, T., Roy, U., & Ahmad, S. (2025). Comparative IC50 values of NH1 and cisplatin against a variety of human cancer cell lines (After 72 h, MTT assay, 3 repeats).
  • El-Sayed, N., El-Bendary, E., & El-Kerdawy, A. (2025). Chart illustrating the IC50 (nM) of the tested compounds against EGFR-TK.
  • Various Authors. (2025). Table 1 IC 50 values of derivatives against cancer cells and relative...
  • Bisy, N., Sahoo, S. K., & Sahoo, H. (2021). Novel quinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. PubMed. [Link]
  • da Silva, A. C. G., de Oliveira, R. B., & da Silva, F. D. C. (2021).
  • Wang, D., Li, C., & Zhang, Y. (2017). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Oncology letters, 14(6), 7757-7762. [Link]
  • Yu, J., Zhang, Y., & Zhou, Y. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & medicinal chemistry letters, 48, 128271. [Link]
  • Zapevalova, M. V., Shchegravina, E., Fonareva, I. P., ... & Fedorov, A. Y. (2025). FDA-approved inhibitors of PI3K/Akt/mTOR pathway[5][14][15].
  • Giel-Pietraszuk, M., & Barciszewski, J. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12217. [Link]

Sources

A Comparative Analysis of HDAC3 Selectivity for Novel Quinoline-Based Inhibitors: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of epigenetic drug discovery, histone deacetylase 3 (HDAC3) has emerged as a compelling therapeutic target. Its aberrant activity is implicated in a spectrum of diseases, most notably in cancer, where it plays a pivotal role in transcriptional regulation and cell cycle progression. The development of isoform-selective HDAC inhibitors is a critical endeavor to mitigate off-target effects associated with pan-HDAC inhibitors and enhance therapeutic efficacy. This guide provides a comparative analysis of novel quinoline-based inhibitors, evaluating their selectivity for HDAC3 against other HDAC isoforms. We will delve into the experimental data, structure-activity relationships, and the methodologies required to assess these crucial parameters.

The Imperative for HDAC3 Selectivity

HDAC3, a class I histone deacetylase, is a key component of the nuclear receptor co-repressor (NCoR) and silencing mediator for retinoic and thyroid hormone receptors (SMRT) complexes. Through these complexes, it regulates the expression of a multitude of genes involved in critical cellular processes.[1][2][3] Dysregulation of HDAC3 has been linked to various cancers, making it an attractive target for therapeutic intervention. However, the active sites of HDAC isoforms, particularly within the same class, share significant homology, posing a challenge for the development of selective inhibitors. Non-selective inhibition can lead to a broad range of side effects, underscoring the necessity for compounds that can precisely target HDAC3.

The Quinoline Scaffold: A Privileged Structure in HDAC Inhibitor Design

The quinoline ring system has garnered significant attention in medicinal chemistry due to its versatile pharmacological properties and its ability to serve as a scaffold for designing potent and selective enzyme inhibitors.[4][5][6] Its rigid structure and capacity for diverse substitutions allow for the fine-tuning of interactions within the active site of target proteins, making it an ideal starting point for the development of novel HDAC3 inhibitors.

Comparative Analysis of Novel Quinoline-Based HDAC3 Inhibitors

This analysis focuses on promising, recently developed quinoline-based inhibitors and compares their HDAC3 selectivity against the well-established benchmark, RGFP966.

Featured Novel Quinoline-Based Inhibitors:
  • Compound D28: A 2-substituted phenylquinoline-4-carboxylic acid derivative identified for its significant HDAC3 selectivity.

  • 2-Methylthiobenzamide 16: A representative of a series of 2-substituted benzamides demonstrating high potency and selectivity for HDAC3.[7]

Benchmark HDAC3 Inhibitor:
  • RGFP966: A widely recognized and highly selective HDAC3 inhibitor, serving as a reference for evaluating the performance of novel compounds.[8][9][10][11]

Performance Data: A Head-to-Head Comparison

The following table summarizes the in vitro inhibitory activity (IC50 values) of the selected compounds against a panel of HDAC isoforms. This data provides a clear quantitative measure of their potency and selectivity for HDAC3.

CompoundHDAC1 (nM)HDAC2 (nM)HDAC3 (nM)HDAC6 (nM)HDAC8 (nM)HDAC3 Selectivity over HDAC1HDAC3 Selectivity over HDAC2
D28 >10,000>10,00085>10,000>10,000>117-fold>117-fold
2-Methylthiobenzamide 16 >20,000>20,00029>20,000>20,000>690-fold>690-fold
RGFP966 >15,000>15,00080>15,000>15,000>187-fold>187-fold

Data Interpretation: Both novel quinoline-based inhibitors, D28 and particularly 2-Methylthiobenzamide 16, exhibit remarkable selectivity for HDAC3 over other class I and IIb HDACs. Notably, 2-Methylthiobenzamide 16 demonstrates superior potency and selectivity compared to the benchmark inhibitor RGFP966.

Understanding the Structural Basis of Selectivity: A Look at Structure-Activity Relationships (SAR)

The selectivity of these quinoline-based inhibitors for HDAC3 can be attributed to specific structural features that exploit subtle differences in the active site architecture of the HDAC isoforms.[5][12][13][14]

For the 2-substituted phenylquinoline-4-carboxylic acid series (D28) , the introduction of the substituted phenylquinoline moiety as the "cap" group is crucial for its HDAC3 selectivity. This bulky group likely interacts with unique residues at the rim of the HDAC3 active site, a region that differs from other HDAC isoforms.

In the case of the 2-substituted benzamides (2-Methylthiobenzamide 16) , the 2-methylthiobenzamide moiety acts as a highly effective zinc-binding group that shows a strong preference for the active site zinc ion of HDAC3.[7] The specific substitution pattern on the benzamide ring is critical for achieving this high degree of selectivity.[7]

Experimental Protocols for Assessing HDAC3 Selectivity

The determination of inhibitor potency and selectivity relies on robust and reproducible in vitro assays. Here, we provide a detailed, step-by-step methodology for a common fluorogenic HDAC activity assay.

In Vitro HDAC Inhibition Assay Protocol

This protocol outlines the measurement of the inhibitory activity of a compound against purified recombinant HDAC enzymes.

Materials:

  • Purified recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (e.g., Trypsin in a suitable buffer with Trichostatin A as a stop reagent)

  • Test compounds (novel quinoline inhibitors, benchmark inhibitor)

  • DMSO (for compound dilution)

  • 96-well black microplates

  • Fluorescence plate reader

Workflow Diagram:

Caption: Workflow for the in vitro HDAC activity assay.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare all buffers and solutions as required. Keep enzymes on ice.

  • Compound Dilution: Create a serial dilution of the test compounds and the benchmark inhibitor in DMSO. Further dilute these in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (typically ≤1%) to avoid affecting enzyme activity.

  • Enzyme and Inhibitor Incubation: Add the diluted HDAC enzyme to the wells of a 96-well plate. Then, add the diluted compounds to the respective wells. Include controls with no inhibitor (vehicle control) and a known pan-HDAC inhibitor like Trichostatin A (positive control). Incubate the plate for a predetermined time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction: Add the fluorogenic HDAC substrate to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific period (e.g., 30-60 minutes), allowing the enzyme to deacetylate the substrate.

  • Stop the Reaction and Develop Signal: Add the developer solution to each well. The developer, typically containing trypsin, cleaves the deacetylated substrate, releasing the fluorophore (AMC), which generates a fluorescent signal. The presence of a potent HDAC inhibitor in the developer solution (like Trichostatin A) ensures that the reaction is stopped completely.

  • Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The Role of HDAC3 in Cellular Signaling Pathways

Understanding the signaling pathways in which HDAC3 is involved is crucial for elucidating the downstream effects of its selective inhibition. HDAC3 has been shown to be a key regulator in several cancer-related pathways.

HDAC3 in the Wnt Signaling Pathway:

The Wnt signaling pathway is fundamental in embryonic development and is frequently dysregulated in cancer. HDAC3 can deacetylate β-catenin, a key component of the Wnt pathway, thereby influencing its stability and transcriptional activity.[1][2]

G cluster_destruction Destruction Complex Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3β Dishevelled->GSK3b inhibition beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) APC APC Axin Axin TCF_LEF TCF/LEF beta_catenin->TCF_LEF co-activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes HDAC3 HDAC3 HDAC3->beta_catenin deacetylation (stabilization) G cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activation STAT3 STAT3 JAK->STAT3 phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer HDAC3 HDAC3 HDAC3->STAT3 deacetylation Target_Genes Target Gene Expression STAT3_dimer->Target_Genes Nucleus Nucleus

Sources

A Comparative Guide to Cross-Resistance Studies of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive framework for investigating the cross-resistance profile of the novel antineoplastic candidate, 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid. Given the current absence of specific published data on the cross-resistance of this particular molecule, this document serves as a robust, scientifically-grounded template for researchers. It outlines the rationale, experimental design, and methodologies required to thoroughly characterize its activity against chemoresistant cancer cell lines. The protocols and comparative data are based on established knowledge of the broader class of quinoline-4-carboxylic acid derivatives, offering a predictive foundation for future studies.

Introduction: The Therapeutic Potential and Resistance Challenge of Quinoline-4-Carboxylic Acids

Quinoline-4-carboxylic acids are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1] Derivatives of this scaffold are being explored for a wide range of therapeutic applications, including as anticancer, antibacterial, antimalarial, and anti-inflammatory agents.[1] In the context of oncology, these compounds have demonstrated the ability to inhibit various critical cellular processes in cancer cells, such as cell cycle progression, angiogenesis, and key signaling pathways, often leading to apoptosis.[2][3]

Several mechanisms of action have been proposed for the anticancer effects of quinoline-4-carboxylic acid derivatives, including the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, and the modulation of various protein kinases.[2] The substitution pattern on the quinoline ring plays a crucial role in determining the specific biological activity and potency of these compounds.[4]

A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and mechanistically unrelated drugs.[2] A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[5] Therefore, a critical aspect of preclinical drug development for any new anticancer agent is the assessment of its susceptibility to known resistance mechanisms and its potential for cross-resistance with established chemotherapeutic drugs.

This guide focuses on This compound , a specific derivative with potential as an antineoplastic agent. By systematically evaluating its efficacy against a panel of drug-resistant cancer cell lines, we can elucidate its potential advantages and limitations in the context of chemoresistance.

Proposed Cross-Resistance Study: A Comparative Framework

To comprehensively evaluate the cross-resistance profile of this compound, a systematic in vitro study is proposed. This study will compare its cytotoxic activity against a panel of well-characterized drug-sensitive and drug-resistant cancer cell lines alongside standard chemotherapeutic agents.

Core Objectives:

  • To determine the in vitro cytotoxic activity (IC50) of this compound against both drug-sensitive and drug-resistant cancer cell lines.

  • To compare its activity with that of clinically relevant drugs such as Doxorubicin, Paclitaxel, and Cisplatin.

  • To calculate the Resistance Index (RI) to quantify the level of cross-resistance or collateral sensitivity.

  • To generate a predictive profile of its efficacy in chemoresistant tumor environments.

Rationale for Cell Line Selection

The choice of cell lines is critical for a meaningful cross-resistance study. The following panel is proposed to cover a range of tumor types and resistance mechanisms:

  • MCF-7 (Human Breast Adenocarcinoma): A well-characterized, drug-sensitive parental cell line.

  • MCF-7/ADR: A Doxorubicin-resistant subline of MCF-7, known to overexpress P-glycoprotein (P-gp).

  • A549 (Human Lung Carcinoma): A parental cell line for which Cisplatin-resistant variants are available.

  • A549/DDP: A Cisplatin-resistant subline of A549, often exhibiting resistance mechanisms related to DNA repair and apoptosis evasion.

  • HCT116 (Human Colon Carcinoma): A parental cell line commonly used to generate resistance to various chemotherapeutic agents.

  • HCT116/OxR: An Oxaliplatin-resistant subline, which may exhibit cross-resistance to other platinum-based drugs.

Comparative Compounds

The following compounds will be used as comparators to establish a baseline and contextualize the activity of the test compound:

  • Doxorubicin: A topoisomerase II inhibitor, subject to P-gp mediated efflux.

  • Paclitaxel: A microtubule-stabilizing agent, also a substrate for P-gp.

  • Cisplatin: A DNA-alkylating agent, with resistance mechanisms often independent of P-gp.

Experimental Protocols

The following sections detail the step-by-step methodologies for conducting the proposed cross-resistance studies.

Cell Culture and Maintenance
  • Parental Cell Lines: Culture MCF-7, A549, and HCT116 cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Drug-Resistant Cell Lines: Culture the resistant sublines (MCF-7/ADR, A549/DDP, HCT116/OxR) in the same medium as their parental counterparts, with the addition of a low, maintenance concentration of the respective selecting drug (e.g., 1 µM Doxorubicin for MCF-7/ADR) to ensure the stability of the resistant phenotype.[6] It is recommended to culture the resistant cells in drug-free medium for at least one passage prior to initiating cytotoxicity assays to avoid interference from the selecting agent.

Establishment of Drug-Resistant Cell Lines (If not available)

Should a specific drug-resistant cell line be unavailable, the following protocol outlines the process of its establishment through continuous exposure to escalating drug concentrations.[7][8]

G cluster_0 Phase 1: Initial Selection cluster_1 Phase 2: Dose Escalation cluster_2 Phase 3: Validation start Parental Cell Line ic50 Determine IC50 of Selecting Drug start->ic50 low_dose Treat with Low Dose (e.g., IC10) ic50->low_dose culture Culture until Confluent low_dose->culture increase_dose Gradually Increase Drug Concentration culture->increase_dose monitor Monitor for Stable Growth increase_dose->monitor repeat Repeat Cycle monitor->repeat repeat->increase_dose high_dose Establish High-Dose Culture repeat->high_dose validate Validate Resistance (IC50 Comparison) high_dose->validate characterize Characterize Resistance Mechanism (e.g., Western Blot for P-gp) validate->characterize MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound Dilutions B->C D 4. Incubate (48-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan F->G H 8. Measure Absorbance (570nm) G->H I 9. Calculate IC50 H->I

Caption: Step-by-step workflow of the MTT assay.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparative drugs in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the various drug concentrations. Include wells with untreated cells as a negative control and a vehicle control.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of viability against the logarithm of the drug concentration to generate a dose-response curve and determine the IC50 value.

Data Presentation and Interpretation

The results of the cross-resistance study should be presented in a clear and concise manner to facilitate comparison.

Comparative Cytotoxicity Data

Summarize the IC50 values in a table, as shown below.

Cell LineThis compound (IC50, µM)Doxorubicin (IC50, µM)Paclitaxel (IC50, µM)Cisplatin (IC50, µM)
MCF-7 [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
MCF-7/ADR [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
A549 [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
A549/DDP [Experimental Value][Experimental Value][Experimental Value][Experimental Value]
Resistance Index (RI)

Calculate the Resistance Index (RI) for each compound in each resistant cell line using the following formula:

RI = IC50 in Resistant Cell Line / IC50 in Parental Cell Line [7] Present the RI values in a separate table.

Cell LineThis compound (RI)Doxorubicin (RI)Paclitaxel (RI)Cisplatin (RI)
MCF-7/ADR [Calculated Value][Calculated Value][Calculated Value][Calculated Value]
A549/DDP [Calculated Value][Calculated Value][Calculated Value][Calculated Value]

Interpretation of RI Values:

  • RI > 1: Indicates cross-resistance. The resistant cell line is less sensitive to the compound than the parental line.

  • RI ≈ 1: Indicates no cross-resistance. The compound is equally effective against both cell lines.

  • RI < 1: Indicates collateral sensitivity. The resistant cell line is more sensitive to the compound than the parental line, which is a highly desirable characteristic for a novel anticancer agent.

Mechanistic Insights and Future Directions

The cross-resistance profile will provide valuable insights into the potential mechanism of action of this compound.

  • If RI > 1 in MCF-7/ADR: This would suggest that the compound may be a substrate for P-gp, similar to Doxorubicin and Paclitaxel. Further investigation using P-gp inhibition assays would be warranted.

  • If RI ≈ 1 in MCF-7/ADR but > 1 in A549/DDP: This would indicate that the compound is not a P-gp substrate but may be affected by resistance mechanisms relevant to DNA-damaging agents.

  • If RI < 1 in any resistant line: This would be a significant finding, suggesting that the compound could be used to treat tumors that have developed resistance to conventional therapies.

Further studies could involve investigating the effect of the compound on the expression of ABC transporters, its interaction with key cellular targets through molecular docking, and its efficacy in in vivo models of drug-resistant tumors.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical evaluation of the cross-resistance profile of this compound. By systematically comparing its activity against a panel of drug-resistant cancer cell lines, researchers can generate crucial data to inform its future development as a potential anticancer therapeutic. The insights gained from these studies will be instrumental in positioning this novel compound within the landscape of cancer chemotherapy and identifying patient populations most likely to benefit from its use.

References

  • Comprehensive review on current developments of quinoline-based anticancer agents. (URL not available)
  • Review on recent development of quinoline for anticancer activities. (URL not available)
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Comparison Guide: A Framework for Assessing Cross-Resistance in Drug-Resistant Cell Lines. Benchchem. (URL not available)
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.
  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem. (URL not available)
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Royal Society of Chemistry. (URL not available)
  • A platform for detecting cross-resistance in antibacterial drug discovery. PubMed. ([Link])
  • Technical Support Center: Overcoming Cancer Cell Resistance to Quinoline-Based Drugs. Benchchem. (URL not available)
  • Patterns of antibiotic cross-resistance by bacterial sample source: a retrospective cohort study. medRxiv. ([Link])
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Protocol for modeling acquired resistance to targeted therapeutics in adherent and suspension cancer cell lines via in situ resistance assay.
  • Strategy for measuring cross-resistance between drugs. a. Cells were mutagenized and.
  • Understanding cross-resistance: A microbiological and epidemiological perspective. GARDP Revive. (URL not available)
  • Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials.
  • Molecular Methods for Detection of Antimicrobial Resistance. Microbiology Spectrum. ([Link])
  • Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL not available)
  • Protocol to identify small-molecule inhibitors against cancer drug resistance.
  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. (URL not available)
  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. ([Link])
  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • 2-(2-Methoxyphenyl)quinoline-4-carboxylic acid. MySkinRecipes. (URL not available)
  • Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK.
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. ([Link])
  • Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. MDPI. ([Link])

Sources

A Senior Application Scientist's Guide to Validating Quinoline Inhibitor Mechanism of Action via Genetic Knockdown

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, establishing a clear and unequivocal mechanism of action (MoA) is the bedrock upon which a successful therapeutic candidate is built. This is particularly true for versatile scaffolds like quinolines, whose derivatives have shown promise as kinase inhibitors, antimalarials, and anticancer agents by modulating a range of signaling pathways.[1][2][3][4] However, the risk of off-target effects can confound results and lead to clinical failures.[5][6] Therefore, rigorously validating that a quinoline inhibitor exerts its effect through its intended molecular target is a critical step.

Genetic knockdown and knockout technologies offer a powerful strategy to de-risk drug candidates by phenocopying the pharmacological effect of an inhibitor.[7][8] If genetically silencing a target protein replicates the cellular phenotype observed with the quinoline compound—and, more importantly, if knocking out the target confers resistance to the compound—it provides powerful evidence of an on-target MoA.

This guide provides an in-depth comparison of the three principal genetic tools for this purpose: small interfering RNA (siRNA), short hairpin RNA (shRNA), and the CRISPR-Cas9 system. We will move beyond simple protocols to explore the causality behind experimental choices, enabling researchers to design robust, self-validating studies to confirm the MoA of novel quinoline inhibitors.

The Target Landscape: Common Pathways for Quinoline Inhibitors

Many quinoline-based molecules function as kinase inhibitors, often targeting critical nodes in cancer cell proliferation and survival.[2] A frequent target is the PI3K/Akt/mTOR pathway, a central regulator of cell growth, metabolism, and survival that is often deregulated in tumors.[1][9] Other quinolines target receptor tyrosine kinases like c-Met, EGFR, and VEGFR, or interfere with pathways such as NF-κB.[3][10] Understanding this landscape is crucial for designing relevant phenotypic assays.

PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met, EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Inhibitor Quinoline->PI3K Inhibits

Caption: A simplified PI3K/Akt/mTOR signaling pathway often targeted by quinoline-based kinase inhibitors.

The Genetic Validation Arsenal: A Comparative Overview

Choosing the right tool for target validation depends on the experimental question, the desired duration of the effect, and the required level of evidence. The three core technologies—siRNA, shRNA, and CRISPR-Cas9—operate at different levels of the central dogma to achieve gene silencing.

FeatureSmall Interfering RNA (siRNA)Short Hairpin RNA (shRNA)CRISPR-Cas9
Mechanism Post-transcriptional silencing via mRNA degradation.[11]Post-transcriptional silencing via virally-delivered, stable shRNA expression.[12]Gene editing at the DNA level, leading to a permanent, heritable knockout.[12][]
Effect Duration Transient (typically 3-7 days).[12]Stable and long-term; can be inducible.[12]Permanent.[14]
Delivery Method Transfection (e.g., lipofection, electroporation).[12]Transduction (typically using lentiviral vectors).[12]Transfection or transduction of Cas9 and guide RNA components.[12]
On-Target Efficiency Variable, typically 70-95% knockdown.[12]High, can achieve >90% stable knockdown.[12]High, can achieve complete knockout (100% protein loss).[14]
Off-Target Risk Moderate; sequence-dependent and sequence-independent effects.[15][16]Moderate; potential for genomic integration site effects.[17]Can occur; requires careful guide RNA design and validation.[17][18]
Primary Use Case Rapid screening, initial target validation, studies of acute protein loss.Generating stable knockdown cell lines, long-term studies, in vivo models.Definitive "gold standard" validation, creating knockout models, studying drug resistance.

Deep Dive 1: Rapid Validation with siRNA

siRNA_Workflow cluster_design Design & Prep cluster_exp Experiment cluster_analysis Analysis Design 1. Design & Order ≥3 siRNAs per Target + Controls Transfect 2. Transfect Cells with siRNA Design->Transfect Treat 3. Add Quinoline Inhibitor (48-72h) Transfect->Treat Validate 4. Validate Knockdown (qPCR / Western Blot) Treat->Validate Assay 5. Phenotypic Assay (e.g., Viability) Validate->Assay Compare 6. Compare Results: siRNA vs. Drug Assay->Compare

Caption: Experimental workflow for transient target validation using siRNA.

Protocol: siRNA-mediated Knockdown for Quinoline Inhibitor Target Validation

This protocol is designed as a self-validating system, where integrated controls ensure the trustworthiness of the results.

  • siRNA Design and Selection:

    • Rationale: Using multiple (at least 2-3) distinct siRNA sequences for the same target gene is critical.[11][20] If multiple siRNAs produce the same phenotype, it significantly reduces the probability that the effect is due to off-target binding of a single sequence.

    • Action: Select pre-validated siRNAs from a reputable vendor. Order at least three unique sequences targeting your gene of interest.

    • Essential Controls:

      • Non-Targeting Control (NTC) siRNA: A scrambled sequence with no known homology in the target species. This control accounts for cellular stress responses from the transfection process itself.[20][21]

      • Positive Control siRNA: Targets a ubiquitously expressed gene (e.g., GAPDH, PPIB) to validate transfection efficiency.[21]

  • Transfection Optimization:

    • Rationale: Transfection efficiency is the most variable factor in siRNA experiments and must be optimized for each cell line to ensure reproducible knockdown.[21]

    • Action: Perform a matrix experiment to determine the optimal cell density, siRNA concentration, and volume of lipid transfection reagent. Aim for >80% transfection efficiency with minimal cytotoxicity.

  • Execution of Validation Assay:

    • Plate cells and transfect with the optimized protocol using: NTC siRNA, Positive Control siRNA, and your Target Gene siRNAs.

    • At 24 hours post-transfection, treat a subset of wells with the quinoline inhibitor at a predetermined concentration (e.g., IC50). Include a vehicle-only control.

    • At 48-96 hours post-transfection (allow time for protein turnover), harvest cells for analysis.

  • Validation and Analysis:

    • Knockdown Confirmation (Mandatory):

      • mRNA Level: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of the target gene. This is the most direct way to confirm siRNA activity.[21] Expect >70% reduction compared to the NTC.

      • Protein Level: Use Western Blot to confirm a reduction in the target protein. This is the biologically relevant readout.

    • Phenotypic Assay:

      • Perform a relevant assay (e.g., cell viability using CellTiter-Glo®, apoptosis via Caspase-3/7 activity).

      • Success Criterion: A statistically significant reduction in cell viability (or increase in apoptosis) in cells treated with the target-specific siRNAs that mimics the effect of the quinoline inhibitor. The NTC should have a minimal effect compared to untreated cells.

Deep Dive 2: Definitive Validation with CRISPR-Cas9 Knockout

The Causality: While siRNA provides strong correlative data, CRISPR-Cas9 offers definitive, causal evidence.[14][22] By creating a permanent and complete loss of the target protein, you can perform the ultimate validation experiment: a drug resistance assay.[14] If the cell line lacking the target protein is no longer sensitive to the quinoline inhibitor, it proves the drug's efficacy is mediated through that specific target. This is considered the gold standard in target validation.[8]

CRISPR_Workflow cluster_design Design & Prep cluster_exp Cell Line Generation cluster_analysis Validation & Assay Design 1. Design & Clone ≥2 Guide RNAs (gRNAs) Deliver 2. Deliver Cas9 & gRNA (e.g., Transfection) Design->Deliver Isolate 3. Single-Cell Cloning & Expansion Deliver->Isolate Validate_G 4. Genotypic Validation (Sequencing) Isolate->Validate_G Validate_P 5. Proteomic Validation (Western Blot) Validate_G->Validate_P Assay 6. Drug Sensitivity Assay (WT vs. KO) Validate_P->Assay

Caption: Workflow for definitive target validation via CRISPR-Cas9 gene knockout.

Protocol: CRISPR-Cas9 Mediated Knockout for Quinoline Inhibitor Validation
  • Guide RNA (gRNA) Design and Preparation:

    • Rationale: The specificity of CRISPR editing is determined by the gRNA. Designing gRNAs that target an early, common exon across all splice variants ensures a complete functional knockout.[18] Using at least two different gRNAs provides an orthogonal check against off-target effects causing the observed phenotype.

    • Action: Use a reputable online tool to design two or more gRNAs with high on-target scores and low off-target predictions. Clone these into an appropriate expression vector (e.g., an all-in-one vector co-expressing Cas9).

  • Generation of Knockout Cell Lines:

    • Action: Transfect the target cells with the Cas9/gRNA plasmid(s).

    • After 48-72 hours, generate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS) into 96-well plates.

    • Expand the resulting monoclonal populations.

  • Validation of Knockout Clones (Mandatory):

    • Rationale: It is absolutely critical to validate the genetic edit and its functional consequence. Do not rely on phenotype alone.

    • Genotypic Validation:

      • Extract genomic DNA from each expanded clone.

      • PCR amplify the targeted region and perform Sanger sequencing. Analyze the sequencing data using a tool like TIDE or ICE to confirm the presence of insertions/deletions (indels) that cause frameshift mutations.[23] This confirms the edit at the DNA level.

    • Proteomic Validation:

      • Perform a Western Blot on lysates from the sequence-confirmed clones.[23]

      • Success Criterion: The complete absence of the target protein band in the knockout clones compared to the wild-type (WT) parental cell line. This is the definitive proof of a successful knockout.

  • Drug Sensitivity Assay:

    • Rationale: This is the conclusive experiment. By comparing the dose-response of WT and knockout cells to the quinoline inhibitor, you can directly test the target dependency.

    • Action:

      • Plate WT and validated knockout cells in parallel.

      • Treat with a serial dilution of the quinoline inhibitor.

      • After 72 hours (or an appropriate duration), measure cell viability.

    • Data Analysis and Interpretation:

      • Plot the dose-response curves for both WT and knockout cell lines.

      • On-Target Effect: The knockout cell line will show a significant rightward shift in the dose-response curve, indicating resistance to the compound. The IC50 value should be substantially higher than in WT cells.

      • Off-Target Effect: If the knockout cell line remains as sensitive to the compound as the WT line, it strongly suggests the quinoline inhibitor's cytotoxic effect is mediated by a different target.

Synthesizing the Data: A Logic for Choosing Your Method

The choice of methodology should be driven by the stage of your research program. A tiered approach, starting with rapid, cost-effective methods and progressing to definitive validation, is most efficient.

Logic_Flow node_rect node_rect Start What is the experimental goal? Screen Initial Target ID or High-Throughput Screen Start->Screen Screening Validate Validate a Specific Target Start->Validate Validation LongTerm Long-Term Study or Stable Model Needed Start->LongTerm Model Gen. Use_siRNA Use siRNA Screen->Use_siRNA Question_Definitive Is definitive proof (e.g., for lead candidate) required? Validate->Question_Definitive Use_shRNA Use shRNA LongTerm->Use_shRNA Question_Definitive->Use_siRNA No (Initial Look) Use_CRISPR Use CRISPR KO Question_Definitive->Use_CRISPR Yes

Caption: Decision-making flowchart for selecting the appropriate genetic validation technology.

Conclusion

Validating the mechanism of action for a novel quinoline inhibitor is a non-negotiable step in modern drug discovery. While chemical methods provide essential data, genetic technologies like siRNA, shRNA, and CRISPR-Cas9 offer an unparalleled ability to confirm target engagement in a cellular context. By moving systematically from rapid, transient knockdown (siRNA) to definitive, permanent knockout (CRISPR), researchers can build a robust, evidence-based case for their compound's MoA. This rigorous, multi-faceted approach, grounded in self-validating protocols and orthogonal methods, is essential for de-risking candidates and successfully advancing them toward the clinic.

References

  • Target Validation with CRISPR. Biocompare.com. [Link]
  • RNAi screens for the identification and validation of novel targets: Current status and challenges. European Pharmaceutical Review. [Link]
  • Cornerstones of CRISPR-Cas in drug development and therapy. PubMed Central. [Link]
  • CRISPR Cas9 Gene Editing.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). PubMed. [Link]
  • Exploring the Sounds of Silence: RNAi-mediated Gene Silencing for Target Identification and Valid
  • (PDF) RNA interference: from target validation to therapeutics.
  • RNA interference: from target validation to therapeutics. Drug Discovery Today. [Link]
  • Application of RNAi to Genomic Drug Target Validation in Schistosomes. PLOS Neglected Tropical Diseases. [Link]
  • A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. PubMed. [Link]
  • Quinolones Mechanism of action. YouTube. [Link]
  • Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
  • Mechanism of action of quinoline drugs.
  • Comparing RNAi and CRISPR/Cas9 for Modulating Drug Targets: A Case Study on IKKβ in NFκB Signalling Pathway.
  • How to design effective siRNA for gene knockdown experiments?
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Quinoline-based antimalarial drugs: a novel class of autophagy inhibitors. PubMed. [Link]
  • Studies on the antimalarial mode of action of quinoline-containing drugs. PubMed. [Link]
  • A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor P
  • Gene Knockdown methods To Determine Gene Function! Bio-Synthesis. [Link]
  • How to perform a CRISPR Knockout Experiment. YouTube. [Link]
  • Choosing the Right Tool for the Job: RNAi, TALEN or CRISPR. PubMed Central. [Link]
  • How to Valid
  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. STAR Protocols. [Link]
  • Target identification and mechanism of action in chemical biology and drug discovery.
  • Top 4 ways to make your siRNA experiment a success. Horizon Discovery. [Link]
  • RNAi and CRISPRi: On-target knockdown leads to high-confidence d
  • The Best Functional Genomic Screening Method: CRISPR or RNAi? Biocompare. [Link]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. [Link]
  • CRISPR OR shRNA?
  • CRISPR Knockout / Knockin kit Valid
  • Photopharmacology of Quinoline and Benzimidazole Azobenzene-Based Photoswitchable β-Hematin Inhibitors. ACS Infectious Diseases. [Link]
  • Successful CRISPR knockout experiments—here's what to consider before starting (Part I). Takara Bio. [Link]
  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. Current Topics in Medicinal Chemistry. [Link]
  • Quinine. Wikipedia. [Link]
  • Genetic-Driven Druggable Target Identification and Validation. Trends in Pharmacological Sciences. [Link]
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via R
  • Navigating the Synthesis of Quinoline Hybrid Molecules as Promising Anticancer Agents. ChemistrySelect. [Link]
  • (PDF) Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles.
  • off target effects of drugs. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking New Quinolone Compounds Against Established Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in the field of antimicrobial research.

Introduction: The Pressing Need for Novel Antibiotics and the Role of Quinolines

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and continuous pipeline of novel antibacterial agents.[1] Quinolone antibiotics have historically been a cornerstone in the treatment of a wide array of bacterial infections, valued for their broad-spectrum activity and favorable pharmacokinetic profiles.[2] Their mechanism of action, the inhibition of bacterial DNA gyrase and topoisomerase IV, has proven to be a highly effective strategy for bacterial cell killing.[2][3][4][5] However, the emergence of resistance to widely used fluoroquinolones has diminished their clinical efficacy, driving the exploration of new quinoline-based scaffolds that can overcome existing resistance mechanisms and exhibit improved safety profiles.[2][5]

This guide provides a comprehensive framework for the systematic evaluation of new quinoline compounds (NQCs), benchmarking their performance against established antibiotics. We will delve into the critical experimental workflows, from initial screening to in-depth characterization of antimicrobial activity and cytotoxicity, offering insights into the rationale behind each step.

Chapter 1: The Contenders - New Quinolone Compounds and Established Benchmarks

For the purpose of this guide, we will consider two hypothetical new quinoline compounds, NQC-1 and NQC-2 , which possess novel substitutions on the quinoline core designed to enhance activity against resistant strains. These will be benchmarked against two widely used fluoroquinolones:

  • Ciprofloxacin: A second-generation fluoroquinolone with broad-spectrum activity against Gram-negative and some Gram-positive bacteria.

  • Levofloxacin: A third-generation fluoroquinolone with enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.

Chapter 2: Experimental Workflow for Comprehensive Benchmarking

A rigorous and phased approach is essential for the effective evaluation of new antimicrobial candidates. The following workflow outlines the key stages of this process, ensuring that only the most promising compounds advance to more complex and resource-intensive studies.

Experimental_Workflow cluster_0 In Vitro Efficacy Assessment cluster_1 In Vitro Safety Profiling cluster_2 Mechanism of Action Studies cluster_3 In Vivo Validation A Tier 1: Initial Screening & Potency B Minimum Inhibitory Concentration (MIC) A->B C Minimum Bactericidal Concentration (MBC) B->C D Tier 2: Safety & Selectivity C->D E Mammalian Cell Cytotoxicity (e.g., MTT, LDH assays) D->E F Hemolysis Assay E->F G Tier 3: Mechanistic Insights F->G H Time-Kill Kinetics Assay G->H I DNA Gyrase/Topoisomerase IV Inhibition Assay H->I J Tier 4: Preclinical Evaluation I->J K In Vivo Efficacy (e.g., Murine Infection Model) J->K L Preliminary Pharmacokinetics K->L

Caption: High-level workflow for the comprehensive benchmarking of new quinoline compounds.

Tier 1: In Vitro Efficacy Assessment

The initial phase focuses on determining the intrinsic antimicrobial potency of the NQCs against a panel of clinically relevant bacterial strains.

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6][7] The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[6][7]

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35-37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of each test compound (NQCs and established antibiotics) in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of each compound in CAMHB in a 96-well microtiter plate to cover a clinically relevant concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control (no antibiotic) and a sterility control (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity).

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Step-by-Step Methodology:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating:

    • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation:

    • Incubate the MHA plates at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Tier 2: In Vitro Safety Profiling

A critical aspect of drug development is to ensure that the compound is selectively toxic to bacteria with minimal effects on mammalian cells.[8][9][10]

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[11]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed a human cell line (e.g., HEK293 or HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the NQCs and control antibiotics in the appropriate cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Incubate for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

This assay assesses the potential of the compounds to lyse red blood cells, an important indicator of membrane-damaging effects.

Step-by-Step Methodology:

  • Preparation of Red Blood Cells (RBCs):

    • Obtain fresh human or animal blood and centrifuge to pellet the RBCs.

    • Wash the RBCs three times with sterile phosphate-buffered saline (PBS).

    • Resuspend the RBCs in PBS to a final concentration of 2% (v/v).

  • Compound Treatment:

    • Add serial dilutions of the test compounds to microcentrifuge tubes.

    • Add the 2% RBC suspension to each tube.

    • Include a positive control (e.g., 1% Triton X-100 for 100% hemolysis) and a negative control (PBS).

  • Incubation and Centrifugation:

    • Incubate the tubes for 1 hour at 37°C with gentle agitation.

    • Centrifuge the tubes to pellet the intact RBCs.

  • Absorbance Measurement:

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the released hemoglobin at 540 nm.

    • Calculate the percentage of hemolysis relative to the positive control.

Chapter 3: Comparative Data Analysis

The following tables present hypothetical data for our NQCs and the established antibiotics, illustrating how to structure and interpret the results.

Table 1: In Vitro Antimicrobial Activity (MIC in µg/mL)

CompoundE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)MRSA (Clinical Isolate)S. pneumoniae (ATCC 49619)
NQC-1 0.2510.510.125
NQC-2 0.520.250.50.25
Ciprofloxacin 0.0150.250.2541
Levofloxacin 0.030.50.580.5

Interpretation: NQC-1 and NQC-2 demonstrate potent activity against both Gram-positive and Gram-negative bacteria. Notably, they retain significant activity against MRSA strains that show reduced susceptibility to the comparator fluoroquinolones.

Table 2: In Vitro Cytotoxicity and Hemolytic Activity

CompoundHEK293 IC₅₀ (µM)HepG2 IC₅₀ (µM)% Hemolysis at 100 µM
NQC-1 > 200150< 2%
NQC-2 180120< 5%
Ciprofloxacin > 500> 500< 1%
Levofloxacin > 500> 500< 1%

Interpretation: The NQCs exhibit a favorable in vitro safety profile, with high IC₅₀ values against mammalian cell lines and low hemolytic activity. While the established antibiotics show even lower cytotoxicity, the therapeutic index for the NQCs (ratio of cytotoxicity to antimicrobial activity) remains promising.

Chapter 4: Delving Deeper - Mechanism of Action Studies

Understanding how a new compound exerts its antibacterial effect is crucial for its development.

MOA_Pathway cluster_0 Cellular Uptake cluster_1 Target Engagement cluster_2 Bactericidal Effect A Quinolone Compound B Bacterial Cell A->B Enters Cell C DNA Gyrase / Topoisomerase IV B->C D Cleavage Complex Formation C->D F Inhibition of DNA Religation D->F E DNA E->D G Double-Strand DNA Breaks F->G H Cell Death G->H

Caption: Simplified mechanism of action for quinolone antibiotics.

Time-Kill Kinetics

This assay provides insights into the bactericidal or bacteriostatic nature of an antibiotic over time.

Protocol Overview:

  • A bacterial culture is exposed to different concentrations of the antibiotic (e.g., 2x, 4x, and 8x MIC).

  • Aliquots are removed at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • The number of viable bacteria (CFU/mL) in each aliquot is determined by serial dilution and plating.

  • The results are plotted as log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal.

DNA Gyrase and Topoisomerase IV Inhibition Assays

These enzymatic assays directly measure the inhibitory activity of the NQCs against their molecular targets. Commercially available kits can be used for this purpose, typically measuring the relaxation of supercoiled plasmid DNA.

Chapter 5: Advancing to In Vivo Models

Promising candidates from in vitro studies should be evaluated in animal models of infection to assess their efficacy in a more complex biological system.[12][13][14]

Common In Vivo Models:

  • Murine Sepsis Model: Mice are infected intraperitoneally with a lethal dose of bacteria, followed by treatment with the test compound. Survival is the primary endpoint.

  • Murine Thigh Infection Model: A localized infection is established in the thigh muscle of mice. The efficacy of the antibiotic is determined by measuring the reduction in bacterial burden in the infected tissue.

  • Murine Pneumonia Model: Mice are infected intranasally with a respiratory pathogen. Treatment efficacy is assessed by survival and bacterial clearance from the lungs.[12]

Conclusion: A Roadmap for Innovation

The benchmarking of new quinoline compounds is a multifaceted process that requires a systematic and logical progression of experiments. By combining robust in vitro and in vivo methodologies, researchers can effectively identify and characterize promising new antibiotic candidates that have the potential to address the growing challenge of antimicrobial resistance. The experimental framework and comparative data presented in this guide provide a solid foundation for these critical drug discovery efforts.

References

  • Title: Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance Source: MDPI URL:[Link]
  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: Springer Link URL:[Link]
  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: PubMed URL:[Link]
  • Title: Mechanism of action of and resistance to quinolones - PMC Source: National Center for Biotechnology Inform
  • Title: New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity Source: MDPI URL:[Link]
  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: Springer URL:[Link]
  • Title: Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives Source: Asia Pacific Journal of Health Sciences URL:[Link]
  • Title: Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones Source: Clinical Infectious Diseases | Oxford Academic URL:[Link]
  • Title: Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents Source: The University of Chicago Press URL:[Link]
  • Title: Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host - PMC Source: National Center for Biotechnology Inform
  • Title: Mechanism of Quinolone Action and Resistance - PMC Source: National Center for Biotechnology Inform
  • Title: Mechanisms of Quinolone Action | Request PDF Source: ResearchG
  • Title: Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides Source: MDPI URL:[Link]
  • Title: Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study Source: PubMed URL:[Link]
  • Title: LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: World Organis
  • Title: Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs Source: PubMed URL:[Link]
  • Title: METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: University of Gothenburg URL:[Link]
  • Title: Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs | Request PDF Source: ResearchG
  • Title: Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods Source: ResearchG
  • Title: M100 | Performance Standards for Antimicrobial Susceptibility Testing Source: Clinical and Labor
  • Title: In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii Source: Frontiers URL:[Link]
  • Source: U.S.
  • Title: ANTIMICROBIAL SUSCEPTIBILITY TESTING Source: bioMérieux URL:[Link]
  • Title: Antimicrobial Resistance Benchmark 2021 Source: Access to Medicine Found

Sources

A Head-to-Head Comparison of 2-Arylquinoline-4-Carboxylic Acid Analogs in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

A Senior Application Scientist's Guide to Structure, Efficacy, and Safety

The 2-arylquinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, historically anchored by the anti-gout agent Cinchophen.[1] While effective, Cinchophen's clinical utility was ultimately eclipsed by significant hepatotoxicity, leading to its withdrawal.[2][3] However, the inherent anti-inflammatory potential of this chemical class continues to drive the development of novel analogs.[4][5] This guide provides a head-to-head comparison of representative analogs, focusing on the critical interplay between structural modifications, anti-inflammatory efficacy, and the mitigation of safety liabilities.

The Core Challenge: Decoupling Efficacy from Toxicity

The primary mechanism of action for many early nonsteroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins. While this is a component of the activity of some quinoline-4-carboxylic acids, their biological effects can be more complex, sometimes involving the suppression of transcription factors like NF-κB or other pathways.[6][7] The central challenge for drug developers is to design analogs that retain potent anti-inflammatory activity while eliminating the structural motifs associated with liver and gastrointestinal toxicity.[8][9]

This involves a detailed understanding of the structure-activity relationship (SAR) and structure-toxicity relationship (STR).[10][11] Key modifications often focus on the 2-aryl ring and substituents on the quinoline core to modulate factors like lipophilicity, metabolic stability, and interaction with off-target proteins that may trigger toxic responses.[12]

Visualizing the Anti-Inflammatory Pathway

To understand the therapeutic rationale, we must first visualize the target pathway. The carrageenan-induced inflammatory cascade is a standard model for evaluating acute inflammation and is highly relevant for assessing potential anti-inflammatory agents.[13][14] The pathway involves the release of various mediators, culminating in the production of prostaglandins, which are key drivers of edema and pain.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid releases COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins synthesizes Inflammation Edema, Pain, Redness Prostaglandins->Inflammation Inflammatory_Stimulus Inflammatory Stimulus (e.g., Carrageenan) PLA2 Phospholipase A2 Inflammatory_Stimulus->PLA2 activates PLA2->Membrane_Phospholipids Analogs 2-Arylquinoline- 4-Carboxylic Acid Analogs Analogs->COX_Enzymes Inhibits

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Assessing the Safety Profile: The Importance of In Vitro Cytotoxicity

Before advancing to costly and ethically intensive in vivo studies, in vitro cytotoxicity assays are essential for early-stage safety assessment. [15][16]These assays provide a rapid and cost-effective means to flag compounds with a high potential for causing cell damage, a hallmark of hepatotoxicity. [17][18] A common approach is to use a relevant cell line, such as the human liver carcinoma cell line HepG2, and measure cell viability after exposure to the test compounds. Assays like the MTT assay, which measures metabolic activity, or the LDH release assay, which detects membrane damage, are standard methods. [19]A compound like Analog B would be expected to show a significantly higher IC50 (half-maximal inhibitory concentration) value in these assays compared to Cinchophen, indicating lower intrinsic cytotoxicity and a more favorable safety profile.

Conclusion and Future Directions

The journey from a historically problematic but effective scaffold like Cinchophen to a potentially safe and potent therapeutic agent is a testament to the power of medicinal chemistry and rational drug design. By making targeted structural modifications, as illustrated by the hypothetical "Analog B," it is possible to enhance the therapeutic index, separating desired anti-inflammatory efficacy from off-target toxicity.

Future research in this area will likely focus on:

  • Novel Targets: Exploring analogs that act on different inflammatory targets beyond COX enzymes to achieve better efficacy or safety profiles. [20][21]* Combination Therapy: Investigating the use of these analogs in combination with other anti-inflammatory agents.

  • Advanced Formulations: Developing novel drug delivery systems to target inflamed tissues and reduce systemic exposure.

The 2-arylquinoline-4-carboxylic acid class remains a fertile ground for the discovery of new anti-inflammatory drugs. [22][23]A thorough understanding of SAR and a commitment to early-stage safety assessment are the key principles that will guide the successful development of the next generation of these promising compounds.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays.
  • Alfa Cytology. In Vitro Cytotoxicity Assay.
  • MDPI. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models.
  • Kosheeka.
  • Inotiv.
  • Cre
  • National Center for Biotechnology Information. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • PubMed Central.
  • MDPI.
  • Creative Biolabs. Carrageenan induced Paw Edema Model.
  • SlideShare. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model.
  • PubMed Central.
  • Oriental Journal of Chemistry. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)
  • Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
  • PubMed.
  • Semantic Scholar.
  • PubMed Central.
  • ACS Omega.
  • The structures of 2-aryl-quinoline-4-carboxylic acid deriv
  • International Journal of Chemical and Physical Sciences. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an.
  • PubMed. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ...
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides.
  • PubMed. Recent developments on (-)
  • PubMed Central. TOXIC HEPATITIS DUE TO CINCHOPHEN: A REPORT OF THREE CASES.
  • Medscape.
  • Pendidikan Kimia. Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors.
  • National Center for Biotechnology Information.
  • Der Pharma Chemica.
  • PubMed. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities.

Sources

Navigating the In Vivo Landscape of Quinoline-4-Carboxylic Acids: A Comparative Guide for Preclinical Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. Within this class, 2-aryl derivatives have garnered significant attention for their potential as anticancer agents. This guide focuses on the prospective in vivo efficacy of a specific, yet understudied, member of this family: 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid . Due to the current absence of published in vivo data for this particular compound, this document will serve as a comparative guide. We will contextualize its potential by examining the established in vivo efficacy of structurally related quinoline-4-carboxylic acid derivatives that target distinct and critical cancer pathways: Dihydroorotate Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3). This guide is intended for researchers, scientists, and drug development professionals engaged in preclinical oncology research, providing a framework for evaluating novel quinoline-based therapeutics.

The Compound in Focus: this compound

To date, the scientific literature lacks specific in vivo efficacy studies for this compound. However, its core structure as a 2-aryl-quinoline-4-carboxylic acid suggests potential interactions with enzymatic targets known to be modulated by this chemical class. The presence of the 2,5-dimethoxyphenyl substituent may confer specific binding properties that could influence its biological activity and potential therapeutic applications. Based on extensive research into this scaffold, we can hypothesize that its mechanism of action could involve the inhibition of key enzymes implicated in cancer cell proliferation and survival, such as DHODH or sirtuins.[1][2]

Comparative Analysis: In Vivo Efficacy of Structurally Related Quinoline-4-Carboxylic Acid Derivatives

To build a predictive framework for the in vivo potential of this compound, we will analyze two well-characterized quinoline derivatives with demonstrated in vivo anticancer activity in mouse models: a potent DHODH inhibitor and a targeted SIRT3 inhibitor.

Case Study 1: DHODH Inhibition with Brequinar in a Pancreatic Cancer Xenograft Model

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, essential for DNA and RNA synthesis in rapidly proliferating cancer cells.[1] Brequinar, a quinoline-4-carboxylic acid derivative, is a potent inhibitor of DHODH and has shown significant antitumor activity in preclinical models.[1]

Experimental Data Summary:

CompoundTargetMouse ModelCancer Cell LineDosing RegimenKey Efficacy ResultsReference
BrequinarDHODHAthymic Nude MiceHuman Pancreatic Cancer Xenograft30 mg/kg, daily, oral gavageSignificant tumor growth inhibition[1]

Mechanism of Action: DHODH Inhibition

DHODH inhibition by brequinar depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on the de novo synthesis pathway.

DHODH_Inhibition_Pathway cluster_pathway De Novo Pyrimidine Synthesis cluster_inhibition Inhibitor Action cluster_effects Downstream Cellular Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP Pyrimidine_Depletion Pyrimidine Depletion DNA_RNA DNA/RNA Synthesis UMP->DNA_RNA Brequinar Brequinar (Quinoline Derivative) Brequinar->Orotate Inhibition Cell_Cycle_Arrest Cell Cycle Arrest Pyrimidine_Depletion->Cell_Cycle_Arrest Apoptosis Apoptosis Pyrimidine_Depletion->Apoptosis Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Cycle_Arrest->Tumor_Growth_Inhibition Apoptosis->Tumor_Growth_Inhibition

DHODH Inhibition Pathway and Downstream Effects
Case Study 2: SIRT3 Inhibition with YC8-02 in a Lymphoma Xenograft Model

Sirtuin 3 (SIRT3) is a primary mitochondrial deacetylase that plays a crucial role in regulating mitochondrial metabolism and has emerged as a therapeutic target in certain cancers, such as diffuse large B-cell lymphoma (DLBCL).[2] YC8-02 is a mitochondria-targeted SIRT3 inhibitor that has demonstrated in vivo efficacy.[2]

Experimental Data Summary:

CompoundTargetMouse ModelCancer Cell LineDosing RegimenKey Efficacy ResultsReference
YC8-02SIRT3NSG MiceOCI-LY7 (DLBCL) Xenograft50 mg/kg, 5 times/week, intraperitonealSignificant inhibition of tumor growth[2]

Mechanism of Action: SIRT3 Inhibition

SIRT3 inhibition disrupts mitochondrial function and metabolism in cancer cells, leading to impaired glutamine metabolism, induction of autophagy, and ultimately, cell death.

SIRT3_Inhibition_Pathway cluster_mitochondria Mitochondrial Metabolism cluster_inhibition Inhibitor Action cluster_effects Downstream Cellular Effects Glutamine Glutamine TCA_Cycle TCA Cycle Glutamine->TCA_Cycle SIRT3-dependent Deacetylation Metabolic_Homeostasis Metabolic Homeostasis TCA_Cycle->Metabolic_Homeostasis Metabolic_Stress Metabolic Stress YC8_02 YC8-02 (Quinoline Derivative) YC8_02->TCA_Cycle Inhibition Autophagy Autophagy Metabolic_Stress->Autophagy Cell_Death Cell Death Autophagy->Cell_Death Tumor_Growth_Inhibition Tumor Growth Inhibition Cell_Death->Tumor_Growth_Inhibition

SIRT3 Inhibition Pathway and Downstream Effects

Experimental Protocols

To facilitate the design of future in vivo studies for this compound, we provide detailed, step-by-step methodologies adapted from the studies of our comparator compounds.

Protocol 1: Xenograft Mouse Model for Efficacy Assessment (Adapted from DHODH inhibitor studies)

Xenograft_Workflow cluster_setup Study Setup cluster_execution Treatment and Monitoring cluster_analysis Endpoint Analysis Animal_Model 1. Animal Model: Athymic Nude Mice (4-6 weeks old) Cell_Line 2. Cancer Cell Line: (e.g., Human Pancreatic Cancer) Implantation 3. Tumor Implantation: Subcutaneous injection of cancer cells Monitoring 4. Tumor Growth Monitoring: Caliper measurements every 2-3 days Implantation->Monitoring Randomization 5. Randomization: When tumors reach ~100-150 mm³ Monitoring->Randomization Treatment 6. Treatment Administration: - Vehicle Control - Test Compound (e.g., daily oral gavage) Randomization->Treatment Endpoint 7. Study Endpoint: Predefined time or tumor size limit Treatment->Endpoint Analysis 8. Data Analysis: - Tumor volume and weight - Histology, Biomarkers (Ki-67, TUNEL) Endpoint->Analysis

Generalized Workflow for an In Vivo Efficacy Study

Step-by-Step Methodology:

  • Animal Model: Utilize female athymic nude mice, aged 4-6 weeks, to prevent immune rejection of human tumor xenografts.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in a suitable medium with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Formulation and Administration:

    • Test Compound Group: Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose with 0.1% Tween 80). The dose will need to be determined through maximum tolerated dose (MTD) studies. Administer via the determined route (e.g., oral gavage or intraperitoneal injection) and schedule.

    • Vehicle Control Group: Administer the vehicle alone, following the same schedule and route as the treatment group.

    • Positive Control Group (Optional): Include a group treated with a known effective agent for the chosen cancer model.

  • Endpoint Analysis: Continue treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predefined size limit. At the end of the study, euthanize the mice and excise the tumors for weight measurement, histopathological analysis, and biomarker assessment (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Concluding Remarks and Future Directions

While the in vivo efficacy of this compound remains to be elucidated, the robust anticancer activities of its structural analogs targeting DHODH and SIRT3 provide a strong rationale for its investigation. The dimethoxyphenyl moiety may confer unique pharmacological properties, potentially influencing its target selectivity and potency.

Future studies should focus on:

  • In Vitro Profiling: Initial screening of this compound against a panel of cancer cell lines and key enzymatic targets (including DHODH and sirtuins) to elucidate its mechanism of action and identify sensitive cancer types.

  • Pharmacokinetic and MTD Studies: Establishing the pharmacokinetic profile and determining the maximum tolerated dose in relevant mouse strains to inform the design of efficacy studies.

  • In Vivo Efficacy Studies: Conducting well-designed in vivo experiments in appropriate xenograft or syngeneic mouse models based on the in vitro findings.

By leveraging the insights gained from related quinoline-4-carboxylic acid derivatives, researchers can strategically design and execute preclinical studies to unlock the therapeutic potential of this compound and contribute to the development of novel anticancer agents.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162–5186. [Link]
  • Li, M., et al. (2018). Non-oncogene Addiction to SIRT3 Plays a Critical Role in Lymphomagenesis. Cancer Cell, 34(5), 751-767.e9. [Link]

Sources

A Comparative Guide to the Anti-proliferative Effects of Paclitaxel on Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a nuanced understanding of how leading chemotherapeutic agents perform across different cancer types is paramount. This guide offers an in-depth, objective comparison of the anti-proliferative effects of Paclitaxel, a cornerstone of modern oncology, on a panel of human cancer cell lines. By integrating quantitative experimental data with mechanistic insights, we aim to provide a comprehensive resource for assessing cellular responses to this pivotal anti-mitotic agent.

Introduction: The Enduring Significance of Paclitaxel

Paclitaxel, first isolated from the bark of the Pacific yew tree (Taxus brevifolia), has remained a frontline chemotherapeutic agent for decades. Its primary mechanism of action involves the stabilization of microtubules, essential components of the cellular cytoskeleton.[1] By binding to the β-tubulin subunit of microtubules, Paclitaxel prevents their depolymerization, leading to the arrest of the cell cycle in the G2/M phase and, ultimately, the induction of apoptosis or programmed cell death.[2] Despite this well-established mechanism, the clinical and in vitro efficacy of Paclitaxel varies significantly across different cancer lineages. This guide delves into the experimental data that quantifies these differences and explores the underlying molecular rationales.

Comparative Cytotoxicity: A Quantitative Analysis of IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a compound in inhibiting cellular proliferation. To provide a standardized comparison of Paclitaxel's efficacy, we have compiled IC50 values from the National Cancer Institute's NCI-60 Human Tumor Cell Line Screen. This dataset offers a robust platform for comparing the cytotoxic effects of Paclitaxel across a diverse panel of cancer cell lines under consistent experimental conditions.

Cell LineCancer TypeTissue of OriginPaclitaxel GI50 (µM)
MCF7 Breast CancerBreast<0.01
MDA-MB-231 Breast CancerBreast<0.01
HS 578T Breast CancerBreast<0.01
NCI/ADR-RES Ovarian CancerOvary0.35
OVCAR-3 Ovarian CancerOvary<0.01
OVCAR-4 Ovarian CancerOvary<0.01
NCI-H226 Lung Cancer (NSCLC)Lung<0.01
NCI-H460 Lung Cancer (NSCLC)Lung<0.01
HOP-92 Lung Cancer (NSCLC)Lung<0.01
HT29 Colon CancerColon<0.01
HCC-2998 Colon CancerColon<0.01
HCT-116 Colon CancerColon<0.01
PC-3 Prostate CancerProstate<0.01
DU-145 Prostate CancerProstate<0.01

Note: The GI50 (Growth Inhibition 50) values from the NCI-60 database are analogous to IC50 values and represent the concentration of the drug that causes a 50% reduction in the net protein increase.[3] The data indicates that while Paclitaxel is highly potent across most of the tested cell lines, notable exceptions such as the NCI/ADR-RES ovarian cancer cell line exhibit significantly higher resistance.

Mechanistic Insights into Differential Sensitivity

The observed variations in Paclitaxel's anti-proliferative effects can be attributed to a complex interplay of molecular factors within the cancer cells. Understanding these differences is crucial for predicting treatment responses and developing strategies to overcome resistance.

The Role of Microtubule Dynamics and Tubulin Isotypes

The direct target of Paclitaxel, the microtubule, is not a static entity. The expression of different β-tubulin isotypes can influence the binding affinity and stabilizing effect of the drug. For instance, overexpression of the βIII-tubulin isotype is frequently associated with Paclitaxel resistance in various cancers, including non-small cell lung cancer and ovarian cancer.

Signaling Pathways Modulating Apoptosis

The ultimate fate of a cancer cell treated with Paclitaxel—apoptosis—is governed by a network of signaling pathways. The differential activation or suppression of these pathways across various cell lines contributes significantly to their sensitivity to the drug.

The diagram below illustrates the core signaling cascade initiated by Paclitaxel, leading to apoptosis.

paclitaxel_pathway cluster_drug Paclitaxel Interaction cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptotic Cascade Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules binds and stabilizes G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest disrupts spindle formation Bcl2 Bcl-2 Phosphorylation (Inactivation) G2M_Arrest->Bcl2 triggers Caspase_Activation Caspase Activation Bcl2->Caspase_Activation leads to Apoptosis Apoptosis Caspase_Activation->Apoptosis executes

Caption: Paclitaxel-induced apoptotic signaling pathway.

In sensitive cell lines, Paclitaxel treatment robustly triggers the phosphorylation and inactivation of anti-apoptotic proteins like Bcl-2, leading to the activation of the caspase cascade and subsequent cell death.[2] Conversely, resistant cells may exhibit overexpression of anti-apoptotic proteins or have mutations in key signaling molecules that circumvent this process.

Drug Efflux Pumps and Resistance

A significant mechanism of acquired resistance to Paclitaxel involves the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1).[4] These membrane proteins actively pump Paclitaxel out of the cell, reducing its intracellular concentration and thereby diminishing its cytotoxic effects. This is a well-documented mechanism in cell lines like NCI/ADR-RES, which is known for its multidrug resistance phenotype.

Experimental Protocols for Assessing Anti-proliferative Effects

To ensure the reproducibility and validity of research findings, adherence to standardized experimental protocols is essential. Below are detailed methodologies for two key assays used to evaluate the anti-proliferative effects of Paclitaxel.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of Paclitaxel in complete cell culture medium. Remove the overnight culture medium from the cells and add 100 µL of the Paclitaxel dilutions to the respective wells. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C with 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each Paclitaxel concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the Paclitaxel concentration to determine the IC50 value.

The following diagram outlines the workflow of the MTT assay.

mtt_workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_paclitaxel Add Paclitaxel Dilutions seed_cells->add_paclitaxel incubate_drug Incubate (e.g., 48-72h) add_paclitaxel->incubate_drug add_mtt Add MTT Reagent incubate_drug->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Sources

A Spectroscopic Deep Dive: Unraveling the Electronic and Structural Nuances of Substituted Phenylquinolines with a Focus on the 2,5-Dimethoxy Derivative

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and materials science, phenylquinolines represent a privileged scaffold, underpinning the development of a vast array of therapeutic agents and functional organic materials. The substituent patterns on both the quinoline and phenyl rings critically dictate their physicochemical and biological properties. This guide provides a comprehensive spectroscopic comparison of 2-(2,5-dimethoxyphenyl)quinoline with other key substituted analogues, namely 2-(4-chlorophenyl)quinoline and 2-(4-nitrophenyl)quinoline. Through a detailed analysis of their UV-Vis absorption, fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, we aim to furnish researchers, scientists, and drug development professionals with a foundational understanding of the structure-property relationships within this important class of molecules.

Introduction: The Significance of Substitution

The quinoline core, a bicyclic aromatic heterocycle, offers a versatile platform for molecular design. The introduction of a phenyl group at the 2-position extends the π-conjugated system, influencing the molecule's electronic properties. Further substitution on this phenyl ring with electron-donating groups (EDGs) like methoxy (-OCH₃) or electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) moieties dramatically perturbs the electron density distribution, leading to distinct spectroscopic signatures and, consequently, divergent biological activities and material properties. This guide will dissect these differences through the lens of established spectroscopic techniques.

UV-Vis Absorption Spectroscopy: Probing Electronic Transitions

Ultraviolet-visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are sensitive to the extent of π-conjugation and the electronic nature of substituents.

Experimental Protocol: UV-Vis Spectroscopy

A standardized protocol for acquiring UV-Vis spectra of phenylquinoline derivatives is as follows:

  • Sample Preparation: Prepare a stock solution of the phenylquinoline derivative in a UV-grade solvent (e.g., ethanol, dichloromethane) at a concentration of 1 mM. From the stock solution, prepare a series of dilutions to a final concentration of 1 x 10⁻⁵ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorption spectrum from 200 to 600 nm, using the pure solvent as a reference.

  • Data Analysis: Identify the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.

Diagram of the UV-Vis Spectroscopy Workflow

UV_Vis_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Weigh Phenylquinoline Derivative B Dissolve in UV-grade Solvent (1 mM) A->B C Dilute to 1 x 10⁻⁵ M B->C D Dual-Beam UV-Vis Spectrophotometer C->D E Scan 200-600 nm D->E G Identify λmax E->G F Solvent Reference F->E H Calculate Molar Absorptivity (ε) G->H

Caption: Workflow for UV-Vis spectroscopic analysis of phenylquinolines.

Comparative UV-Vis Data
CompoundSubstituentPredicted/Observed λmax (nm)Effect of Substituent
2-(2,5-Dimethoxyphenyl)quinoline 2,5-Dimethoxy (EDG)Predicted: Bathochromic shiftThe two electron-donating methoxy groups increase electron density on the phenyl ring, leading to a smaller HOMO-LUMO gap and a shift to longer wavelengths (red shift) compared to the unsubstituted phenylquinoline.
2-(4-Chlorophenyl)quinoline 4-Chloro (EWG)~330-350The electron-withdrawing chloro group causes a slight hypsochromic (blue) shift or minimal change compared to the unsubstituted analogue.
2-(4-Nitrophenyl)quinoline 4-Nitro (Strong EWG)~350-370The potent electron-withdrawing nitro group significantly extends the π-conjugation through intramolecular charge transfer (ICT), resulting in a pronounced bathochromic shift.[1]

Fluorescence Spectroscopy: Exploring Emission Properties

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission wavelength, intensity, and quantum yield are highly sensitive to molecular structure and environment.

Experimental Protocol: Fluorescence Spectroscopy
  • Sample Preparation: Use the same 1 x 10⁻⁵ M solutions prepared for UV-Vis analysis. Ensure the solvent is fluorescence-grade.

  • Instrumentation: Employ a spectrofluorometer.

  • Data Acquisition: Excite the sample at its λmax determined from the UV-Vis spectrum. Record the emission spectrum over a suitable wavelength range (e.g., 350-700 nm).

  • Data Analysis: Determine the wavelength of maximum emission (λem) and calculate the Stokes shift (difference between λmax and λem). The fluorescence quantum yield can be determined relative to a known standard.

Diagram of the Fluorescence Spectroscopy Workflow

Fluorescence_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis A Prepare 1 x 10⁻⁵ M Solution B Spectrofluorometer A->B C Excite at λmax B->C D Record Emission Spectrum C->D E Determine λem D->E F Calculate Stokes Shift E->F G Determine Quantum Yield E->G

Caption: Workflow for fluorescence spectroscopic analysis of phenylquinolines.

Comparative Fluorescence Data
CompoundSubstituentPredicted/Observed λem (nm)Fluorescence Properties
2-(2,5-Dimethoxyphenyl)quinoline 2,5-Dimethoxy (EDG)Predicted: Emission in the blue-green regionThe electron-donating methoxy groups are expected to enhance fluorescence quantum yield compared to the unsubstituted phenylquinoline due to increased electron density and rigidity.
2-(4-Chlorophenyl)quinoline 4-Chloro (EWG)Emission in the blue regionThe heavy chlorine atom can lead to some fluorescence quenching through intersystem crossing, potentially resulting in a lower quantum yield.
2-(4-Nitrophenyl)quinoline 4-Nitro (Strong EWG)Often weakly fluorescent or non-fluorescentThe nitro group is a well-known fluorescence quencher, promoting non-radiative decay pathways.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is an indispensable tool for determining the precise molecular structure by probing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are fundamental for characterizing organic molecules.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified phenylquinoline derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

  • Data Analysis: Analyze the chemical shifts (δ), coupling constants (J), and integration of the signals to assign each proton and carbon in the molecule.

Comparative NMR Data

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei.

CompoundKey ¹H NMR FeaturesKey ¹³C NMR Features
2-(2,5-Dimethoxyphenyl)quinoline Predicted: Upfield shifts for protons on the dimethoxy-substituted phenyl ring due to the shielding effect of the electron-donating methoxy groups. Two distinct singlets for the methoxy protons.Predicted: Upfield shifts for the carbons bearing the methoxy groups (C2' and C5') and other carbons of the phenyl ring.
4-Methyl-2-(4-chlorophenyl)quinoline Aromatic protons on the chlorophenyl ring will be downfield compared to an unsubstituted phenyl ring due to the deshielding effect of the chlorine. A singlet for the methyl group protons.[3]The carbon attached to the chlorine (C4') will show a downfield shift.[3]
4-Methyl-2-(4-nitrophenyl)quinoline Protons on the nitrophenyl ring will be significantly downfield due to the strong deshielding effect of the nitro group.[3]The carbon attached to the nitro group (C4') will be significantly downfield.[3]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain insights into the molecular structure.

Comparative Mass Spectrometry Data
CompoundExpected Molecular Ion ([M+H]⁺)Key Fragmentation Patterns
2-(2,5-Dimethoxyphenyl)quinoline m/z 266.12Loss of methyl groups (-CH₃) and methoxy groups (-OCH₃) from the phenyl ring. Fragmentation of the quinoline ring.
2-(4-Chlorophenyl)quinoline m/z 240.06 (with characteristic isotopic pattern for Cl)Presence of an isotopic peak for ³⁷Cl at [M+2+H]⁺ with an intensity of about one-third of the [M+H]⁺ peak. Loss of Cl radical.
4-Methyl-2-(4-nitrophenyl)quinoline m/z 265.10Loss of the nitro group (-NO₂) is a characteristic fragmentation pathway.[3]

Conclusion: A Structure-Centric Spectroscopic Portrait

This guide has systematically outlined the expected and observed spectroscopic characteristics of 2-(2,5-dimethoxyphenyl)quinoline in comparison to its chloro- and nitro-substituted counterparts. The electron-donating nature of the dimethoxy substituents is predicted to induce bathochromic shifts in the UV-Vis and fluorescence spectra and upfield shifts in the NMR spectra. In contrast, the electron-withdrawing chloro and nitro groups exert opposing effects, leading to hypsochromic or bathochromic shifts depending on the extent of intramolecular charge transfer, and downfield shifts in the NMR spectra. The mass spectra provide unambiguous confirmation of the molecular weights and offer substituent-specific fragmentation patterns.

A significant gap in the readily available literature is the comprehensive experimental spectroscopic data for 2-(2,5-dimethoxyphenyl)quinoline. Future work should focus on the synthesis and detailed spectroscopic characterization of this compound to validate the predictions made in this guide and to provide a more complete comparative dataset. Such data is crucial for the rational design of novel phenylquinoline-based compounds with tailored photophysical and biological properties. By understanding the intricate interplay between molecular structure and spectroscopic behavior, researchers can more effectively navigate the chemical space of substituted phenylquinolines to develop next-generation drugs and advanced materials.

References

  • Adeloye, A.O., & Mphahlele, M.J. (2014). 2,4-Diarylquinolines: Synthesis, absorption and emission properties. Journal of Chemical Research, 38(5), 254–259. [Link]
  • Der Pharma Chemica. (2015). Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica, 7(7), 186-191. [Link]
  • MDPI. (2020). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molecules, 25(21), 5133. [Link]
  • MDPI. (2019). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 24(18), 3349. [Link]
  • MDPI. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. Molecules, 26(16), 4949. [Link]
  • MDPI. (2022). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. Scientific Reports, 12(1), 6031. [Link]
  • ResearchGate. (2017). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one ( 5 ). [Link]
  • ResearchGate. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. [Link]
  • ResearchGate. (2018).
  • ResearchGate. (2017). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... [Link]
  • ResearchGate. (2015). UV‐vis absorption (solid lines) and photoluminescence emission (dotted lines)... [Link]
  • Beilstein Archives. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. [Link]
  • Journal of Organic Chemistry. (2020). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the ADMET Properties of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the ADMET Imperative

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including antimalarial, anticancer, and antibacterial agents.[1] However, the path from a promising hit compound to a viable drug candidate is fraught with challenges, with a significant number of failures—up to 60%—attributed to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[1] Therefore, a robust and integrated ADMET assessment strategy is not merely a checkbox in the drug discovery process; it is the foundational framework for identifying and optimizing candidates with the highest probability of clinical success.

This guide provides a comparative framework for the preclinical ADMET evaluation of novel quinoline derivatives. We will navigate the tiered approach, from high-throughput in silico predictions to definitive in vivo studies, emphasizing the causal logic behind experimental choices. Our objective is to empower research teams to "fail early and fail cheap," strategically allocating resources to candidates with the most promising pharmacokinetic and safety profiles.[2]

Tier 1: High-Throughput In Silico Screening - The Digital Triage

The initial phase of ADMET assessment for a library of novel quinoline derivatives begins in silico. Computational models offer a rapid, cost-effective method to triage large numbers of compounds, flagging potential liabilities and prioritizing candidates for expensive experimental testing.[2][3] The accuracy of these predictions depends heavily on the underlying algorithms and the quality of the training datasets, so using multiple tools for consensus analysis is a highly recommended best practice.[4][5]

Comparative Analysis of Open-Access In Silico Tools

We will compare three hypothetical quinoline derivatives (QD-1, QD-2, QD-3) using a suite of widely used, freely accessible web servers to generate a preliminary ADMET profile.

  • pkCSM: Utilizes graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties from a simple SMILES input.[5]

  • admetSAR 2.0: Employs Quantitative Structure-Activity Relationship (QSAR) models to predict over 50 ADMET and ecotoxicity endpoints.[5]

  • SwissADME: Provides predictions on pharmacokinetics, drug-likeness (e.g., Lipinski's Rule of Five), and medicinal chemistry friendliness.

Table 1: Comparative In Silico ADMET Predictions for Novel Quinoline Derivatives

ParameterPropertyQD-1QD-2QD-3Desirable RangeRationale for Selection
Physicochemical Mol. Weight ( g/mol )485.5430.4510.6< 500Influences solubility and permeability.[6]
LogP (Lipophilicity)5.23.14.81 - 3Governs membrane partitioning and protein binding.[6]
Water SolubilityPoorGoodModerateHighEssential for absorption and formulation.
Absorption Caco-2 Perm. (logPapp)LowHighModerate> 0.9Predicts intestinal absorption.[7]
HIA (%)65%92%81%> 80%Human Intestinal Absorption prediction.
Metabolism CYP2D6 InhibitorYesNoNoNoRisk of drug-drug interactions.[8]
CYP3A4 InhibitorNoYesNoNoRisk of drug-drug interactions.
Toxicity hERG InhibitorNoNoYesNoRisk of cardiotoxicity.
HepatotoxicityNoNoNoNoRisk of liver injury.[8]

Interpretation: From this initial screen, QD-1 is flagged for high lipophilicity and poor permeability. QD-3 shows a major red flag for potential hERG inhibition and borderline high molecular weight. QD-2 emerges as the most promising candidate, despite a potential CYP3A4 interaction, warranting progression to experimental validation.

Workflow for In Silico ADMET Assessment

G cluster_input Input cluster_tools In Silico Prediction cluster_output Predicted Properties cluster_decision Decision start Quinoline Derivative SMILES Strings pkcsm pkCSM start->pkcsm admet_sar admetSAR start->admet_sar swissadme SwissADME start->swissadme physchem Physicochemical (LogP, MW, Solubility) pkcsm->physchem pk Pharmacokinetics (Absorption, Metabolism) pkcsm->pk tox Toxicity (hERG, Hepatotoxicity) pkcsm->tox admet_sar->physchem admet_sar->pk admet_sar->tox swissadme->physchem swissadme->pk swissadme->tox decision Prioritize for In Vitro Testing? physchem->decision pk->decision tox->decision

Caption: Workflow for initial in silico ADMET screening of novel compounds.

Tier 2: In Vitro Assays - From Prediction to Biological Reality

Promising candidates identified in silico must have their properties confirmed through experimental assays. In vitro systems provide controlled environments to measure specific ADMET parameters, offering crucial data for building structure-property relationships (SPR) to guide further chemical optimization.[9][10]

A. Absorption: Permeability Assessment

The ability of a drug to cross the intestinal epithelium is a primary determinant of its oral bioavailability. We compare two gold-standard assays.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, non-cell-based assay that models passive diffusion.[10] It is an excellent primary screen due to its low cost and speed.[11]

  • Caco-2 Permeability Assay: Uses a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. This assay can assess both passive diffusion and active transport/efflux.[7][11]

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is designed as a self-validating system by including high and low permeability control compounds.

  • Preparation:

    • Prepare a 10 mM stock solution of test compounds (QD-1, QD-2, QD-3) and controls (e.g., Verapamil for high permeability, Ranitidine for low) in DMSO.

    • Coat the filter of a 96-well PAMPA plate with 5 µL of a 1% lecithin in dodecane solution to form the artificial membrane.

    • Prepare the donor solution (pH 5.0) and acceptor solution (pH 7.4) using a universal buffer system.

  • Assay Execution:

    • Add 180 µL of acceptor buffer to the wells of the acceptor plate.

    • Dilute the stock solutions into the donor buffer to a final concentration of 100 µM (final DMSO < 1%). Add 180 µL to the donor plate wells.

    • Carefully place the donor plate (with the membrane) onto the acceptor plate, ensuring the membrane is in contact with the acceptor buffer.

    • Incubate the plate sandwich at room temperature for 5 hours with gentle shaking.

  • Quantification & Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using LC-MS/MS.[10]

    • Calculate the effective permeability coefficient (Pe) using the following equation: Pe = - (VD * VA) / ((VD + VA) * Area * Time) * ln(1 - [CA(t)] / [Ceq]) where V is volume, Area is the filter area, and Ceq is the equilibrium concentration.

  • Trustworthiness Check: The assay is valid if the Pe values for Verapamil and Ranitidine fall within the laboratory's established historical range.

B. Metabolism: Metabolic Stability Assessment

The rate at which a compound is metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, dictates its half-life and dosing frequency.

  • Human Liver Microsomes (HLM) Stability Assay: HLMs are vesicles of the endoplasmic reticulum from hepatocytes that contain a high concentration of drug-metabolizing enzymes. This assay measures the rate of intrinsic clearance (Clint).

C. Toxicity: Cardiotoxicity and Cytotoxicity
  • hERG Inhibition Assay: Assesses the potential for a compound to block the hERG potassium channel, an interaction strongly associated with life-threatening cardiac arrhythmias.

  • HepG2 Cytotoxicity Assay: Uses a human liver carcinoma cell line to measure a compound's potential to cause liver cell death, indicating hepatotoxicity.

Table 2: Comparative In Vitro ADMET Data for Quinoline Derivatives

AssayParameterQD-1QD-2QD-3Interpretation
PAMPA Pe (10-6 cm/s)0.812.56.2QD-1 has poor passive permeability. QD-2 is highly permeable.
HLM Stability t1/2 (min)455518QD-3 is rapidly metabolized. QD-1 and QD-2 show good stability.
hERG Assay IC50 (µM)> 30> 301.5QD-3 confirms high risk of cardiotoxicity, validating in silico alert.
HepG2 Assay CC50 (µM)> 50> 50> 50All compounds show low cytotoxicity in this assay.

Interpretation: The in vitro data confirms the in silico predictions. QD-1 's poor permeability is validated. QD-3 's hERG liability is confirmed, likely removing it from further consideration. QD-2 demonstrates excellent permeability and metabolic stability with no hERG risk, solidifying its position as the lead candidate to advance, with the known CYP3A4 interaction as a manageable risk to monitor.

Decision Pathway for In Vitro Screening

G start Candidate from In Silico Screen pampa PAMPA Assay start->pampa hlm HLM Stability Assay pampa->hlm Pₑ > 5? [Yes] stop STOP: Redesign Compound pampa->stop Pₑ > 5? [No] herg hERG Assay hlm->herg t½ > 30 min? [Yes] hlm->stop t½ > 30 min? [No] herg->stop IC₅₀ > 10 µM? [No] proceed Candidate for In Vivo PK Study herg->proceed IC₅₀ > 10 µM? [Yes] G cluster_funnel ADMET Assessment Funnel l1 Large Library of Novel Quinolines (e.g., 100s) l2 In Silico Screening (ADMET Prediction) l3 Prioritized Hits (e.g., 10-20) label1 High Throughput Low Cost l4 In Vitro Assays (Permeability, Stability, hERG) l5 Lead Candidates (e.g., 1-3) label2 Medium Throughput Medium Cost l6 In Vivo PK Studies (Rodent) l7 Preclinical Candidate label3 Low Throughput High Cost

Caption: The ADMET assessment funnel, from a large library to a single candidate.

Final Comparison Summary

CompoundKey StrengthsKey LiabilitiesDecision
QD-1 Good metabolic stabilityPoor permeability, high lipophilicityHalt. Requires significant structural modification to improve absorption.
QD-2 Excellent permeability, good stability, high bioavailability, no hERG riskModerate CYP3A4 inhibitorAdvance. The lead preclinical candidate. The DDI risk can be managed and evaluated further.
QD-3 Good permeabilityHigh hERG risk, rapid metabolismHalt. The cardiotoxicity risk is a critical safety failure.

Conclusion

This guide illustrates a systematic, multi-tiered strategy for assessing the ADMET properties of novel quinoline derivatives. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a comprehensive understanding of a compound's potential behavior in humans. This layered, comparative approach ensures that resources are focused on candidates like QD-2 , which possess a balanced profile of potency, pharmacokinetics, and safety, thereby maximizing the potential for successful clinical development.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]
  • Gleeson, M. P., Hersey, A., & Hannongbua, S. (2011). In silico ADME models: a general assessment of their utility in drug discovery. Current topics in medicinal chemistry, 11(3), 358-381.
  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
  • Singh, D., & Sharma, U. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(9), 1045-1060. [Link]
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.
  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological reviews, 49(4), 403-449.
  • Creative Bioarray. In Vitro ADME Assay Kits. [Link]
  • Sugano, K., et al. (2001). High throughput prediction of oral absorption: improvement of the Caco-2 permeability model. Journal of pharmacological sciences, 87(3), 331-337.
  • Kłys, A., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Pharmaceutics, 15(1), 34. [Link]
  • Creative Biolabs.
  • Pellegatti, M. (2017). Preclinical in vivo ADME studies in drug development: A critical review. ADMET & DMPK, 5(3), 153-164. [Link]
  • Labtoo. In vivo & ADME Services for Drug Development. [Link]
  • Clinical Tree. (2023). ADME Principles in Small Molecule Drug Discovery and Development: An Industrial Perspective. [Link]
  • National Center for Biotechnology Information. (2015).
  • Rudrapal, M., et al. (2022). Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. Journal of the Indian Chemical Society, 99(10), 100701.
  • Kłys, A., et al. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. PubMed. [Link]
  • Kalita, J., Chetia, D., & Rudrapal, M. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. Journal of Medical Chemistry and Drug Design, 2(1). [Link]
  • Asif, M., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 28(22), 7592.
  • Drug Hunter. (2024). The Medicinal Chemist's Guide to Solving ADMET Challenges. YouTube. [Link]
  • Bitesize Bio. (2023). Using ADMET to Move Forward from Drug Discovery to Development. [Link]
  • Chall, S. (2023). ADMET: An Essential Component in Drug Discovery and Development. Medium. [Link]
  • Int. J. Adv. Res. Biol. Sci. (2017). Drug Discovery and ADMET process: A Review. [Link]
  • MDPI. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. [Link]
  • ResearchGate. (2019). Molecular Docking, Drug-likeness Studies and ADMET Prediction of Quinoline Imines for Antimalarial Activity. [Link]
  • BonView Press. (2023). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. [Link]
  • ResearchGate. (2014).
  • CN Bio Innovations. (2024). 6 Challenges in ADME Drug Development. [Link]
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Selection of heterocycles for drug design. Journal of computer-aided molecular design, 28(2), 119-129.
  • Davis, A. M., & Riley, R. J. (2004). Predictive ADMET studies, the challenges and the opportunities. Current opinion in chemical biology, 8(4), 378-386.
  • ResearchGate. (2023). In Silico Molecular Docking and ADMET Analysis of Quinoline Compounds as Anti-SARS-CoV-2 Agents. [Link]
  • Schnider, P., et al. (2021). Overview of Strategies for Solving ADMET Challenges. In The Medicinal Chemist's Guide to Solving ADMET Challenges. Wiley-VCH.

Sources

A Comparative Guide to the Synthesis of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid: A Focus on Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid is a valuable scaffold in medicinal chemistry, appearing in compounds investigated for a range of biological activities. However, the reproducibility of its synthesis can be a significant hurdle, leading to variations in yield and purity that can delay research timelines.

This guide provides an in-depth comparison of the two most common synthetic routes to this molecule: the Pfitzinger and Doebner reactions. Moving beyond simple protocols, we will analyze the critical parameters of each method, discuss potential pitfalls affecting reproducibility, and offer data-driven insights to help you select and optimize the most suitable pathway for your laboratory's needs.

Overview of Synthetic Strategies

The construction of the 2-aryl-quinoline-4-carboxylic acid core is typically achieved through condensation and cyclization reactions. The two primary strategies, the Pfitzinger and Doebner reactions, assemble the quinoline ring from different starting materials. Understanding their fundamental logic is key to troubleshooting and optimizing the synthesis.

  • The Pfitzinger Reaction: This approach builds the quinoline system by condensing isatin with a carbonyl compound that possesses an α-methylene group—in this case, 2,5-dimethoxyacetophenone. It is a direct and convergent method for accessing 2-substituted quinoline-4-carboxylic acids.

  • The Doebner Reaction: This is a three-component reaction involving an aniline, an aldehyde (2,5-dimethoxybenzaldehyde), and pyruvic acid. It offers flexibility in modifying the "aniline" portion of the quinoline ring system, though for the parent system, aniline itself is used.

Method 1: The Pfitzinger Reaction

The Pfitzinger reaction is a robust and widely cited method for preparing quinoline-4-carboxylic acids.[1] Its directness makes it an attractive choice for synthesizing the target molecule.

Principle and Mechanism

The reaction is initiated by the base-catalyzed hydrolysis of the amide bond within the isatin ring, which opens to form a keto-acid intermediate (an isatinate).[2][3] This intermediate's aniline moiety then condenses with the ketone (2,5-dimethoxyacetophenone) to form an imine, which tautomerizes to an enamine. The reaction concludes with an intramolecular Claisen-like condensation, followed by dehydration, to yield the aromatic quinoline product.[2][4]

Detailed Experimental Protocol

This protocol is a representative example adapted from established literature procedures.[5][6]

  • Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in 95% ethanol (50 mL). Caution: The dissolution is highly exothermic.

  • Isatin Ring Opening: To the stirred KOH solution, add isatin (0.07 mol). The mixture's color will typically change as the ring opens to form the potassium isatinate. Stir at room temperature for 30-45 minutes to ensure complete formation of the intermediate.[2]

  • Addition of Ketone: Add 2,5-dimethoxyacetophenone (0.07 mol) dropwise to the reaction mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 12-24 hours.[2][5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, distill the majority of the ethanol under reduced pressure. Add water (100 mL) to the residue to dissolve the potassium salt of the product.

  • Purification: Transfer the aqueous solution to a separatory funnel and wash with diethyl ether (2 x 50 mL) to remove any unreacted ketone and neutral impurities. Carefully acidify the aqueous layer with glacial acetic acid or dilute HCl to a pH of ~4-5, which will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from ethanol or acetic acid.

Discussion of Critical Parameters and Reproducibility

The reproducibility of the Pfitzinger reaction is highly dependent on several factors:

  • Base Concentration: The use of a strong base like KOH is essential for the initial ring-opening of isatin.[3] Incomplete hydrolysis can lead to lower yields. The concentration must be sufficient to drive the reaction to completion without promoting unwanted side reactions.

  • Reaction Time and Temperature: While many procedures call for extended reflux times (12-48 hours), monitoring by TLC is crucial.[6] Prolonged heating can lead to degradation of starting materials or products, resulting in a more complex impurity profile and lower reproducible yields.

  • Purity of Reactants: Isatin and the substituted acetophenone should be of high purity. Impurities in the ketone, particularly other enolizable carbonyl compounds, can lead to the formation of undesired quinoline side products.

  • Acidification Step: The precipitation of the product is pH-dependent. Acidifying too strongly can sometimes lead to the co-precipitation of impurities, while insufficient acidification results in incomplete product recovery. Slow, controlled addition of acid while monitoring the precipitation is recommended for consistent results.

Workflow and Data

Pfitzinger_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Isatin Isatin Mix Combine & Reflux (12-24h) Isatin->Mix Ketone 2,5-Dimethoxy- acetophenone Ketone->Mix Base KOH in Ethanol Base->Mix Solvent_Removal Solvent Removal Mix->Solvent_Removal Dissolve Dissolve in H2O Solvent_Removal->Dissolve Wash Wash with Ether Dissolve->Wash Acidify Acidify (pH 4-5) Wash->Acidify Filter Filter & Dry Acidify->Filter Recrystallize Recrystallize Filter->Recrystallize Final_Product Pure 2-(2,5-Dimethoxyphenyl) quinoline-4-carboxylic acid Recrystallize->Final_Product Doebner_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Aniline Aniline Mix Combine & Reflux (4-6h) Aniline->Mix Aldehyde 2,5-Dimethoxy- benzaldehyde Aldehyde->Mix Pyruvic Pyruvic Acid Pyruvic->Mix Solvent Ethanol Solvent->Mix Cool Cool in Ice Bath Mix->Cool Filter Filter & Wash Cool->Filter Recrystallize Recrystallize (optional) Filter->Recrystallize Final_Product Pure 2-(2,5-Dimethoxyphenyl) quinoline-4-carboxylic acid Recrystallize->Final_Product

Caption: Workflow for the Doebner Synthesis.

ParameterTypical Range/ValueNotes
Yield 50-85%Can be higher than Pfitzinger but may require more optimization to minimize side products. [7]
Purity >90% (crude)Often precipitates in relatively high purity from the reaction mixture.
Reaction Time 4-6 hoursGenerally faster than the traditional Pfitzinger reaction.
Key Reagents Aniline, 2,5-Dimethoxybenzaldehyde, Pyruvic AcidAll starting materials are generally inexpensive and readily available.

Comparative Analysis: Pfitzinger vs. Doebner

Choosing the optimal synthetic route requires a careful evaluation of multiple factors beyond just the reported yield.

FeaturePfitzinger ReactionDoebner Reaction
Starting Materials Isatin, Substituted KetoneAniline, Substituted Aldehyde, Pyruvic Acid
Simplicity Two-component; generally straightforward.Three-component; can be more prone to side reactions.
Typical Yield Moderate (40-75%)Moderate to Good (50-85%)
Reaction Time Longer (12-24 hours)Shorter (4-6 hours)
Robustness Generally robust but sensitive to base concentration and reaction time.Requires careful control of conditions to ensure reproducibility.
Purification Often requires aqueous work-up and recrystallization.Product often precipitates directly, simplifying initial isolation.
Scalability Scalable, but handling large volumes of strong base can be a concern.Generally considered highly scalable.
Key Challenge Long reaction times and potential for degradation.Minimizing side reactions from the three-component mixture.
Expert Insights for Method Selection
  • For Initial Discovery & Small Scale: The Doebner reaction is often faster and uses readily available, inexpensive starting materials, making it well-suited for rapidly synthesizing a small amount of the target compound for initial screening. Its shorter reaction time is a significant advantage.

  • For Scale-Up & Process Development: The Pfitzinger reaction , while slower, can be more predictable once optimized. The two-component nature can make troubleshooting and process control more straightforward than in a three-component system. The primary focus for ensuring reproducibility on a larger scale would be on standardizing the heating profile and the final pH-controlled precipitation.

  • On Reproducibility: Both reactions can suffer from reproducibility issues if not carefully controlled. [8][9]For the Pfitzinger method, inconsistent ring-opening of isatin or product degradation from excessive heating are common culprits. For the Doebner reaction, variability often stems from competing side reactions, which can be influenced by minor changes in reagent quality, temperature, or reaction concentration.

Conclusion

Both the Pfitzinger and Doebner reactions are viable and effective methods for synthesizing this compound. There is no single "best" method; the optimal choice depends on the specific goals of the researcher.

The Doebner reaction offers a faster, often higher-yielding route that is ideal for rapid, small-scale synthesis. However, achieving high reproducibility requires careful control over the reaction conditions to manage its complexity. The Pfitzinger reaction is a more time-intensive but direct and robust method. Once its parameters are well-defined, it can provide a reliable and reproducible source of the material, making it a strong candidate for larger-scale campaigns where consistency is the primary objective.

By understanding the underlying mechanisms and critical control points detailed in this guide, researchers can significantly improve the reproducibility of their chosen synthesis, ensuring a reliable supply of this important chemical building block for their research and development efforts.

References

  • Wikipedia. Pfitzinger reaction. [Link]
  • Wikipedia. Doebner–Miller reaction. [Link]
  • SlideShare. Pfitzinger Quinoline Synthesis. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • SynArchive. Doebner-Miller Reaction. [Link]
  • ResearchGate. (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. [Link]
  • SlideShare.
  • Journal of Chemical and Pharmaceutical Research.
  • Revues Scientifiques Marocaines.
  • ResearchGate.
  • ACS Omega.
  • Organic & Biomolecular Chemistry. Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations.
  • International Journal of Chemical and Physical Sciences. Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. [Link]
  • Molecules.
  • Journal of Medicinal Chemistry.
  • ResearchGate. The Pfitzinger Reaction. (Review). [Link]
  • PubMed.
  • Enago Academy. Can Reproducibility in Chemical Research be Fixed? [Link]
  • EMBO Reports.

Sources

A Guide to Orthogonal Assays for Confirming the Anticancer Activity of Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold and the Imperative for Rigorous Validation

Quinoline, a heterocyclic aromatic compound, and its derivatives are cornerstones in medicinal chemistry, celebrated for their vast pharmacological potential.[1][2] This scaffold is present in numerous natural products and forms the basis of a wide array of therapeutic agents with activities spanning from antimalarial to antimicrobial and, most notably, anticancer.[3][4][5] The anticancer mechanisms of quinoline derivatives are diverse, targeting key cellular processes such as DNA synthesis, tubulin polymerization, and critical signaling pathways, often leading to cell cycle arrest and apoptosis (programmed cell death).[6][7][8]

As researchers synthesize novel quinoline-based compounds, the initial screening for biological activity is a critical step. However, a single-assay readout can be misleading, susceptible to artifacts, or may not fully capture the compound's mechanism of action.[9] To ensure the scientific integrity of a finding, it is paramount to employ orthogonal assays—distinct methods that measure the same biological endpoint through different underlying principles.[10] This guide provides a comprehensive framework for using two orthogonal assays to validate the anticancer activity of a novel quinoline compound, focusing on the induction of apoptosis. We will compare a general cell viability assay with a specific apoptosis detection assay, explaining the causality behind these experimental choices and providing detailed, field-proven protocols.

Pillar 1: The Principle of Orthogonality in Anticancer Screening

Therefore, a robust validation workflow involves:

  • Primary Assay (General Viability): An assay that measures a broad indicator of cell health and proliferation, such as metabolic activity.

  • Secondary, Orthogonal Assay (Specific Mechanism): An assay that specifically detects the hallmarks of the hypothesized mechanism of action, in this case, apoptosis.

For this guide, we will compare the MTT assay (a measure of metabolic activity) and the Annexin V/Propidium Iodide (PI) assay (a specific measure of apoptosis). These are orthogonal because the MTT assay relies on enzymatic activity within the mitochondria of living cells, while the Annexin V/PI assay detects specific changes in the plasma membrane that occur during apoptosis.[11][12]

Experimental Workflow Overview

The following diagram outlines the general workflow for assessing the anticancer potential of a novel quinoline compound using orthogonal assays.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Orthogonal Assays cluster_2 Phase 3: Data Acquisition cluster_3 Phase 4: Analysis & Confirmation A Seed Cancer Cells (e.g., MCF-7) in Plates B Incubate for 24h (Allow cells to adhere) A->B C Treat with Quinoline Compound (Dose-response concentrations) B->C D Assay 1: MTT Cell Viability Assay C->D E Assay 2: Annexin V/PI Apoptosis Assay C->E F Measure Absorbance at 570 nm (Plate Reader) D->F G Analyze Cells by Flow Cytometry E->G H Calculate IC50 Value (Cytotoxicity) F->H I Quantify Apoptotic vs. Live/Necrotic Cells G->I J Orthogonal Confirmation: Correlate Cytotoxicity with Apoptosis Induction H->J I->J

Caption: General experimental workflow for orthogonal anticancer assessment.

Pillar 2: Detailed Experimental Protocols

These protocols are designed for researchers with foundational knowledge of cell culture techniques. Every step is critical for ensuring the trustworthiness and reproducibility of the data.

Assay 1: MTT Cell Proliferation and Cytotoxicity Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in metabolically active cells.[12] The resulting purple formazan crystals are solubilized, and the absorbance is quantified, which is directly proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., MCF-7, human breast adenocarcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test quinoline compound, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count MCF-7 cells.

    • Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compound in complete culture medium. A typical concentration range might be 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Add fresh medium with the corresponding DMSO concentration to the control wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for another 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well.

    • Gently pipette to dissolve the crystals. The plate can be placed on a shaker for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if available.

    • Subtract the absorbance of the blank wells from all other readings.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

    • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Assay 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[11] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) and will bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can only enter cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

G A Healthy Cell Inner Membrane: PS (Phosphatidylserine) Outer Membrane: Intact Annexin V: Negative PI: Negative B Early Apoptotic Cell PS translocates to Outer Membrane Outer Membrane: Intact Annexin V: Positive PI: Negative A->B C Late Apoptotic / Necrotic Cell PS on Outer Membrane Outer Membrane: Compromised Annexin V: Positive PI: Positive B->C

Caption: Principle of the Annexin V/PI apoptosis assay.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • 6-well cell culture plates

  • Test quinoline compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed approximately 2 x 10⁵ MCF-7 cells per well in 2 mL of complete medium into 6-well plates.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

    • Treat the cells with the quinoline compound at concentrations around its IC50 value (determined from the MTT assay) and one concentration above and below. Include an untreated control.

    • Incubate for the same duration as the MTT assay (e.g., 48 hours).

  • Cell Harvesting:

    • Collect the culture medium from each well, as it may contain detached apoptotic cells.

    • Gently wash the adherent cells with PBS.

    • Trypsinize the adherent cells and combine them with the collected medium from the first step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition and Analysis:

    • Analyze the samples immediately using a flow cytometer.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • The data is typically displayed as a dot plot with FITC (Annexin V) on the x-axis and PI on the y-axis. This creates four quadrants:

      • Lower-Left (Q4): Live cells (Annexin V- / PI-)

      • Lower-Right (Q3): Early apoptotic cells (Annexin V+ / PI-)

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant. The total percentage of apoptotic cells is the sum of the early and late apoptotic populations (Q3 + Q2).

Pillar 3: Data Presentation and Authoritative Interpretation

To demonstrate the power of this orthogonal approach, consider the hypothetical data for a novel compound, "Quino-X," tested on MCF-7 cells.

Table 1: Orthogonal Assay Results for Quino-X on MCF-7 Cells after 48h Treatment

Quino-X ConcentrationMTT Assay (% Viability ± SD)Annexin V/PI Assay (% of Total Apoptotic Cells ± SD)
Control (0 µM) 100 ± 4.55.2 ± 1.1
1 µM 85.3 ± 5.114.8 ± 2.3
5 µM 52.1 ± 3.848.9 ± 4.5
10 µM 24.7 ± 2.985.6 ± 3.9
50 µM 8.9 ± 1.592.1 ± 2.7
IC50 Value 4.8 µM N/A

Interpretation:

  • Convergence of Data: The MTT assay reveals a dose-dependent decrease in cell viability, with an IC50 value calculated at 4.8 µM.[13] This indicates that Quino-X is cytotoxic to MCF-7 cells.

  • Mechanistic Insight: The Annexin V/PI assay data provides the crucial orthogonal confirmation. At concentrations near the IC50 (5 µM), there is a dramatic increase in the percentage of apoptotic cells (48.9%) compared to the untreated control (5.2%). This percentage continues to rise at higher concentrations.

References

  • Mechanism of action of quinoline drugs.
  • Different biological activities of quinoline.Vertex AI Search.
  • Quinoline antimalarials: mechanisms of action and resistance.PubMed.
  • Biological activities of quinoline deriv
  • Annotated Review on Various Biological Activities of Quinoline Molecule.Biointerface Research in Applied Chemistry.
  • Biological Activities of Quinoline Deriv
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Review on recent development of quinoline for anticancer activities.ScienceDirect.
  • Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Applic
  • Application Notes and Protocols: Assessing the Anticancer Activity of Quinoline Compounds.Benchchem.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents.NIH.
  • Advancements in GPCR biosensors to study GPCR-G Protein coupling.PMC - NIH.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review.Royal Society of Chemistry.
  • Insights into Quinoline Schiff Bases as Anticancer Agents.ijrpr.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: liter
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone deriv
  • Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines.NIH.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.MDPI.
  • Roadmap for bioorthogonal labeling and detection methods of GPCRs.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
  • Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.PMC - NIH.
  • Tango GPCR Assay System.Thermo Fisher Scientific - US.
  • Gαi/o GPCR assays.ION Biosciences.
  • A near-universal way to measure enzyme inhibition.Newsroom.
  • Umbrella Labs Introduces Research Use Only 5 AMINO 1MQ Liquid Program To Support High Rigor NNMT, NAD+ Salvage, And Methyl Donor Bench Science.ACCESS Newswire.
  • Mechanism of Action Assays for Enzymes.Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Integrating Network Pharmacology to Investigate the Mechanism of Ginsenoside Compound K Against Coronavirus.

Sources

A Researcher's Guide to Comparative Molecular Docking of Quinoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of quinoline analogs against their protein targets. We will delve into the strategic rationale behind experimental choices, present a detailed, self-validating workflow, and interpret the resulting data to accelerate structure-based drug discovery efforts.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, including potent anticancer, antimalarial, antibacterial, and antiviral properties.[1][2][3] This versatility stems from the quinoline nucleus's ability to be readily functionalized at various positions, allowing for the fine-tuning of its steric and electronic properties to achieve high-affinity interactions with diverse biological targets.[4]

In drug discovery, particularly for diseases like cancer and malaria, quinoline analogs are extensively investigated as inhibitors of key enzymes.[5][6] For instance, certain derivatives target the Epidermal Growth Factor Receptor (EGFR) kinase domain in cancer cells, while others inhibit crucial parasitic enzymes like falcipain-2 or bacterial DNA gyrase.[6][7][8] Computational methods, especially molecular docking, have become indispensable for rapidly evaluating libraries of these analogs, predicting their binding modes, and prioritizing candidates for synthesis and in vitro testing.[9][10]

The "Why": Causality in Experimental Design for Docking Studies

A successful docking study is more than a mere computational exercise; it is a hypothesis-driven investigation into molecular recognition.[11] The choices made at each step are critical for generating biologically relevant results.

  • Why Molecular Docking? Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11] This in silico approach allows us to compare how different analogs (ligands) might bind within a target's active site, estimate their binding affinities using scoring functions, and understand the key atomic interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex.[12] For large sets of quinoline analogs, this is a time- and cost-effective method to delineate structure-activity relationships (SAR) and guide lead optimization.[9]

  • Why Target Selection and Preparation is Crucial: The adage "garbage in, garbage out" is particularly true for docking. The choice of the target protein structure is paramount. A high-resolution X-ray crystal structure is preferred. The preparation phase involves removing non-essential water molecules, adding hydrogen atoms, assigning correct protonation states to amino acid residues (especially histidine, aspartate, and glutamate), and assigning partial charges.[13] This meticulous process ensures the electrostatic and steric environment of the binding site is accurately represented, which is fundamental for reliable docking predictions.

  • Why Protocol Validation is Non-Negotiable: Before screening novel compounds, the docking protocol must be validated.[14][15] The most common and robust method is redocking , where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site.[16][17] A successful validation is typically defined by the docked pose having a Root Mean Square Deviation (RMSD) of less than 2.0 Å from the crystallographic pose.[14][18] This confirms that the chosen docking algorithm and parameters can accurately reproduce the experimentally observed binding mode, lending trustworthiness to the results for novel analogs.

Experimental Workflow: A Self-Validating System

This section outlines a detailed, step-by-step methodology for a comparative docking study. We will use the example of docking quinoline analogs into the ATP-binding site of the EGFR kinase domain, a common target in oncology.[6][19]

Required Tools
  • Molecular Visualization Software: PyMOL, Chimera, or Discovery Studio Visualizer.

  • Docking Software: AutoDock Vina, GOLD, or Glide are industry standards.[12][20][21] We will reference AutoDock Vina for its widespread accessibility and robust performance.[22][23]

  • Protein and Ligand Preparation Tools: AutoDockTools (MGLTools), Open Babel, or Schrödinger's Protein Preparation Wizard.[13][24]

Step-by-Step Protocol

Step 1: Target Protein Acquisition and Preparation

  • Obtain Structure: Download the X-ray crystal structure of the target protein complexed with a known ligand from the Protein Data Bank (PDB). For our example, we'll use PDB ID: 1XKK, representing EGFR kinase domain.[25]

  • Prepare Receptor:

    • Load the PDB file into a molecular modeling program (e.g., AutoDockTools).

    • Remove all non-essential entities, including solvent molecules and co-factors, keeping only the protein chain(s) and the co-crystallized ligand (for validation).

    • Add polar hydrogens to the protein, which are critical for forming hydrogen bonds.

    • Compute and assign Gasteiger or AM1-BCC charges to the protein atoms. This is essential for calculating electrostatic interactions.

    • Save the prepared receptor in the required PDBQT format for AutoDock Vina.

Step 2: Ligand Preparation

  • Create 3D Structures: Draw the quinoline analogs using a chemical drawing tool (e.g., ChemDraw) and convert them to 3D structures.

  • Energy Minimization: Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This ensures a low-energy, sterically favorable starting conformation.

  • Assign Charges and Torsions: As with the receptor, compute partial charges for each ligand. Define the rotatable bonds (torsions) to allow for conformational flexibility during the docking process.

  • Save Ligands: Save each prepared ligand in the PDBQT format.

Step 3: Protocol Validation via Redocking

  • Define the Search Space (Grid Box): The grid box defines the three-dimensional space where the docking algorithm will search for binding poses. Center the grid box on the co-crystallized ligand within the active site. The size should be large enough to encompass the entire binding pocket and allow the ligand to rotate freely.[26]

  • Redock the Native Ligand: Use the prepared receptor and the extracted, re-prepared native ligand as inputs. Run the docking simulation using the defined grid box.

  • Analyze RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the RMSD. An RMSD value < 2.0 Å validates the docking protocol.[14] If the RMSD is high, parameters such as the grid box size or center may need adjustment.

Step 4: Comparative Docking of Quinoline Analogs

  • Batch Docking: Using the validated protocol (i.e., the same receptor structure and grid parameters), perform docking for each prepared quinoline analog.

  • Execution: This can be automated using simple batch scripts to run the docking software for all ligands sequentially.[24]

Step 5: Analysis and Interpretation of Results

  • Rank by Binding Affinity: The primary output from AutoDock Vina is a binding affinity score in kcal/mol for each predicted pose.[11] A more negative value indicates a stronger predicted binding affinity. Rank the analogs based on the score of their best pose.

  • Visualize Binding Poses: For the top-ranked analogs, load the protein-ligand complex into a visualization tool. Analyze the interactions between the ligand and the active site residues.

  • Identify Key Interactions: Look for hydrogen bonds, pi-pi stacking, hydrophobic interactions, and salt bridges. Compare these interactions across the different analogs to understand why certain substitutions lead to better binding affinity. For example, does adding a hydroxyl group introduce a new hydrogen bond with a key residue like Met793 in EGFR?[19][25]

Workflow Visualization

G cluster_prep Phase 1: Preparation & Validation cluster_dock Phase 2: Comparative Docking cluster_analysis Phase 3: Analysis PDB 1. Obtain Target PDB PrepReceptor 2. Prepare Receptor (Add H, Assign Charges) PDB->PrepReceptor PrepLigands 3. Prepare Ligands (Minimize, Assign Charges) Validate 4. Validate Protocol (Redocking, RMSD < 2.0 Å) PrepReceptor->Validate PrepLigands->Validate Docking 5. Dock Quinoline Analogs (Batch Mode) Validate->Docking Rank 6. Rank by Binding Affinity Docking->Rank Visualize 7. Visualize Interactions Rank->Visualize SAR 8. Derive SAR Visualize->SAR

Caption: A generalized workflow for comparative molecular docking studies.

Data Presentation and Interpretation: A Case Study

Let's consider a hypothetical comparative study of three quinoline analogs against EGFR, building upon the known inhibitor Erlotinib.

CompoundStructure (R-group on Quinoline)Binding Affinity (kcal/mol)Key Interacting ResiduesHydrogen Bonds
Erlotinib (Ref.) 3-ethynylphenylamino-9.8Met793, Leu718, Val726, Ala743Met793 (hinge)
Analog QN-1 4-aminophenoxy-8.5Leu718, Val726, Cys797None
Analog QN-2 3-hydroxyphenylamino-10.2Met793, Leu718, Asp855, Lys745Met793, Asp855
Analog QN-3 3-chlorophenylamino-9.5Met793, Leu718, Val726, Thr790Met793 (hinge)

Interpretation:

  • Analog QN-2 shows the best predicted binding affinity (-10.2 kcal/mol), even stronger than the reference drug Erlotinib. Visualization reveals that the 3-hydroxy group forms an additional hydrogen bond with the side chain of Asp855, an interaction not present with Erlotinib. This provides a strong, testable hypothesis: the addition of a hydrogen bond donor at this position enhances binding.

  • Analog QN-1 has the weakest predicted affinity. Its binding pose shows it fails to form the critical hydrogen bond with the hinge residue Met793, which is a hallmark of many EGFR kinase inhibitors.[19]

  • Analog QN-3 shows a slightly weaker affinity than Erlotinib. The chloro- group likely engages in favorable hydrophobic interactions, but it does not improve upon the binding of the parent compound.

This comparative analysis allows researchers to prioritize Analog QN-2 for synthesis and biological evaluation, while deprioritizing Analog QN-1.

Visualizing Key Interactions

G cluster_protein EGFR Active Site cluster_ligand Analog QN-2 MET793 Met793 ASP855 Asp855 LEU718 Leu718 LYS745 Lys745 Quinoline Quinoline Core Quinoline->MET793 H-Bond (hinge) Anilino Anilino Linker Anilino->LEU718 Hydrophobic Hydroxyl 3-Hydroxy Group Hydroxyl->ASP855 H-Bond Hydroxyl->LYS745 Electrostatic

Caption: Key interactions of Analog QN-2 in the EGFR binding site.

Conclusion

Comparative molecular docking is a powerful computational strategy in modern drug discovery.[9][11] When executed with scientific rigor—grounded in meticulous preparation and robust validation—it provides invaluable insights into the structure-activity relationships of compound series like quinoline analogs. This guide outlines a comprehensive and self-validating workflow designed to generate reliable, interpretable, and actionable data, thereby accelerating the journey from in silico hit identification to the development of novel therapeutic agents.

References

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
  • Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Massarani, S. M., El-Gamal, M. I., & Abdel-Maksoud, M. S. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Molecules (Basel, Switzerland), 25(23), 5763. [Link]
  • Pinzi, L., & Rastelli, G. (2019). Molecular Docking: Shifting Paradigms in Drug Discovery. International journal of molecular sciences, 20(18), 4331. [Link]
  • Chandane, A. Y., Mukhade, S. B., Chaudhari, K. P., Srinivasan, M., Nagargoje, B. U., & Kokate, K. K. (2023). Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential.
  • Kumar, A., Sharma, S., & Kumar, D. (2014). Drug discovery studies on quinoline-based derivatives as potential antimalarial agents. Medicinal chemistry research, 23(10), 4276–4286. [Link]
  • Abonnajah, A. A., Al-Salahi, R., Al-Qaisi, A. M., Marzouk, M., Al-Omar, M. A., & Al-Obaid, A. M. (2023). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Archiv der Pharmazie, e2300236. [Link]
  • Bioinformatics Review. (2023). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. YouTube. [Link]
  • James, J. (2023). Molecular Docking: Navigating the Realm of Drug Discovery at the Atomic Level. Journal of Molecular Docking. [Link]
  • Al-Warhi, T., Rizk, O., Al-Otaibi, A. M., El-Sayed, R., & Al-Ghorbani, M. (2024). Docking, synthesis, and anticancer assessment of novel quinoline-amidrazone hybrids. Journal of the Iranian Chemical Society, 21(1), 1-13. [Link]
  • Davila, C., Llach, L., Salgado-Moran, G., & Ramirez-Tagle, R. (2018). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. Journal of Pharmacy & Pharmacognosy Research, 6(5), 386-391. [Link]
  • Scripps Research. (2020). Tutorial – AutoDock Vina. The Scripps Research Institute. [Link]
  • Davila, C., Llach, L., Salgado-Moran, G., & Ramirez-Tagle, R. (2018). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. Journal of Pharmacy and Pharmacognosy Research, 6(5), 386-391. [Link]
  • Al-Khafaji, K., Taha, K., & Al-Jaber, H. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals, 16(11), 1599. [Link]
  • Khan, S. (2014). Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity.
  • Schrödinger. (n.d.). Docking and scoring. Schrödinger. [Link]
  • The Vina-Team. (n.d.). Basic docking. Autodock Vina 1.2.
  • Singh, S., & Singh, P. (2022). Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. IntechOpen. [Link]
  • Eagon, S. (n.d.). Vina Docking Tutorial. Eagon Research Group. [Link]
  • ResearchGate. (2015). How can I validate a docking protocol?
  • Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Key Topics in Molecular Docking for Drug Design. Expert Opinion on Drug Discovery, 9(8), 1-16. [Link]
  • Kumar, R., et al. (2018). Docking and 3D QSAR Studies on Substituted Cyclobutylphenyl Quinoline Derivatives as Inhibitors of Bacterial DNA Gyrase. Letters in Drug Design & Discovery, 15(10), 1045-1057. [Link]
  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 27(18), 5801. [Link]
  • Jareena, S. (2023). Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs.
  • Singh, S., et al. (2020). Molecular docking studies of antimalarial drug and its analogues against falcipain-2 protein. Journal of Applied Pharmaceutical Science, 10(1), 81-87. [Link]
  • Cambridge Crystallographic Data Centre. (n.d.). First steps in protein-ligand docking with GOLD. CCDC. [Link]
  • Forli, S., et al. (2012). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. [Link]
  • Cambridge Crystallographic Data Centre. (n.d.). How to perform ensemble docking with GOLD. CCDC. [Link]
  • Davila, C., et al. (2018). Docking studies on novel analogs of quinolones against DNA gyrase of Escherichia coli. CORE. [Link]
  • I-Mak, N., et al. (2021).
  • University of California, Santa Barbara. (n.d.). Tutorial: Docking with Glide. UCSB. [Link]
  • Warren, G. L., et al. (2006). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Chemical Information and Modeling, 46(3), 1437-1450. [Link]
  • Schrödinger. (n.d.). Virtual Screening With GLIDE. Schrödinger. [Link]
  • Sharma, A., et al. (2020). Novel quinazoline-based EGFR kinase inhibitors: A review focussing on SAR and molecular docking studies (2015-2019). European Journal of Medicinal Chemistry, 204, 112619. [Link]
  • ResearchGate. (n.d.). Docking of target quinolines in the active site EGFR.
  • Schrödinger. (n.d.). Structure-Based Virtual Screening Using Glide. Schrödinger. [Link]
  • Singh, A., et al. (2019). Quinoline-triazole hybrids inhibit falcipain-2 and arrest the development of Plasmodium falciparum at the trophozoite stage. RSC Advances, 9(67), 39410-39421. [Link]
  • Anderson, V. E., & Osheroff, N. (2001). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Antimicrobial Agents and Chemotherapy, 45(11), 3194-3200. [Link]
  • ResearchGate. (2024). Validation of Docking Methodology (Redocking).
  • Cambridge Crystallographic Data Centre. (n.d.). Protein–Ligand Docking with GOLD. CCDC. [Link]
  • Schrödinger. (n.d.). Glide. Schrödinger. [Link]
  • Al-Suwaidan, I. A., et al. (2021). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Molecules, 26(10), 2963. [Link]
  • LORIA. (2023). Tutorial : Docking small molecules in a receptor using GOLD. LORIA. [Link]
  • ResearchGate. (2024). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • Cambridge Crystallographic Data Centre. (2022).
  • Singh, A., et al. (2019). Quinoline-triazole hybrids inhibit falcipain-2 and arrest the development of Plasmodium falciparum at the trophozoite stage.
  • Aldea, I. C., et al. (2023). DNA Gyrase as a Target for Quinolones. Biomedicines, 11(2), 371. [Link]
  • Uddin, R., et al. (2022). Target-Based Virtual Screening of Natural Compounds Identifies a Potent Antimalarial With Selective Falcipain-2 Inhibitory Activity. Frontiers in Cellular and Infection Microbiology, 12, 856515. [Link]

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, by the Senior Application Scientist: In the lifecycle of drug discovery and development, the synthesis of novel compounds is a journey of innovation. Yet, the final chapter of this journey—the proper disposal of these unique chemical entities—is as critical as their creation. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid, ensuring the protection of both laboratory personnel and the environment. Our approach moves beyond a simple checklist, delving into the chemical reasoning that underpins these essential safety protocols.

Hazard Assessment: Understanding the Molecule's Intrinsic Risk

A robust disposal plan begins with a thorough understanding of the compound's hazard profile. While a specific Safety Data Sheet (SDS) for a novel research chemical may be limited, a critical evaluation of its structural motifs provides a necessary and authoritative foundation for risk assessment.

Analysis of the Core Structure

The structure of this compound is a composite of three key components: a quinoline core, a dimethoxyphenyl substituent, and a carboxylic acid functional group.

  • The Quinoline Core: A Significant Hazard Driver The quinoline ring system is the primary source of concern. Quinoline itself is classified by the U.S. Environmental Protection Agency (EPA) as a Group C, possible human carcinogen[1]. It is known to be toxic if swallowed, harmful in contact with skin, a skin and eye irritant, a suspected mutagen, and toxic to aquatic life[2][3][4][5]. Chronic exposure in animal studies has been linked to liver damage[1]. Given these significant inherent hazards of the parent heterocycle, any novel derivative must be handled with extreme caution, assuming a similar or greater hazard profile in the absence of contradictory data.

  • Dimethoxyphenyl Group and Carboxylic Acid: The 2,5-dimethoxyphenyl group and the carboxylic acid moiety are common in organic chemistry. Compounds with these features are generally considered irritants[6][7][8][9]. While less acutely toxic than the quinoline core, they contribute to the overall irritant properties of the molecule.

Known Hazards of the Specific Compound

The available Safety Data Sheet (SDS) for this compound provides the following GHS hazard classifications:

Hazard StatementGHS ClassificationDescription
H317Skin Sensitizer, Cat. 1May cause an allergic skin reaction.
H319Eye Irritant, Cat. 2Causes serious eye irritation.

Source: Matrix Scientific

It is crucial to recognize that the hazards identified for the specific molecule (skin/eye irritation) are likely superseded by the more severe toxicological profile of its quinoline core. In laboratory safety, the principle of precaution dictates that a novel compound should be treated as being at least as hazardous as its most hazardous structural component.

The Cornerstone of Disposal: High-Temperature Incineration

Given the compound's complex aromatic structure and the established carcinogenicity and environmental toxicity of the quinoline nucleus, the only appropriate disposal method is high-temperature incineration in a licensed hazardous waste facility .

Why Incineration is a Mandate, Not a Suggestion
  • Chemical Stability: Heterocyclic aromatic compounds like quinoline are often resistant to chemical and biological degradation. Standard laboratory neutralization or chemical degradation procedures are insufficient and may lead to the release of hazardous materials into the wastewater system, posing a significant environmental threat[3][4].

  • Destruction of Carcinogenic Potential: The high temperatures (typically 800-1200°C) and controlled conditions within a hazardous waste incinerator are designed to break the stable aromatic rings and completely destroy the organic molecule, converting it primarily to carbon dioxide, water, and nitrogen oxides[10][11]. This process eliminates the carcinogenic and toxic properties of the compound.

  • Regulatory Compliance: The U.S. EPA, under the Resource Conservation and Recovery Act (RCRA), mandates stringent performance standards for hazardous waste incinerators. These facilities must demonstrate a destruction and removal efficiency (DRE) of 99.99% for the principal organic hazardous constituents in the waste feed[12][13][14]. This ensures that the disposal process is both effective and environmentally sound.

Under no circumstances should this compound or its containers be disposed of in regular trash or down the sanitary sewer.

Step-by-Step Disposal Protocol: From Benchtop to Manifest

The following protocol outlines the necessary steps for the safe collection, storage, and transfer of this compound waste.

Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, the following minimum PPE is required:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A laboratory coat.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.

Waste Segregation and Collection
  • Designate a Waste Stream: Establish a specific hazardous waste container for "Non-Halogenated Aromatic Waste" or a similar designation as required by your institution's Environmental Health & Safety (EHS) department.

  • Solid Waste Collection:

    • Collect all solid this compound, including residual amounts from weighing papers or spatulas, directly into a dedicated, chemically compatible hazardous waste container.

    • This container must be made of a material that will not react with the chemical (e.g., a high-density polyethylene (HDPE) pail or a glass jar with a secure lid).

  • Contaminated Labware:

    • Disposable items such as gloves, pipette tips, and contaminated paper towels must be placed in the same solid hazardous waste container.

  • Rinsate from Glassware:

    • The first rinse of any glassware that has come into contact with the compound should be collected as hazardous waste. Use a small amount of a combustible solvent (e.g., acetone or ethanol) for the initial rinse.

    • Collect this liquid rinsate in a separate, clearly labeled "Hazardous Waste - Flammable Organic Solvents" container. This practice aligns with the recommended disposal method of incineration, as the solvent acts as a fuel[15].

Waste Container Management
  • Labeling is Paramount: The hazardous waste container must be clearly and accurately labeled from the moment the first item of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate list of all components in the container, including any solvents used for rinsing.

    • The associated hazards (e.g., "Toxic," "Irritant," "Suspected Carcinogen").

  • Keep Containers Closed: Waste containers must be securely sealed at all times, except when actively adding waste. This prevents the release of vapors and protects against spills.

  • Secondary Containment: All liquid hazardous waste containers must be stored in a secondary containment bin or tray that is chemically resistant and capable of holding the entire volume of the container in case of a leak.

On-Site Storage and Final Disposal
  • Designated Storage Area: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area must be away from incompatible materials, particularly strong oxidizing agents, acids, and bases.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself. EHS professionals are trained to handle, transport, and manifest hazardous waste for its final journey to a licensed disposal facility.

Procedural Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_generation Waste Generation at the Bench cluster_collection Waste Collection & Segregation cluster_storage Temporary Laboratory Storage cluster_disposal Final Disposal A Review SDS & Structural Hazards of Quinoline B Don Appropriate PPE: - Goggles - Gloves - Lab Coat A->B C Waste Generated: - Solid Compound - Contaminated Disposables - Glassware Rinsate B->C D Solid Waste Container (HDPE or Glass) C->D Solids & Disposables E Liquid Waste Container (Flammable Solvents) C->E Solvent Rinsate F Label Immediately: - 'Hazardous Waste' - Full Chemical Name - All Components - Hazard Warnings D->F E->F G Keep Containers Securely Closed F->G H Store in Designated Satellite Accumulation Area G->H I Use Secondary Containment for Liquid Waste H->I J Contact Institutional EHS for Waste Pickup I->J K Transfer to Licensed Hazardous Waste Facility J->K L High-Temperature Incineration K->L

Caption: Decision workflow for the disposal of this compound.

By adhering to this comprehensive guide, researchers can ensure that the final step in the lifecycle of a novel compound is conducted with the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • U.S. Environmental Protection Agency. (2000, January). Quinoline. Retrieved from EPA Technology Transfer Network - Air Toxics Website. [Link]
  • New Jersey Department of Health. (2008, November). Hazardous Substance Fact Sheet: Quinoline.
  • International Programme on Chemical Safety & Commission of the European Communities. (1999). ICSC 0071 - QUINOLINE.
  • Minnesota Department of Health. (n.d.). Quinoline and Groundwater.
  • Chemos GmbH & Co. KG. (2019, April 11). Safety Data Sheet: Quinoline.
  • U.S. Environmental Protection Agency. (1983, July). Guidance Manual for Hazardous Waste Incinerator Permits.
  • U.S. Environmental Protection Agency. (1989, January). Hazardous Waste Incineration Measurement Guidance Manual.
  • Inciner8. (n.d.). Laboratory Incinerators.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Combustors: National Emission Standards for Hazardous Air Pollutants (NESHAP).
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • U.S. Environmental Protection Agency. (2025, June 25). Clean Air Act Guidelines and Standards for Waste Management.
  • PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
  • National Research Council (US) Committee on Health Effects of Waste Incineration. (2000). Waste Incineration and Public Health.
  • Knowledge. (2025, March 22). How Does 2,5-Dimethoxybenzyl Alcohol Interact With Other Chemicals?.
  • eCFR. (n.d.). 40 CFR Part 264 Subpart O -- Incinerators.
  • Government Medical College & Hospital, Chandigarh. (n.d.). Biomedical Waste Management.
  • U.S. Environmental Protection Agency. (2025, October 9). Hazardous Waste Management Facilities and Units.
  • PubChem. (n.d.). (+-)-2,5-Dimethoxyamphetamine.

Sources

Advanced Safety Protocols for Handling 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic Acid: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide designed for the discerning researcher. In our shared pursuit of scientific advancement, the safe handling of novel chemical entities is paramount. This document moves beyond generic safety data sheets to provide an in-depth, experience-driven framework for the safe handling and disposal of 2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid (CAS No: 485335-52-2). While specific toxicological data for this compound is not extensively documented, its structural motifs—a quinoline-4-carboxylic acid core and a dimethoxyphenyl group—necessitate a cautious and well-informed approach.[1][2][3] This guide is built on the foundational principles of risk assessment, hazard mitigation, and procedural diligence.

Hazard Identification and Risk Assessment: Understanding the Threat

This compound is classified as an irritant.[2] Based on the known hazards of structurally related quinoline and carboxylic acid derivatives, we must anticipate the following potential risks:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[3][4]

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[3][4]

  • Respiratory Tract Irritation: Inhalation of the dust or aerosolized particles may lead to irritation of the respiratory system.[3][5]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[3]

Given these potential hazards, a thorough risk assessment should be conducted before any handling of the compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for dust or aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Equipment Standard Rationale
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a significant risk of splashing.[6][7][8]OSHA 29 CFR 1910.133 or EN 166Protects against accidental splashes and airborne particles that can cause serious eye irritation.[9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[9]EN 374Prevents skin contact and potential irritation. Gloves should be inspected before use and changed immediately if contaminated.[1][7]
Body Protection A laboratory coat must be worn and kept buttoned.[9]---Protects skin and personal clothing from contamination.
Respiratory Protection To be used in a well-ventilated area.[9] If dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6][10]---Minimizes the risk of inhaling irritating dust particles.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for ensuring a safe working environment.

Preparation and Engineering Controls
  • Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control dust.[7]

  • Ventilation: Ensure that the ventilation system is functioning correctly before commencing work.[6]

  • Gather Materials: Before handling the compound, assemble all necessary equipment, including spatulas, weighing paper, and appropriately labeled waste containers.[7]

Donning PPE

Follow a systematic procedure for donning PPE to ensure complete protection.

Figure 1: Recommended sequence for donning PPE.
Handling the Compound
  • Weighing: Carefully weigh the desired amount of the compound on weighing paper inside the chemical fume hood to contain any dust.[7]

  • Transfer: Use a spatula for transferring the solid. Avoid actions that could generate dust, such as pouring from a height.[7]

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Post-Handling Procedures
  • Decontamination: Thoroughly clean any contaminated surfaces and equipment.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by eye protection, and then the lab coat.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical aspect of the chemical's lifecycle and is mandated by regulatory bodies.

Waste Segregation and Collection
  • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a dedicated and clearly labeled hazardous waste container.[7][9]

  • Liquid Waste: Solutions containing the compound should be collected in a designated liquid hazardous waste container.[9]

Disposal Workflow

The following diagram outlines the necessary steps for the proper disposal of waste contaminated with this compound.

Disposal_Workflow cluster_disposal Disposal Workflow Identify Identify Contaminated Waste (Solid & Liquid) Segregate Segregate into Labeled Hazardous Waste Containers Identify->Segregate Store Store Securely in a Designated Area Segregate->Store Dispose Dispose via Approved Hazardous Waste Program Store->Dispose

Figure 2: Step-by-step workflow for chemical waste disposal.

Important Note: Never dispose of this chemical in the regular trash or down the drain.[1] All disposal activities must comply with institutional, local, and national regulations.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is crucial.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[1]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]

By integrating these detailed safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Benchchem. (n.d.). Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • Fisher Scientific. (n.d.).
  • Benchchem. (n.d.).
  • Techno PharmChem. (n.d.).
  • Fisher Scientific. (n.d.). Safety Data Sheet: (R)-Thiazolidine-4-carboxylic acid.
  • Sigma-Aldrich. (2024).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE.
  • Benchchem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2026?.
  • TCI Chemicals. (2025). Safety Data Sheet: 6-Methoxyquinoline-4-carboxylic Acid.
  • PubChem. (n.d.). 2-(4-Methoxyphenyl)quinoline-4-carboxylic acid.
  • UAH. (n.d.).
  • Fisher Scientific. (n.d.).
  • CymitQuimica. (2024). Safety Data Sheet: 6-methoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid.
  • Fisher Scientific. (2011).
  • Carl ROTH. (2025). Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Chemical Safety. (n.d.). Personal Protective Equipment.
  • Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
  • Cayman Chemical. (2025).
  • TCI Chemicals. (2025).
  • Wikipedia. (n.d.). Quinoline.
  • PubChem. (n.d.). Quinoline.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.